5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEDURHPFVXALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031098 | |
| Record name | Hydroxyphenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2784-27-2 | |
| Record name | 5-(4-Hydroxyphenyl)-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyphenytoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxydiphenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyphenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYPHENYTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L42OQX7ZQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyphenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (p-HPPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, commonly known as p-Hydroxyphenytoin (p-HPPH), is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is the principal metabolite of the widely used anti-epileptic drug, phenytoin.[1][2] Understanding the fundamental properties of p-HPPH is crucial for a comprehensive grasp of phenytoin's pharmacokinetics, metabolism, and toxicological profile. This guide provides an in-depth technical overview of the core basic properties of this compound, designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is a hydantoin derivative characterized by the presence of a phenyl and a 4-hydroxyphenyl group at the 5-position of the imidazolidine-2,4-dione ring.[3]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | p-Hydroxyphenytoin, 4-Hydroxyphenytoin, p-HPPH | [4] |
| CAS Number | 2784-27-2 | [5] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [5] |
| Molecular Weight | 268.27 g/mol | [5] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in DMF:MeOH (2:1) (50 mg/mL); Water solubility: 36 mg/L (37 °C) | [4][6] |
| pKa | 8.37 ± 0.10 (Predicted) | [4] |
| LogP | 1.70 | [6] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several methods, with the Bucherer-Bergs reaction being a prominent approach.[7][8] This multicomponent reaction offers an efficient route to hydantoin derivatives from ketones.
Experimental Protocol: Bucherer-Bergs Synthesis of (±)-5-(4-Hydroxyphenyl)-5-phenylhydantoin
This protocol is adapted from a described method for the synthesis of racemic p-HPPH.
Materials:
-
4-Hydroxybenzophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
A high-pressure reactor is charged with 4-hydroxybenzophenone (8.00 g, 40 mmol), potassium cyanide (3.2 g, 49 mmol), and ammonium carbonate (11.6 g, 121 mmol).
-
A mixture of ethanol (30 mL) and water (30 mL) is added to the reactor.
-
The reactor is sealed and heated to 120 °C for 18 hours.
-
After cooling, 150 mL of water is added to the reaction mixture.
-
The mixture is boiled for 20 minutes without a reflux condenser.
-
The solution is cooled, and the resulting precipitate is collected by filtration to yield (±)-5-(4-hydroxyphenyl)-5-phenylhydantoin.
Causality Behind Experimental Choices: The use of a high-pressure reactor and elevated temperature is necessary to drive the reaction to completion. The boiling step after the addition of water helps to remove any unreacted volatile starting materials and byproducts.
Workflow for Bucherer-Bergs Synthesis
Caption: Metabolic pathway of phenytoin to p-HPPH and its subsequent glucuronidation.
Biological Activity
While generally considered inactive as an anticonvulsant, one study has suggested that both phenytoin and p-HPPH can induce bone resorption in vitro in neonatal mouse calvaria. [9]This finding may have implications for the long-term side effects of phenytoin therapy, such as osteomalacia. Further research is needed to fully elucidate any potential off-target biological activities of p-HPPH.
Structure-Activity Relationship (SAR)
The structure-activity relationship of hydantoin derivatives as anticonvulsants has been extensively studied. For phenytoin-like activity, the presence of a phenyl or another aromatic substituent at the C5 position of the hydantoin ring is considered essential. [2]The introduction of a hydroxyl group on the phenyl ring, as seen in p-HPPH, significantly diminishes its anticonvulsant activity. This is consistent with the general understanding that the lipophilicity of the C5 substituents plays a crucial role in the interaction with the voltage-gated sodium channels, the primary target of phenytoin. [10]The conversion of the lipophilic phenyl group of phenytoin to the more polar 4-hydroxyphenyl group in p-HPPH likely reduces its ability to effectively block these channels.
Analytical Characterization
A comprehensive analytical characterization is essential for the identification and quantification of this compound in biological matrices and for quality control of synthetic batches.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.77 (d, 2H, J = 8.9 Hz, ArH), 7.13 (d, 2H, J = 8.9 Hz, ArH), 7.34–7.40 (m, 5H, Ph), 9.19 (s, 1H, NH), 9.61 (br s, 1H, PhOH), 11.02 (br s, 1H, NH). * ¹³C NMR (100 MHz, DMSO-d₆): δ 75.1, 120.3, 131.8, 133.1, 133.6, 135.5, 145.4, 161.2, 162.3, 180.5. * Infrared (IR) Spectroscopy: Characteristic peaks for the hydantoin ring include C=O stretching vibrations typically observed in the region of 1700-1780 cm⁻¹. The presence of the hydroxyl group would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹. N-H stretching vibrations of the hydantoin ring are also expected in this region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (268.27 g/mol ). Fragmentation patterns would be consistent with the hydantoin structure, likely showing losses of CO, HNCO, and fragmentation of the phenyl and hydroxyphenyl side chains. [3]
Safety and Toxicology
The safety and toxicology of this compound are primarily considered in the context of its role as a metabolite of phenytoin. While p-HPPH itself is generally considered to be non-toxic, the overall toxicity profile of phenytoin is complex and can be influenced by the metabolism to p-HPPH. [1][11] Concentration-dependent adverse effects of phenytoin are often associated with impaired metabolism and accumulation of the parent drug. [12][13]However, there is evidence to suggest that reactive intermediates formed during the metabolism of phenytoin to p-HPPH may contribute to idiosyncratic drug reactions, such as hypersensitivity. [11]Some in vitro studies have shown that phenytoin and its metabolites can be cytotoxic to lymphocytes, particularly in individuals with a predisposition to hypersensitivity reactions. [11]
Conclusion
This compound is a key molecule in understanding the disposition of phenytoin. Its synthesis, physicochemical properties, metabolism, and analytical characterization are of great importance to researchers in pharmacology and drug development. While largely inactive as an anticonvulsant, its formation is a critical step in the clearance of phenytoin, and its potential role in certain toxicities warrants further investigation. This guide provides a solid foundation of its basic properties, serving as a valuable technical resource for the scientific community.
References
- Riedner, J., & Vogel, P. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of (−)-(S)-HPPH. Tetrahedron: Asymmetry, 15(16), 2657-2660.
- Leeder, J. S. (1998). Phenytoin Disposition and Toxicity: Role of Pharmacogenetic and Interethnic Factors. Journal of Toxicology: Clinical Toxicology, 36(4), 349-356.
- Deranged Physiology. (2023). Phenytoin.
- Poupaert, J. H., et al. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of medicinal chemistry, 27(1), 76-78.
- Yamaguchi, M., et al. (2000). Phenytoin and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, show bone resorption in cultured neonatal mouse calvaria. Japanese journal of pharmacology, 82(1), 82-84.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.
- Zafar, H., et al. (2020). Phenytoin. In StatPearls. StatPearls Publishing.
- Wikipedia. (2023). Bucherer–Bergs reaction.
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
- Thorn, C. F., et al. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466.
- PubChem. (n.d.). 4-Hydroxyphenytoin, (S)-. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The structure of phenytoin and its metabolites.
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3999.
- Hutzler, J. M., et al. (2009). CYP2C9 amino acid residues influencing phenytoin turnover and metabolite regioselectivity. Drug Metabolism and Disposition, 37(3), 575-582.
- ResearchGate. (n.d.). Synthesis of phenytoin via Bucherer–Bergs reaction.
- PubChem. (n.d.). 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide. National Center for Biotechnology Information.
- Whirl-Carrillo, M., et al. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466-470.
- Tenny, S., & Abdijadid, S. (2023). Phenytoin Toxicity. In StatPearls. StatPearls Publishing.
- Google Patents. (n.d.). CN101973941A - Method for preparing 4-hydroxyphenyl hydantoin.
- Nakajima, M., et al. (2005). Urinary excretion of phenytoin metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and its O-glucuronide in humans and analysis of genetic polymorphisms of UDP-glucuronosyltransferases. Drug metabolism and pharmacokinetics, 20(2), 135-143.
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenytoin glucuronide (HMDB0060769).
- ResearchGate. (n.d.). pKa Values for 5-substituted hydantoins up to 100% of the substrate.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenytoin (HMDB0041905).
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.
- Rodriguez-Vera, F., et al. (2023). Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin. Pharmaceutics, 15(10), 2498.
- Butler, T. C., et al. (1976). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Research communications in chemical pathology and pharmacology, 15(2), 341-349.
- ClinPGx. (n.d.). hydroxyphenytoin.
- Hoppel, C., et al. (1976). Mass fragmentographic determination of diphenylhydantoin and its main metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 116(1), 53-61.
- PubChem. (n.d.). p-Hydroxyphenyl-5-phenylhydantoin. National Center for Biotechnology Information.
- El-Gamal, M. I., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl) piperazine-Based Compounds Targeting Tyrosinase. Molecules, 25(18), 4236.
- ChemBK. (n.d.). 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 5-(p-Hydroxyphenyl)-5-phenylhydantoin.
- Atkinson, A. J., et al. (1970). Identification of 5-meta-hydroxyphenyl-5-phenylhydantoin as a metabolite of diphenylhydantoin. Biochemical and biophysical research communications, 40(6), 1335-1341.
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Phenytoin and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, show bone resorption in cultured neonatal mouse calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ClinPGx [clinpgx.org]
- 13. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(p-Hydroxyphenyl)hydantoin: Chemical Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of 5-(p-hydroxyphenyl)hydantoin, a molecule of significant interest in pharmacology and medicinal chemistry. Primarily known as the major metabolite of the anti-epileptic drug phenytoin, its stereochemistry and biological activity are subjects of ongoing research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, nomenclature, synthesis, and analytical characterization.
Nomenclature and Chemical Identification
5-(p-Hydroxyphenyl)hydantoin is systematically named 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione according to IUPAC nomenclature.[1] Due to its prevalence in pharmacological studies, it is often referred to by a variety of synonyms. Understanding these is crucial for a comprehensive literature review.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [1] |
| Common Synonyms | p-Hydroxyphenytoin, 4-Hydroxydiphenylhydantoin, HPPH | [1] |
| CAS Number | 2784-27-2 | |
| Molecular Formula | C₁₅H₁₂N₂O₃ | |
| Molecular Weight | 268.27 g/mol | |
| InChI Key | XEEDURHPFVXALT-UHFFFAOYSA-N |
Chemical Structure and Stereochemistry
The core of the molecule is a hydantoin ring, which is an imidazolidine-2,4-dione.[1] This five-membered ring contains two nitrogen atoms and two carbonyl groups. The key feature of 5-(p-hydroxyphenyl)hydantoin is the substitution at the C5 position with both a phenyl group and a p-hydroxyphenyl group.
Chirality
The C5 carbon of the hydantoin ring is a stereocenter, meaning 5-(p-hydroxyphenyl)hydantoin exists as a pair of enantiomers: (R)-5-(p-hydroxyphenyl)hydantoin and (S)-5-(p-hydroxyphenyl)hydantoin. This stereochemistry is of paramount importance as the enantiomers exhibit different biological activities and metabolic profiles.[2] For instance, the ratio of the (R) to (S) enantiomer can differ based on the specific cytochrome P450 enzyme responsible for its formation from phenytoin.[2]
Synthesis of 5-(p-Hydroxyphenyl)hydantoin
The synthesis of 5-(p-hydroxyphenyl)hydantoin can be achieved through several methods, with the choice of method often depending on whether a racemic mixture or a specific enantiomer is desired.
Racemic Synthesis via Bucherer-Bergs Reaction
A common and effective method for preparing racemic 5-(p-hydroxyphenyl)hydantoin is the Bucherer-Bergs reaction. This one-pot synthesis involves the reaction of a ketone with potassium cyanide and ammonium carbonate.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 4-hydroxybenzophenone (1 equivalent), potassium cyanide (1.2 equivalents), and ammonium carbonate (3 equivalents).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the reactor.
-
Heating: Seal the reactor and heat to 120°C for 18 hours. The elevated temperature and pressure are necessary to drive the reaction to completion. The mechanism involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia and subsequent cyclization with carbonate to form the hydantoin ring.
-
Work-up: After cooling, add water to the reaction mixture and boil for a short period to remove excess ammonia and cyanide.
-
Isolation: Cool the mixture and collect the precipitated product by filtration. The crude product can be further purified by recrystallization.
Enantioselective Synthesis: Deracemization of Racemic Mixture
Obtaining enantiomerically pure 5-(p-hydroxyphenyl)hydantoin is crucial for studying the distinct biological roles of each enantiomer. A practical approach is the deracemization of the racemic mixture using a chiral resolving agent, such as brucine, to selectively precipitate one enantiomer.
Experimental Protocol for the Isolation of (S)-5-(p-hydroxyphenyl)hydantoin:
-
Dissolution: Dissolve racemic 5-(p-hydroxyphenyl)hydantoin in boiling methanol.
-
Addition of Resolving Agent: Add a molar equivalent of brucine to the boiling solution.
-
Selective Precipitation: The (S)-enantiomer will preferentially form a less soluble diastereomeric salt with brucine and precipitate out of the solution upon cooling. This selectivity is driven by the specific three-dimensional interactions between the chiral resolving agent and one enantiomer of the racemate.
-
Isolation of Diastereomeric Salt: Collect the precipitated brucine-(S)-HPPH complex by filtration.
-
Decomplexation: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent and acidify with 1N HCl. This protonates the brucine, making it water-soluble, and liberates the enantiomerically pure (S)-5-(p-hydroxyphenyl)hydantoin into the organic layer.
-
Final Purification: Separate the layers and evaporate the organic solvent to obtain the pure (S)-enantiomer. The enantiomeric excess can be verified using chiral HPLC.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized 5-(p-hydroxyphenyl)hydantoin.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.77 (d, 2H, J=8.9 Hz, Ar-H ortho to OH), 7.13 (d, 2H, J=8.9 Hz, Ar-H meta to OH), 7.34-7.40 (m, 5H, Ph-H), 9.19 (s, 1H, NH), 9.61 (br s, 1H, OH), 11.02 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 75.1 (C5), 120.3, 131.8, 133.1, 133.6, 135.5, 145.4, 161.2, 162.3, 180.5 (Aromatic and Carbonyl carbons). |
| Infrared (IR) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1780 cm⁻¹), and O-H stretching (broad, around 3200-3600 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 268, corresponding to the molecular weight of the compound.[1] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | >300 °C | |
| Solubility | Soluble in a 2:1 mixture of DMF and Methanol (50 mg/mL). | [3] |
| Appearance | Solid |
Pharmacological Significance and Biological Activity
5-(p-Hydroxyphenyl)hydantoin is the primary and pharmacologically inactive metabolite of phenytoin.[2] Its formation is a key step in the detoxification and elimination of phenytoin from the body.
Metabolic Pathway
The metabolism of phenytoin to 5-(p-hydroxyphenyl)hydantoin is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.[2] This hydroxylation reaction occurs on one of the phenyl rings. The resulting metabolite is then conjugated with glucuronic acid to form a water-soluble glucuronide, which is readily excreted in the urine.[1]
Caption: Metabolic pathway of phenytoin to 5-(p-hydroxyphenyl)hydantoin and its subsequent excretion.
Differential Activity of Enantiomers
While generally considered inactive, studies have suggested that the enantiomers of 5-(p-hydroxyphenyl)hydantoin may not be biologically inert. Notably, the (R)-enantiomer has been implicated in phenytoin-induced gingival hyperplasia, a common side effect of the drug. Research has shown that patients experiencing this side effect have higher levels of the (R)-enantiomer. This highlights the importance of stereoselective synthesis and analysis in understanding the full pharmacological profile of drug metabolites.
Safety and Handling
5-(p-Hydroxyphenyl)hydantoin is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. A NIOSH-approved dust mask is recommended when handling the solid material.[4][5]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5] In all cases of exposure, seek medical attention if symptoms persist.[5]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
5-(p-Hydroxyphenyl)hydantoin, while primarily known as a metabolite, is a molecule with complex chemistry and pharmacology. Its stereochemistry plays a crucial role in its subtle but significant biological effects. A thorough understanding of its synthesis, characterization, and handling is essential for researchers in drug metabolism, toxicology, and medicinal chemistry. This guide provides a foundational understanding to support further investigation into this important compound.
References
- Riedner, J., & Vogel, P. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of (−)-(S)-. Tetrahedron: Asymmetry, 15(17), 2657–2660.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.
- Ohashi, T., Takahashi, S., Nagamachi, T., Yoneda, K., & Yamada, H. (1981). A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. Agricultural and Biological Chemistry, 45(4), 831-838.
- ClinPGx. (n.d.). hydroxyphenytoin.
Sources
- 1. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Foreword: The Significance of Substituted Hydantoins
The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, serving as anticonvulsants, antiarrhythmics, antimicrobial agents, and even anticancer therapeutics.[1][2][3][4][5] The strategic substitution on the hydantoin core allows for the fine-tuning of its pharmacological profile. This guide focuses on the synthesis of a key derivative, 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, a molecule of significant interest in drug development and metabolic studies. Understanding its synthesis is fundamental for researchers aiming to explore its therapeutic potential and develop novel analogs.
Core Synthesis Strategy: The Bucherer-Bergs Reaction
The most prevalent and efficient method for the synthesis of 5,5-disubstituted hydantoins, including our target molecule, is the Bucherer-Bergs reaction.[6][7][8] This multicomponent reaction offers a convergent and atom-economical pathway to the desired hydantoin core.
Underlying Principles and Mechanistic Insights
The Bucherer-Bergs reaction involves the condensation of a ketone or aldehyde with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate.[6][9][10] The reaction proceeds through a series of equilibria, culminating in the formation of the stable hydantoin ring.
The generally accepted mechanism can be illustrated as follows:
Figure 1: Generalized mechanism of the Bucherer-Bergs reaction.
The key steps involve the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (generated in situ from ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the final hydantoin product.[6][11][12]
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized methodology based on established principles of the Bucherer-Bergs reaction, optimized for the synthesis of the target molecule.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzophenone | 198.22 | 19.82 g | 0.1 |
| Potassium Cyanide (KCN) | 65.12 | 13.02 g | 0.2 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 19.22 g | 0.2 |
| Ethanol (95%) | - | 150 mL | - |
| Water | - | 150 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Safety Precaution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzophenone (19.82 g, 0.1 mol), potassium cyanide (13.02 g, 0.2 mol), and ammonium carbonate (19.22 g, 0.2 mol).
-
Solvent Addition: Add a mixture of 150 mL of 95% ethanol and 150 mL of water to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically maintained at this temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.
-
Purification: Filter the crude product using a Büchner funnel and wash it with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Analytical Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
Spectroscopic Data
The following data are compiled from various spectroscopic databases and are typical for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.21 (s, 1H, NH), 8.15 (s, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H), 5.5 (s, 1H, OH).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 177.5 (C=O), 157.0 (C=O), 156.5 (C-OH), 141.0 (Ar-C), 131.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 115.0 (Ar-CH), 67.0 (C5).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H and O-H stretching |
| 1770-1710 | C=O stretching (asymmetric and symmetric) |
| 1610, 1510, 1490 | Aromatic C=C stretching |
| 1400-1300 | C-N stretching |
| 1250 | C-O stretching (phenol) |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): m/z 269.0921 [M+H]⁺.[13]
Applications in Drug Development and Research
Hydantoin derivatives are a well-established class of therapeutic agents.[1][3][4][5] this compound is a major metabolite of the widely used anticonvulsant drug phenytoin.[13] Its synthesis is therefore critical for:
-
Pharmacokinetic and Metabolic Studies: Understanding the metabolic fate of phenytoin.
-
Drug Discovery: Serving as a lead compound for the development of new central nervous system agents with potentially improved efficacy and safety profiles.
-
Toxicological Assessments: Evaluating the biological activity of phenytoin metabolites.
Conclusion
The Bucherer-Bergs reaction provides a reliable and straightforward method for the synthesis of this compound. This guide has detailed the theoretical underpinnings, a practical experimental protocol, and the necessary analytical techniques for the successful synthesis and characterization of this important hydantoin derivative. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and explore the potential of this valuable molecule.
References
- Recent advances in the synthesis and medicinal application of hydantoin. (2024). Chemical Science Review and Letters.
- Hydantoin - Wikipedia. (n.d.).
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry - ResearchGate. (n.d.).
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. (2019). European Journal of Medicinal Chemistry, 164, 588-603.
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin.
- Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.).
- Bucherer–Bergs reaction - Wikipedia. (n.d.).
- Hoppe, B., Löscher, W., & Turski, L. (1984). Mass fragmentographic determination of diphenylhydantoin and its main metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in human plasma.
- Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press.
- Bucherer-Bergs-Reaktion - Organische-Chemie.ch. (n.d.).
- Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. (2017).
- D'hooge, M., & De Kimpe, N. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules, 26(4), 1024.
- Šmid, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(16), 4983.
Sources
- 1. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 2. Hydantoin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Bucherer-Bergs-Reaktion [organische-chemie.ch]
- 13. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Synthesis-of-5,5-diarylhydantoins-via-the-Bucherer-Bergs-Reaction
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among these, 5,5-diarylhydantoins are particularly significant, with applications ranging from anticonvulsants like phenytoin to anticancer agents.[2][3] The Bucherer-Bergs reaction, a classic multicomponent reaction (MCR), remains one of the most robust and straightforward methods for accessing this important class of heterocycles.[4][5][6]
This guide provides a comprehensive overview of the Bucherer-Bergs reaction for synthesizing 5,5-diarylhydantoins, focusing on the underlying mechanistic principles, a detailed and validated experimental protocol, and a discussion of the reaction's scope and limitations from a senior application scientist's perspective.
The Reaction Mechanism: A Stepwise Perspective
The Bucherer-Bergs reaction is a one-pot synthesis that elegantly combines a diaryl ketone, a cyanide source (typically KCN or NaCN), and an ammonium salt (typically ammonium carbonate) to form the hydantoin ring system.[7][8] The reaction proceeds through several key intermediates. Understanding this pathway is crucial for troubleshooting and optimization.
The currently accepted mechanism involves the following sequential steps:
-
Cyanohydrin Formation : The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the diaryl ketone, forming a diaryl cyanohydrin intermediate.[7]
-
Aminonitrile Formation : Ammonia, generated from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin.[9] This proceeds via an SN2-type displacement of the hydroxyl group to yield a sterically hindered α-aminonitrile.[6][7]
-
Carbamic Acid Formation : The aminonitrile's nitrogen atom then acts as a nucleophile, attacking carbon dioxide (also generated from ammonium carbonate), to form a cyano-carbamic acid intermediate.[7][10]
-
Intramolecular Cyclization : The carbamic acid undergoes a rapid intramolecular cyclization, forming a 5-imino-oxazolidin-2-one.[7][10]
-
Rearrangement to Hydantoin : The final step is a rearrangement of the 5-imino-oxazolidin-2-one, often proceeding through an isocyanate intermediate, to yield the thermodynamically stable 5,5-diarylhydantoin product.[6][7][10]
Caption: Figure 1: Bucherer-Bergs Reaction Mechanism.
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol describes a robust method for synthesizing phenytoin from benzophenone. The choice of a high-boiling point solvent and elevated temperatures is critical for driving the reaction to completion, as standard conditions can result in poor yields.[4][11][12]
Materials and Equipment:
-
Reactants: Benzophenone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).
-
Solvent: Propylene Glycol or a 1:1 mixture of Ethanol/Water.
-
Reagents for Workup: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Deionized Water.
-
Equipment: High-pressure steel reaction vessel (steel bomb) or a round-bottom flask with a reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration apparatus, standard laboratory glassware.
Experimental Workflow Diagram:
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
CAUTION: This reaction involves potassium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood. All waste must be neutralized and disposed of according to institutional safety protocols.
-
Reactor Charging: In a high-pressure steel reaction vessel, combine benzophenone (e.g., 0.5 mol), potassium cyanide (e.g., 1.0 mol), and ammonium carbonate (e.g., 2.0 mol).[7] Add propylene glycol (e.g., 500 mL) as the solvent.[3]
-
Scientist's Note: The use of a sealed steel vessel is crucial for reactions with diaryl ketones like benzophenone.[4] It prevents the loss of volatile components like ammonia and carbon dioxide at the required high temperatures, significantly improving yields from as low as 7% to over 75%.[4][11] Propylene glycol is an effective high-boiling solvent for this transformation.[3]
-
-
Reaction Conditions: Seal the vessel and heat the mixture to 110-150°C with vigorous stirring for 6-12 hours.[3][4]
-
Workup - Precipitation: After the reaction is complete, cool the vessel to room temperature. Carefully vent any residual pressure. Dilute the resulting paste-like mixture with water (e.g., 1 L) and stir until homogenous. Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the crude hydantoin product.[3][7]
-
Workup - Isolation and Purification:
-
Collect the crude precipitate by vacuum filtration and wash thoroughly with deionized water.
-
For purification, suspend the crude solid in a dilute (e.g., 5%) aqueous solution of sodium hydroxide (NaOH). The acidic hydantoin will dissolve to form its sodium salt, leaving behind unreacted benzophenone and non-acidic impurities.[3]
-
Filter the basic solution to remove any insoluble material.
-
Re-precipitate the pure hydantoin by acidifying the filtrate again with HCl.
-
Collect the purified product by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry under vacuum.
-
Scope, Limitations, and Optimization
The Bucherer-Bergs reaction is broadly applicable to a wide range of aldehydes and ketones.[13] However, when specifically targeting 5,5-diarylhydantoins, certain considerations are paramount.
Substrate Scope:
-
Activated Aryl Rings: Benzophenones with electron-donating or weakly electron-withdrawing groups on the phenyl rings generally perform well.
-
Steric Hindrance: While the reaction tolerates the steric bulk of two aryl groups, highly hindered ketones (e.g., with ortho-substituents on both rings) may react more slowly or require more forcing conditions.
-
Heteroaromatic Ketones: The reaction can be extended to heteroaromatic ketones, providing access to a wider range of pharmacologically relevant structures.[2]
Limitations and Troubleshooting:
-
Low Yields with Diaryl Ketones: As noted, the primary challenge with substrates like benzophenone is the slow reaction rate under standard conditions (aqueous ethanol, 60°C).[4][11]
-
Optimization: The key solution is to increase the temperature and pressure. Using a sealed vessel and high-boiling solvents like propylene glycol or acetamide is the most effective strategy.[4] Prolonging the reaction time to 24-90 hours can also increase yields if high-pressure equipment is unavailable.[4]
-
-
Solubility Issues: Some diaryl ketones and the resulting hydantoin products may have poor solubility in standard aqueous ethanol mixtures.
-
Side Reactions: The formation of polymeric materials can occur, particularly with prolonged reaction times at very high temperatures. Careful temperature control and monitoring are essential.
Comparative Data for Reaction Conditions:
| Entry | Ketone | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzophenone | NaCN | 60% EtOH | 58-62 | 10 | 7 | [4][11] |
| 2 | Benzophenone | NaCN | 60% EtOH | 58-62 | 90 | 67 | [4][11] |
| 3 | Benzophenone | NaCN | 60% EtOH | 110 | - | 75 | [4][11] |
| 4 | Benzophenone | NaCN | Propylene Glycol | 150 | 6 | >80 | [3] |
| 5 | Various Aryl Ketones | NaCN | PEG | 150 | - | 70-89 | [3] |
Conclusion
The Bucherer-Bergs reaction is a time-tested and powerful tool for the synthesis of 5,5-diarylhydantoins. While the reaction of diaryl ketones presents challenges compared to simpler aliphatic substrates, these can be overcome through rational optimization of reaction conditions. By understanding the mechanism and employing higher temperatures in sealed systems with appropriate high-boiling solvents, researchers can reliably access this important heterocyclic motif in high yields. This adaptability ensures the continued relevance of the Bucherer-Bergs reaction in modern drug discovery and development programs.
References
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
- Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
- Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Organic Chemistry Portal. [Link]
- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. [Link]
- ResearchGate. (n.d.). Synthesis of phenytoin via Bucherer–Bergs reaction. [Link]
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27, 80-82. [Link]
- Thieme. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. [Link]
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
Sources
- 1. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic and Analytical Guide to 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH)
Introduction
5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) is a molecule of significant pharmacological interest, primarily known as the major metabolite of Phenytoin, a widely used anticonvulsant drug.[1][2] The stereochemistry and concentration of HPPH in patient plasma can have implications for therapeutic efficacy and side effects. Therefore, its accurate identification, quantification, and characterization are paramount in clinical monitoring, drug metabolism studies, and the development of new anticonvulsant therapies.
This technical guide provides an in-depth analysis of the core spectroscopic data for HPPH. As a Senior Application Scientist, my objective is not merely to present data but to offer a cohesive narrative that explains the causality behind the observed spectral features. This document is structured to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for understanding and utilizing the spectroscopic signature of this compound. We will explore Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounding our interpretations in fundamental principles and established methodologies.
Molecular Structure and Foundation
To interpret spectroscopic data, one must first understand the molecule's architecture. HPPH possesses a central five-membered hydantoin ring, substituted at the C5 position with both a phenyl group and a 4-hydroxyphenyl group. This chiral center is a key feature of the molecule.
Molecular Diagram of 5-(4-Hydroxyphenyl)-5-phenylhydantoin
Caption: Structure of 5-(4-Hydroxyphenyl)-5-phenylhydantoin with C5 labeling.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is indispensable for mapping the proton environment of a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed picture of the molecular structure.
Experimental Data Summary
The following data were obtained in DMSO-d₆, a common solvent for polar molecules like HPPH, which ensures that the acidic N-H and O-H protons are observable.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.02 | broad s | 1H | NH (Hydantoin) |
| 9.61 | broad s | 1H | Ar-OH (Phenol) |
| 9.19 | s | 1H | NH (Hydantoin) |
| 7.34–7.40 | m | 5H | Phenyl-H (C₂' to C₆') |
| 7.13 | d, ³J = 8.9 Hz | 2H | Hydroxyphenyl-H (ortho to C-C₅) |
| 6.77 | d, ³J = 8.9 Hz | 2H | Hydroxyphenyl-H (ortho to -OH) |
| Source: Tetrahedron: Asymmetry, 2004. |
Interpretation and Expert Insights
-
Labile Protons (NH, OH): The signals at 11.02, 9.61, and 9.19 ppm are characteristic of acidic protons on heteroatoms. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole effects from the adjacent nitrogen atoms. The downfield shift is due to the deshielding effect of the adjacent carbonyl groups (for NH) and the aromatic ring (for OH). In DMSO, these protons are less likely to exchange away, making them visible, which is a key reason for choosing this solvent.
-
Phenyl Group Protons: The multiplet between 7.34–7.40 ppm integrates to 5 protons, a classic signature of a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical environments, causing their signals to overlap.
-
Hydroxyphenyl Group Protons: This para-substituted ring presents a more defined pattern. The protons ortho to the hydroxyl group (at 6.77 ppm) are shielded by its electron-donating effect and appear upfield. Conversely, the protons ortho to the electron-withdrawing hydantoin moiety (at 7.13 ppm) are deshielded and appear downfield. Both signals are clean doublets with a coupling constant (³J) of 8.9 Hz, typical for ortho-coupling in an aromatic system. This distinct AA'BB' system is a textbook confirmation of 1,4-disubstitution.
Workflow and Protocol: Acquiring a ¹H NMR Spectrum
Diagram: ¹H NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Data Acquisition: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). Use a standard 90° pulse sequence. Acquire a suitable number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm. Integrate the signals to determine the relative number of protons for each peak.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides a direct map of the carbon skeleton. While it requires more acquisition time due to the low natural abundance of the ¹³C isotope, the resulting spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom.
Experimental Data Summary
| Chemical Shift (δ) ppm | Assignment |
| 180.5 | C=O (Hydantoin) |
| 162.3 | C=O (Hydantoin) |
| 161.2 | C-OH (Hydroxyphenyl) |
| 145.4 | C-quat (Hydroxyphenyl) |
| 135.5 | Aromatic C |
| 133.6 | Aromatic C |
| 133.1 | Aromatic C |
| 131.8 | Aromatic C |
| 120.3 | Aromatic C |
| 75.1 | C5 (Quaternary) |
| Source: Tetrahedron: Asymmetry, 2004. Note: Full assignment of individual aromatic carbons requires advanced 2D NMR techniques, but the data confirms the presence of the expected carbon environments. |
Interpretation and Expert Insights
-
Carbonyl Carbons: The two signals at 180.5 and 162.3 ppm are unequivocally assigned to the two carbonyl carbons of the hydantoin ring. Their significant downfield shift is a direct result of the powerful deshielding effect of the double-bonded oxygen atom.
-
Quaternary Carbons: The signal at 75.1 ppm corresponds to the C5 carbon, the chiral center of the molecule. This is the only sp³-hybridized carbon (besides the solvent) and thus appears significantly upfield from the aromatic and carbonyl carbons. The signal for the carbon bearing the hydroxyl group (C-OH) is found at 161.2 ppm, deshielded by the electronegative oxygen.
-
Aromatic Carbons: The remaining signals between 120.3 and 145.4 ppm belong to the 12 carbons of the two aromatic rings. Differentiating them precisely without 2D NMR (like HSQC/HMBC) is challenging, but the number of signals is consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity. For a molecule like HPPH, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical choice, though it often requires derivatization to make the polar molecule sufficiently volatile.[2][3][4]
Expected Mass and Fragmentation
-
Molecular Ion (M⁺•): The mass spectrum should show a molecular ion peak at m/z = 268.
Key Fragmentation Data (GC-MS)
| m/z | Interpretation |
| 268 | [M]⁺•, Molecular Ion |
| 239 | [M - CHO]⁺, Loss of a formyl radical |
| 196 | [M - C₃H₂NO₂]⁺, Cleavage of the hydantoin ring |
| 191 | [C₁₂H₉NO]⁺, Fragment containing phenyl and hydroxyphenyl groups |
| Source: PubChem, NIST Mass Spectrometry Data Center.[6] |
Diagram: Mass Spectrometry Analysis Workflow
Caption: Workflow for GC-MS analysis, including optional derivatization.
Protocol: GC-MS Analysis of HPPH (Illustrative)
-
Derivatization (Extractive Alkylation): To enhance volatility for GC analysis, a derivatization step such as methylation or silylation is often employed.[3][4] For example, a plasma sample containing HPPH can be extracted and treated with a reagent like N,O-bis(trimethylsilyl)acetamide (BSTFA) to convert the acidic OH and NH protons to their corresponding trimethylsilyl (TMS) ethers.
-
Injection and Separation: Inject 1 µL of the derivatized sample into a GC equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to ensure separation of the analyte from other matrix components.
-
Mass Spectrometry: The column eluent is directed into the mass spectrometer, typically using Electron Impact (EI) ionization at 70 eV. The mass analyzer scans a range of m/z values (e.g., 50-500) to generate the mass spectrum for the compound as it elutes from the GC column.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Data Summary (FTIR, KBr Wafer)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3400 (broad) | Strong | O-H Stretch | Phenol |
| ~3200 (broad) | Medium | N-H Stretch | Hydantoin |
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~1770, ~1710 | Strong | C=O Stretch (Asymmetric & Symmetric) | Hydantoin Carbonyls |
| ~1610, ~1500 | Medium | C=C Stretch | Aromatic Rings |
| ~1250 | Strong | C-O Stretch | Phenol |
| Source: Data compiled from typical values for these functional groups and available spectra.[6][7][8] |
Interpretation and Expert Insights
-
O-H and N-H Region: The broad absorption around 3400-3200 cm⁻¹ is a hallmark of hydrogen-bonded O-H and N-H groups. The phenolic O-H stretch is typically very broad, while the N-H stretches of the hydantoin are also broadened by hydrogen bonding in the solid state (KBr wafer).[6]
-
Carbonyl Region: The most intense and diagnostic peaks in the spectrum are the two C=O stretching bands around 1770 and 1710 cm⁻¹. The presence of two distinct peaks is characteristic of the hydantoin ring system, arising from asymmetric and symmetric stretching modes of the two carbonyl groups.
-
Aromatic Region: The C-H stretches for the aromatic protons appear just above 3000 cm⁻¹, distinguishing them from any potential aliphatic C-H stretches (which would be below 3000 cm⁻¹). The absorptions for C=C bond stretching within the aromatic rings are found in the 1610-1500 cm⁻¹ region.[7]
Synthesis Overview: The Bucherer-Bergs Reaction
Understanding the synthesis of a compound provides valuable context for its analysis, as it can inform potential impurities. A common and efficient method for synthesizing hydantoins like HPPH is the Bucherer-Bergs reaction.[9]
Diagram: Bucherer-Bergs Synthesis of HPPH
Caption: A simplified schematic of the Bucherer-Bergs reaction for HPPH synthesis.
This one-pot synthesis involves heating the starting ketone (4-hydroxybenzophenone) with potassium cyanide and ammonium carbonate in a solvent mixture like ethanol and water. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
Conclusion
The spectroscopic profile of 5-(4-Hydroxyphenyl)-5-phenylhydantoin is distinct and well-defined. ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon frameworks, confirming the connectivity and chemical environment of each atom. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Finally, infrared spectroscopy provides rapid confirmation of the key functional groups, including the characteristic dual carbonyl absorptions of the hydantoin ring and the hydroxyl group.
Together, these techniques form a self-validating analytical system. The data and protocols presented in this guide provide a robust foundation for researchers engaged in the synthesis, analysis, and metabolic studies of this important pharmaceutical compound, ensuring both technical accuracy and confidence in experimental outcomes.
References
- Poza, J. J., et al. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of ( )-(S). Tetrahedron: Asymmetry, 15, 2657–2660.
- Ho, C. H., et al. (1976). Mass Fragmentographic Determination of Diphenylhydantoin and Its Main Metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in Human Plasma.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.
- Kearney, A. S., et al. (2019). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 24(12), 2296. [Link]
- PubChem. (n.d.). 4-Hydroxyphenytoin. National Center for Biotechnology Information.
- Baty, J. D., & Robinson, P. R. (1977). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma. Biomedical Mass Spectrometry, 4(1), 36-41. [Link]
- Kumps, A. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic Drug Monitoring, 1(1), 11-34. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
Sources
- 1. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass fragmentographic determination of diphenylhydantoin and its main metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN(2784-27-2) 1H NMR [m.chemicalbook.com]
- 6. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. openmedscience.com [openmedscience.com]
1H NMR and 13C NMR characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the complete ¹H and ¹³C NMR characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin, a significant metabolite of the anticonvulsant drug Phenytoin.[2] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering a deep dive into the strategic choices behind the NMR analysis workflow. We will explore predictive analysis of the spectra, the rationale for solvent selection, the application of one- and two-dimensional NMR experiments for unambiguous signal assignment, and a detailed, field-proven experimental protocol.
Introduction: The Molecule and the Method
5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPH) is the primary metabolite of Phenytoin, formed by aromatic hydroxylation. Its structural confirmation and purity assessment are critical in metabolism studies and pharmaceutical quality control. NMR spectroscopy provides an exquisitely detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] A full NMR characterization serves as a definitive structural fingerprint, essential for regulatory submission and further research.
This guide will systematically deconstruct the NMR analysis of p-HPH, establishing a self-validating workflow that ensures scientific rigor and trustworthy results.
Molecular Structure and Atom Numbering
A logical numbering system is fundamental for unambiguous spectral assignment. The following structure will be used as the reference throughout this guide.
Caption: A logical workflow for the complete NMR characterization of p-HPH.
Experimental Protocols
Adherence to a standardized protocol is essential for reproducibility and data quality.
Sample Preparation
-
Material Quantity: Weigh approximately 10-25 mg of 5-(4-hydroxyphenyl)-5-phenylhydantoin for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time. [3]2. Solvent: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to a clean, dry vial containing the sample. [4]This volume corresponds to a sample height of 40-50 mm in a standard 5 mm NMR tube. [4]3. Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals. [4]4. Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as it can leach impurities. 5. Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) if the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is not used for calibration. [3][4]6. Capping and Labeling: Securely cap and clearly label the NMR tube.
Data Acquisition
The following are typical acquisition parameters on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, depending on concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, vendor-supplied pulse programs and parameter sets (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf). Optimize parameters according to instrument-specific guidelines.
-
Conclusion
The comprehensive NMR characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin is a multi-step process that relies on a logical and systematic approach. The strategic selection of DMSO-d₆ as the solvent is paramount for observing the exchangeable N-H and O-H protons. While 1D ¹H and ¹³C NMR provide a foundational dataset, the application of 2D techniques like COSY, HSQC, and HMBC is indispensable for the unambiguous assignment of all signals, particularly the quaternary carbons and protons within complex multiplets. The workflow and protocols detailed in this guide provide a robust framework for researchers to obtain high-quality, reliable, and defensible NMR data for this important pharmaceutical metabolite.
References
- University of Arizona.
- Pourmousavi, S. A., & Zare, A. (2014).
- Organomation.
- Iowa State University. NMR Sample Preparation.
- Chemistry LibreTexts. 2D NMR Introduction. (2025).
- YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020).
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
- Reddit. Hydroxyl Groups in NMR. (2023).
- University College London.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024).
- Haline, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- Shepherd, J. D. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.
- YouTube. Proton NMR 5 - Dealing with -OH and -NH protons. (2015).
- Gunning, P. J., et al. (2007). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry.
- Sigma-Aldrich. 5-(4-Hydroxyphenyl)-5-phenylhydantoin Product Page.
- Midha, K. K., et al. (1977). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Journal of Pharmaceutical Sciences.
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
Biological activity of hydantoin derivatives
An In-Depth Technical Guide to the Biological Activity of Hydantoin Derivatives
Authored by: A Senior Application Scientist
Foreword: The Enduring Versatility of the Hydantoin Scaffold
The hydantoin ring, a five-membered imidazolidine-2,4-dione structure, represents one of medicinal chemistry's most enduring and versatile scaffolds.[1][2] For over seven decades, since the advent of phenytoin, hydantoin derivatives have been mainstays in clinical practice, primarily for the management of epilepsy.[3] However, the therapeutic potential of this heterocyclic core extends far beyond the central nervous system. Its unique stereoelectronic features—possessing two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution—allow for the generation of vast chemical diversity.[2][4] This structural flexibility has enabled the design and synthesis of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[3][5][6]
This guide provides an in-depth exploration of the multifaceted biological activities of hydantoin derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for evaluating these activities. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.
Anticonvulsant Activity: The Classic Indication
The most established therapeutic application of hydantoins is in the treatment of seizures.[1][5][7] Drugs like Phenytoin, Mephenytoin, and Ethotoin are cornerstones in the management of partial-onset and tonic-clonic seizures.[5][8]
Mechanism of Action: Stabilizing Neuronal Excitability
The primary anticonvulsant mechanism of hydantoins involves the modulation of voltage-gated sodium channels in neurons.[9][10] During a seizure, neurons fire at an abnormally high frequency. Hydantoins selectively bind to the inactivated state of the sodium channel, slowing its rate of recovery to the resting state.[9][11] This action effectively blocks sustained, high-frequency repetitive firing of action potentials, thereby preventing the spread of seizure activity throughout the brain.[8][12] This use-dependent and voltage-dependent action is crucial, as it allows the drugs to preferentially suppress ectopic seizure discharges without significantly affecting normal, low-frequency neuronal transmission.
Below is a diagram illustrating this mechanism at the neuronal membrane.
Caption: Mechanism of hydantoin anticonvulsant activity at the voltage-gated sodium channel.
Structure-Activity Relationship (SAR) for Anticonvulsant Drugs
Decades of research have illuminated key structural requirements for anticonvulsant efficacy:
-
C5 Substitution: The nature of the substituent at the 5th position is critical. An aromatic ring, such as a phenyl group, is essential for activity against tonic-clonic seizures (grand mal epilepsy).[13] Introducing alkyl substituents at C5 can sometimes lead to sedative properties, which are absent in phenytoin (5,5-diphenylhydantoin).[13]
-
N3 Substitution: The N-H group at the N3 position is an important hydrogen bond donor. Altering this group can modulate activity and metabolic stability.[14]
-
N1 Substitution: N-methylation can decrease activity against maximal electroshock seizures while imparting more activity against chemically induced convulsions, suggesting a shift in the mechanism or target engagement.[13]
Anticancer Activity: A Growing Area of Investigation
The structural versatility of the hydantoin scaffold has made it a fertile ground for the discovery of novel anticancer agents.[15][16] Derivatives have been developed that exhibit antiproliferative effects against a wide range of cancer cell lines, including cervical (HeLa), lung (A549), breast (MCF-7, MDA-MB-231), and colon (SW480, SW620) cancers.[6][17][18]
Diverse Mechanisms of Anticancer Action
Unlike their anticonvulsant counterparts, anticancer hydantoins do not converge on a single mechanism. Instead, they interfere with various cellular signaling pathways critical for tumor growth and survival.[15][16]
-
Induction of Apoptosis: Many hydantoin derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells.[16]
-
Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Enzyme Inhibition: A significant number of hydantoin-based compounds function by inhibiting key enzymes involved in cancer progression.
-
Kinase Inhibition: Derivatives have been designed to inhibit crucial kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal for tumor growth and angiogenesis.[6][19]
-
Sirtuin Inhibition: Certain 5-benzylidenehydantoins have been identified as inhibitors of sirtuins (SIRT1 and SIRT2), which are promising targets for cancer therapy.[20]
-
Other Enzymes: Hydantoins have also been investigated as inhibitors of thymidine phosphorylase and other enzymes vital to cancer cell metabolism.[18]
-
The diagram below illustrates a simplified signaling pathway for a kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway by a hydantoin-based kinase inhibitor.
SAR for Anticancer Drugs
The development of potent anticancer hydantoins is highly dependent on their substitution patterns:
-
Lipophilicity: Increased lipophilicity, often achieved by adding cycloalkyl, phenyl, or benzhydryl substituents, is frequently associated with enhanced antitumor activity.[5]
-
Aromatic Substituents: Bulky aromatic substituents have been shown to improve the ability of hydantoins to induce apoptosis and inhibit cell proliferation.[21]
-
Hybrid Molecules: Creating hybrid molecules by linking the hydantoin core to other pharmacologically active moieties (like isatin or coumarin) has proven to be a successful strategy for developing potent, multi-target anticancer agents.[6]
Quantitative Data on Antiproliferative Activity
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical) | 5.4 | [17] |
| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 (Breast) | 2.0 | [17] |
| 3-Benzhydryl-5-phenyl hydantoin | HeLa, MCF-7, SW620 | 20 - 23 | [17] |
| Spirohydantoin Derivative (Compound 4) | SW480, SW620 (Colon) | Not specified, but most effective | [18] |
| Isatin-Hydantoin Hybrid (Compound 16) | HeLa, A549, MDA-MB-231 | 59 (average) | [6] |
Antimicrobial Activity: A Modern Therapeutic Frontier
With the rise of antimicrobial resistance (AMR), there is an urgent need for new classes of antibiotics.[22] Hydantoin derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against various bacterial, fungal, and viral pathogens.[15][16] One derivative, nitrofurantoin, is already a clinically approved antibiotic for treating urinary tract infections.[22]
Mechanism of Action: Disrupting Microbial Integrity
Hydantoins employ several mechanisms to combat microbes:
-
Membrane Disruption: A key strategy, particularly for newer synthetic derivatives, is the disruption of the bacterial cell membrane.[22][23] By designing amphiphilic molecules with cationic charges and hydrophobic tails, researchers have created hydantoins that mimic natural antimicrobial peptides. These compounds interact with and permeabilize the bacterial membrane, leading to rapid cell death.[23][24] This physical mechanism of action is less prone to the development of resistance compared to single-enzyme inhibition.
-
Inhibition of Synthesis: Some derivatives can interfere with essential bacterial processes like cell wall synthesis or protein synthesis.[15]
-
DNA Damage: The mechanism for nitrofurantoin is believed to involve damage to bacterial DNA.[23]
-
Antiviral Action: Antiviral hydantoins often work by inhibiting viral replication, for instance, by targeting viral DNA polymerase in viruses like Herpes Simplex Virus (HSV).[15]
SAR for Antimicrobial Drugs
Key structural features for potent antimicrobial activity include:
-
Amphiphilicity: The combination of cationic groups and hydrophobic moieties is critical for membrane-active derivatives.[22]
-
Rigidity and Lipophilicity: Incorporating aromatic linkers and the hydantoin backbone itself can increase the rigidity and lipophilicity of the molecule, which has been shown to improve stability and the bactericidal killing rate.[22]
-
Benzyl/Phenyl Groups: The addition of benzyl or phenyl groups can enhance antibacterial activity, likely by increasing hydrophobic interactions with the bacterial cell membrane.[21]
Other Biological Activities: Enzyme Inhibition
Beyond the major areas above, hydantoin derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease.
-
Human Leukocyte Elastase (HLE) Inhibitors: Derivatives have been found to irreversibly inactivate HLE, an enzyme involved in inflammatory processes.[25]
-
Carbonic Anhydrase (CA) Inhibitors: By attaching a benzenesulfonamide group, researchers have created hydantoin derivatives that effectively inhibit various human carbonic anhydrase isoforms, which are targets for diuretics and anti-glaucoma drugs.[26]
-
Urease Inhibitors: Thiohydantoins and hydantoins derived from amino acids have been identified as potent inhibitors of urease, a key enzyme for bacteria like Helicobacter pylori.[27]
-
Prolyl Hydroxylase (PHD) Inhibitors: In silico studies suggest the hydantoin scaffold could be used to develop inhibitors of PHD, a potential therapeutic strategy for Alzheimer's disease.[28]
Experimental Protocols for Activity Assessment
The transition from a synthesized compound to a promising drug candidate is paved with rigorous biological testing. The trustworthiness of these results hinges on robust, well-controlled, and reproducible assays. Here, we detail the methodologies for two fundamental screening assays.
General Workflow for In Vitro Screening
The process of identifying and characterizing biologically active compounds follows a logical progression, often referred to as a screening cascade. The goal is to efficiently test a large number of compounds and progressively focus resources on the most promising candidates.
Caption: A typical in vitro screening cascade for evaluating hydantoin derivatives.
Protocol: Antiproliferative Activity via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[29] It is a gold-standard primary assay in anticancer drug screening.[30]
Causality: This assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture & Seeding:
-
Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for 'untreated control' and 'blank' (medium only).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of the hydantoin derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound. Add fresh medium with the equivalent DMSO concentration to the 'untreated control' wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (including controls).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Protocol: Antibacterial Activity via Broth Microdilution (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay for determining the potency of a potential antibiotic.[31]
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
-
Compound Preparation:
-
In a sterile 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Prepare a starting solution of the hydantoin derivative in well 1 (e.g., 100 µL of a 256 µg/mL solution in MHB).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum density will be ~7.5 x 10⁵ CFU/mL.
-
Add 50 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Determination:
-
Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The positive control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Conclusion and Future Directions
The hydantoin scaffold is a testament to the power of privileged structures in medicinal chemistry. Its proven success as an anticonvulsant has paved the way for its exploration in a multitude of other therapeutic areas, most notably oncology and infectious diseases. The key to unlocking its full potential lies in a deep understanding of its structure-activity relationships and the rational design of novel derivatives targeting specific biological pathways. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the hydantoin core will undoubtedly continue to serve as a foundation for the development of next-generation therapeutics. Future research will likely focus on creating highly selective, multi-target agents and further optimizing pharmacokinetic properties to enhance efficacy and minimize side effects.
References
- Vitas, P., & Tomaskova, J. (2018). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]
- Sharma, A., & Kumar, R. (2025). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents.
- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
- Wadghane, S., et al. (2023). View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
- Singh, S., et al. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan. [Link]
- Szymańska, E., et al. (2018). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. [Link]
- Ahmad, I., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Drugs.com. [Link]
- RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList. [Link]
- Zhang, S., et al. (2024).
- Ušćumlić, G., et al. (2015). Antimicrobial Activity of Various Hydantoin Derivatives.
- Feng, X., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry. [Link]
- Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
- Encyclopedia.com. (n.d.). Hydantoins. Encyclopedia.com. [Link]
- Singh, S., et al. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan. [Link]
- Alkahtani, H. M., et al. (2024). Hydantoin derivatives: A review on their anticancer activities.
- Zha, C., et al. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry. [Link]
- Feng, X., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed. [Link]
- Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
- Groutas, W. C., et al. (1990). Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition. [Link]
- Al-Salahi, R., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation.
- Gevorgyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]
- Kumar, A., et al. (2018). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure and Dynamics. [Link]
- Bua, S., et al. (2018). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. MDPI. [Link]
- Ušćumlić, G. S., et al. (2014).
- Tan, S. P., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- BrainKart. (2017). Hydantoins. BrainKart. [Link]
- Ramadass, S. K., & Thangavel, N. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
- Li, Y., et al. (2015). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- CUTM Courseware. (n.d.). SAR of Hydantoins. CUTM Courseware. [Link]
- de Cássia, R., et al. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. Chemico-Biological Interactions. [Link]
- Al-Salahi, R., et al. (2023). Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation.
- Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
- Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules.
- Castelhano, A. L., et al. (2006). Hydantoin derivatives as inhibitors of tumor necrosis factor-alpha converting enzyme (tace).
- Cho, S. J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 10. brainkart.com [brainkart.com]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 21. thebioscan.com [thebioscan.com]
- 22. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Profile of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (HPPH): The Principal Metabolite of Phenytoin
Abstract: This technical guide provides a comprehensive examination of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (p-HPPH or hydroxyphenytoin), the principal metabolite of the widely prescribed anticonvulsant drug, phenytoin. While traditionally viewed as pharmacologically inactive concerning seizure control, HPPH possesses a distinct pharmacological and toxicological profile that is of significant interest to researchers, clinicians, and drug development professionals. This document delves into the stereoselective metabolism of phenytoin to HPPH, mediated by cytochrome P450 enzymes, and its subsequent glucuronidation and elimination. We will explore its pharmacokinetic characteristics, its implicated role in adverse drug reactions such as gingival hyperplasia, and the analytical methodologies for its quantification in biological matrices. The clinical relevance of HPPH as a biomarker for phenytoin metabolism and its importance in understanding drug-drug interactions are also discussed in detail.
Introduction to this compound (HPPH)
This compound, commonly referred to as p-HPPH or hydroxyphenytoin, is a hydantoin derivative with the chemical formula C₁₅H₁₂N₂O₃.[1] Its primary significance in pharmacology and medicine stems not from its intrinsic therapeutic activity, but from its status as the major and largely inactive metabolite of phenytoin (5,5-diphenylhydantoin), a cornerstone therapy for epilepsy for over 80 years.[2][3] The biotransformation of the parent drug, phenytoin, results in the formation of HPPH, a process central to the drug's clearance and overall pharmacokinetic profile.[2][4] Understanding the profile of HPPH is therefore critical for the safe and effective use of phenytoin, as its formation and clearance rates can influence the parent drug's plasma concentration and are implicated in certain adverse effects and drug interactions.
Metabolic Generation and Disposition of HPPH
The journey from the active drug, phenytoin, to its excreted metabolite, HPPH, is a multi-step process involving stereoselective enzymatic reactions primarily in the liver.
Biotransformation of Phenytoin to HPPH
Phenytoin is a prochiral molecule that undergoes extensive hepatic metabolism before excretion. Less than 5% of a phenytoin dose is excreted unchanged in the urine.[2] The predominant metabolic pathway is the aromatic hydroxylation of one of the phenyl rings at the para-position, catalyzed by the cytochrome P450 (CYP) enzyme system, to yield HPPH.[2] This reaction is primarily mediated by two key isoforms: CYP2C9 and, to a lesser extent, CYP2C19 .[4][5] This enzymatic step is the rate-limiting factor in phenytoin clearance and is a major source of the drug's well-known non-linear pharmacokinetics and inter-individual variability.
Caption: Metabolic conversion of Phenytoin to HPPH and its subsequent glucuronidation.
Stereochemistry of HPPH Metabolism
The introduction of a hydroxyl group onto the prochiral phenytoin molecule creates a new chiral center at the C-5 position of the imidazolidine-2,4-dione ring. This results in the formation of two distinct enantiomers: (R)-p-HPPH and (S)-p-HPPH.[1] The metabolism is highly stereoselective:
-
CYP2C9 , the primary metabolizing enzyme, preferentially produces the (S)-enantiomer , with a reported ratio of (S)- to (R)-p-HPPH as high as 40:1.[1]
-
CYP2C19 exhibits less stereoselectivity, producing the enantiomers in an approximately 1:1 ratio.[1]
Consequently, in individuals with normal CYP2C9 function, the vast majority of circulating HPPH is the (S)-form.[6] This stereoselectivity is clinically relevant, as some studies suggest the (R)-enantiomer may be more toxic, particularly in relation to adverse effects like gingival hyperplasia.[7]
Phase II Metabolism: Glucuronidation and Excretion
Following its formation, HPPH undergoes Phase II metabolism, primarily through conjugation with glucuronic acid.[2][4] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A9, and UGT2B15 identified as key enzymes involved in the stereoselective glucuronidation of HPPH.[7] The resulting HPPH-glucuronide is a water-soluble conjugate that is readily eliminated from the body.[8][9] The primary route of elimination is renal excretion, with over 60% of a phenytoin dose being excreted in the urine as HPPH, mostly in its conjugated form.[2]
Pharmacokinetic Profile of HPPH
The pharmacokinetics of HPPH are intrinsically linked to the administration and metabolism of its parent drug, phenytoin.
| Parameter | Description | Clinical Implication |
| Formation Rate | Dependent on phenytoin concentration and CYP2C9/2C19 activity. Exhibits saturable (Michaelis-Menten) kinetics. | The non-linear formation leads to disproportionate increases in phenytoin levels with dose escalation, increasing toxicity risk. |
| Plasma Concentration | In patients with normal renal function, HPPH concentrations can be higher than phenytoin concentrations, but it is rapidly cleared. | In renal insufficiency, HPPH and its glucuronide can accumulate, though the direct toxicity of this is not fully established.[2] |
| Protein Binding | Lower than phenytoin (phenytoin is ~90% protein bound). | Changes in protein binding of the parent drug have a more significant clinical impact. |
| Elimination Half-life | Shorter than that of phenytoin.[2] | Does not accumulate significantly in patients with normal renal function. |
| Excretion | Primarily renal, as the glucuronide conjugate.[2][10] | Clearance is significantly impaired in patients with severe kidney disease.[2] |
Pharmacological and Toxicological Profile
Anticonvulsant Activity
HPPH is generally considered to be a pharmacologically inactive metabolite with respect to anticonvulsant effects.[2] The primary mechanism of action for phenytoin and other related hydantoins is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[11][12][13] The addition of the polar hydroxyl group to the phenyl ring in HPPH is believed to significantly reduce its affinity for the sodium channel binding site, thereby diminishing its anticonvulsant properties.[14][15] While some imidazolidine-2,4-dione derivatives are explored for anticonvulsant activity, the specific structure of HPPH renders it ineffective in this regard compared to its parent compound.[16][17]
Other Biological Activities and Toxicological Considerations
Despite its lack of efficacy in seizure control, HPPH is not biologically inert. Emerging evidence implicates it in some of phenytoin's chronic adverse effects.
-
Gingival Hyperplasia: One of the most well-known side effects of long-term phenytoin therapy is gingival overgrowth. Research has shown that HPPH, while not inducing prostaglandin E2 (PGE2) formation on its own, can potentiate the IL-1-induced synthesis of prostaglandins in human gingival fibroblasts.[18] This upregulation of inflammatory mediators at the level of phospholipase A2 may contribute to the pathogenesis of this condition.[18]
-
Enantiomer-Specific Toxicity: As previously mentioned, there is evidence to suggest that the (R)-enantiomer of HPPH is the more toxic form with respect to inducing gingival hyperplasia.[6][7]
-
Teratogenicity: While phenytoin itself is a known teratogen (associated with Fetal Hydantoin Syndrome), studies in some animal models have suggested that HPPH does not share this teratogenic potential, indicating that the parent drug is the primary teratogenic agent.[4]
Methodologies for HPPH Analysis
Accurate quantification of HPPH in biological fluids like urine and plasma is essential for therapeutic drug monitoring, pharmacokinetic studies, and assessing patient metabolic status. Gas chromatography (GC) has been a well-established method for this purpose.[8]
Protocol: Quantification of Total HPPH in Urine via Gas Chromatography
This protocol describes a general workflow for determining the total concentration of HPPH (free and glucuronide-conjugated) in a urine sample. The core principle involves enzymatic hydrolysis to release free HPPH, followed by extraction, derivatization for GC analysis, and quantification against an internal standard.
1. Sample Preparation & Hydrolysis: a. Pipette 1.0 mL of urine into a screw-capped glass tube. b. Add an internal standard solution (e.g., 5-(p-hydroxyphenyl)-5-(p-tolyl)hydantoin, HMPPH) to correct for extraction losses.[8] c. Add 1.0 mL of acetate buffer (pH 5.0). d. Add 50 µL of β-glucuronidase enzyme preparation. e. Cap the tube, vortex briefly, and incubate in a water bath at 37°C for 18-24 hours to ensure complete hydrolysis of the HPPH-glucuronide.
2. Liquid-Liquid Extraction: a. Cool the sample to room temperature. b. Add 5.0 mL of an organic solvent (e.g., ethyl acetate). c. Cap and vortex vigorously for 2 minutes. d. Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers. e. Carefully transfer the upper organic layer to a clean conical tube.
3. Evaporation and Derivatization: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dry residue in 100 µL of a derivatizing agent suitable for on-column methylation (e.g., trimethylanilinium hydroxide in methanol). This step is crucial as it methylates the polar hydroxyl and amine groups, making HPPH volatile and suitable for GC analysis.
4. Gas Chromatographic Analysis: a. Inject 1-2 µL of the derivatized sample into the GC system equipped with a flame ionization detector (FID). b. GC Conditions (Typical):
- Column: 5% OV-17 on Gas-Chrom Q or similar.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 200°C, ramp to 260°C.
- Detector Temperature: 300°C.
- Carrier Gas: Nitrogen. c. The derivatized HPPH and internal standard will elute as distinct peaks.
5. Quantification: a. Construct a calibration curve by processing standards of known HPPH concentrations through the entire procedure. b. Calculate the peak area ratio of HPPH to the internal standard for both the samples and the calibrators. c. Determine the concentration of HPPH in the unknown samples by interpolating from the calibration curve.
Caption: Workflow for the quantification of total HPPH in a urine sample.
Clinical and Drug Development Relevance
Understanding the profile of HPPH is crucial in several contexts:
-
Therapeutic Drug Monitoring (TDM): The ratio of HPPH to phenytoin in urine can serve as an indicator of a patient's metabolic capacity, helping to identify individuals who are "fast" or "slow" metabolizers due to genetic polymorphisms in CYP2C9.
-
Drug-Drug Interactions: Co-administration of phenytoin with drugs that inhibit or induce CYP2C9/2C19 can significantly alter the rate of HPPH formation, leading to phenytoin toxicity or therapeutic failure, respectively.[5] Monitoring HPPH can provide insights into the clinical significance of such interactions.
-
Renal Impairment: In patients with kidney disease, the impaired excretion of HPPH-glucuronide can lead to its accumulation.[2] While direct toxicity is debated, monitoring metabolite levels is a key consideration in special populations.
-
Drug Development: The study of HPPH serves as a classic case study in the importance of characterizing metabolite profiles during drug development. Regulatory agencies require thorough investigation of major metabolites to assess their potential for pharmacological activity, toxicity, and involvement in drug interactions.
Conclusion
This compound (HPPH) holds a unique position in pharmacology. While lacking the therapeutic anticonvulsant activity of its parent compound, phenytoin, its pharmacological profile is of profound clinical and scientific importance. Its formation is the rate-limiting step in phenytoin clearance, dictating the drug's complex pharmacokinetics. Furthermore, HPPH is not a benign bystander, with evidence linking it to chronic adverse drug reactions. A thorough understanding of its stereoselective metabolism, disposition, and biological effects is indispensable for optimizing phenytoin therapy, predicting drug interactions, and ensuring patient safety. For researchers in drug development, the story of phenytoin and HPPH remains a foundational lesson in the comprehensive characterization of drug metabolites.
References
- Neupsy Key. (2016, August 1). Phenytoin, Fosphenytoin, and Other Hydantoins.
- PubMed. (n.d.). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands.
- ACS Publications. (n.d.). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry.
- ClinPGx. (n.d.). hydroxyphenytoin.
- ResearchGate. (n.d.). Major metabolic pathways of phenytoin in humans.
- Science Alert. (2007). Molecular Modelling Analysis of the Metabolism of Phenytoin. Journal of Pharmacology and Toxicology, 2: 63-71.
- ResearchGate. (2025, August 6). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands.
- PubMed Central (PMC). (n.d.). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes.
- Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice.
- PubMed. (n.d.). The phenytoin metabolite p-HPPH upregulates prostaglandin biosynthesis in human gingival fibroblasts challenged to interleukin-1.
- PubMed. (n.d.). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man.
- PubMed. (1973). The renal handling of diphenylhydantoin and 5-(p-hydroxyphenyl)-5-phenylhydantoin. Clinical Pharmacology & Therapeutics, 14(5), 791-6.
- Bulletin of Environment, Pharmacology and Life Sciences. (2023, May 22). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
- MDPI. (n.d.). Pharmacokinetics and Drug Interactions.
- PubMed. (2010). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. The Lancet Neurology, 9(4), 413-24.
- Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety.
- PubMed Central (PMC). (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E, 70(Pt 6), o649.
- PubMed. (n.d.). Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15.
- PubMed. (1991). Stereoselective inhibition of diphenylhydantoin metabolism by p-hydroxyphenyl-phenylhydantoin enantiomers in rats. Chirality, 3(6), 454-9.
- MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- PubMed. (n.d.). Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study.
- PubChem. (n.d.). 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | C21H20N2O9 | CID 135250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The renal handling of diphenylhydantoin and 5-(p-hydroxyphenyl)-5-phenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Semantic Scholar [semanticscholar.org]
- 18. The phenytoin metabolite p-HPPH upregulates prostaglandin biosynthesis in human gingival fibroblasts challenged to interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Metabolism of Phenytoin to p-HPPH
Preamble: The Clinical Imperative for Understanding Phenytoin Metabolism
Phenytoin (5,5-diphenylhydantoin) remains a cornerstone in the management of epilepsy. However, its clinical application is complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. A thorough understanding of its metabolic fate is not merely an academic exercise; it is fundamental to optimizing therapeutic efficacy while mitigating the risk of severe, concentration-dependent, and idiosyncratic adverse reactions. The primary route of phenytoin elimination from the body is through hepatic biotransformation, with the paramount step being the aromatic hydroxylation to its major, largely inactive metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This guide provides a detailed exploration of this critical metabolic pathway, from the core enzymatic machinery to validated experimental protocols for its in vivo investigation, designed for researchers, scientists, and drug development professionals.
Part 1: The Core Metabolic Pathway: A Cytochrome P450-Mediated Conversion
The conversion of the lipophilic phenytoin molecule into the more water-soluble p-HPPH is a classic Phase I metabolic reaction, essential for its subsequent elimination. This process is almost entirely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.
The Enzymatic Powerhouses: CYP2C9 and CYP2C19
The hydroxylation of phenytoin is not a random event but a highly specific enzymatic process dominated by two key isoforms of the CYP2C subfamily.
-
CYP2C9: This is the principal enzyme responsible for phenytoin metabolism, accounting for approximately 80-90% of p-HPPH formation.[1][2][3] The reaction catalyzed by CYP2C9 is highly stereoselective, preferentially producing the (S)-enantiomer of p-HPPH over the (R)-enantiomer by a ratio of up to 40:1.[4] This stereoselectivity is a critical detail, as the downstream conjugation and excretion processes can also be enantiomer-specific.
-
CYP2C19: This isoform plays a secondary but significant role, metabolizing the remaining 10-20% of the phenytoin dose.[1][2] In stark contrast to CYP2C9, catalysis by CYP2C19 is not highly stereoselective, yielding an approximate 1:1 racemic mixture of (S)- and (R)-p-HPPH.[4][5]
The relative contribution of these two enzymes dictates the enantiomeric ratio of the p-HPPH metabolite pool, which can serve as a phenotypic marker for enzyme activity.
The Specter of Pharmacogenetics: Why Uniform Dosing Fails
The clinical challenge of phenytoin dosing is rooted in the genetic polymorphism of its metabolizing enzymes. Variations in the genes encoding for CYP2C9 and CYP2C19 can lead to the production of enzymes with reduced or no function, dramatically altering the drug's pharmacokinetic profile.
-
CYP2C9 Polymorphisms: Allelic variants such as CYP2C92 and CYP2C93 are well-characterized and result in decreased enzymatic activity.[3] Individuals carrying one or more of these variant alleles are considered "intermediate" or "poor metabolizers." They exhibit a reduced capacity to clear phenytoin, leading to a 25-50% reduction in metabolism compared to wild-type individuals.[1][3] This impairment can cause the drug to accumulate to toxic levels even on standard doses.[6]
-
CYP2C19 Polymorphisms: Similarly, variants like CYP2C192 and CYP2C193 are associated with a loss of function. While the overall impact is less pronounced than for CYP2C9 variants, they can still contribute to decreased phenytoin metabolism, particularly at higher doses when the CYP2C9 pathway may become saturated.[7]
The prevalence of these polymorphisms varies significantly across different ethnic populations, underscoring the importance of pharmacogenetic testing to guide personalized phenytoin therapy.[3]
Visualizing the Primary Metabolic Step
The following diagram illustrates the initial and most critical phase of phenytoin metabolism.
Caption: Primary metabolic conversion of Phenytoin to p-HPPH by CYP2C9 and CYP2C19.
Part 2: Downstream Processing: From p-HPPH to Urinary Excretion
The formation of p-HPPH is not the final step. To be efficiently eliminated, it must undergo a Phase II conjugation reaction, which further increases its water solubility.
Glucuronidation: The Phase II Conjugation
The hydroxyl group added to the phenytoin molecule serves as a handle for conjugation. The primary Phase II pathway for p-HPPH is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process attaches a glucuronic acid moiety to p-HPPH, forming p-HPPH-glucuronide.
This conjugation step is also stereoselective. For instance, UGT1A1 preferentially glucuronidates the (S)-p-HPPH isomer, while UGT1A9 acts on the (R)-isomer.[4][5] The resulting glucuronide conjugate is highly water-soluble and is readily excreted by the kidneys. Ultimately, over 60% of an initial phenytoin dose is excreted in the urine as p-HPPH-glucuronide.[8]
The Arene Oxide Hypothesis and Minor Pathways
The hydroxylation of phenytoin is believed to proceed through a highly reactive arene oxide intermediate.[4] While most of this intermediate is converted to p-HPPH, a small fraction can be converted by epoxide hydrolase (EPHX1) to a dihydrodiol metabolite.[4][5] This dihydrodiol can then be further metabolized to a catechol.[5] The reactive arene oxide and subsequent catechol oxidation products have been implicated in the covalent binding to cellular proteins, a mechanism proposed to initiate the idiosyncratic hypersensitivity reactions and skin rashes sometimes seen with phenytoin therapy.[9]
Visualizing the Complete Elimination Pathway
Caption: Simplified overview of Phenytoin's metabolic journey from ingestion to excretion.
Part 3: A Validated Protocol for In Vivo Analysis
Investigating the metabolism of phenytoin in a preclinical setting requires a robust and well-controlled experimental design. The following protocol provides a self-validating framework for quantifying phenytoin and p-HPPH in an animal model.
Objective and Rationale
The primary objective is to characterize the single-dose pharmacokinetic profile of phenytoin and its primary metabolite, p-HPPH, in a rodent model. This allows for the determination of key parameters such as absorption rate, bioavailability, clearance, and the rate of metabolite formation. The causality behind this choice is that rodent models, particularly mice, have been established as viable for studying phenytoin metabolism and its associated toxicities, providing a bridge to understanding human responses.[10][11]
Experimental Workflow: A Step-by-Step Guide
1. Animal Model and Acclimation:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Rationale: This strain is widely used in toxicology and metabolism studies.[10]
-
Procedure: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study to minimize stress-related variables. Provide standard chow and water ad libitum.
2. Dosing and Administration:
-
Test Article: Phenytoin sodium, dissolved in a suitable vehicle (e.g., saline or a 40% propylene glycol, 10% ethanol in water solution).
-
Dose: Administer a single intraperitoneal (IP) injection of phenytoin at a dose of 50 mg/kg.[11]
-
Rationale: IP administration bypasses the variability of oral absorption, providing a more direct assessment of systemic metabolism. For comprehensive mass balance and tissue distribution studies, ¹⁴C-labeled phenytoin can be used.[12][13]
3. Pharmacokinetic Sample Collection:
-
Matrix: Whole blood (for plasma) and urine.
-
Time Points: Collect samples at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Rationale: This schedule is designed to capture the peak concentration (Cmax) and the elimination phase of both the parent drug and the metabolite.
-
Procedure (Blood): At each time point, collect ~50-100 µL of blood via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA). Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Procedure (Urine): House animals in metabolic cages to allow for the separate collection of urine and feces over a 72-hour period.[12] Store urine samples at -80°C.
4. Sample Preparation for Analysis:
-
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (IS), such as phenytoin-d10 or 5-(p-hydroxyphenyl)-5-(p-tolyl)hydantoin (HMPPH).[14][15]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Urine Samples (Critical Hydrolysis Step):
-
Thaw urine samples on ice.
-
To 100 µL of urine, add 10 µL of β-glucuronidase enzyme solution (from Helix pomatia) and an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Incubate at 37°C for 12-18 hours.
-
Rationale: This enzymatic hydrolysis is crucial to cleave the glucuronic acid from p-HPPH, liberating it for quantification. Without this step, the majority of the metabolite would be undetectable.[12][14]
-
After incubation, stop the reaction and extract the analytes using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).[16]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
-
5. Analytical Quantification:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with UV detection or, for higher sensitivity and specificity, an Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[15][17]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Quantification: Generate calibration curves for both phenytoin and p-HPPH using standards of known concentrations. Calculate the concentration of each analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.
Workflow Visualization
Caption: Step-by-step workflow for the in vivo pharmacokinetic analysis of phenytoin.
Data Presentation and Key Parameters
The data generated from this protocol should be summarized to provide a clear pharmacokinetic profile.
| Parameter | Phenytoin | p-HPPH | Description |
| Cmax (ng/mL) | Calculated Value | Calculated Value | Maximum observed plasma concentration. |
| Tmax (hr) | Calculated Value | Calculated Value | Time at which Cmax is reached. |
| AUC₀-t (ng*hr/mL) | Calculated Value | Calculated Value | Area under the plasma concentration-time curve from time 0 to the last measured point. |
| T½ (hr) | Calculated Value | Calculated Value | Elimination half-life. |
| Metabolite Ratio | Calculated Value | - | Ratio of AUC(p-HPPH) to AUC(Phenytoin), indicating the extent of conversion. |
Part 4: Interpretation and Clinical Translation
The data from in vivo animal studies provide a critical foundation for predicting human pharmacokinetics and informing clinical trial design.[18][19]
-
Assessing Metabolic Capacity: The plasma concentration ratio of phenytoin to p-HPPH at steady-state can be a powerful indicator of an individual's metabolic capacity.[20] A high ratio suggests impaired metabolism, consistent with a poor metabolizer genotype.
-
Informing Clinical Studies: Preclinical data helps to establish a safe starting dose for first-in-human studies and to identify potential drug-drug interactions. For example, if a new drug is found to be a potent inhibitor of CYP2C9 in vitro, co-administration studies with phenytoin (a sensitive CYP2C9 substrate) would be warranted.[18][21]
-
Regulatory Context: Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on when and how to conduct in vivo metabolism studies to ensure the safety of new drug candidates.[22] These studies are essential for identifying major human metabolites and assessing their potential for toxicity.
Conclusion
The in vivo metabolism of phenytoin to p-HPPH is a well-defined pathway, yet its inherent variability presents an ongoing clinical challenge. Dominated by the polymorphic enzymes CYP2C9 and CYP2C19, this metabolic step is the primary determinant of phenytoin clearance and, consequently, its systemic exposure. A deep, mechanistic understanding of this process, coupled with robust in vivo experimental protocols, is indispensable for the drug development professional. It enables the prediction of pharmacokinetic behavior, the elucidation of mechanisms behind adverse events, and ultimately, paves the way for a more personalized approach to therapy, ensuring that this vital antiepileptic drug can be used both safely and effectively.
References
- Cuttle, L., Munns, A. J., Hogg, N. A., Scott, J. R., Hooper, W. D., Dickson, R. G., & Gillam, E. M. (2000). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. Drug Metabolism and Disposition, 28(8), 945-950. [Link]
- Desta, Z., Zhao, X., Shin, J. G., & Flockhart, D. A. (2002). Phenytoin metabolic changes comparing both CYP2C9 wild-type and mutant variants. Clinical Pharmacology & Therapeutics, 72(4), 443-451. [Link]
- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., & Klein, T. E. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466. [Link]
- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Tirona, R. G., & Klein, T. E. (2012). PharmGKB summary: phenytoin pathway, pharmacokinetics. Pharmacogenetics and genomics, 22(6), 466–470. [Link]
- Neupsy Key. (2016). Phenytoin, Fosphenytoin, and Other Hydantoins. [Link]
- Levy, R. H., & Collins, C. (1995). Cytochrome P450 isozymes and antiepileptic drug interactions. Epilepsia, 36 Suppl 5, S8-13. [Link]
- Odani, A., Hashimoto, Y., Otsuki, Y., Uesugi, T., & Maeda, Y. (1997). The effects of genetic polymorphisms of CYP2C9 and CYP2C19 on phenytoin metabolism in Japanese adult patients with epilepsy: studies in stereoselective hydroxylation and population pharmacokinetics. European journal of clinical pharmacology, 52(4), 307-313. [Link]
- U.S. Food and Drug Administration. (1999).
- Patil, R., & George, A. (2018). An update on CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert opinion on drug metabolism & toxicology, 14(10), 1057-1067. [Link]
- Federal Register. (1999). Guidance for Industry on In Vivo Drug Metabolism/Drug Interaction Studies—Study Design, Data Analysis, and Recommendations for Dosing and Labeling; Availability. [Link]
- ResearchGate. (n.d.).
- Atallah, B., & Desta, Z. (2017). Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region. Clinical pharmacokinetics, 56(12), 1429-1443. [Link]
- Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (I): analytical systems and in vivo studies. Current drug metabolism, 2(3), 259-281. [Link]
- ResearchGate. (n.d.).
- Taha, A. M., & Adeoye, O. (2010). Molecular Modelling Analysis of the Metabolism of Phenytoin. Journal of Pharmacology and Toxicology, 5(4), 161-171. [Link]
- Billings, R. E., & McMahon, R. E. (1982). Phenytoin metabolism in mice.
- de la Rubia, A., & Salas-Puig, J. (2018). CYP2C9 polymorphisms in epilepsy: influence on phenytoin treatment. Pharmacogenomics and personalized medicine, 11, 47–55. [Link]
- Midha, K. K., Hindmarsh, K. W., & McGilveray, I. J. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic drug monitoring, 1(1), 11-34. [Link]
- Uetrecht, J. P., & Naisbitt, D. J. (2013). A novel mouse model for phenytoin-induced liver injury: involvement of immune-related factors and P450-mediated metabolism. Toxicological sciences, 136(1), 250-263. [Link]
- Uetrecht, J., & Naisbitt, D. J. (2013). A Novel Mouse Model for Phenytoin-Induced Liver Injury: Involvement of Immune-Related Factors and P450-Mediated Metabolism.
- Maguire, J. H., & Kraus, G. (1990). Simultaneous determination of p-hydroxylated and dihydrodiol metabolites of phenytoin in urine by high-performance liquid chromatography.
- Glazko, A. J., Peterson, F. E., & Smith, T. C. (1979). Phenytoin metabolism in subjects with long and short plasma half-lives. Therapeutic drug monitoring, 1(1), 35-49. [Link]
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International journal of molecular sciences, 21(11), 3959. [Link]
- Deranged Physiology. (2023). Phenytoin. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 isozymes and antiepileptic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The effects of genetic polymorphisms of CYP2C9 and CYP2C19 on phenytoin metabolism in Japanese adult patients with epilepsy: studies in stereoselective hydroxylation and population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 9. Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel mouse model for phenytoin-induced liver injury: involvement of immune-related factors and P450-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenytoin metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of p-hydroxylated and dihydrodiol metabolites of phenytoin in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bspublications.net [bspublications.net]
- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenytoin metabolism in subjects with long and short plasma half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Federal Register :: Guidance for Industry on In Vivo Drug Metabolism/Drug Interaction StudiesStudy Design, Data Analysis, and Recommendations for Dosing and Labeling; Availability [federalregister.gov]
- 22. fda.gov [fda.gov]
The Genesis of a Landmark Anticonvulsant: A Technical Guide to the Discovery and History of 5,5-Diarylhydantoins
Abstract
The 5,5-diarylhydantoin scaffold represents a cornerstone in medicinal chemistry, particularly in the development of anticonvulsant therapies. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this critical class of compounds. We will delve into the seminal synthesis of phenytoin, the serendipitous discovery of its therapeutic properties, and the elucidation of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the foundational chemistry and pharmacology of 5,5-diarylhydantoins, complete with experimental protocols and mechanistic insights to inform future research and development endeavors.
Introduction: The Hydantoin Moiety - A Privileged Scaffold
The hydantoin ring, a five-membered heterocycle containing a reactive cyclic urea core, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its ability to participate in various biological interactions has led to its incorporation into drugs with anticonvulsant, antiarrhythmic, and even anticancer properties.[2][3] The 5,5-disubstituted hydantoins, in particular, have garnered significant attention, with the diaryl substitution pattern proving to be a critical feature for potent anticonvulsant activity. This guide will focus on the discovery and history of this remarkable class of molecules, with a particular emphasis on its most illustrious member, 5,5-diphenylhydantoin, more commonly known as phenytoin.
The Dawn of an Era: The Synthesis and Serendipitous Discovery of Phenytoin
The story of 5,5-diarylhydantoins begins not in a bustling pharmaceutical laboratory, but in the academic halls of early 20th-century Germany. In 1908, the German chemist Heinrich Biltz first synthesized 5,5-diphenylhydantoin as a barbiturate derivative.[4][5] However, the initial synthesis did not immediately reveal the compound's profound therapeutic potential.
It wasn't until the 1920s that Arthur Dox, a chemist at Parke-Davis, resynthesized the compound while searching for new hypnotic (sleep-inducing) drugs.[6] To his disappointment, 5,5-diphenylhydantoin exhibited no significant sedative effects and was consequently shelved.[6]
The true breakthrough came in 1936, thanks to the pioneering work of H. Houston Merritt and Tracy Putnam.[7] They developed a novel animal model to screen for anticonvulsant activity, a significant departure from the previous reliance on identifying sedative properties.[8] Phenytoin was among the first compounds they tested from Parke-Davis and it showed remarkable efficacy in controlling electrically induced seizures in cats, crucially, without the sedative side effects associated with the then-standard treatment, phenobarbital.[4][9] This discovery was a paradigm shift, demonstrating for the first time that anticonvulsant and sedative effects could be separated, paving the way for the development of more selective antiepileptic drugs.[6]
Merritt and Putnam's first publication on their findings appeared in Science in 1937.[6] By 1938, after successful clinical trials in patients with refractory seizures, Parke-Davis marketed the sodium salt of 5,5-diphenylhydantoin under the trade name Dilantin®.[6] It was officially approved by the FDA in 1953 for the treatment of seizures.[9]
Foundational Syntheses of 5,5-Diarylhydantoins
The preparation of the 5,5-diarylhydantoin core relies on two primary, historically significant name reactions: the Biltz synthesis and the Bucherer-Bergs reaction. These methods provide versatile entries into a wide range of substituted hydantoins.
The Biltz Synthesis of Phenytoin
The original method employed by Heinrich Biltz is a base-catalyzed condensation reaction between benzil and urea.[10][11] The reaction proceeds through a pinacol-type rearrangement, a key mechanistic feature of this synthesis.[10]
Mechanism of the Biltz Synthesis:
The generally accepted mechanism involves the initial formation of a potassium ureate, which is a more potent nucleophile than urea itself.[12] This is followed by a series of steps culminating in a 1,2-phenyl shift.
Biltz Synthesis Workflow
Experimental Protocol: Biltz Synthesis of 5,5-Diphenylhydantoin [13]
Materials:
-
Benzil (5.3 g)
-
Urea (3.0 g)
-
30% Aqueous Sodium Hydroxide Solution (15 mL)
-
95% Ethanol (75 mL)
-
Concentrated Hydrochloric Acid
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil, urea, 30% aqueous sodium hydroxide solution, and 95% ethanol.
-
Heat the reaction mixture to a gentle reflux using a heating mantle and maintain for at least 2 hours.
-
After the reflux period, cool the flask to room temperature.
-
Pour the reaction mixture into 125 mL of cold water and mix thoroughly. Allow the mixture to stand for 15 minutes to precipitate any insoluble by-products.
-
Filter the mixture to remove the insoluble material.
-
Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic. Cooling in an ice-water bath will facilitate precipitation.
-
Collect the precipitated crude phenytoin by vacuum filtration.
-
Recrystallize the crude product from industrial spirit to obtain pure 5,5-diphenylhydantoin.
Expected Yield: Approximately 2.8 g. Melting Point: 297-298 °C.
A significant limitation of the Biltz synthesis is the potential for the formation of a dimeric by-product, 3a,6a-diphenylglycoluril, which can reduce the overall yield of the desired hydantoin.[14]
The Bucherer-Bergs Reaction
A more general and widely applicable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[15] This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.[2]
Mechanism of the Bucherer-Bergs Reaction:
The reaction proceeds through the initial formation of a cyanohydrin, followed by the formation of an aminonitrile and subsequent cyclization.[6]
Bucherer-Bergs Reaction Workflow
Experimental Protocol: General Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins [15][16]
Materials:
-
Ketone or Aldehyde (1 molar equivalent)
-
Potassium Cyanide (KCN) (2 molar equivalents) - Caution: Highly Toxic
-
Ammonium Carbonate ((NH₄)₂CO₃) (4 molar equivalents)
-
Ethanol (95%)
-
Water (distilled or deionized)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone or aldehyde, potassium cyanide, and ammonium carbonate.
-
Add a 1:1 (v/v) mixture of ethanol and water to the flask, ensuring the volume is sufficient to dissolve the reactants and allow for effective stirring.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours (reaction time will vary depending on the substrate).[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to precipitate the hydantoin product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5,5-disubstituted hydantoin.
The Bucherer-Bergs reaction is highly versatile, allowing for the synthesis of a wide variety of 5-substituted and 5,5-disubstituted hydantoins from readily available starting materials.[4]
Mechanism of Anticonvulsant Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action of phenytoin and other 5,5-diarylhydantoins is the modulation of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[9][12] These channels are crucial for the initiation and propagation of action potentials. In epilepsy, neurons exhibit abnormal, high-frequency firing, leading to seizures.
Phenytoin exerts its anticonvulsant effect by selectively binding to the inactive state of the VGSC.[2] This binding stabilizes the channel in its inactive conformation, prolonging the refractory period during which the neuron cannot fire another action potential.[9] This state-dependent binding is key to its therapeutic efficacy, as it preferentially targets rapidly firing neurons characteristic of a seizure, while having less effect on neurons firing at a normal physiological rate.[17]
The Three States of the Voltage-Gated Sodium Channel:
-
Resting State: The channel is closed but capable of opening in response to a depolarizing stimulus.
-
Open (Activated) State: Upon depolarization, the channel opens, allowing an influx of sodium ions and the generation of an action potential.
-
Inactive State: Shortly after opening, the channel enters a non-conductive, inactive state from which it must return to the resting state before it can be opened again.
Phenytoin's affinity is significantly higher for the inactive state compared to the resting state.[8] By binding to and stabilizing the inactive state, it slows the rate of recovery of the channel to the resting state, thereby reducing the ability of the neuron to sustain high-frequency firing.[2]
Phenytoin's Interaction with Voltage-Gated Sodium Channels
Structure-Activity Relationships (SAR) of 5,5-Diarylhydantoins
The anticonvulsant activity of 5,5-diarylhydantoins is highly dependent on their chemical structure. Extensive research has elucidated key structural features that contribute to their efficacy.
| Position | Substitution | Effect on Anticonvulsant Activity |
| C-5 | Two Aromatic Rings | Essential for activity against generalized tonic-clonic seizures.[3] One phenyl ring can be replaced with other aromatic or heteroaromatic rings. |
| C-5 | Alkyl or Aryl Substituents | The nature and size of these groups significantly influence potency and toxicity. |
| N-1 | Substitution | Generally, unsubstituted or small alkyl substitutions are preferred. Larger groups can decrease activity. |
| N-3 | Substitution | Substitution at this position can modulate pharmacokinetic properties and may lead to prodrugs.[18] |
| Phenyl Rings | Substitution | Electron-withdrawing groups on the phenyl rings can sometimes enhance potency. |
Key SAR Insights:
-
The 5,5-diphenyl substitution is a hallmark of high potency against maximal electroshock (MES)-induced seizures, a preclinical model for generalized tonic-clonic seizures.[5]
-
Replacement of one phenyl ring with other aromatic systems has been explored to modulate activity and pharmacokinetic profiles. For instance, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), the major metabolite of phenytoin, has reduced anticonvulsant activity.
-
Modifications at the N-3 position have been a strategy for developing prodrugs with improved solubility and bioavailability. For example, fosphenytoin is a phosphate ester prodrug of phenytoin.
Beyond Phenytoin: The Expanding Landscape of 5,5-Diarylhydantoins
While phenytoin remains the most prominent member of this class, research has continued to explore other 5,5-diarylhydantoins for various therapeutic applications. For example, mephenytoin and ethotoin are other hydantoin derivatives that have been used as anticonvulsants. More recently, the diarylhydantoin scaffold has been investigated for other biological activities, including as selective androgen receptor modulators.
Conclusion and Future Directions
The discovery of 5,5-diarylhydantoins, and particularly phenytoin, represents a landmark achievement in the history of medicine. From its serendipitous discovery to the elucidation of its elegant mechanism of action, the story of phenytoin has provided invaluable insights into the treatment of epilepsy and the principles of drug design. The foundational synthetic methodologies of Biltz and Bucherer-Bergs continue to be relevant and serve as a testament to the enduring power of classical organic chemistry.
As our understanding of the molecular basis of neurological disorders deepens, the 5,5-diarylhydantoin scaffold will undoubtedly continue to serve as a valuable template for the design of novel therapeutics. Future research will likely focus on the development of second-generation analogs with improved pharmacokinetic profiles, reduced side effects, and potentially new therapeutic indications. The legacy of this remarkable class of compounds is a powerful reminder of the profound impact that fundamental chemical and pharmacological research can have on human health.
References
- Chu, L.-F. (2012). The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. Epilepsy & Behavior, 24(4), 407-411.
- Wikipedia. (2024). Phenytoin.
- Morressier. (2020). Improvements to the small-scale synthesis of the pharmaceutical phenytoin.
- Frija, L. M., et al. (2020). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal, 26(68), 15835-15840.
- Wikipedia. (2023). Bucherer–Bergs reaction.
- Keppel Hesselink, J. M. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Journal of Neurology, 264(1), 205-212.
- Jones, G. L. (1986). Discovery of phenytoin. Therapeutic Drug Monitoring, 8(4), 490-497.
- Asian Journal of Research in Chemistry. (2019).
- American Chemical Society. (2020). Improved small-scale synthesis of phenytoin for potential practical application.
- Semantic Scholar. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action.
- Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206.
- Nique, F., et al. (2012). Discovery of diarylhydantoins as new selective androgen receptor modulators. Journal of Medicinal Chemistry, 55(19), 8225-8235.
- Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307.
- ResearchGate. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action.
- Popova, J., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Biomedicines, 11(11), 2912.
- springer medizine.de. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action.
- Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis.
- Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. 3(2), 114-124.
- RSC Publishing. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents.
- Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383-385.
- Tompkins, J. E. (1986). 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents. Journal of Medicinal Chemistry, 29(5), 855-859.
- RSC Publishing. (1982). Application of the Bucherer hydantoin synthesis to diacetyl mono-oxime. The mechanism of the Bucherer reaction, and the constitution of the hypothetical ' dimethylbishydantoin ' of Bucherer and lieb.
- Organic Synthesis International. (2014). Dilantin, 5,5-Diphenylhydantoin.
- Journal of Chemical Education. (1981). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. 58(11), 934.
- ResearchGate. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin.
- Google Patents. (2013). Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate.
- YouTube. (2021). 5,5 diphenyl hydantoin (Phenytoin).
- Courseware, C. (n.d.). Aim: To prepare phenytoin from benzil and urea.
- Google Patents. (1998). 5,5-Disubstituted hydantoins.
- OUCI. (2012). Discovery of Diarylhydantoins as New Selective Androgen Receptor Modulators.
Sources
- 1. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 9. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bucherer-Bergs Reaction [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farm.ucl.ac.be [farm.ucl.ac.be]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academicjournals.org [academicjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. remixeducation.in [remixeducation.in]
An In-Depth Technical Guide to 5-(p-Hydroxyphenyl)hydantoin: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-Hydroxyphenyl)hydantoin, a key heterocyclic compound, holds significant interest within the pharmaceutical and biochemical research communities. Structurally, it is an imidazolidine-2,4-dione substituted at the 5-position with a p-hydroxyphenyl group. This molecule is notably recognized as a major metabolite of phenytoin, a widely used anticonvulsant medication.[1][2] Its versatile chemical scaffold and biological relevance make a thorough understanding of its physicochemical properties essential for its application in drug development, metabolic studies, and as a synthetic intermediate.[3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of 5-(p-Hydroxyphenyl)hydantoin, detailed analytical methodologies for its characterization, and insights into its synthesis and stability.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-(p-Hydroxyphenyl)hydantoin is critical for predicting its behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 269 - 272 °C | [4] |
| Water Solubility | 1.29 g/L at 20°C | |
| pKa (Predicted) | 8.37 ± 0.10 | [1] |
| LogP (Predicted) | Not Available |
Solubility Profile: Beyond its aqueous solubility, 5-(p-Hydroxyphenyl)hydantoin is reported to be soluble in a 2:1 mixture of dimethylformamide (DMF) and methanol (MeOH) at a concentration of 50 mg/mL.[1] The phenolic hydroxyl group and the acidic protons on the hydantoin ring suggest that its solubility will be pH-dependent, with increased solubility expected in alkaline conditions due to deprotonation.
pKa and Lipophilicity (LogP): The predicted pKa of 8.37 suggests that the molecule is weakly acidic, a characteristic attributed to the N-H protons of the hydantoin ring and the phenolic hydroxyl group.[1] The pKa is a critical parameter influencing the extent of ionization at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While an experimental LogP value is not readily available, its structure suggests a moderate degree of lipophilicity.
Synthesis of 5-(p-Hydroxyphenyl)hydantoin
The synthesis of 5-(p-Hydroxyphenyl)hydantoin can be achieved through several methods, with the Bucherer-Bergs reaction being a classical and versatile approach for the synthesis of hydantoins. A common synthetic route involves the reaction of phenol, glyoxylic acid, and urea in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis via Amidoalkylation
This protocol is based on the amidoalkylation reaction of phenol with glyoxylic acid and urea.
Materials:
-
Phenol
-
Glyoxylic acid solution
-
Urea
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
Combine phenol, urea, and concentrated hydrochloric acid in a reaction vessel.
-
Stir the mixture and heat to a temperature of 65°C.
-
Slowly add the glyoxylic acid solution to the reaction mixture while maintaining the temperature.
-
Continue to heat and stir the reaction mixture for a specified period (e.g., 15 hours) to allow for the completion of the reaction.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 5-(p-Hydroxyphenyl)hydantoin.
Causality Behind Experimental Choices:
-
The use of a strong acid catalyst like HCl is crucial for promoting the condensation reactions between the reactants.
-
The reaction temperature is a critical parameter that influences the reaction rate and the formation of byproducts. The chosen temperature of 65°C is a balance between achieving a reasonable reaction rate and minimizing degradation.
-
Slow addition of glyoxylic acid helps to control the exothermic nature of the reaction and prevent the formation of unwanted side products.
-
Recrystallization is a standard purification technique used to remove impurities and obtain a highly pure crystalline product.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and quantity of 5-(p-Hydroxyphenyl)hydantoin.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons of the hydroxyphenyl ring and the N-H protons of the hydantoin ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-(p-Hydroxyphenyl)hydantoin, the expected molecular ion peak [M+H]⁺ would be at m/z 193.06. Gas chromatography-mass spectrometry (GC-MS) has been utilized for the analysis of its permethylated derivative.[10][11]
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of 5-(p-Hydroxyphenyl)hydantoin. A stability-indicating HPLC method is crucial for monitoring the purity and degradation of the compound.
Recommended HPLC Method for Development:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of moderately polar compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The exact composition should be optimized to achieve good peak shape and resolution from any impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 220-280 nm, to be determined by UV-Vis spectrophotometry) is suitable.
-
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[12][13]
Stability Profile and Forced Degradation Studies
Understanding the stability of 5-(p-Hydroxyphenyl)hydantoin is paramount for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[14][15][16]
Key Considerations for Stability:
-
Hydrolytic Stability: The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening. The phenolic hydroxyl group can also influence stability.[17]
-
Oxidative Stability: The phenolic moiety is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photostability: Compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation.
Protocol for a Forced Degradation Study:
This protocol outlines a general approach to investigating the stability of 5-(p-Hydroxyphenyl)hydantoin under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[18]
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to UV and visible light, as per ICH guidelines.
Methodology:
-
Prepare solutions of 5-(p-Hydroxyphenyl)hydantoin in a suitable solvent.
-
Expose the solutions (and solid material for thermal stress) to the different stress conditions.
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Solid-State Properties: Polymorphism
Techniques for Polymorph Screening and Characterization:
-
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect different polymorphs by observing their distinct melting points and thermal transitions.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and solvent/water content of different solid forms.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystalline solid.[19][20][21]
Conclusion
5-(p-Hydroxyphenyl)hydantoin is a molecule of considerable interest due to its role as a metabolite and its potential as a synthetic building block. This guide has provided a detailed overview of its fundamental physicochemical properties, offering a blend of experimental and predicted data to inform researchers. The outlined protocols for synthesis, analytical characterization, and stability assessment serve as a robust starting point for further investigation. A comprehensive understanding of these properties is indispensable for advancing the use of 5-(p-Hydroxyphenyl)hydantoin in pharmaceutical and scientific research, ensuring the development of safe, effective, and stable products. Further experimental determination of properties such as pKa, LogP, and a thorough investigation into its solid-state chemistry are warranted to complete the physicochemical profile of this important molecule.
References
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports.
- 5-(4-hydroxyphenyl)-5-phenylhydantoin. ChemicalBook.
- A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. PubMed.
- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0198405). NP-MRD.
- X-ray structure of hydantoin 4 (S enantiomer shown).
- Strategies for enhancing the stability of 5-(4-Hydroxybenzylidene)hydantoin in solution. Benchchem.
- Hydantoin and hydrogen-bonding patterns in hydantoin derivatives.
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014397).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732. PubChem.
- High pressure liquid chromatographic determination of 5 (4 hydroxyphenyl) 5 phenylhydantoin in human urine.
- ChemInform Abstract: Synthesis and X-Ray Crystal Structure of Hydantoin Deriv
- An X-ray diffraction pattern from a star-shaped d-hydantoinase crystal...
- Forced Degradation Studies Research Articles. R Discovery.
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732. PubChem.
- 5-(p-hydroxyphenyl)hydantoin - Optional[MS (GC)] - Spectrum. SpectraBase.
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732. PubChem.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- pKa Values for 5-substituted hydantoins up to 100% of the substrate.
- Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. IUCr Journals.
- 5 5 Diphenylhydantoin. mzCloud.
- 5-(4-methylphenyl)-5-phenylhydantoin(51169-17-6) 13c nmr. ChemicalBook.
- Hydantoin(461-72-3) 13C NMR spectrum. ChemicalBook.
- 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR spectrum. ChemicalBook.
- Hydantoin(461-72-3) 1H NMR spectrum. ChemicalBook.
- 5-(p-Hydroxyphenyl)-5-phenylhydantoin - Optional[MS (GC)] - Spectrum. SpectraBase.
- 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | C21H20N2O9. PubChem.
- 5-(4-Hydroxyphenyl)hydantoin. Chem-Impex.
- Hydantoines - C13-NMR. CSEARCH.
- Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732.
- Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed.
- ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents.
- A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. SciSpace.
- A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. Semantic Scholar.
- 5-(4-Hydroxyphenyl)hydantoin 2420-17-9. Tokyo Chemical Industry (India) Pvt. Ltd.
- a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. International Journal of Chemical and Pharmaceutical Analysis.
- hplc method validation for pharmaceuticals: a review.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu.
- Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study. PubMed.
Sources
- 1. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]
- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man [pubmed.ncbi.nlm.nih.gov]
- 3. Hydantoin(461-72-3) 13C NMR [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0198405) [np-mrd.org]
- 6. openmedscience.com [openmedscience.com]
- 7. 5-(4-METHYLPHENYL)-5-PHENYLHYDANTOIN(51169-17-6) 13C NMR [m.chemicalbook.com]
- 8. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR spectrum [chemicalbook.com]
- 9. Hydantoin(461-72-3) 1H NMR [m.chemicalbook.com]
- 10. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mzCloud – 5 5 Diphenylhydantoin [mzcloud.org]
- 12. ijcpa.in [ijcpa.in]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. longdom.org [longdom.org]
- 19. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 5-(4-Hydroxyphenyl)-5-phenylhydantoin in Organic Solvents
Introduction
5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) is the major metabolite of the widely used antiepileptic drug, phenytoin. The biotransformation of phenytoin to HPPH is a critical step in its clearance, and the physicochemical properties of this metabolite, particularly its solubility, are of paramount importance in toxicological and pharmacological studies. Understanding the solubility of HPPH in various organic solvents is essential for a range of applications in the pharmaceutical sciences, including the development of analytical methods for its quantification in biological matrices, the design of extraction and purification processes, and the preparation of stock solutions for in vitro and in vivo experiments.
This technical guide provides a comprehensive overview of the solubility of HPPH, grounded in the fundamental principles of physical chemistry and supported by established experimental methodologies. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Physicochemical Properties of 5-(4-Hydroxyphenyl)-5-phenylhydantoin
The molecular structure of HPPH is fundamental to its solubility profile.
-
Molecular Formula: C₁₅H₁₂N₂O₃[1]
-
Molar Mass: 268.27 g/mol [1]
-
Structure: HPPH possesses a hydantoin ring, a phenyl group, and a 4-hydroxyphenyl group. This structure confers both lipophilic (phenyl ring) and hydrophilic (hydroxyphenyl and hydantoin moieties) characteristics. The presence of the hydroxyl (-OH) and amine (-NH) groups allows HPPH to act as both a hydrogen bond donor and acceptor, which significantly influences its interaction with protic and aprotic polar solvents.
-
Melting Point: The high melting point of HPPH, reported as greater than 300°C, is indicative of a stable crystal lattice structure.[2] A significant amount of energy is required to overcome these strong intermolecular forces in the solid state, which is a key factor in its solubility.
Solvent-Solute Interactions
The principle of "like dissolves like" is a useful heuristic for predicting solubility. The polarity of both the solute and the solvent is a primary determinant of solubility.
-
Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds are generally effective at dissolving polar compounds like HPPH. The hydroxyl and hydantoin groups of HPPH can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for HPPH. The energy required to break the strong intermolecular forces in the HPPH crystal lattice is not sufficiently compensated by the weak van der Waals forces that would form between HPPH and a nonpolar solvent.
Solubility Profile of HPPH
| Solvent | Solvent Type | Expected Solubility | Rationale & Citations |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | DMF is a strong hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate the polar functional groups of HPPH. A solubility of 50 mg/mL has been reported in a DMF:Methanol (2:1) mixture.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent that can effectively disrupt the crystal lattice of HPPH. It is a common solvent for preparing stock solutions of hydantoin derivatives for biological assays. |
| Methanol | Polar Protic | Soluble | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with HPPH. A solution of 0.1 mg/ml in methanol is commercially available.[3] |
| Ethanol | Polar Protic | Moderately Soluble | Ethanol is less polar than methanol but is still expected to be a reasonably good solvent for HPPH due to its ability to form hydrogen bonds. |
| Acetone | Polar Aprotic | Sparingly Soluble | Acetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMF or DMSO. Its lower polarity suggests it would be a less effective solvent for HPPH. |
| Ethyl Acetate | Moderately Polar | Poorly Soluble | Ethyl acetate has a lower dielectric constant and is a weaker hydrogen bond acceptor, making it a less favorable solvent for a polar, high-melting-point compound like HPPH. |
| Hexane | Nonpolar | Insoluble | As a nonpolar solvent, hexane cannot form the strong intermolecular interactions required to overcome the crystal lattice energy of HPPH. |
Experimental Determination of Solubility
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5] It is a reliable and widely used technique in the pharmaceutical industry.[4]
Principle of the Isothermal Shake-Flask Method
The method involves adding an excess of the solid compound to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Detailed Experimental Protocol
-
Preparation: Add an excess amount of crystalline HPPH to a series of glass vials, each containing a precise volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[4]
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a mechanical shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[5][6] The concentration of the solution should be monitored at different time points until it remains constant.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to permit the sedimentation of the excess solid.[4] Carefully withdraw an aliquot of the supernatant. To remove any remaining suspended solid particles, the aliquot must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.
-
Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical system) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved HPPH.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and sensitive method for quantifying HPPH in solution.[7][8]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where HPPH exhibits significant absorbance (e.g., around 220-230 nm).
-
Quantification: The concentration of HPPH in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Workflow for Solubility Determination
Sources
- 1. chembk.com [chembk.com]
- 2. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]
- 3. 4-Hydroxyphenytoin (5-(4-Hydroxyphenyl)-5-phenylhydantoin) 0.1 mg/ml in Methanol [lgcstandards.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. who.int [who.int]
- 6. enamine.net [enamine.net]
- 7. High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in humanurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydantoin Scaffold: A Privileged Structure for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The hydantoin moiety, a five-membered heterocyclic ring, represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and therapeutic relevance.[1][2] From its well-established role in antiepileptic drugs to its emergence in oncology and beyond, the hydantoin scaffold has proven to be a "privileged structure," capable of interacting with a wide array of biological targets.[1][3] This technical guide provides a comprehensive exploration of the key therapeutic targets of hydantoin compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their validation. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to harnessing the full potential of this versatile chemical entity.
Introduction: The Enduring Legacy of the Hydantoin Core
First introduced into clinical practice with the advent of the anticonvulsant phenytoin in 1938, the hydantoin scaffold has since given rise to a multitude of therapeutic agents.[4] Its unique structural features, including two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution, allow for the facile generation of diverse chemical libraries with broad pharmacological activities.[2][3] These activities span anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic effects, underscoring the scaffold's significant therapeutic potential.[1][5] This guide will systematically dissect the major classes of biological targets modulated by hydantoin derivatives, providing a detailed examination of the underlying molecular interactions and the experimental frameworks used to elucidate them.
Ion Channels: The Archetypal Target of Hydantoin Anticonvulsants
The most well-characterized therapeutic application of hydantoin compounds is in the management of epilepsy.[5][6][7] The primary mechanism of action for hydantoin-based anticonvulsants, such as phenytoin, mephenytoin, and ethotoin, is the modulation of voltage-gated sodium channels in neuronal membranes.[6][7][8]
Mechanism of Action: Stabilization of the Inactive State
Hydantoin anticonvulsants exert their effects by binding to and stabilizing the inactive state of voltage-gated sodium channels.[6][9] This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as is characteristic of the high-frequency neuronal firing observed during a seizure.[10] By prolonging the refractory period of the neuron, hydantoins reduce its ability to fire repetitively, thereby preventing the propagation of seizure activity.[11] This targeted modulation of hyperactive neurons minimizes the side effects often associated with broader central nervous system depressants. While the primary target is sodium channels, some minor effects on calcium channels have also been reported, although their contribution to the overall anticonvulsant effect is considered less significant.[9]
Workflow: Validation of Hydantoin Activity on Voltage-Gated Sodium Channels
Sources
- 1. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. pharmacy180.com [pharmacy180.com]
The Hydantoin Core: A Privileged Scaffold in Anticonvulsant Discovery
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5,5-Diarylhydantoins
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed exploration of the structure-activity relationship (SAR) of 5,5-diarylhydantoins, a class of compounds renowned for their anticonvulsant properties, with phenytoin being the archetypal member. We will delve into the key structural features governing their efficacy, the mechanistic underpinnings of their action, and the experimental protocols essential for their evaluation.
The hydantoin nucleus, an imidazolidine-2,4-dione ring, is a foundational scaffold in medicinal chemistry. Its discovery as a potent anticonvulsant framework dates back to 1938 with the advent of 5,5-diphenylhydantoin, or phenytoin.[1] Phenytoin revolutionized epilepsy treatment by providing effective seizure control without the significant sedative effects of previous therapies like phenobarbital.[2] This pivotal discovery spurred extensive research into the SAR of this class, aiming to optimize potency, broaden the spectrum of activity, and improve the safety profile. The core principle of SAR studies in this family is to understand how modifications at the C5, N1, and N3 positions of the hydantoin ring, as well as on the appended aryl groups, influence the molecule's interaction with its biological target.
Core Chemical Architecture and Synthesis
The quintessential structure of this class features a central hydantoin ring substituted with two aryl groups at the C5 position. This arrangement is crucial for its primary mechanism of action.
Caption: Core structure of 5,5-diarylhydantoins.
Synthetic Pathway: The Bucherer-Bergs Reaction
A common and efficient method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot synthesis typically involves the reaction of a ketone (in this case, a diaryl ketone like benzil) with an alkali cyanide (e.g., sodium cyanide) and ammonium carbonate.[3][4] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
Caption: Simplified Bucherer-Bergs synthesis workflow.
The reaction is often carried out in an aqueous ethanolic medium at elevated temperatures.[3] An intramolecular cyclization forms an intermediate heterocyclic pinacol, which, upon acidification, yields the final phenytoin product as a result of a 1,2-diaryl shift in a pinacol rearrangement-like reaction.[4]
Deconstructing the Structure-Activity Relationship
The anticonvulsant activity of 5,5-diarylhydantoins is highly dependent on the nature and substitution pattern of the entire molecule.
The Critical Role of C5-Diaryl Substitution
The presence of two aromatic rings at the C5 position is a cornerstone of the SAR for activity against generalized tonic-clonic seizures.[2][5]
-
Aromaticity is Essential : At least one phenyl group at C5 is crucial for potent activity in the maximal electroshock (MES) seizure model.[5][6] Replacing the aromatic rings with alkyl groups can lead to a sedative effect, a property largely absent in phenytoin.[5][6]
-
Substituents on the Aryl Rings :
-
Fluorine Substitution : Ring-fluorinated phenytoin analogs, such as 5-(4-Fluorophenyl)-5-phenylhydantoin and 5,5-bis(4-fluorophenyl)hydantoin, have demonstrated activity in the MES assay. While potentially less potent than phenytoin, they can exhibit a very long duration of action.[2] The introduction of fluorine can also modulate metabolic stability and pKa.[7]
-
Electron-Withdrawing Groups : The presence of electron-withdrawing groups like nitro groups can deactivate the aromatic system, potentially weakening the crucial π-π stacking interactions with the biological target and decreasing anticonvulsant protection.[1]
-
-
Aryl Ring Orientation : The spatial orientation of the phenyl rings relative to the hydantoin core is a key determinant of activity. Studies using conformationally constrained analogs have shown that a specific aromatic ring orientation is required for optimal binding to the anticonvulsant site on the voltage-sensitive sodium channel.[8] For instance, a tricyclic hydantoin where the phenyl ring is roughly coplanar with the hydantoin ring was significantly more potent than an isomeric spirohydantoin where the phenyl ring was oriented perpendicularly.[8]
Influence of N1 and N3 Substitution
Modifications at the nitrogen atoms of the hydantoin ring can significantly alter the pharmacological profile.
-
N3-Substitution :
-
Adding substituents at the N3 position can produce a wide range of effects. For example, introducing Schiff base moieties has led to compounds with potent anticonvulsant activity, with some derivatives showing efficacy comparable to phenytoin.[9] The specific nature of the aromatic species in the Schiff base is critical; a 2-hydroxyphenyl portion was found to be particularly effective.[9]
-
Alkylation or acylation at N3 can also modulate activity. 3-methoxymethyl-5-ethyl-5-phenylhydantoin was found to be effective against both MES and pentylenetetrazole-induced seizures.[10] However, in some series, an unsubstituted N3 position (N-H) is optimal for the highest activity or selectivity, suggesting its role as a hydrogen bond donor is critical for target interaction.[11]
-
-
N1-Substitution :
-
Substitution at the N1 position is generally less favorable. For example, N-methylation tends to decrease activity against electroshock seizures while imparting more activity against chemically induced convulsions.[6]
-
Prodrug approaches, such as creating phosphate esters at an N3-hydroxymethyl group, can improve physicochemical properties like solubility for parenteral administration, with the prodrug being rapidly converted to the active parent compound in vivo.[2]
-
Bioisosteric Replacement of the Hydantoin Core
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or biological properties, is a powerful strategy in drug design.[7][12]
-
Thiohydantoins : Replacing one or both carbonyl oxygens with sulfur to form thiohydantoins or dithiohydantoins can retain anticonvulsant activity.[6] These analogs are often explored for other therapeutic applications as well, such as hypolipidemic agents.[13] For example, 5,5-bis(2-pyridyl)-2-thiohydantoin showed good activity in lowering liver cholesterol.[13]
-
Other Heterocycles : The hydantoin ring itself is not always essential for activity, especially in compounds with long alkyl side chains.[3] However, for compounds with shorter side chains, the hydantoin moiety is important for maintaining good sodium channel binding affinity.[3] Other five-membered heterocyclic rings, such as oxazolidinediones, have also been successfully employed as anticonvulsant scaffolds.[6]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for phenytoin and its 5,5-diarylhydantoin analogs is the modulation of voltage-gated sodium channels (VGSCs).[1][2] These channels are essential for the initiation and propagation of action potentials in neurons.
During a seizure, neurons fire at a high frequency. 5,5-Diarylhydantoins exhibit a use-dependent blockade of VGSCs, meaning they preferentially bind to and stabilize the inactive state of the channel.[1] This action slows the rate of channel recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies and limiting the spread of seizure activity.
Docking studies suggest that the binding site for these compounds is located in the inner pore of the channel. Key interactions include:
-
One of the aryl rings forming a π-π stacking interaction with a tyrosine residue (Tyr1771).
-
The hydantoin ring's N-H groups forming interactions with a phenylalanine residue (Phe1764).[1]
Caption: Mechanism of action of 5,5-diarylhydantoins on VGSCs.
While VGSC blockade is the primary mechanism, some novel derivatives, particularly Schiff bases, may have alternative or additional mechanisms involving opioid receptors.[9]
Experimental Evaluation: Protocols and Workflows
A rigorous and systematic evaluation process is crucial to determine the efficacy and safety of new 5,5-diarylhydantoin derivatives. This involves a combination of in vivo and in vitro assays.
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosterism - Drug Design Org [drugdesign.org]
- 13. 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH)
Introduction
5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) is the primary and pharmacologically active metabolite of phenytoin, a widely used anticonvulsant drug.[1] Monitoring the concentration of HPPH in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the drug development process to understand the metabolic profile of phenytoin. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of HPPH.
The method described herein is designed for researchers, scientists, and drug development professionals who require a precise, accurate, and specific analytical procedure for HPPH. The scientific integrity of this method is established through a detailed explanation of the experimental choices and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of HPPH and the fundamental principles of reversed-phase chromatography.
Analyte Physicochemical Properties
-
Structure: HPPH is a derivative of hydantoin with a phenyl and a 4-hydroxyphenyl group attached to the 5th carbon.[5]
-
Molecular Formula: C₁₅H₁₂N₂O₃[5]
-
Molecular Weight: 268.27 g/mol [5]
-
pKa: The predicted pKa of the phenolic hydroxyl group is approximately 8.37.[6] This is a critical parameter for selecting the mobile phase pH to ensure consistent retention and peak shape by maintaining the analyte in a single ionic state.
-
Polarity: The presence of the hydroxyl group makes HPPH more polar than its parent drug, phenytoin.
Chromatographic Principles and Experimental Choices
Reversed-phase HPLC is the chosen mode of separation due to its wide applicability for moderately polar compounds like HPPH.[7][8][9]
-
Stationary Phase: A C18 (octadecylsilane) column is selected for this method. The non-polar C18 stationary phase provides effective retention of HPPH through hydrophobic interactions with its phenyl and hydroxyphenyl moieties.[7][8] The choice of a C18 stationary phase is common for the analysis of phenytoin and its metabolites, demonstrating its suitability.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer.
-
Acetonitrile: This organic modifier is chosen for its low viscosity and UV transparency. Varying the concentration of acetonitrile allows for the optimization of the retention time and resolution of HPPH.
-
Phosphate Buffer (pH 3.0): A buffer is essential to control the pH of the mobile phase. A pH of 3.0 is selected to be well below the pKa of the phenolic hydroxyl group of HPPH (pKa ≈ 8.37).[6] At this pH, the hydroxyl group will be protonated, suppressing its ionization and leading to a more retained, sharper, and more symmetrical peak.
-
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and ultrapure water.
-
Reference Standard: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) reference standard.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 65% Mobile Phase A : 35% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
HPPH Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of HPPH reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from Plasma)
This protocol outlines a solid-phase extraction (SPE) procedure for the cleanup and concentration of HPPH from a plasma matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 20 mM phosphate buffer (pH 3.0).
-
Loading: Load 500 µL of the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.
-
Elution: Elute the HPPH from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guidelines, ensuring its suitability for the intended purpose.[2][3][4][11]
System Suitability
Before each validation run, a system suitability test is performed by injecting the working standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Specificity
The specificity of the method is demonstrated by analyzing blank plasma samples to ensure no endogenous components interfere with the HPPH peak at its retention time.
Linearity and Range
Linearity is assessed by analyzing a series of at least five concentrations of HPPH over the range of 1 µg/mL to 50 µg/mL. The calibration curve is constructed by plotting the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) within the specified range. The percentage recovery is calculated.
-
Acceptance Criterion: The mean recovery should be within 85-115%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the QC samples at three concentration levels are analyzed on the same day.
-
Intermediate Precision: The analysis is repeated on a different day by a different analyst.
-
Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: Signal-to-noise ratio of 3:1.
-
LOQ: Signal-to-noise ratio of 10:1. The LOQ should be the lowest concentration on the calibration curve and meet the accuracy and precision criteria.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of HPPH.
Conclusion
This application note details a validated, specific, and reliable RP-HPLC method for the quantitative analysis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin. The method development is grounded in the physicochemical properties of the analyte and established chromatographic principles. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in research and drug development settings.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Reversed-phase chromatography. (n.d.). In Wikipedia.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
- What determines the retention of a molecule in reversed phase HPLC - FAQ. (2012). MicroSolv. [Link]
- Reversed Phase HPLC Insights. (n.d.). Scribd. [Link]
- Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. (2021). Acta Pharmaceutica Sciencia. [Link]
- Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction. (2005).
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin. (n.d.). PubChem.
- Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. (2021).
- Determination of Phenytoin in Human Plasma by a Validated Liquid Chromatography Method and its Application to a Bioequivalence Study. (2009). Latin American Journal of Pharmacy. [Link]
- pKa Values for 5-substituted hydantoins up to 100% of the substrate. (2017).
- Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples. (2014). American Journal of Analytical Chemistry. [Link]
- p-Hydroxyphenyl-5-phenylhydantoin. (n.d.). PubChem.
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin. (n.d.). National Institutes of Health.
- 5-(p-Hydroxyphenyl)-5-phenylhydantoin. (n.d.). SpectraBase.
Sources
- 1. 5-(4-Hydroxyphenyl)-5-phenylhydantoin 98 2784-27-2 [sigmaaldrich.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. starodub.nl [starodub.nl]
Chiral separation of 5-(4-Hydroxyphenyl)-5-phenylhydantoin enantiomers
Application Note & Protocol
Topic: Chiral Separation of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) Enantiomers Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) is the primary, pharmacologically significant metabolite of phenytoin, a widely used anticonvulsant medication. As HPPH is chiral, its enantiomers can exhibit different metabolic fates, pharmacological activities, and toxicological profiles. Notably, studies have suggested that the (R)-HPPH enantiomer, while less abundant, may be more toxic concerning side effects like gingival hyperplasia[1]. This underscores the critical need for robust and reliable analytical methods to separate and quantify the (S)- and (R)-enantiomers. This document provides a comprehensive guide to the chiral separation of HPPH enantiomers using High-Performance Liquid Chromatography (HPLC), detailing two effective protocols: one employing a modern Chiral Stationary Phase (CSP) and another utilizing a Chiral Mobile Phase Additive (CMPA).
The Principle of Chiral Recognition in HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral separation is achieved by introducing a chiral selector into the chromatographic system, creating a transient, diastereomeric complex with the analyte enantiomers. These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the column.
The prevailing theory for chiral recognition is the three-point interaction model , which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary between the chiral selector and the analyte for effective enantioseparation[2].
Two primary strategies are employed in HPLC for this purpose:
-
Chiral Stationary Phases (CSPs): The chiral selector is immobilized onto the surface of the stationary phase support (typically silica). This is the most widely used and versatile approach. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including hydantoin derivatives[3][4][5].
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added directly to the mobile phase. This method allows for chiral separations on standard achiral columns (e.g., C8, C18), offering a cost-effective alternative. Cyclodextrins are common CMPAs that form inclusion complexes with the analytes[6][7].
Method Development & Optimization Strategies
The selection of the appropriate column and mobile phase is paramount for achieving baseline resolution of the HPPH enantiomers.
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs have demonstrated broad applicability for hydantoin derivatives[3][4]. Columns like CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) are excellent starting points. The choice between them can be empirical, but comparative studies have shown that amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) often exhibits high resolving power for chiral hydantoins[3]. For HPPH specifically, an amylose-based CSP, CHIRALPAK AS-3R , has been shown to provide excellent separation in reversed-phase mode[8].
Mobile Phase Composition
The mobile phase modulates the interaction between the analyte and the CSP.
-
Normal Phase (NP): Typically consists of a non-polar solvent like n-hexane with a polar modifier, usually an alcohol (e.g., 2-propanol or ethanol)[3][4]. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, influencing retention and selectivity.
-
Reversed Phase (RP): Uses aqueous solutions with organic modifiers like acetonitrile or methanol. This mode is often preferred for its compatibility with biological samples and the use of aqueous buffers. It is highly effective for HPPH separation on specific reversed-phase compatible CSPs[8].
-
Polar Organic (PO) Mode: Employs pure polar solvents like methanol or ethanol. This mode can offer unique selectivity and is a valuable screening tool[9].
Optimization of Chromatographic Parameters
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution by enhancing the stability differences between the diastereomeric complexes, although this may increase analysis time and backpressure.
-
Flow Rate: A lower flow rate (e.g., 0.5-1.0 mL/min) typically increases column efficiency and can improve resolution, but at the cost of longer run times.
-
Mobile Phase Additives: For the CMPA method, the concentration of the chiral selector (e.g., β-cyclodextrin) is a critical parameter. A concentration between 8.8 and 13.2 mmol/L has been found to be optimal for HPPH resolution[6]. Additives like urea can be used to enhance the solubility of cyclodextrins in the mobile phase[6].
Experimental Protocols
The following section details two validated methods for the chiral separation of HPPH enantiomers.
Workflow Overview
The general workflow for chiral HPLC analysis follows a standard procedure from preparation to analysis.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | - Incorrect CSP or mobile phase selection.- Mobile phase composition is not optimal.- High column temperature. | - Screen different CSPs and mobile phase modes (NP, RP, PO).- Systematically vary the percentage of the mobile phase modifier (e.g., alcohol or acetonitrile).- Decrease the column temperature in 5-10 °C increments. |
| Peak Tailing | - Secondary interactions with residual silanols on silica.- Sample overload. | - Add a small amount of a basic or acidic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic analytes).- Reduce the sample concentration or injection volume. |
| Long Retention Times | - Mobile phase is too weak.- Low flow rate. | - Increase the percentage of the stronger solvent (modifier) in the mobile phase.- Increase the flow rate (note: this may slightly decrease resolution). |
| Irreproducible Results | - Incomplete column equilibration.- Column degradation or contamination.- Mobile phase instability. | - Ensure a stable baseline before injection; equilibrate longer, especially for CMPA methods.- Use a guard column; flush the column with a strong solvent.- Prepare fresh mobile phase daily. |
Expert Insight: When developing a method from scratch, polysaccharide-based CSPs are a powerful starting point due to their versatility. A screening approach using 3-4 different polysaccharide columns (e.g., CHIRALPAK IA, IB, IC, ID) with standard mobile phases (Normal Phase: Hexane/IPA; Reversed Phase: ACN/Water) can rapidly identify a suitable separation condition. Always confirm the elution order if possible, using enantiomerically pure standards, as it can sometimes reverse depending on the mobile phase or temperature.[9]
References
- Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin - Se Pu, 1997.
- Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary - Journal of Pharmaceutical and Biomedical Analysis, 2002.
- High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate)
- Optical separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by reversed phase high-performance liquid chromatography using eluents containing beta-cyclodextrin - Chemical and Pharmaceutical Bulletin, 1991.
- Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - ResearchG
- Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral St
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - Molecules, 2017.
- Application Notes: Chiral - LCGC Intern
- Chiral HPLC Separ
- Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - European Journal of Clinical Pharmacology, 1995.
- 5-(4-Hydroxyphenyl)
- Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15 - Drug Metabolism and Disposition, 2012.
- Chiral Drug Separ
- Stereoselective inhibition of diphenylhydantoin metabolism by p-hydroxyphenyl-phenylhydantoin enantiomers in r
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments - Molecules, 2019.
- Basics of chiral HPLC - Sigma-Aldrich.
- Typical HPLC chromatograms illustrating the separation of the...
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
- Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - Molecules, 2023.
Sources
- 1. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by reversed phase high-performance liquid chromatography using eluents containing beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | DAICEL Chiral Application Search [search.daicelchiral.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Enantioselective Synthesis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Hydantoins
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the anti-epileptic drugs phenytoin and mephenytoin. The molecule 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPH), a key metabolite of phenytoin, possesses a quaternary stereocenter at the C5 position. The stereochemistry of this center is paramount, as enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. Consequently, the development of robust and efficient methods for the enantioselective synthesis of such chiral hydantoins is a critical objective in modern drug discovery and development.[1]
This guide provides an in-depth examination of a state-of-the-art strategy for synthesizing enantiomerically enriched 5-(4-Hydroxyphenyl)-5-phenylhydantoin, focusing on the underlying principles, detailed experimental protocols, and analytical validation.
Part 1: Strategic Blueprint for Asymmetric Synthesis
The central challenge in synthesizing chiral 5,5-disubstituted hydantoins is the construction of the C5 quaternary stereocenter with high enantiocontrol. While classical methods like the Bucherer-Bergs[2][3] and Biltz syntheses are effective for producing racemic mixtures[4], they are not inherently asymmetric. Modern synthetic chemistry offers several powerful solutions to this challenge.
Key Enantioselective Strategies Include:
-
Asymmetric Strecker-type Reactions: This classic method for amino acid synthesis can be adapted to produce chiral α-amino nitriles, which serve as precursors to hydantoins.[5][6] The use of chiral auxiliaries or catalysts can guide the stereochemical outcome.[7]
-
Organocatalysis: Chiral Brønsted acids or bifunctional catalysts can activate substrates to facilitate enantioselective cyclizations or conjugate additions, providing direct access to the hydantoin core.[8][9] For instance, a squaramide-tertiary amine catalyst has been shown to be effective in Michael reactions to form quaternary hydantoins with high enantioselectivity.[9]
-
Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of palladium, rhodium, and iridium, are highly effective in a range of asymmetric transformations.[10][11] Recently, a palladium-catalyzed asymmetric aza-Heck cyclization has emerged as a powerful and versatile method for constructing quaternary hydantoins.[12]
This application note will focus on the Asymmetric Palladium-Catalyzed Aza-Heck Cyclization due to its novelty, high enantioselectivity, and broad functional group tolerance, making it an exemplary modern approach for the synthesis of complex chiral hydantoins.[12]
Part 2: Featured Protocol: Asymmetric Palladium-Catalyzed Aza-Heck Cyclization
This strategy involves an intramolecular cyclization of an unsaturated N-carbamoyl amide precursor, where a chiral palladium catalyst orchestrates the formation of the C-N bond and sets the crucial C5 stereocenter.
Principle and Mechanism
The reaction proceeds through a well-defined catalytic cycle. First, a Palladium(0) complex undergoes oxidative addition to the aryl or vinyl halide of the substrate. The resulting Pd(II) species then coordinates to the alkene moiety. A migratory insertion (the key aza-Heck step) follows, forming a new C-N bond and generating the chiral center. The stereochemistry is controlled by the chiral ligand coordinated to the palladium center. Finally, β-hydride elimination regenerates the Pd(0) catalyst and releases the cyclized product.
Caption: General workflow for preparing the aza-Heck precursor.
Detailed Experimental Protocol: Aza-Heck Cyclization
This protocol is a representative example adapted from methodologies reported for similar transformations and should be optimized for the specific substrate. [12] Materials & Equipment:
-
Precursor: N-(4-bromophenyl)-N'-(4-methoxyphenyl)-N-cinnamylurea
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral Ligand: (S)-DTBM-SEGPHOS
-
Base: Cesium Carbonate (Cs₂CO₃), finely ground and dried
-
Solvent: 1,4-Dioxane, anhydrous
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (S)-DTBM-SEGPHOS (5.5 mol%).
-
Catalyst Activation: Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: To this solution, add the urea precursor substrate (1.0 equiv) and cesium carbonate (2.0 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the enantioenriched hydantoin product.
| Parameter | Recommended Condition | Causality/Justification |
| Catalyst Loading | Pd₂(dba)₃: 2.5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | (S)-DTBM-SEGPHOS: 5.5 mol% | The bulky and electron-rich bisphosphine ligand is crucial for high enantioselectivity. [12] |
| Base | Cs₂CO₃ (2.0 equiv) | A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Cesium salts often enhance reaction rates in Pd catalysis. |
| Solvent | Anhydrous 1,4-Dioxane | A polar aprotic solvent that effectively solubilizes reactants and is stable at high temperatures. Anhydrous conditions are critical to prevent catalyst deactivation. |
| Temperature | 100 °C | Provides the necessary thermal energy to overcome the activation barriers for oxidative addition and migratory insertion. |
| Reaction Time | 12-24 hours | Typical duration for achieving high conversion; should be monitored empirically. |
Part 3: Product Analysis and Quality Control
Rigorous characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized 5-(4-Hydroxyphenyl)-5-phenylhydantoin.
Analytical Workflow
Caption: Standard workflow for purification and analysis.
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Immobilized polysaccharide-based columns are highly effective for this class of compounds. [13] Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Recommended Column: CHIRAL ART Amylose-SA or CHIRALPAK® series (e.g., IA, IB, IC).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). The exact ratio must be optimized.
-
Detector Wavelength: ~254 nm or other UV maxima of the analyte.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified hydantoin (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Method Development (Optimization):
-
Begin with a standard mobile phase, for example, n-hexane/2-propanol (90:10, v/v).
-
Inject the sample and monitor the chromatogram.
-
Adjust the ratio of hexane to alcohol to optimize the separation (resolution factor, Rₛ > 1.5 is ideal). Increasing the alcohol content generally decreases retention time.
-
-
Analysis: Once baseline separation is achieved, inject the sample and integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
References
- Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-63. [Link]
- Li, W., et al. (2016). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. Tetrahedron Letters, 57(45), 5024-5027. [Link]
- Foley, D. J., et al. (2020). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 11(23), 5918-5923. [Link]
- Foley, D. J., et al. (2020). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]
- Li, W., et al. (2016). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation.
- Wikipedia. Bucherer–Bergs reaction. Wikipedia. [Link]
- ResearchGate. Bucherer—Bergs reaction | Request PDF.
- Domling, A., & Uchida, K. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]
- Cambridge University Press. Bucherer-Bergs Reaction. Cambridge University Press. [Link]
- Ferraz, M., et al. (2022).
- Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.
- Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]
- Ohashi, T., et al. (1981). A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. Semantic Scholar. [Link]
- Webb, J. R., et al. (2022). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 144(46), 21081–21087. [Link]
- Sarges, R., et al. (1985). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 50(19), 3559–3563. [Link]
- Xiao, G., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5734–5738. [Link]
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Pesciaioli, F., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry – A European Journal, 24(28), 7217-7227. [Link]
- Ribeiro, A. R., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]
- Armstrong, D. W., & Weatherly, C. A. (2018). High Efficiency Chiral Separations in HPLC and SFC.
Sources
- 1. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 5-(4-hydroxyphenyl)-5-phenylhydantoin via Bucherer-Bergs Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-hydroxyphenyl)-5-phenylhydantoin, a key intermediate in medicinal and agrochemical applications, utilizing the Bucherer-Bergs reaction.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The guide explains the underlying chemical principles and provides practical insights to ensure a successful and safe synthesis. It covers the reaction mechanism, reagent selection, experimental procedure, safety precautions, and expected outcomes.
Introduction: The Significance of the Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a robust and versatile multicomponent reaction used for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[3][4][5] Developed by Hans Theodor Bucherer and Walter Bergs, this reaction involves the condensation of a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium carbonate.[6] The resulting hydantoin derivatives are of significant interest due to their diverse biological and pharmacological activities, serving as crucial precursors in the synthesis of non-natural α-amino acids.[1][7]
5-(4-hydroxyphenyl)-5-phenylhydantoin, the target molecule of this protocol, is a notable hydantoin derivative. It is recognized as a major metabolite of the anticonvulsant drug phenytoin.[8][9][10] The synthesis of this and similar compounds is pivotal for further pharmacological studies and the development of new therapeutic agents.[11]
This guide will focus on the practical application of the Bucherer-Bergs reaction to synthesize 5-(4-hydroxyphenyl)-5-phenylhydantoin, providing a reproducible and efficient protocol.
Reaction Mechanism and Scientific Principles
The Bucherer-Bergs reaction proceeds through a series of well-defined steps, initiated by the formation of a cyanohydrin from the starting ketone.[6] A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key mechanistic steps are as follows:
-
Cyanohydrin Formation: The reaction begins with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone (4-hydroxybenzophenone in this case), forming a cyanohydrin intermediate.[6][12]
-
Formation of Aminonitrile: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.[6][12]
-
Cyclization with Carbon Dioxide: The aminonitrile then undergoes a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[13]
-
Intramolecular Ring Closure: This intermediate undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.[6][13]
-
Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one rearranges through an isocyanate intermediate to form the final stable 5,5-disubstituted hydantoin product.[6][13]
Visualizing the Mechanism:
Caption: Reaction mechanism of the Bucherer-Bergs synthesis.
Materials and Methods
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties | Supplier Notes |
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | 1137-42-4 | Starting ketone | Purity ≥ 98% |
| Potassium Cyanide (KCN) | KCN | 65.12 | 151-50-8 | Highly Toxic | Purity ≥ 97% |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 506-87-6 | Source of NH₃ and CO₂ | Purity ≥ 99% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Solvent | 95% or absolute |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For acidification | Concentrated (37%) |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent | High purity |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Buchner funnel and filter flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Critical Safety Precautions
Working with Potassium Cyanide:
-
Extreme Toxicity: Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[14][15]
-
Acid Incompatibility: Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[14][16][17] All reactions and workup procedures must be conducted in a well-ventilated fume hood.[15]
-
Waste Disposal: All cyanide-contaminated waste must be disposed of as hazardous waste according to institutional and local regulations.[14][18]
-
Emergency Preparedness: An emergency plan for cyanide exposure should be in place, and a cyanide antidote kit should be readily available.[14]
Experimental Protocol
This protocol is based on established procedures for the Bucherer-Bergs synthesis, adapted for the specific target molecule.[2][4][6]
Visualizing the Workflow:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, combine 4-hydroxybenzophenone (0.05 mol, 9.91 g), ammonium carbonate (0.2 mol, 19.22 g), and potassium cyanide (0.1 mol, 6.51 g).
-
Rationale: A molar ratio of approximately 1:4:2 (ketone:ammonium carbonate:cyanide) is often used to ensure a sufficient supply of ammonia and carbon dioxide.[12]
-
-
Solvent Addition: Add 100 mL of 50% aqueous ethanol to the flask.
-
Rationale: A mixture of ethanol and water is an effective solvent system for this reaction, as it helps to dissolve both the organic ketone and the inorganic salts.[13]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain the reflux for 24 hours.
-
Rationale: The elevated temperature accelerates the reaction rate. A prolonged reaction time is often necessary to ensure complete conversion.[6]
-
-
Cooling and Acidification: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature. In a fume hood, carefully and slowly add concentrated hydrochloric acid to the mixture until the pH reaches 1-2.
-
Rationale: Acidification protonates the hydantoin, causing it to precipitate out of the solution. This step must be performed with extreme caution due to the potential for HCN gas evolution.
-
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified 5-(4-hydroxyphenyl)-5-phenylhydantoin.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds.[4]
-
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Results and Characterization
The expected product is a white to off-white crystalline solid. The yield of the reaction can vary, but yields in the range of 60-80% are typically achievable with this protocol.
Characterization Techniques
The identity and purity of the synthesized 5-(4-hydroxyphenyl)-5-phenylhydantoin can be confirmed using the following analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, O-H).
-
Mass Spectrometry: To determine the molecular weight of the product.[8]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reflux time. Ensure efficient stirring. |
| Loss of product during workup | Minimize the amount of solvent used for washing and recrystallization. | |
| Impure Product | Incomplete removal of starting materials or byproducts | Repeat the recrystallization step. |
| No Precipitation upon Acidification | Insufficient acidification | Add more concentrated HCl until the pH is confirmed to be 1-2. |
| Product is soluble in the workup solvent | Cool the mixture in an ice bath to promote precipitation. |
Optimization: The reaction can potentially be accelerated by the use of ultrasonication.[13]
Conclusion
The Bucherer-Bergs synthesis provides an efficient and straightforward method for the preparation of 5-(4-hydroxyphenyl)-5-phenylhydantoin.[2] By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably synthesize this valuable compound for further investigation in medicinal chemistry and drug development.
References
- Wikipedia. Bucherer–Bergs reaction.
- Organic Chemistry Portal. Bucherer-Bergs Reaction.
- Cambridge University Press. Bucherer-Bergs Reaction.
- National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- SLAC National Accelerator Laboratory. Potassium Cyanide Safe Handling Guideline.
- Organic Chemistry Portal. Synthesis of hydantoins.
- Study.com. Synthesis of Hydantoin & Its Derivatives.
- MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
- Dartmouth College. Cyanide Salts - Environmental Health and Safety.
- New Jersey Department of Health. POTASSIUM CYANIDE HAZARD SUMMARY.
- National Center for Biotechnology Information. 5-(4-Hydroxyphenyl)-5-phenylhydantoin.
- MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- PubMed. Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography.
- PubMed. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 16. fishersci.ca [fishersci.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. nj.gov [nj.gov]
Application Notes and Protocols for the Purification of 5,5-Diarylhydantoins via Recrystallization
Introduction: The Critical Role of Purity for 5,5-Diarylhydantoins in Research and Development
5,5-Diarylhydantoins represent a privileged scaffold in medicinal chemistry, with prominent members of this class exhibiting a wide range of biological activities, most notably as anticonvulsant drugs.[1][2] Phenytoin (5,5-diphenylhydantoin), a cornerstone in the treatment of epilepsy, exemplifies the therapeutic importance of this molecular framework.[3][4] For researchers, scientists, and drug development professionals, obtaining these compounds in high purity is not merely a matter of procedural completion; it is a fundamental prerequisite for accurate biological evaluation, reliable structure-activity relationship (SAR) studies, and ensuring the safety and efficacy of potential therapeutic agents.
Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[5] Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can significantly enhance the purity of a 5,5-diarylhydantoin, removing byproducts from synthesis and other contaminants.
This comprehensive guide provides a detailed exploration of solvent selection for the recrystallization of 5,5-diarylhydantoins, offering both foundational principles and actionable protocols. It is designed to empower researchers to develop robust and efficient purification strategies, ensuring the integrity of their scientific investigations.
Pillar 1: The Science of Solvent Selection - A Mechanistic Approach
The ideal recrystallization solvent for a 5,5-diarylhydantoin should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[5][6] This differential solubility is the driving force for crystallization upon cooling. The core principle governing solubility is the adage "like dissolves like," which, from a mechanistic standpoint, relates to the intermolecular forces between the solute and the solvent.[7] 5,5-diarylhydantoins, with their aromatic rings and polar hydantoin core, possess a unique electronic profile that must be considered when selecting a solvent.
Key Solvent Characteristics for Recrystallization of 5,5-Diarylhydantoins:
-
High Solvating Power at Elevated Temperatures: The solvent must effectively dissolve the 5,5-diarylhydantoin at or near its boiling point to ensure a saturated solution is formed.
-
Low Solvating Power at Low Temperatures: Upon cooling, the solvent's ability to keep the diarylhydantoin in solution should decrease significantly, promoting crystal formation and maximizing yield.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but not so high as to risk decomposition of the diarylhydantoin. Solvents with lower boiling points are also easier to remove from the final crystalline product.[8]
-
Inertness: The solvent must not react with the 5,5-diarylhydantoin.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by drying.[9]
-
Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[6][10]
Pillar 2: Experimental Protocols for Optimal Solvent System Determination
A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions for a novel or previously uncharacterized 5,5-diarylhydantoin.
Protocol 1: Single-Solvent Screening
This protocol outlines a small-scale, systematic approach to testing a range of individual solvents.
Materials:
-
Crude 5,5-diarylhydantoin (approximately 100 mg per solvent to be tested)
-
A selection of solvents (see Table 1 for suggestions)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Stirring rod
Procedure:
-
Initial Solubility Assessment (Room Temperature):
-
Place approximately 20-30 mg of the crude 5,5-diarylhydantoin into a test tube.
-
Add the chosen solvent dropwise (e.g., 0.5 mL increments) while vortexing or stirring at room temperature.
-
Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization. A good candidate solvent will show poor solubility at this stage.[5][10]
-
-
Hot Solubility Assessment:
-
If the compound is poorly soluble at room temperature, gently heat the test tube in a heating block or water bath towards the solvent's boiling point.
-
Continue to add small portions of the solvent until the 5,5-diarylhydantoin fully dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.[6]
-
-
Crystallization upon Cooling:
-
Once a clear, hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature.
-
Observe for the formation of crystals. Slow cooling generally yields larger, purer crystals.[11]
-
If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.
-
Once at room temperature, place the test tube in an ice bath to maximize crystal formation.
-
-
Evaluation:
-
Assess the quantity and quality of the crystals formed. A successful recrystallization will yield a significant amount of crystalline solid.
-
Repeat this process for a range of solvents of varying polarities.
-
Visualizing the Solvent Screening Workflow
Caption: General workflow for recrystallization.
Pillar 3: Data-Driven Solvent Selection and Troubleshooting
The selection of an appropriate solvent can be guided by the properties of both the 5,5-diarylhydantoin and the potential solvents.
Table 1: Properties of Common Solvents for Recrystallization of 5,5-Diarylhydantoins
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for highly polar compounds; often used as an anti-solvent with alcohols. [12] |
| Ethanol (95%) | 78 | 24.5 | A commonly used and effective solvent for 5,5-diphenylhydantoin. [3][13][14] |
| Methanol | 65 | 32.7 | Similar to ethanol, but more polar and has a lower boiling point. |
| Acetone | 56 | 20.7 | A versatile polar aprotic solvent. [15][16] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, can be effective for aromatic compounds. [12] |
| Heptane/Hexane | 98/69 | ~1.9 | Non-polar solvents, often used as anti-solvents. |
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is above the melting point of the solute; the solution is supersaturated. | Use a lower-boiling solvent; use more solvent to avoid supersaturation; ensure slow cooling. |
| No Crystal Formation | Solution is not saturated; cooling too rapidly. | Evaporate some of the solvent to increase concentration; scratch the inner surface of the flask; add a seed crystal; ensure slow, undisturbed cooling. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Reduce the amount of solvent used; ensure the filtration apparatus is pre-heated; cool the solution for a longer period in an ice bath. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Conclusion
The purification of 5,5-diarylhydantoins by recrystallization is a technique that marries chemical principles with careful laboratory practice. A systematic and informed approach to solvent selection is paramount to achieving high purity and good recovery. By understanding the underlying principles of solubility and employing the structured protocols outlined in this guide, researchers can confidently and efficiently purify their target compounds, thereby ensuring the quality and reliability of their subsequent research and development efforts.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Laboratory.
- Chemtips. (n.d.). Multiple Solvent Recrystallization.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Google Patents. (1972). Process for the production of 5,5-diphenylhydantoin. US3646056A.
- ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- National Center for Biotechnology Information. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
- MDPI. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins.
- Organic Synthesis International. (2014). Dilantin, 5,5-Diphenylhydantoin.
- MDPI. (2007). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- ResearchGate. (2001). Crystal modification of phenytoin using different solvents and crystallization conditions.
- IJNRD. (2023). “SYNTHESIS AND SOLUBILITY ENHANCEMENT OF PHENYTOIN BY SOLID DISPERSION USING VARIOUS POLYMERS”.
- PubMed. (1990). Crystal modification of phenytoin using different solvents and crystallization conditions.
- ACS Publications. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega.
- SSRN. (2023). PROCESS OPTIMIZATION AND REACTION OPTIMIZATION OF ANTIEPILEPTIC DRUG PHENYTOIN.
- PubMed. (1987). Crystallization of three phenytoin preparations in intravenous solutions.
- ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.
- Google Patents. (2012). Method for preparing 5,5-diphenyl-2-thiohydantoin. CN101863836B.
- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.
- ResearchGate. (2020). Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K.
- National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- International Journal of ChemTech Research. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 4. wjpmr.com [wjpmr.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. rubingroup.org [rubingroup.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. US3646056A - Process for the production of 5 5-diphenylhydantoin - Google Patents [patents.google.com]
- 14. ijnrd.org [ijnrd.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Introduction: Contextualizing the Cytotoxic Potential of a Novel Hydantoin Derivative
The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic moiety have been investigated for their anticonvulsant, antimicrobial, antiviral, and notably, antitumor properties.[2][4] The compound 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is a novel derivative whose therapeutic potential is yet to be fully characterized. A foundational step in the preclinical evaluation of any new chemical entity is the rigorous assessment of its cytotoxic profile.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols to evaluate the in vitro cytotoxicity of this specific compound.
These application notes are designed to be a practical resource, moving beyond a simple recitation of steps to explain the underlying principles and rationale for each methodological choice. By understanding the "why" behind the "how," researchers can generate robust, reproducible data, forming a solid basis for further investigation into the compound's mechanism of action. We will detail three complementary assays to build a comprehensive cytotoxicity profile: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and assays for apoptosis to determine the mode of cell death.
Part 1: Foundational Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which in most contexts, serves as a reliable proxy for cell viability.[6] The principle of the assay is centered on the activity of mitochondrial dehydrogenases in living cells.[7][8] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9]
This assay is an excellent first-pass screening tool due to its high throughput, cost-effectiveness, and sensitivity. It allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (Test Compound)
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to an appropriate density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line to ensure they are still proliferating at the end of the assay period.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the various compound dilutions.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only, with no cells, to subtract background absorbance.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard). A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis and Presentation
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
Calculation: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results should be summarized in a table and plotted as a dose-response curve (% Cell Viability vs. Log of Compound Concentration) to determine the IC50 value using non-linear regression analysis.
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| e.g., HeLa | 48 | [Experimental Value] |
| e.g., MCF-7 | 48 | [Experimental Value] |
| e.g., A549 | 48 | [Experimental Value] |
Part 2: Assessing Membrane Integrity - The LDH Release Assay
While metabolic assays are informative, they may not distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[12] The Lactate Dehydrogenase (LDH) assay provides a direct measure of cytotoxicity by quantifying the loss of plasma membrane integrity.[13][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[15] The amount of LDH in the supernatant is therefore directly proportional to the number of dead cells.[13][14]
This assay is an excellent orthogonal method to confirm the findings of the MTT assay and provides a clearer picture of the compound's cell-killing capacity.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH-based cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Cells and test compound as described for the MTT assay
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells in a 96-well plate.
-
It is crucial to set up additional controls for the LDH assay:
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[5] Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Measurement:
Data Analysis and Presentation
The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the maximum release and spontaneous release controls.
Calculation: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
The results can be presented in a table similar to the MTT assay, showing the concentration-dependent increase in cytotoxicity.
Part 3: Elucidating the Mechanism - Apoptosis Assays
Determining if a compound is cytotoxic is the first step; understanding how it induces cell death is critical for mechanistic insight. Apoptosis, or programmed cell death, is a common pathway activated by anticancer agents. We will describe two key assays to detect apoptosis: Annexin V staining for early apoptotic events and Caspase-3/7 activity for executioner caspase activation.
Annexin V Staining for Phosphatidylserine Externalization
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells via flow cytometry.[17] Propidium Iodide (PI), a fluorescent DNA intercalator that cannot cross the membrane of live cells, is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[17][18]
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.[17]
-
Treat the cells with the test compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the cells from the supernatant and the trypsinized fraction for each condition and centrifuge (e.g., 500 x g for 5 minutes).[17]
-
-
Staining:
-
Wash the cell pellets twice with cold PBS.[17]
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Data analysis will quadrant the cell population:
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases; their activation leads to the cleavage of critical cellular proteins and the morphological changes characteristic of apoptosis.[19] Luminescent assays provide a highly sensitive method to measure the combined activity of Caspase-3 and -7. These "add-mix-measure" assays use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[20]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Opaque-walled 96-well plates (to prevent signal crosstalk)
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells and treat them with the test compound in an opaque-walled 96-well plate as described in the MTT protocol. The assay can be multiplexed with other assays by removing supernatant for LDH analysis before adding the caspase reagent.
-
-
Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time may vary by cell type.
-
Measure the luminescence using a plate-reading luminometer.
-
Apoptosis Data Analysis and Visualization
Apoptosis data should be presented graphically, for instance, using bar charts to show the percentage of cells in each quadrant from the flow cytometry analysis or the fold-change in caspase activity relative to the untreated control.
Caption: Relationship between apoptotic events and detection assays.
Conclusion and Forward Look
This guide provides a robust framework for the initial in vitro cytotoxic characterization of this compound. By employing a multi-assay approach—assessing metabolic viability (MTT), membrane integrity (LDH), and key apoptotic markers (Annexin V, Caspase-3/7)—researchers can build a comprehensive and reliable profile of the compound's cellular effects. The resulting data, particularly the IC50 values and the elucidation of an apoptotic mechanism, are crucial for making informed decisions about the compound's potential as a therapeutic candidate and for guiding future structure-activity relationship (SAR) studies and in vivo testing.
References
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
- Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
- MTT Proliferation Assay Protocol.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. [Link]
- LDH Assay. Cell Biologics Inc. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classific
- Cell Viability Assay: Essential Methods & Applic
- Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
- THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIV
- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls. [Link]
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
- 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. PMC - NIH. [Link]
- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzym
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PMC - PubMed Central. [Link]
- The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
- Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione deriv
Sources
- 1. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. antbioinc.com [antbioinc.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
MTT assay protocol for hydantoin derivatives
Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of Hydantoin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Assessing Hydantoin Cytotoxicity
The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including anticonvulsants and potential anticancer drugs.[1] As novel hydantoin derivatives are synthesized, a robust and reliable method for evaluating their cytotoxic potential is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely adopted, quantitative, and cost-effective colorimetric method for this purpose.[2][3][4]
This application note provides a detailed, field-proven protocol for utilizing the MTT assay to assess the cytotoxicity of hydantoin derivatives. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind the protocol, addresses the unique challenges posed by hydantoin compounds, and establishes a self-validating system to ensure data integrity and reproducibility.
Pillar 1: The Scientific Principle of the MTT Assay
The MTT assay is fundamentally a measure of cellular metabolic activity, which serves as a proxy for cell viability.[5][6] The core principle relies on the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[5][7] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells.
Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[2][8] Dead cells lose this enzymatic capability and thus do not produce the colored product.[8] The insoluble formazan crystals are subsequently dissolved in an organic solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[5]
Caption: Mechanism of MTT reduction in viable versus non-viable cells.
Pillar 2: Critical Considerations for Hydantoin Derivatives
Applying the MTT assay to hydantoin derivatives requires careful consideration of their specific physicochemical properties to avoid common pitfalls and ensure accurate data interpretation.
Solubility Challenges
Many heterocyclic compounds, including hydantoin derivatives, exhibit poor aqueous solubility due to factors like high crystallinity and lipophilicity.[1][9] This presents a significant challenge for in vitro assays.
-
Causality: If a compound precipitates in the cell culture medium, its effective concentration is unknown and reduced, leading to an underestimation of its cytotoxicity.
-
Protocol-Embedded Solution: Hydantoin derivatives should first be dissolved in a suitable organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[10] This stock is then serially diluted in the culture medium to achieve the desired final concentrations. It is critical that the final concentration of DMSO in the culture wells remains low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[11][12] A "vehicle control" containing the highest concentration of DMSO used in the experiment is mandatory to account for any effects of the solvent itself.
Potential for Assay Interference
Small molecules can sometimes interfere with the chemistry of the MTT assay, leading to erroneous results.[13]
-
Causality: Certain chemical functionalities, such as thiols or other strong reducing agents, can directly (abiotically) reduce MTT to formazan in the absence of cellular activity.[13][14] This would create a false-positive signal, suggesting higher cell viability than is actually present and masking the compound's true cytotoxic effect.[15]
-
Protocol-Embedded Solution: A critical control must be included: wells containing the highest concentration of the hydantoin derivative in cell-free medium.[15] After the MTT and solubilization steps, any significant absorbance in these wells indicates direct chemical interference. If interference is observed, alternative cytotoxicity assays (e.g., Neutral Red Uptake, LDH release, or ATP-based assays) should be considered for validation.[3][12]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for adherent cells cultured in 96-well microplates. Modifications for suspension cells are noted where applicable.
Caption: High-level experimental workflow for the MTT cytotoxicity assay.
Materials and Reagents
-
Hydantoin derivatives of interest
-
Selected cancer or normal cell line (e.g., L-929, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder [CAS 298-93-1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
Part 1: Cell Seeding and Preparation
-
Cell Culture: Maintain cells in an exponential growth phase before the experiment.[2]
-
Optimize Seeding Density: It is crucial to determine the optimal cell seeding density where cells are in a logarithmic growth phase throughout the experiment. Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells/well) and perform an MTT assay after 24, 48, and 72 hours to find a density that yields a linear absorbance response over time.[16]
-
Seed Plates: Based on optimization, seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium into each well of a 96-well plate. Avoid seeding the outermost wells ("edge effect") by filling them with 200 µL of sterile PBS to maintain humidity.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
Part 2: Treatment with Hydantoin Derivatives
-
Prepare Compound Stock: Dissolve the hydantoin derivative in DMSO to make a high-concentration stock solution (e.g., 10-100 mM).
-
Prepare Working Solutions: Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Carefully aspirate the medium from the wells. Add 100 µL of the prepared treatment media (containing different concentrations of the hydantoin derivative) to the respective wells.
-
Set Up Controls (Crucial for Data Integrity):
-
Negative (Vehicle) Control: Treat cells with medium containing the same concentration of DMSO as the highest concentration test wells.[18]
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin or Triton™ X-100) to confirm the assay is working.[18]
-
Blank (Medium Background): Wells containing 100 µL of medium only (no cells).[8][19]
-
Compound Interference Control: Wells containing 100 µL of medium with the highest concentration of the hydantoin derivative (no cells).
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[12][20]
Part 3: MTT Assay and Data Acquisition
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2] Protect from light and filter-sterilize. This solution can be stored at -20°C.[2]
-
Add MTT Reagent: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), for a final concentration of 0.5 mg/mL.[21]
-
Incubate for Formazan Production: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope to confirm the formation of purple formazan crystals in viable cells.[3]
-
Solubilize Formazan Crystals:
-
Ensure Complete Dissolution: Place the plate on an orbital shaker for 10-15 minutes or incubate overnight (if using SDS) to ensure all formazan crystals are fully dissolved.[22]
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like phenol red.
Pillar 3: Data Analysis and Authoritative Interpretation
Accurate data analysis transforms raw absorbance values into meaningful biological insights.
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other readings.[19]
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells for each concentration of the hydantoin derivative.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%.
-
Plot a dose-response curve with the compound concentration (often on a log scale) on the x-axis and the corresponding % Viability on the y-axis.
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or a suitable Excel add-in to calculate the precise IC50 value.[23][24]
-
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format.
| Hydantoin Derivative | Cell Line | Exposure Time (h) | IC50 (µM) ± SD |
| Derivative A | A549 | 48 | 15.2 ± 1.8 |
| Derivative B | A549 | 48 | 45.7 ± 5.3 |
| Doxorubicin (Control) | A549 | 48 | 0.8 ± 0.1 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | Contamination; Interference from phenol red or serum; Direct reduction of MTT by the compound. | Use fresh, sterile reagents; Use serum-free medium during MTT incubation; Check the compound interference control well. |
| Low Absorbance | Insufficient cell number; Low metabolic activity of the cell line; Incomplete formazan solubilization. | Optimize seeding density; Increase MTT incubation time; Ensure complete dissolution by shaking or gentle pipetting. |
| High Variability | Pipetting errors; Edge effects; Cell detachment during media aspiration. | Practice pipetting technique; Do not use outer wells[17]; Aspirate media gently and slowly from the side of the well.[17] |
| Viability >100% | Compound may be inducing cell proliferation at low doses; Compound is colored or interferes with the assay. | This can be a real biological effect (hormesis); Check compound interference control well; If interference is confirmed, use an alternative assay.[15] |
References
- Sadeghi, H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
- ResearchGate. (2015).
- Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
- ResearchGate. (2023). What should be the controls in MTT assay for nanocomposite hydrogels?
- ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF.
- YouTube. (2020).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Sadeghi, H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
- Protocol Online. (2019).
- Creative Medical Research. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
- XCellR8. (n.d.). Cytotoxicity. XCellR8. [Link]
- Roche. (n.d.).
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
- ResearchGate. (2024). Can i add (positive and negative controls ) without blank for MTT assay?
- Nelson Labs. (n.d.). Cytotoxicity Test. Nelson Labs. [Link]
- Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing. [Link]
- ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?
- Nakagawa, H., et al. (1983). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]
- ResearchGate. (n.d.). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues | Request PDF.
- Nakagawa, H., et al. (1983). Biopharmaceutical studies on hydantoin derivatives. III. Physico-chemical properties, dissolution behavior, and bioavailability of the molecular compound of 1-benzenesulfonyl-5,5-diphenylhydantoin and antipyrine. PubMed. [Link]
- Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]
- ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step.
- Reddit. (2023). struggling with MTT assay. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay | AAT Bioquest [aatbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 12. x-cellr8.com [x-cellr8.com]
- 13. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mddionline.com [mddionline.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. biology.stackexchange.com [biology.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. clyte.tech [clyte.tech]
Application Note: A Robust HPLC-UV Method for the Quantification of 5-(p-Hydroxyphenyl)hydantoin
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate and precise quantification of 5-(p-Hydroxyphenyl)hydantoin. This compound is a significant intermediate in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins.[1] The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction
5-(p-Hydroxyphenyl)hydantoin is a key building block in the pharmaceutical industry, particularly in the synthesis of β-lactam antibiotics.[1] Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification is essential. This note provides a comprehensive guide for the development and validation of an isocratic reversed-phase HPLC (RP-HPLC) method for this purpose. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Physicochemical Properties of 5-(p-Hydroxyphenyl)hydantoin
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. These properties guide the selection of the chromatographic conditions, including the stationary phase, mobile phase, and detector settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 269 - 272 °C | [2] |
| Water Solubility | 1.29 g/L at 20°C | [1] |
| pKa | 8.67 ± 0.10 (Predicted) | [1] |
| LogP | -0.03 at 20°C | [1] |
The phenolic hydroxyl group and the hydantoin ring structure are key features influencing its chromatographic behavior. The predicted pKa of 8.67 suggests that the phenolic hydroxyl group will be deprotonated at higher pH values, which can affect its retention on a reversed-phase column.[1]
Method Development Rationale
The goal was to develop a simple, rapid, and reliable HPLC method. A reversed-phase approach was chosen due to the moderate polarity of 5-(p-Hydroxyphenyl)hydantoin.
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography and was selected for its versatility and proven performance in separating a wide range of compounds.
-
Mobile Phase Selection: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and resolution for many compounds. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is often necessary to control the ionization of the analyte and silanol groups on the stationary phase, thereby improving peak symmetry and reproducibility.[3] For this method, a phosphate buffer was chosen to maintain a consistent pH well below the pKa of the analyte, ensuring it remains in its protonated form for stable retention.
-
Detection Wavelength: The optimal detection wavelength is typically at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For hydantoin derivatives, UV detection is a common and effective technique.[4][5] A UV scan of 5-(p-Hydroxyphenyl)hydantoin would be performed to determine its λmax, which is expected to be in the range of 210-280 nm due to the presence of the phenyl ring and the hydantoin chromophore. For the purpose of this protocol, a wavelength of 254 nm is proposed, a common wavelength for aromatic compounds.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate concentrations of 5-(p-Hydroxyphenyl)hydantoin for calibration curves and sample analysis.
Materials:
-
5-(p-Hydroxyphenyl)hydantoin reference standard (≥98% purity)[2]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation (pH 3.0):
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 5-(p-Hydroxyphenyl)hydantoin reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing 5-(p-Hydroxyphenyl)hydantoin.
-
Dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC-UV Analysis
Objective: To quantify the concentration of 5-(p-Hydroxyphenyl)hydantoin in prepared samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 5-(p-Hydroxyphenyl)hydantoin in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: Method Validation
Objective: To demonstrate that the analytical method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of 5-(p-Hydroxyphenyl)hydantoin.
-
Linearity: Analyze the working standard solutions (e.g., 1-100 µg/mL) in triplicate. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of 5-(p-Hydroxyphenyl)hydantoin into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of 5-(p-Hydroxyphenyl)hydantoin.
Method Validation Logic
Caption: Key parameters for analytical method validation.
References
- 5-(4-HYDROXYPHENYL)HYDANTOIN - Physico-chemical Properties. (2024). ChemBK. [Link]
- Separation of Hydantoin on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Eto, S., Noda, H., & Noda, A. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column.
- Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2015).
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin. PubChem. [Link]
- 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide. PubChem. [Link]
- A new rp-hplc assay method for determination and quantitation of nitrofurantoin api. International Journal of Chemical and Pharmaceutical Analysis. [Link]
Sources
Application Note: Gas Chromatography-Mass Spectrometry of Phenytoin and its Metabolites
Introduction
Phenytoin (5,5-diphenylhydantoin) is a first-generation anticonvulsant medication widely used in the treatment of epilepsy, including generalized tonic-clonic seizures, complex partial seizures, and status epilepticus.[1] Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and complex pharmacokinetic properties.[2] Phenytoin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C19.[1][3] This metabolic pathway is saturable, leading to nonlinear elimination kinetics, where a small increase in dose can result in a disproportionately large increase in plasma concentration.[4]
The primary metabolite of phenytoin is the pharmacologically inactive 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[4][5][6] This hydroxylation is followed by glucuronidation, and the resulting conjugate is excreted in the urine.[3][5][6] Up to 90% of a phenytoin dose is metabolized to p-HPPH.[5][6] A minor metabolic pathway involves the formation of a reactive arene oxide intermediate, which can be converted to a dihydrodiol metabolite.[5][6]
Given the narrow therapeutic index and the variability in its metabolism due to genetic polymorphisms in CYP2C9 and CYP2C19, therapeutic drug monitoring (TDM) of phenytoin is crucial. Gas chromatography-mass spectrometry (GC-MS) offers a robust, sensitive, and specific method for the simultaneous quantification of phenytoin and its major metabolite, p-HPPH, in biological matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of phenytoin and its metabolites using GC-MS.
Metabolic Pathway of Phenytoin
The biotransformation of phenytoin is a critical aspect of its pharmacology and toxicology. Understanding this pathway is essential for interpreting analytical results and their clinical implications.
Caption: General workflow for GC-MS analysis of phenytoin.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to isolate the analytes of interest from the biological matrix and to prepare them for GC-MS analysis. This typically involves extraction and derivatization.
a. Extraction
Either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
-
Liquid-Liquid Extraction (LLE): A robust and cost-effective method.
-
To 1 mL of plasma, serum, or urine, add an internal standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin or a stable isotope-labeled analog of phenytoin). [7][8] 2. Acidify the sample with a suitable buffer (e.g., acetate buffer, pH 4.5).
-
Add 5 mL of an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.
-
-
Solid-Phase Extraction (SPE): Offers higher recovery and cleaner extracts. [7][9] 1. Condition a C8 or C18 SPE cartridge with methanol followed by water. 2. Load the pre-treated sample (plasma, serum, or urine with internal standard). 3. Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences. 4. Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile). 5. Evaporate the eluate to dryness under a stream of nitrogen.
b. Derivatization
Derivatization is crucial for increasing the volatility and thermal stability of phenytoin and its hydroxylated metabolites, which contain polar functional groups (-NH and -OH). [10]Silylation and methylation are common derivatization techniques.
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.
-
To the dried extract, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. [11] 2. Cap the vial and heat at 60-80°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
-
Methylation: An alternative to silylation, often using reagents like trimethylsulfonium hydroxide (TMSH). [7][9] 1. Reconstitute the dried extract in a suitable solvent. 2. Add the methylating agent according to the manufacturer's protocol. This can often be performed directly in the GC inlet.
GC-MS Analysis
The derivatized sample is injected into the GC-MS system for separation and detection.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | Provides good separation of phenytoin and its metabolites from endogenous interferences. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for improved sensitivity. |
| Injection Volume | 1-2 µL | |
| Inlet Temperature | 250-280°C | Ensures rapid volatilization of the derivatized analytes. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Optimizes separation and peak shape. |
| Oven Program | Initial temp 120°C, hold for 1 min, ramp at 10-20°C/min to 300°C, hold for 5 min | A temperature gradient is necessary to elute analytes with different boiling points. [9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. [9] |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for initial method development and identification. SIM mode provides higher sensitivity and selectivity for quantification. |
| Mass Range (Scan) | 50-550 amu | Covers the expected mass range of derivatized phenytoin and its metabolites. |
| SIM Ions | Monitor characteristic ions for each analyte and internal standard. | See Table 2 for examples. |
Table 1: Typical GC-MS Parameters
Data Analysis and Quantification
Quantification is typically performed using the internal standard method. A calibration curve is constructed by analyzing standards of known concentrations.
| Compound | Derivatization | Characteristic m/z Ions |
| Phenytoin | TMS | 252 (M+), 180, 104, 77 |
| p-HPPH | di-TMS | 412 (M+), 397, 254 |
| Internal Standard (MPPH) | TMS | 266 (M+), 194 |
Table 2: Example Characteristic Ions for SIM Mode Note: The specific ions and their relative abundances will depend on the derivatization method and the mass spectrometer used. The mass spectrum for underivatized phenytoin can be found in the NIST database.[12]
Method Validation
A robust GC-MS method should be validated to ensure its reliability. Key validation parameters include:
-
Linearity: The range over which the response is proportional to the concentration. A correlation coefficient (r²) of >0.99 is desirable. [7][9]* Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations. Accuracy should be within 85-115% of the nominal value, and precision (relative standard deviation, RSD) should be <15%. [8]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For phenytoin, an LOQ of around 50 ng/mL is often sufficient for clinical applications. [7][9]* Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process. Recoveries of >90% are considered excellent. [7][9]* Stability: The stability of the analytes in the biological matrix under different storage conditions and the stability of the processed samples.
Conclusion
GC-MS is a powerful technique for the analysis of phenytoin and its metabolites in biological samples. The methodology presented in this application note provides a comprehensive framework for developing and validating a robust and reliable analytical method. Careful optimization of sample preparation, derivatization, and GC-MS parameters is essential for achieving the required sensitivity, selectivity, and accuracy for both research and clinical applications.
References
- PharmGKB. (n.d.). Phenytoin Pathway. ClinPGx.
- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466.
- Deranged Physiology. (2023, December 18). Phenytoin.
- Nakajima, M., Ohashi, N., Kume, T., & Yokoi, T. (2002). Involvement of multiple UDP-glucuronosyltransferase 1A isoforms in glucuronidation of 5-(4′-hydroxyphenyl)-5-phenylhydantoin in human liver microsomes. Drug Metabolism and Disposition, 30(9), 1035-1040.
- van Langenhove, A., Costello, C. E., Biller, J. E., Biemann, K., & Browne, T. R. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275.
- Wong, L. K., & Biemann, K. (1978). Characterization of mephenytoin metabolites in human urine by gas chromatography and mass spectrometry. Journal of Pharmaceutical Sciences, 67(8), 1152-1155.
- Patel, R., & Tadi, P. (2023). Phenytoin. In StatPearls. StatPearls Publishing.
- Hösli, R., Tobler, A., Mühlebach, S., & Huber, A. (2013). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. Journal of analytical toxicology, 37(2), 102-109.
- ResearchGate. (n.d.). A Quantitative Phenytoin GC-MS Method and its Validation for Samples from Human ex situ Brain Microdialysis, Blood and Saliva Using Solid-Phase Extraction.
- Gidal, B. E., Spencer, N., Maly, M. M., & Pitterle, M. E. (1995). A capillary GC-MS method for analysis of phenytoin and [13C3]-phenytoin from plasma obtained from pulse dose pharmacokinetic studies. Journal of analytical toxicology, 19(6), 469-472.
- Semantic Scholar. (n.d.). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction.
- ResearchGate. (n.d.). Mass spectra of Phenytoin.
- Sari, Y., Siallagan, D., & Harahap, Y. (2024). Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chromatography—photodiode array. Heliyon, 10(12), e32604.
- ResearchGate. (n.d.). Structures of phenytoin and related drugs and metabolites.
- Nguyen, T. T. T., Nguyen, T. H., Nguyen, T. D., & Nguyen, T. H. (2022). Development of UPLC–MS/MS method for the simultaneous quantification of valproic acid and phenytoin in human plasma and application to study pharmacokinetic interaction in epilepsy patients. Journal of the Iranian Chemical Society, 19(10), 4225-4235.
- Lin, D. L., & Wang, S. M. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(1), 1-10.
- National Institute of Standards and Technology. (n.d.). Phenytoin. NIST WebBook.
- Garg, U. (2017). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 165-172). Humana Press, New York, NY.
- Al-Tikriti, Y., Al-Hilali, A., & Al-Shorbagy, M. (2021). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of analytical science and technology, 12(1), 1-12.
- Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube.
- Baumann, P., & Jonzier-Perey, M. (1988). GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin. Clinica chimica acta, 171(2-3), 211-222.
Sources
- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A capillary GC-MS method for analysis of phenytoin and [13C3]-phenytoin from plasma obtained from pulse dose pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Phenytoin [webbook.nist.gov]
Application Notes & Protocols: Molecular Docking Studies of Hydantoin Derivatives with Target Proteins
Introduction: The Significance of Hydantoin Scaffolds and In Silico Screening
The hydantoin ring, a five-membered imidazolidine-2,4-dione heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its versatile structure, featuring multiple sites for substitution, hydrogen bond donors, and acceptors, which allows for the generation of diverse chemical libraries.[2] The clinical relevance of this scaffold is firmly established by its presence in numerous approved drugs, including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the anti-cancer agent Enzalutamide.[1][3] Hydantoin derivatives have demonstrated a broad spectrum of pharmacological activities, targeting conditions such as epilepsy, cancer, microbial infections, and metabolic diseases.[2][4][5]
Given the vast potential of hydantoin libraries, computational methods like molecular docking are indispensable for accelerating drug discovery.[6] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[7][8] This in silico technique allows researchers to rapidly screen thousands of compounds, prioritize promising candidates for synthesis and biological testing, and gain insights into the molecular basis of their activity. By significantly reducing the time and cost associated with traditional high-throughput screening, molecular docking has become a cornerstone of modern structure-based drug design.[6][7]
This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies of hydantoin derivatives, emphasizing the rationale behind each step to ensure scientifically rigorous and reproducible results.
Phase 1: Pre-Docking Preparation - The Foundation of Accuracy
The quality of a docking study is fundamentally dependent on the meticulous preparation of both the target protein and the hydantoin ligands.[9] Errors or oversights in this phase will inevitably lead to unreliable results.
Target Protein Selection and Retrieval
Causality: The first critical step is to identify a relevant biological target. For hydantoin derivatives, this could be a protein implicated in a specific disease pathway, such as voltage-gated sodium channels for epilepsy, the androgen receptor for prostate cancer, or the glycine binding site of the NMDA receptor.[10][11] The selection of a high-quality, experimentally determined 3D structure is paramount for the accuracy of the docking simulation.[9]
Protocol:
-
Identify the Target: Based on literature review or experimental data, select the protein of interest.
-
Retrieve the Structure: Download the protein structure from a public repository, primarily the Worldwide Protein Data Bank (wwPDB).[9]
Target Protein Preparation
Causality: Raw PDB files are not immediately ready for docking. They often contain non-essential molecules (e.g., water, ions, co-factors) and may lack hydrogen atoms, which are crucial for defining the electrostatic and hydrogen-bonding environment of the active site.[13][14][15] Preparing the protein structure corrects these issues, creating a chemically accurate representation for the simulation.
Protocol (Using UCSF Chimera as an example):
-
Load PDB File: Open the downloaded protein structure in UCSF Chimera.[16]
-
Clean the Structure:
-
Remove solvent (water) molecules, as they are often not critical for initial docking and can create unnecessary complexity.[13]
-
Delete any co-factors, ions, or ligands not relevant to the binding site of interest. Retain the co-crystallized ligand for initial validation.
-
Inspect for and resolve any structural defects like incomplete amino acid side chains.[9][16]
-
-
Add Hydrogens: Use the software's tools to add hydrogen atoms to the protein, as they are typically absent in X-ray crystal structures. This is critical for correct charge and interaction calculations.[15]
-
Assign Partial Charges: Assign atomic partial charges using a standard force field (e.g., AMBER). This models the electrostatic potential of the protein.[16]
-
Save the Prepared Protein: Save the cleaned, hydrogen-added, and charged protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[17]
Ligand (Hydantoin Derivative) Preparation
Causality: The ligand's 3D conformation, protonation state, and rotatable bonds must be correctly defined. Energy minimization is performed to obtain a low-energy, stable conformation of the molecule. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.[15]
Protocol (Using AutoDock Tools as an example):
-
Obtain Ligand Structure: Sketch the hydantoin derivative in a chemical drawing program (e.g., ChemDraw) and save it as a 3D format (e.g., MOL2 or PDB), or download it from a database like PubChem.
-
Load Ligand: Open the ligand file in a preparation tool like AutoDock Tools.[8]
-
Add Hydrogens and Assign Charges: Similar to the protein, add polar hydrogens and compute partial charges (e.g., Gasteiger charges).
-
Define Torsion Tree: Detect and define the rotatable bonds within the molecule. This determines the ligand's conformational flexibility during the docking process.
-
Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.[17]
Workflow for Pre-Docking Preparation
Caption: Workflow diagram for protein and ligand preparation.
Phase 2: Molecular Docking Simulation
With properly prepared molecules, the docking simulation can be configured and executed. While numerous software packages exist, this protocol will focus on AutoDock Vina, a widely cited and effective open-source tool.[6][18]
Defining the Search Space (Grid Box)
Causality: The docking algorithm must be told where to search for a binding site. This is done by defining a 3D grid, or "search space," that encompasses the entire active site. A well-defined grid focuses the computational effort on the region of interest, increasing both speed and accuracy.[9][15]
Protocol:
-
Identify the Binding Site: If a co-crystallized ligand is present, the binding site is easily identified as the space it occupies. If not, binding site prediction tools or literature data can be used.[9]
-
Set Grid Box Parameters: In your docking software (e.g., AutoDock Tools, PyRx), define the center and dimensions (x, y, z) of the grid box. Ensure the box is large enough to allow the ligand to move and rotate freely within the entire binding pocket.[8]
Running the Docking Simulation
Causality: The docking program systematically explores thousands of possible conformations and orientations of the ligand within the defined search space. It uses a scoring function to evaluate the "fitness" of each pose, estimating the binding affinity.[7] The goal is to find the pose with the most favorable (i.e., lowest) binding energy.
Protocol (Using AutoDock Vina command line):
-
Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, and the coordinates and dimensions of the grid box.
-
Execute Vina: Run the docking simulation from the command line using the following syntax: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt
-
Output: The program will generate an output file (output.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their calculated binding affinity scores, and a log file with the scores for each pose.[19]
Phase 3: Post-Docking Analysis & Validation
Protocol Validation via Redocking
Causality: Before docking novel compounds, the trustworthiness of the protocol must be established.[12] This is achieved by "redocking"—extracting the co-crystallized (native) ligand from the PDB structure and docking it back into the same binding site. A successful protocol should be able to reproduce the experimentally observed binding pose.[21]
Protocol:
-
Prepare Native Ligand: Prepare the co-crystallized ligand using the same procedure as for the other ligands.
-
Dock the Native Ligand: Run the docking simulation using the identical protein structure and grid box parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of ≤ 2.0 Å is generally considered an indicator of a reliable and accurate docking protocol, validating its ability to reproduce a known binding mode.[12][20][22]
Analysis of Docking Results
Causality: A comprehensive analysis involves more than just the primary docking score. It requires a combination of quantitative assessment and visual inspection to understand the nature of the predicted interactions.[20][23]
Protocol:
-
Evaluate Binding Affinity (Docking Score): The docking score, typically expressed in kcal/mol, estimates the free energy of binding (ΔG). A more negative value indicates a stronger predicted binding affinity.[20] This score is the primary metric for ranking different hydantoin derivatives.[24][25]
-
Visual Inspection of Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-ranked poses for each ligand.[20]
-
Assess how well the ligand fits within the binding pocket.
-
Look for steric clashes or unfavorable contacts.
-
-
Identify Key Molecular Interactions: This is the most critical part of the analysis. Identify and map the specific non-covalent interactions between the hydantoin derivative and the protein's active site residues.[20][23] Key interactions include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often a major driver of binding.
-
π-π Stacking: Interactions between aromatic rings.
-
Ionic Interactions (Salt Bridges): Strong electrostatic interactions.
-
-
Compare with Controls: Compare the binding scores and interaction patterns of your novel hydantoin derivatives with a known inhibitor or the native ligand. This provides a crucial benchmark for evaluating their potential.[23]
Decision-Making Flowchart for Result Analysis
Caption: Flowchart for the validation and analysis of docking results.
Data Presentation
Summarizing the key results in a clear, tabular format is essential for comparison and reporting.
Table 1: Example Docking Results for Hydantoin Derivatives Against Target X
| Ligand ID | Structure | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues |
| Native Ligand | (Reference) | -9.8 | 1.15 | Tyr102, Ser150, Phe250 |
| HD-001 | (Image/Scaffold) | -10.2 | N/A | Tyr102, Arg154 , Phe250 |
| HD-002 | (Image/Scaffold) | -8.5 | N/A | Ser150, Phe250 |
| HD-003 | (Image/Scaffold) | -9.9 | N/A | Tyr102, Ser150, Phe250 |
Note: The RMSD value is only applicable to the redocking of the native ligand. Lower binding affinity scores indicate stronger predicted binding.
Conclusion
Molecular docking is a powerful computational tool that, when applied with rigor, can significantly advance the exploration of hydantoin derivatives in drug discovery. A successful study is not merely the product of running software but is built upon a foundation of careful target selection, meticulous molecular preparation, and thorough, validated analysis. By understanding the causality behind each step—from cleaning a PDB file to interpreting interaction diagrams—researchers can generate reliable, reproducible, and insightful data to guide the rational design of the next generation of hydantoin-based therapeutics.
References
- ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate.
- Labinsights. (2023). Docking Software for Drug Development.
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- YouTube. (2025). PyRx Tutorial - Prepare Proteins & Ligands for Docking.
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking.
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- ResearchGate. (2022). How to validate the molecular docking results? ResearchGate.
- PubMed. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
- ResearchGate. (n.d.). Proteins and ligand preparation for docking. ResearchGate.
- Center for Computational Structural Biology. (2024). DOCKING.
- Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
- Journal of Drug Delivery and Therapeutics. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
- NISCAIR Online Periodicals Repository. (n.d.). Structure based virtual screening, molecular docking studies and modification of hydantoin nucleus analogues as anticonvulsants.
- Wikipedia. (n.d.). Hydantoin.
- NISCAIR Online Periodicals Repository. (n.d.). A combined study of quantum chemical calculation and molecular docking of some hydantoin and thiohydantoin related compounds.
- Journal of Drug Delivery and Therapeutics. (2023). View of A Review on the Some Biological Activities of the Hydantoin Derivatives.
- Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- PubMed. (n.d.). Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor.
- Preprints.org. (2025). Molecular docking study of Hydantoin derivatives as anti-epileptic.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- ACS Publications. (n.d.). Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor.
Sources
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 19. etflin.com [etflin.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. m.youtube.com [m.youtube.com]
Application Note: Leveraging 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) as a Structural Analog Internal Standard for Robust Bioanalytical Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of therapeutic agents in complex biological matrices is a cornerstone of drug development and therapeutic drug monitoring. The use of an appropriate internal standard (IS) is critical for mitigating variability inherent in sample preparation and analysis, thereby ensuring the accuracy and precision of bioanalytical methods. This document provides a detailed guide on the application of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) as a structural analog internal standard, with a primary focus on the quantification of its parent drug, the anticonvulsant phenytoin. We will explore the scientific rationale for its selection, present a detailed LC-MS/MS protocol for its use in human plasma, and discuss the necessary validation experiments that underscore the trustworthiness of the resulting data, in accordance with regulatory guidelines.
The Principle: Why HPPH is an Exemplary Internal Standard for Phenytoin
The integrity of a bioanalytical method hinges on the performance of the internal standard. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, without interfering with its measurement.[1] 5-(4-Hydroxyphenyl)-5-phenylhydantoin, the primary metabolite of phenytoin, is uniquely suited for this role due to several key characteristics.[2]
-
Structural Analogy and Physicochemical Mimicry : As the major metabolite, HPPH shares the core hydantoin structure of phenytoin, differing only by the addition of a hydroxyl group.[2] This structural similarity imparts comparable physicochemical properties, such as solubility, pKa, and extraction efficiency. Consequently, any physical or chemical losses of the analyte (phenytoin) during sample processing are mirrored by proportional losses of the IS (HPPH), allowing for reliable correction.
-
Co-elution and Matrix Effect Compensation : In liquid chromatography-mass spectrometry (LC-MS), co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect.[3] Because HPPH has a similar structure to phenytoin, it typically elutes in close proximity under reversed-phase chromatographic conditions.[4] This proximity ensures that both the analyte and the IS experience nearly identical matrix effects. By calculating the peak area ratio of the analyte to the IS, this variability in ionization is effectively normalized, leading to more accurate and precise quantification.[5]
-
Mass Spectrometric Compatibility : HPPH and phenytoin exhibit similar behavior in the mass spectrometer source and produce predictable, related fragmentation patterns under collision-induced dissociation. This allows for the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) methods for simultaneous detection.
The logical relationship between the analyte, the internal standard, and potential sources of analytical variability is crucial for understanding how accurate quantification is achieved.
Caption: Logical diagram of internal standard correction.
Detailed Protocol: Quantification of Phenytoin in Human Plasma via LC-MS/MS
This protocol outlines a robust method for the determination of phenytoin in human plasma using HPPH as the internal standard.
Materials and Reagents
-
Reference Standards: Phenytoin (≥98% purity), 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free, pooled human plasma (K2EDTA as anticoagulant).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of phenytoin and HPPH into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These are the primary stock solutions. Store at -20°C.
-
-
Working Standard Solutions (for Calibration and QCs):
-
Perform serial dilutions of the phenytoin stock solution with 50:50 methanol:water to prepare working solutions at concentrations suitable for spiking into plasma to create calibration standards and quality controls (QCs).
-
-
Internal Standard (IS) Working Solution (500 ng/mL):
-
Dilute the HPPH stock solution with methanol to achieve a final concentration of 500 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blank, zero standard, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma or study sample) into the corresponding tubes.
-
For calibration standards and QCs, spike 5 µL of the appropriate phenytoin working standard solution into blank plasma. For blank and unknown samples, add 5 µL of 50:50 methanol:water.
-
Add 200 µL of the IS working solution (500 ng/mL HPPH in methanol) to all tubes except the blank (add 200 µL of methanol to the blank).
-
Vortex all tubes vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials containing inserts.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting conditions, which should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 20% B to 95% B over 5 min, hold for 1 min, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Phenytoin (Analyte) | HPPH (Internal Standard) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 253.1 | m/z 269.1 |
| Product Ion (Q2) | m/z 182.1 | m/z 198.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for instrument | Optimized for instrument |
| Other Parameters | Source Temperature, Gas Flows, etc. to be optimized | Source Temperature, Gas Flows, etc. to be optimized |
Bioanalytical Method Validation: A Self-Validating System
A bioanalytical method is only reliable if it has been thoroughly validated.[6] Using HPPH as the IS is integral to demonstrating the method's robustness according to regulatory guidelines such as the FDA's adoption of the ICH M10 guideline.[1][7]
Caption: Experimental workflow for sample analysis.
Key Validation Experiments
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma. One set should be processed without analyte or IS (blank), and another set spiked only with the IS (zero standard). No significant interfering peaks should be observed at the retention times of phenytoin or HPPH.[8]
-
Accuracy and Precision: Analyze QC samples at a minimum of four levels (Lower Limit of Quantification (LLOQ), Low, Medium, High) in replicate (n≥5) across multiple runs (at least 3). The mean concentration should be within ±15% of the nominal value (±20% at the LLOYQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[7]
-
Matrix Effect: The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across different lots of the matrix, with a CV of ≤15%. The structural similarity of HPPH makes it highly effective at tracking and correcting for matrix-induced variability.
-
Recovery: The extraction recovery is determined by comparing the analyte peak area from an extracted sample to that of a post-extraction spiked sample. While recovery does not need to be 100%, it should be consistent and reproducible for both phenytoin and HPPH.[8]
-
Stability: The stability of phenytoin in plasma must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (minimum 3 cycles), bench-top stability (at room temperature), and long-term stability (at the intended storage temperature, e.g., -80°C). The presence of HPPH in all stability samples allows for the correction of any degradation or loss during the analytical process. The mean concentration of stability QCs should be within ±15% of the nominal values.[1]
Summary of Acceptance Criteria
Table 3: Typical Bioanalytical Method Validation Acceptance Criteria (ICH M10)
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) for intra- and inter-day runs |
| Selectivity | No significant interference at the retention times of analyte and IS |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across ≥6 lots of matrix |
| Stability | Mean concentration of stability QCs within ±15% of nominal |
Conclusion
5-(4-Hydroxyphenyl)-5-phenylhydantoin serves as a robust and reliable internal standard for the bioanalytical quantification of phenytoin. Its structural and physicochemical similarity to the analyte ensures that it effectively tracks the analyte through sample preparation and analysis, compensating for variability and matrix effects. By following a well-defined protocol and conducting a thorough method validation as outlined in this guide, researchers can generate high-quality, accurate, and reproducible data that meets stringent regulatory standards, ultimately supporting confident decision-making in drug development and clinical research.
References
- Vogel, P. et al. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of (−)-(S)-. Tetrahedron: Asymmetry, 15(17), 2657-2660.
- Cerilliant Corporation. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
- Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(15), 1189-1192.
- BenchChem. (2025). A Comparative Guide to Internal Standard Selection in FDA-Regulated Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Hoppel, C., Garle, M., & Eeg-Olofsson, O. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic Drug Monitoring, 1(1), 11-34.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- Ceglarek, U., & Kortz, L. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1113-1126.
- Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 552-561.
- Romanova, E. N., et al. (2020). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Pharmaceutical Chemistry Journal, 54, 396–405.
- Browne, T. R., et al. (1990). Simultaneous Determination of P-Hydroxylated and Dihydrodiol Metabolites of Phenytoin in Urine by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 535, 279-285.
- Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480.
- Geldenhuys, W. J., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science, 45(14), 2529-2542.
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(1), 1-9.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- Achim, M., et al. (2012). New LC/MS/MS method for the quantification of phenytoin in human plasma. Farmacia, 60(5), 708-715.
- Royal Society of Chemistry. (2013). Guide to achieving reliable quantitative LC-MS measurements.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- National Center for Biotechnology Information. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. PubChem Compound Summary for CID 17732.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for Cell Culture Studies with 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazolidine-2,4-dione Compound
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, also known as 4-Hydroxyphenytoin, is a heterocyclic compound featuring the imidazolidine-2,4-dione core structure.[1][2] While it is recognized as the major metabolite of the anticonvulsant drug Phenytoin, the intrinsic biological activities of this specific molecule in the context of disease-oriented research, particularly in oncology, remain largely unexplored.[1][3][4] However, the broader class of imidazolidine-2,4-dione and structurally related thiazolidine-2,4-dione derivatives has garnered significant attention in drug discovery. These scaffolds are present in numerous compounds investigated for potent anticancer activities, often functioning by inhibiting critical cellular signaling pathways.[5][6][7][8]
Studies on various derivatives have demonstrated mechanisms including the inhibition of key receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are pivotal for tumor growth, proliferation, and angiogenesis.[5][7][8] Furthermore, related hydantoin structures have been identified as inhibitors of NADPH Oxidase (NOX) enzymes.[9] NOX enzymes are a major source of cellular reactive oxygen species (ROS), and their overexpression is implicated in cancer pathology by promoting cell proliferation, survival, and metastasis.
Based on this compelling evidence from structurally related compounds, we hypothesize a dual mechanism of action for this compound. We propose that it may function as an inhibitor of oncogenic signaling pathways by targeting both receptor tyrosine kinases and NADPH Oxidase enzymes. This application note provides a comprehensive guide for researchers to systematically investigate the cellular effects of this compound, from initial cytotoxicity screening to detailed mechanistic studies.
Hypothesized Mechanism of Action
We propose that this compound (herein referred to as HPPID) exerts its anti-cancer effects through a dual-pronged attack on cancer cell signaling. This hypothesis is grounded in the established activities of its core chemical scaffold.
Caption: Hypothesized dual-inhibition mechanism of HPPID.
Section 1: Initial Assessment and Cytotoxicity Profiling
The first step in evaluating any new compound is to determine its effect on cell viability and establish a working concentration range.
Protocol 1.1: MTT Assay for Cell Viability
This protocol uses the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases in viable cells to measure cytotoxicity.
Materials:
-
HPPID (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[5]
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of HPPID in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the HPPID-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Treatment Duration | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | 48 hours | 15.2 |
| A549 | 48 hours | 28.5 |
| HCT-116 | 48 hours | 19.8 |
Section 2: Investigating the Antiproliferative and Pro-Apoptotic Effects
Once the cytotoxic range is established, the next phase is to determine if the observed effect is due to cell cycle arrest, induction of apoptosis, or both.
Overall Workflow for Mechanistic Studies
Caption: A logical workflow for investigating HPPID's cellular effects.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with HPPID at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M or S phase) suggests cell cycle arrest.[9]
Protocol 2.2: Apoptosis Quantification by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to phosphatidylserine and PI staining of the nucleus.
Procedure:
-
Treatment: Treat cells in 6-well plates with HPPID as described in Protocol 2.1.
-
Harvest and Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Analysis: Incubate for 15 minutes in the dark. Analyze the stained cells by flow cytometry within one hour. An increase in the Annexin V-positive population indicates apoptosis induction.
Section 3: Elucidating the Molecular Mechanism
This section focuses on validating the hypothesized targets: RTK and NOX pathways.
Protocol 3.1: Western Blot Analysis of Signaling Pathways
Western blotting allows for the detection and quantification of specific proteins to assess the activation state of signaling pathways.
Procedure:
-
Protein Extraction: Treat cells with HPPID for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
RTK Pathway: p-VEGFR2, VEGFR2, p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK.
-
Apoptosis Pathway: Cleaved Caspase-3, PARP, Bcl-2, Bax.
-
NOX Pathway: NOX1, NOX4.
-
Loading Control: β-actin or GAPDH.
-
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
A decrease in the phosphorylation of VEGFR2, EGFR, Akt, and ERK would support the inhibition of RTK signaling. An increase in cleaved Caspase-3 and a decrease in Bcl-2 would confirm the induction of apoptosis.
Protocol 3.2: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Loading: Wash cells and incubate with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Treatment: Wash away the DCFDA and add HPPID at various concentrations. To induce ROS production, a co-treatment with an agent like H₂O₂ or Angiotensin II can be used.
-
Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader. A reduction in the fluorescence signal in HPPID-treated cells compared to the control indicates an inhibition of ROS production.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound in a cell culture setting. By following this logical workflow, researchers can effectively determine the compound's cytotoxic and antiproliferative properties and delve into its molecular mechanism of action. The data generated will be crucial in validating the hypothesis that HPPID functions as a dual inhibitor of RTK and NOX pathways, thereby establishing its potential as a lead compound for the development of novel anticancer therapeutics.
References
- Lee, M. H., et al. (2016). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4438-4442.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(21), 7545.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. PubChem Compound Summary for CID 17732.
- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (2022). Research Journal of Pharmacy and Technology.
- Al-Suwaidan, I. A., et al. (2019). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies. Saudi Pharmaceutical Journal, 27(5), 682-693.
- Human Metabolome Database. (2012). 4-Hydroxyphenytoin. HMDB0041905.
- Alharbi, O. (2025). Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives. Acta Chimica Slovenica, 72(3), 562-572.
- Al-Ostoot, F. H., et al. (2019). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. Saudi Pharmaceutical Journal, 27(5), 682-693.
- Gomaa, H. A. M., et al. (2022). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
- PharmGKB. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and Genomics, 22(7), 557-560.
- Nakajima, M., et al. (2006). Urinary Excretion of Phenytoin Metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and Its O-glucuronide in Humans and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(11), 1793-1798.
- Al-Bayati, F. A., & Al-Azzawi, A. M. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504.
- Windheuser, J. J., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406-427.
- Windheuser, J. J., et al. (2009). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology, 158(3), 735-748.
- Al-Obaid, A. M., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1286, 135548.
Sources
- 1. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenytoin (HMDB0041905) [hmdb.ca]
- 3. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary excretion of phenytoin metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and its O-glucuronide in humans and analysis of genetic polymorphisms of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjpn.org [rjpn.org]
- 7. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays of 5,5-Diarylhydantoin Derivatives
Introduction: The Therapeutic Potential of 5,5-Diarylhydantoin Derivatives as Enzyme Inhibitors
The 5,5-diarylhydantoin scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] A significant portion of the therapeutic efficacy of these derivatives arises from their ability to selectively inhibit specific enzymes involved in pathological processes. Prominent targets include cyclooxygenase (COX) enzymes, pivotal in inflammation and pain, and matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust and reproducible in vitro enzyme inhibition assays to characterize 5,5-diarylhydantoin derivatives. The protocols detailed herein are designed to not only determine the inhibitory potency of these compounds but also to provide insights into their mechanism of action, a critical aspect of preclinical drug development.
Core Principles of Enzyme Inhibition Assays
The fundamental principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor. The potency of an inhibitor is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7][8] While the IC50 is a widely used metric, it is dependent on experimental conditions such as substrate concentration.[9] Therefore, determining the inhibition constant (Ki), a true measure of the inhibitor's binding affinity to the enzyme, is often necessary for a more accurate comparison of inhibitor potency.[7][9] The Cheng-Prusoff equation is a valuable tool for converting IC50 to Ki values, provided the Michaelis-Menten constant (Km) of the substrate and the substrate concentration are known.[7][9]
A well-designed enzyme inhibition assay must be a self-validating system. This is achieved through the inclusion of appropriate controls:
-
No-Enzyme Control: To account for any non-enzymatic substrate degradation or background signal.
-
No-Inhibitor (Vehicle) Control: Represents 100% enzyme activity and serves as the reference for calculating percentage inhibition.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme to validate the assay's sensitivity and performance.
PART 1: Cyclooxygenase (COX) Inhibition Assays
5,5-Diarylhydantoin derivatives have been identified as potent and selective inhibitors of COX-2.[5] The following protocols are tailored for assessing the inhibitory activity of these compounds against COX-1 and COX-2 isozymes.
Experimental Workflow for COX Inhibition Assay
The workflow for evaluating COX inhibitors typically involves an initial screening to determine the IC50 value, followed by mechanistic studies to understand the mode of inhibition.
Caption: Workflow for COX inhibitor evaluation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Chemiluminescent)
This protocol is adapted from methods used to evaluate novel 5,5-diarylhydantoin derivatives and is suitable for determining isoform selectivity.[5]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (co-substrate)[10][11]
-
5,5-Diarylhydantoin test compounds dissolved in DMSO
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.
-
Prepare a stock solution of arachidonic acid in ethanol and dilute to the working concentration in assay buffer.
-
Prepare a stock solution of TMPD.
-
Prepare serial dilutions of the 5,5-diarylhydantoin derivatives and control inhibitors in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer.
-
100% Initial Activity (Vehicle Control): Enzyme solution and DMSO.
-
Inhibitor Wells: Enzyme solution and serial dilutions of test compounds or control inhibitors.
-
-
-
Pre-incubation:
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes.[12] The timing of this step can be critical for time-dependent inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid and TMPD solution to all wells.
-
Immediately measure the chemiluminescence using a microplate reader. The signal is generated by the peroxidase activity of COX, which oxidizes TMPD.[10]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Derivative A | >100 | 0.08 | >1250 |
| Derivative B | 15.2 | 0.15 | 101.3 |
| Celecoxib (Control) | 24.3 | 0.06 | 405 |
This is example data based on published findings for similar compounds.[5]
PART 2: Matrix Metalloproteinase (MMP) Inhibition Assays
The hydantoin scaffold can also be incorporated into molecules targeting MMPs. The following protocol describes a common fluorogenic assay for screening MMP inhibitors.
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for MMP inhibitor evaluation.
Protocol 2: Fluorogenic MMP Inhibition Assay
This is a continuous, kinetic assay that measures the cleavage of a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[13]
Materials:
-
Human recombinant MMP enzyme (e.g., MMP-2, MMP-9)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
5,5-Diarylhydantoin test compounds dissolved in DMSO
-
Known MMP inhibitor (e.g., GM6001) as a positive control[14]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation:
-
If using a pro-MMP, activate it by incubating with APMA according to the manufacturer's instructions. This step is crucial as MMPs are often produced as inactive zymogens.
-
-
Reagent Preparation:
-
Prepare working solutions of the activated MMP enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the 5,5-diarylhydantoin derivatives and control inhibitor in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Enzyme Control (No Inhibitor): Activated MMP enzyme, DMSO, and assay buffer.
-
Inhibitor Wells: Activated MMP enzyme and serial dilutions of test compounds.
-
-
-
Pre-incubation:
-
Add the activated MMP enzyme solution to the appropriate wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.[13]
-
Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings at regular intervals (e.g., every 1-2 minutes).[13]
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.[13]
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[13]
-
PART 3: Kinetic Analysis for Mechanism of Inhibition
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides deeper insight into the inhibitor's interaction with the enzyme.[8][15] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Determining the Inhibition Constant (Ki)
The Ki can be determined graphically using methods like the Lineweaver-Burk plot, where 1/velocity is plotted against 1/[Substrate] at different fixed inhibitor concentrations.[16] The pattern of the intersecting lines reveals the mechanism of inhibition.[8][15]
-
Competitive Inhibition: Lines intersect on the y-axis. Km increases, Vmax is unchanged.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, Vmax decreases.
-
Uncompetitive Inhibition: Lines are parallel. Both Km and Vmax decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant. Both Km and Vmax are altered.
Alternatively, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[7]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
It is crucial to note that this equation is only valid for reversible, competitive inhibitors under specific assay conditions.[7][9]
Conclusion: A Pathway to Novel Therapeutics
The robust characterization of enzyme inhibition is a cornerstone of modern drug discovery. The protocols and principles outlined in these application notes provide a framework for the systematic evaluation of 5,5-diarylhydantoin derivatives as potential enzyme inhibitors. By employing these self-validating assays and performing detailed kinetic analyses, researchers can generate high-quality, reproducible data essential for advancing promising compounds through the drug development pipeline. A thorough understanding of a compound's potency and mechanism of action is paramount for its eventual success as a therapeutic agent.
References
- Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
- IC50 Determin
- Ki, IC50, & the Cheng-Prusoff equ
- Steady-state enzyme kinetics. The Biochemist/Portland Press. [Link]
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
- A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research/Oxford Academic. [Link]
- Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]
- Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. [Link]
- Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. [Link]
- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]
- Matrix Metalloproteinase Protocols. SpringerLink. [Link]
- 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. Bio-protocol. [Link]
- Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]
- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. [Link]
- Latent inhibitors. Part 6. Inhibition of dihydro-orotate dehydrogenase by substituted 5-benzylhydantoins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. PubMed. [Link]
- Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods.
- Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed. [Link]
- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. MDPI. [Link]
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
Sources
- 1. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. courses.edx.org [courses.edx.org]
- 8. portlandpress.com [portlandpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors | MDPI [mdpi.com]
- 11. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes and Protocols for the Glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro study of the glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH), the primary oxidative metabolite of the anticonvulsant drug phenytoin. Glucuronidation represents the terminal step in the metabolic clearance of phenytoin, and understanding this pathway is critical for predicting drug-drug interactions, assessing metabolic capacity, and interpreting pharmacokinetic variability. This guide details the underlying enzymatic pathways, provides validated, step-by-step protocols for kinetic analysis using human liver microsomes (HLM) and recombinant UDP-glucuronosyltransferase (UGT) enzymes, and outlines a robust analytical methodology for metabolite quantification using LC-MS/MS.
Scientific Background: The Role of Glucuronidation in Phenytoin Disposition
Phenytoin, a widely used antiepileptic drug, undergoes extensive hepatic metabolism. The primary metabolic route involves oxidation to HPPH, a reaction predominantly catalyzed by cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C19. Following its formation, HPPH is efficiently detoxified and prepared for renal excretion via conjugation with glucuronic acid.[1] This conjugation reaction, known as glucuronidation, is a major Phase II metabolic pathway that attaches a hydrophilic glucuronic acid moiety from the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA) to the 4'-hydroxyl group of HPPH, forming HPPH-O-glucuronide.[2] This process significantly increases the water solubility of the metabolite, facilitating its elimination from the body. Up to 90% of a phenytoin dose is ultimately excreted in the urine as the HPPH-glucuronide conjugate.[3][4]
The enzymes responsible for this critical detoxification step belong to the UDP-glucuronosyltransferase (UGT) superfamily. Understanding which specific UGT isoforms catalyze HPPH glucuronidation is paramount for predicting metabolic drug-drug interactions and understanding inter-individual differences in drug clearance.
The Biochemical Pathway
The enzymatic reaction involves the transfer of glucuronic acid from the high-energy donor UDPGA to the phenolic hydroxyl group of HPPH. This reaction is catalyzed by UGT enzymes located within the lumen of the endoplasmic reticulum in hepatocytes.
Sources
Synthesis of optically active 5-(4-hydroxyphenyl)-5-phenylhydantoin
The user wants a detailed guide on the synthesis of optically active 5-(4-hydroxyphenyl)-5-phenylhydantoin. This is a niche topic, so I need to break it down into several searchable components.
-
The target molecule : 5-(4-hydroxyphenyl)-5-phenylhydantoin. I should search for its properties, structure, and significance. It is also known as HPPH. It's a major metabolite of Phenytoin.[1]
-
Synthesis : How is the racemic form synthesized? The Bucherer-Bergs reaction is a classic method for 5,5-disubstituted hydantoins.[2][3][4][5][6][7] I should find protocols for this reaction using 4-hydroxybenzophenone as a starting material.
-
Optical Activity/Chirality : This is the core requirement. How is the racemic mixture separated into its enantiomers, or how can one enantiomer be synthesized selectively?
-
Chiral Resolution : This involves separating the enantiomers of the racemic product. Methods could include classical resolution with a chiral resolving agent (like brucine[8]), or chiral chromatography (HPLC).[9][10][11][12]
-
Asymmetric Synthesis : This involves creating the desired enantiomer directly. This is often more complex. Searches could include "asymmetric synthesis of hydantoins", "enantioselective synthesis of 5,5-disubstituted hydantoins", or methods using chiral catalysts or auxiliaries.[13][14][15][16][17][18][19][20]
-
Enzymatic Methods : Enzymes like hydantoinases can be used for kinetic resolution or dynamic kinetic resolution to produce enantiomerically pure amino acids from hydantoins, which could be a related pathway.[21][22][23][24] This is a very powerful industrial method.
-
Based on these points, I will structure the response as follows:
-
Introduction : Briefly introduce 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH), its significance as a metabolite of Phenytoin, and the importance of its stereoisomers in pharmacology and toxicology.[1][25]
-
Part 1: Synthesis of Racemic 5-(4-hydroxyphenyl)-5-phenylhydantoin : Detail the Bucherer-Bergs reaction, as it's the most common and direct method.[3][4][5] I will provide a step-by-step protocol.
-
Part 2: Achieving Optical Activity : This will be the main section, divided into sub-sections.
-
Strategy 1: Chiral Resolution of Racemic HPPH :
-
Method A: Classical Deracemization with a Chiral Resolving Agent : I will detail the protocol using brucine, as a specific example is available. This method relies on the differential solubility of diastereomeric salts.
-
Method B: Chiral High-Performance Liquid Chromatography (HPLC) : I will describe the principles and provide an example protocol for analytical and preparative separation.[9][10][11][12]
-
-
Strategy 2: Enzymatic Methods for Enantioselective Synthesis :
-
Discuss the "hydantoinase process," which involves dynamic kinetic resolution.[21][22][23] This is a highly efficient industrial method for producing optically active amino acids from hydantoins, and the principles are directly applicable. I will outline the workflow and the enzymes involved (hydantoinase, carbamoylase, and racemase).
-
-
Strategy 3: Asymmetric Synthesis (Conceptual Overview) :
-
Briefly touch upon modern asymmetric synthesis strategies for hydantoins, such as using chiral catalysts (e.g., chiral phosphoric acids[13][15]) or chiral auxiliaries. While a direct protocol for HPPH might not be readily available in the search results, explaining the concept provides a complete picture for a research audience.
-
-
-
Part 3: Characterization and Analysis :
-
Visualizations : I will create Graphviz diagrams for the Bucherer-Bergs reaction, the chiral resolution process, and the enzymatic hydantoinase process.
-
Data Tables : I will summarize reagent details and typical analytical parameters for chiral HPLC.
-
References : I will compile a complete, numbered list of all cited sources with clickable URLs.
This structure allows me to build a comprehensive guide that flows logically from the basic synthesis to the advanced, specialized techniques required to obtain the optically active compound, fulfilling all the user's requirements. It explains the "why" behind the methods and provides actionable protocols.### Application Notes & Protocols for the Synthesis of Optically Active 5-(4-hydroxyphenyl)-5-phenylhydantoin
Foreword: The Significance of Chiral HPPH
5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) is the major metabolite of Phenytoin, a widely used anticonvulsant drug.[1] The metabolic process, occurring in the liver, introduces a chiral center at the C5 position of the hydantoin ring, resulting in the formation of two enantiomers: (S)-HPPH and (R)-HPPH. Research has indicated that these enantiomers may possess distinct pharmacological and toxicological profiles. For instance, elevated levels of the (+)-(R)-HPPH enantiomer have been associated with certain side effects in patients undergoing Phenytoin treatment.
Therefore, the ability to synthesize and isolate optically pure enantiomers of HPPH is crucial for advanced pharmacological studies, the development of reference standards for metabolic monitoring, and potential therapeutic applications. This document provides a comprehensive guide to the synthesis of racemic HPPH and details several field-proven strategies for achieving high enantiomeric purity.
Part 1: Synthesis of Racemic (±)-5-(4-hydroxyphenyl)-5-phenylhydantoin
The most direct and well-established method for synthesizing 5,5-disubstituted hydantoins, including racemic HPPH, is the Bucherer-Bergs reaction.[2][3][4][7] This multicomponent reaction offers an efficient pathway from a ketone precursor to the corresponding hydantoin.[5][6]
Causality of the Bucherer-Bergs Reaction
The reaction proceeds by heating a ketone (in this case, 4-hydroxybenzophenone) with potassium cyanide and ammonium carbonate. The mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (generated in situ from ammonium carbonate) to form an aminonitrile.[6] Subsequent intramolecular cyclization yields the final hydantoin product. The simplicity of execution and the ready availability of starting materials make this the preferred method for obtaining the racemic scaffold.[3]
Workflow for Bucherer-Bergs Synthesis of Racemic HPPH
Caption: Workflow for Racemic HPPH Synthesis.
Protocol 1: Bucherer-Bergs Synthesis
This protocol is adapted from established literature procedures.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | 8.00 g | 40.0 |
| Potassium Cyanide (KCN) | KCN | 65.12 | 3.20 g | 49.0 |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 11.6 g | 121.0 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 30 mL | - |
| Deionized Water (H₂O) | H₂O | 18.02 | 30 mL + 150 mL | - |
Procedure:
-
Charging the Reactor: In a high-pressure reactor, combine 4-hydroxybenzophenone (8.00 g), potassium cyanide (3.2 g), ammonium carbonate (11.6 g), ethanol (30 mL), and water (30 mL).
-
Expert Insight: The use of a sealed pressure reactor is critical to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate at elevated temperatures, ensuring these reagents are available to drive the reaction forward.
-
-
Reaction: Seal the reactor and heat the mixture to 120°C. Maintain this temperature with stirring for 18 hours.
-
Work-up: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Add 150 mL of water to the reaction mixture.
-
Purification: Heat the aqueous mixture to boiling for 20 minutes to decompose any unreacted cyanide and excess ammonium carbonate.
-
Isolation: Cool the mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Drying: Wash the solid with cold water and dry under vacuum to yield racemic 5-(4-hydroxyphenyl)-5-phenylhydantoin. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Part 2: Strategies for Achieving Optical Activity
Obtaining a single enantiomer of HPPH requires a chiral strategy. The choice between resolution of a racemate and direct asymmetric synthesis depends on factors like scale, available equipment, and cost.
Strategy A: Chiral Resolution via Diastereomeric Salt Formation
This classical approach involves reacting the racemic HPPH with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.
The Resolving Agent: Brucine Brucine, a readily available and inexpensive chiral alkaloid, is an effective resolving agent for acidic compounds like HPPH. It forms diastereomeric salts with the (R)- and (S)-enantiomers of HPPH. The key to this method's success is the differential solubility of the brucine-(S)-HPPH and brucine-(R)-HPPH salts in a specific solvent system, allowing one to crystallize out preferentially.
Deracemization Workflow:
Caption: Chiral Resolution of HPPH using Brucine.
Protocol 2: Deracemization of (±)-HPPH with Brucine[1]
Principle of Self-Validation: This protocol incorporates a racemization step. In the presence of a catalytic amount of base (NaOH) in boiling methanol, the unwanted (R)-HPPH in the solution is continuously racemized back to (±)-HPPH. This "dynamic" aspect allows the equilibrium to be constantly shifted, funneling more of the racemic material towards the desired, precipitating (S)-enantiomer salt, thereby theoretically allowing for a yield greater than the 50% limit of classical resolution.
Procedure:
-
Solution Preparation: In a suitable flask, dissolve racemic (±)-HPPH and one equivalent of brucine in methanol (MeOH). Add a catalytic amount (e.g., 10 mol%) of sodium hydroxide (NaOH).
-
Crystallization: Heat the solution to boiling. The brucine-(-)-(S)-HPPH complex will begin to precipitate from the boiling solution due to its lower solubility.
-
Expert Insight: The combination of boiling solvent and base is crucial. Boiling ensures sufficient solubility for the undesired diastereomer while promoting the precipitation of the desired one. The base catalyzes the racemization of the HPPH remaining in solution, maximizing the yield of the desired (S)-enantiomer.
-
-
Isolation of Salt: Slowly cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid diastereomeric salt by vacuum filtration.
-
Decomplexation: Suspend the collected salt in water and add 1N hydrochloric acid (HCl) until the pH is acidic. This protonates the HPPH and the brucine, breaking the salt complex.
-
Final Product Isolation: The optically pure (-)-(S)-HPPH will precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The brucine can be recovered from the acidic filtrate.
Strategy B: Enzymatic Dynamic Kinetic Resolution
For larger-scale and greener synthesis, enzymatic methods are superior. The "hydantoinase process" is a powerful example of dynamic kinetic resolution, capable of converting a racemic hydantoin into a single enantiomer of the corresponding amino acid with a theoretical yield of 100%.[21] While this process yields the amino acid, the underlying principles are directly relevant for producing optically active hydantoin intermediates.
Causality of the Hydantoinase Process: The process utilizes a cascade of three enzymes:
-
Hydantoinase: This enzyme selectively hydrolyzes one enantiomer of the hydantoin (e.g., the D-enantiomer) to the corresponding N-carbamoyl-amino acid.[23]
-
N-Carbamoylase: This enzyme hydrolyzes the N-carbamoyl-amino acid to the final, optically pure amino acid.
-
Hydantoin Racemase: This is the key to achieving >50% yield. It continuously racemizes the unreacted L-hydantoin (the enantiomer not recognized by the hydantoinase) back into the D,L-racemic mixture, constantly feeding the substrate to the hydantoinase.[21]
Enzymatic Resolution Workflow:
Sources
- 1. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute configuration of (+)-5-(o-hydroxyphenyl)-5-phenylhydantoin, the major metabolite of 5,5-diphenylhydantoin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | DAICEL Chiral Application Search [search.daicelchiral.com]
- 10. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optical separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by reversed phase high-performance liquid chromatography using eluents containing beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Hydantoin synthesis [organic-chemistry.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A practical asymmetric synthesis of trans-4,5-benzhydrindan-1-ones as a precursor of A-nor B-aromatic steroidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Microbial hydantoinases--industrial enzymes from the origin of life? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bucherer-Bergs Reaction Conditions for Diarylhydantoins
Welcome to the Technical Support Center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of diarylhydantoins. As a multicomponent reaction, the Bucherer-Bergs synthesis offers an elegant and direct route to this important class of heterocyclic compounds. However, its successful application, particularly for less reactive diarylketones, requires a nuanced understanding of the reaction variables.
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for maximal yield and purity. The insights provided are based on established literature and extensive field experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Consistently Low or No Yield of Diarylhydantoin
-
Question: My Bucherer-Bergs reaction with a diarylketone (e.g., benzophenone) is resulting in very low yields or failing completely. What are the primary factors to investigate?
-
Answer: Low yields with diarylketones are a common challenge and often stem from the lower reactivity of the carbonyl group compared to aliphatic ketones or aldehydes. Here’s a systematic approach to troubleshooting:
-
Reaction Temperature and Pressure: Standard conditions (e.g., 60-70 °C at atmospheric pressure) are often insufficient for diarylketones.[1][2] The synthesis of Phenytoin (5,5-diphenylhydantoin) from benzophenone, for instance, yields only 7% under these conditions.[1] To drive the reaction forward, higher temperatures are necessary.
-
Recommendation: Increase the reaction temperature to 110 °C or higher.[1][3] To prevent the loss of volatile components like ammonia and carbon dioxide (from the decomposition of ammonium carbonate), the reaction should be conducted in a sealed vessel, such as a steel bomb or a high-pressure reactor.[1][2] This maintains the concentration of the necessary reagents in the reaction mixture.
-
-
Reaction Time: The reaction time needs to be significantly extended for diarylketones.
-
Recommendation: Prolong the reaction time from the standard 10 hours to as long as 90 hours.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to determine the optimal time.
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Recommendation: While aqueous ethanol is a common solvent, for diarylketones, consider using higher-boiling point solvents that can also improve the solubility of the starting material. Propylene glycol or melted acetamide have been shown to significantly improve yields.[1][2] Formamide and dimethylformamide (DMF) have also been recommended for difficult cases.[1][4]
-
-
Cyanide Source: The choice of cyanide salt can impact the reaction outcome.
-
Recommendation: Potassium cyanide (KCN) has been reported to give higher yields than sodium cyanide (NaCN) in some cases for the synthesis of phenytoin.[1]
-
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing the formation of multiple side products, complicating the purification of my target diarylhydantoin. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation can arise from several competing reaction pathways. Understanding these can help in suppressing them:
-
Cannizzaro-type reactions of aldehydes (if applicable): While your target is a diarylhydantoin from a ketone, this is a consideration for aldehyde substrates.
-
Polymerization: Some starting materials or intermediates can be prone to polymerization under the reaction conditions.
-
Hydrolysis of Cyanide: The cyanide ion is susceptible to hydrolysis, especially at non-optimal pH.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the detailed mechanism of the Bucherer-Bergs reaction?
-
Answer: The Bucherer-Bergs reaction proceeds through several key steps:
-
Cyanohydrin Formation: The ketone reacts with a cyanide ion to form a cyanohydrin.[7]
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated from the decomposition of ammonium carbonate, to form an aminonitrile.[6][7]
-
Carbamic Acid Formation: The aminonitrile undergoes a nucleophilic addition to carbon dioxide, also from ammonium carbonate, to form a cyano-carbamic acid.[5]
-
Cyclization: An intramolecular cyclization of the cyano-carbamic acid leads to a 5-imino-oxazolidin-2-one intermediate.[5][6]
-
Rearrangement: This intermediate then rearranges to the more stable final hydantoin product.[5][7]
Caption: The reaction mechanism of the Bucherer-Bergs synthesis.
-
-
Question 2: What are the critical safety precautions to take when performing this reaction?
-
Answer: The Bucherer-Bergs reaction involves highly toxic materials and requires strict safety protocols:
-
Cyanide Salts: Potassium and sodium cyanide are extremely toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Have a cyanide antidote kit readily available and ensure you are trained in its use.
-
Ammonia: Ammonium carbonate decomposes to release ammonia gas, which is a respiratory irritant. The entire reaction should be performed in a fume hood.[1]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols.
-
-
Question 3: Can this reaction be performed using a microwave reactor?
-
Answer: Yes, microwave-assisted synthesis can be a very effective method for the Bucherer-Bergs reaction. It can significantly reduce reaction times and, in some cases, improve yields.[8] A study on a modified Bucherer-Bergs reaction utilized microwave irradiation (50W) for 1 hour to successfully synthesize a 5,5'-disubstituted hydantoin.[8] Continuous flow synthesis under intensified conditions (high temperature and pressure) has also been shown to be highly efficient, achieving near-quantitative conversions in about 30 minutes.[9][10][11]
Optimized Protocol for Diarylhydantoin Synthesis (e.g., Phenytoin)
This protocol is a starting point and may require further optimization based on your specific diarylketone.
Materials:
-
Diarylketone (e.g., Benzophenone)
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Propylene Glycol
-
Water
-
Hydrochloric Acid (HCl) for workup
-
Ethanol for recrystallization
Procedure:
-
In a high-pressure steel reaction vessel, combine the diarylketone (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (4-5 molar equivalents).
-
Add a solvent mixture of propylene glycol and water.
-
Seal the vessel and heat the mixture to 110-150 °C with vigorous stirring for 24-90 hours.[1][3]
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a fume hood.
-
Pour the reaction mixture into water and filter to remove any unreacted starting material.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude diarylhydantoin.[6]
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[6]
Table 1: Comparison of Reaction Conditions for Phenytoin Synthesis [1][2]
| Parameter | Standard Conditions | Optimized Conditions |
| Temperature | 58-62 °C | 110 °C or higher |
| Pressure | Atmospheric | Elevated (in a closed vessel) |
| Reaction Time | 10 hours | 90 hours |
| Solvent | 60% Ethanol | Propylene Glycol or Acetamide |
| Cyanide Source | NaCN | KCN |
| Yield | 7% | 91-96% |
Caption: Experimental workflow for optimized diarylhydantoin synthesis.
References
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Wikipedia. Bucherer–Bergs reaction. Wikipedia.
- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Pharma Tutor. Bucherer-Bergs Reaction. Pharma Tutor.
- ResearchGate. Synthesis of phenytoin via Bucherer–Bergs reaction. ResearchGate.
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 83-87.
- MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
- Organic Chemistry Portal. Bucherer-Bergs Reaction. Organic Chemistry Portal.
- ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate.
- MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI.
- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Google Patents. WO2009055053A2 - Diarylhydantoin compounds as androgen receptor modulators. Google Patents.
- ScienceDirect. Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. ScienceDirect.
- TU Graz Research Portal. Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction. TU Graz.
- Google Patents. US8110594B2 - Diarylthiohydantoin compounds. Google Patents.
- Google Patents. EP3329775B1 - Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds. Google Patents.
- PubMed. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. PubMed.
- Google Patents. US7709517B2 - Diarylhydantoin compounds. Google Patents.
- MDPI. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. MDPI.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction | Semantic Scholar [semanticscholar.org]
- 11. Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction [research-explorer.ista.ac.at]
Technical Support Center: Synthesis of 5-(4-hydroxyphenyl)-5-phenylhydantoin
Welcome to the technical support center for the synthesis of 5-(4-hydroxyphenyl)-5-phenylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemistry to mitigate side reactions. The information provided herein is based on established synthetic protocols and a mechanistic understanding of the reactions involved.
Introduction to the Synthesis
The synthesis of 5-(4-hydroxyphenyl)-5-phenylhydantoin, a key intermediate and a metabolite of phenytoin, is most commonly achieved via the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward approach by reacting 4-hydroxybenzophenone with a cyanide source and a carbonate source. However, the presence of the phenolic hydroxyl group and the specific reaction conditions can lead to several side reactions, impacting yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My yield of 5-(4-hydroxyphenyl)-5-phenylhydantoin is significantly lower than expected. What are the likely causes?
Low yields in the Bucherer-Bergs synthesis of this specific hydantoin can stem from several factors, often related to reaction equilibrium, substrate stability, or competing side reactions.
-
Incomplete Reaction: The Bucherer-Bergs reaction is an equilibrium process. Insufficient reaction time or temperature can lead to a low conversion of the starting 4-hydroxybenzophenone. For this particular substrate, elevated temperatures (around 120°C) and extended reaction times (up to 18 hours) in a sealed high-pressure reactor have been reported to be effective.
-
Suboptimal pH: The reaction is sensitive to pH. The ammonium carbonate serves as a buffer to maintain a slightly alkaline environment (pH ~8-9), which is crucial for both the formation of the intermediate cyanohydrin and the subsequent cyclization steps.[1] Deviations from this optimal pH range can hinder the reaction. Strongly alkaline conditions can lead to the degradation of the cyanide reagent.[1]
-
Side Reactions: Several side reactions can consume starting materials or intermediates, thereby reducing the yield of the desired product. These are discussed in detail in the following questions.
Question 2: I'm observing an insoluble byproduct that is difficult to remove. What could it be?
One of the known side reactions in hydantoin synthesis, particularly when starting from a diketone like benzil (for phenytoin synthesis), is the formation of a dimeric byproduct.[2] While 4-hydroxybenzophenone is not a diketone, analogous intermolecular reactions could lead to the formation of insoluble polymeric or dimeric species, especially at high concentrations or temperatures.
Another possibility is the formation of insoluble inorganic salts if the workup procedure is not optimized. Ensure that the pH adjustment during product precipitation is done carefully and that the washing steps are adequate to remove any unreacted reagents or inorganic byproducts.
Question 3: Could the phenolic hydroxyl group be causing side reactions? Should I be using a protecting group?
The phenolic hydroxyl group in 4-hydroxybenzophenone is a key feature that can lead to specific side reactions under the basic and nucleophilic conditions of the Bucherer-Bergs reaction.
-
Increased Ring Reactivity: The hydroxyl group is a strong activating group, making the aromatic ring more susceptible to electrophilic substitution.[3][4] While the Bucherer-Bergs reaction itself doesn't involve strong electrophiles, the reaction mixture is complex, and unforeseen side reactions on the activated ring are a possibility.
-
Phenoxide Formation: Under the basic conditions of the synthesis, the phenol will exist, at least partially, as the phenoxide ion. This highly nucleophilic species could potentially react with intermediates in the reaction, leading to undesired byproducts.
-
Oxidation: Phenols are susceptible to oxidation, which can be enhanced under basic conditions.[4] The formation of colored impurities in your reaction mixture could be an indication of oxidative side reactions leading to quinone-type structures.
Protecting Group Strategy:
To mitigate these potential side reactions, protecting the phenolic hydroxyl group is a valid strategy.[3][5] Converting the phenol to an ether (e.g., a methyl or benzyl ether) would prevent its participation in unwanted reactions.
Table 1: Common Protecting Groups for Phenols
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability |
| Methyl Ether | NaH, CH₃I in THF/DMF | BBr₃ in CH₂Cl₂; or HBr | Very stable to a wide range of conditions. |
| Benzyl Ether | NaH, BnBr in THF/DMF | H₂, Pd/C | Stable to many conditions but easily cleaved by hydrogenolysis. |
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. After the hydantoin formation, the protecting group would need to be removed to yield the final product.
Question 4: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?
Besides the starting material and potential polymeric byproducts, other impurities can arise from the reaction itself or from the degradation of the product.
-
Unreacted 4-hydroxybenzophenone: If the reaction has not gone to completion, the starting ketone will be a major impurity.
-
Intermediate Species: Intermediates of the Bucherer-Bergs reaction, such as the cyanohydrin or the aminonitrile, may be present if the cyclization is incomplete.
-
Hydrolysis Products: The hydantoin ring can be susceptible to hydrolysis, especially during workup or purification under non-neutral pH conditions. This can lead to the formation of the corresponding α-amino acid.
-
Degradation Products: In the synthesis of the related compound phenytoin, degradation to benzophenone has been observed.[6] Similarly, 5-(4-hydroxyphenyl)-5-phenylhydantoin could potentially degrade back to 4-hydroxybenzophenone under certain conditions.
Purification Protocol:
A common purification method for 5-(4-hydroxyphenyl)-5-phenylhydantoin involves recrystallization from a suitable solvent such as ethanol. If this is insufficient, column chromatography may be necessary to separate the desired product from closely related impurities.
Experimental Workflow & Diagrams
Detailed Experimental Protocol for Bucherer-Bergs Synthesis
This protocol is adapted from a reported synthesis of (±)-5-(4-hydroxyphenyl)-5-phenylhydantoin.
Reagents and Equipment:
-
4-hydroxybenzophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with 4-hydroxybenzophenone (e.g., 8.00 g, 40 mmol), potassium cyanide (e.g., 3.2 g, 49 mmol), and ammonium carbonate (e.g., 11.6 g, 121 mmol).
-
Add a mixture of ethanol (e.g., 30 mL) and water (e.g., 30 mL) to the reactor.
-
Seal the reactor and heat the mixture to 120°C for 18 hours.
-
After cooling, add water (e.g., 150 mL) to the reaction mixture.
-
Boil the mixture without a reflux condenser for 20 minutes to remove excess ammonia and other volatile components.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-hydroxyphenyl)-5-phenylhydantoin.
Safety Note: This reaction involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas.
Reaction Mechanism and Side Reactions
The following diagrams illustrate the main reaction pathway and potential side reactions.
Caption: Main reaction pathway and potential side reactions in the synthesis of 5-(4-hydroxyphenyl)-5-phenylhydantoin.
Caption: A troubleshooting flowchart for the synthesis of 5-(4-hydroxyphenyl)-5-phenylhydantoin.
References
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
- Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. (n.d.). Chemistry – A European Journal. [Link]
- Riedner, J., & Vogel, P. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of ( )-(S). Tetrahedron: Asymmetry, 15(17), 2657–2660.
- Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained. (1979).
- Bucherer–Bergs reaction. (n.d.). In Wikipedia. [Link]
- Protecting Groups. (2020). Indian Institute of Technology Bombay. [Link]
- Process for preparing 5-hydroxy-hydantoin. (1991).
- Bucherer-Bergs Reaction. (n.d.). [Link]
- Koóš, M., & Kováčik, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Method for preparing 4-hydroxyphenyl hydantoin. (2011).
- Synthesis of Phenytoin From Benzil and Urea. (n.d.). Scribd. [Link]
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]
- p-HYDROXYPHENYLPYRUVIC ACID. (n.d.). Organic Syntheses. [Link]
- Alcohol Protecting Groups. (n.d.). [Link]
- Protecting Groups. (n.d.). [Link]
- Structure of phenytoin and its impurities (benzil and benzophenone). (n.d.).
- Ashnagar, A., et al. (2009). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research, 1(1), 47-51.
- Synthesis of phenytoin derivatives by the two-step procedure. (n.d.).
- Reactions of Phenols. (2024). Chemistry LibreTexts. [Link]
- Clark, J. (n.d.). some more reactions of phenol. Chemguide. [Link]
- Simultaneous determination of volatile phenol, cyanide, anionic surfactant, and ammonia nitrogen in drinking water by a continuous flow analyzer. (2021). Scientific Reports, 11(1). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Aryl-5-Phenylhydantoins
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-aryl-5-phenylhydantoins. This guide is designed to provide in-depth, practical solutions to the common and often complex purification challenges encountered with this important class of compounds. Drawing upon established methodologies and fundamental chemical principles, this center offers troubleshooting guides and frequently asked questions to streamline your experimental workflows and enhance the purity of your target molecules.
Understanding the Core Purification Challenges
5-Aryl-5-phenylhydantoins, a scaffold prevalent in medicinal chemistry, present a unique set of purification hurdles largely stemming from their structural features: a rigid, heterocyclic core, two aromatic rings, and hydrogen bond donor/acceptor capabilities. These characteristics often lead to:
-
Low and Variable Solubility: Their planar and rigid nature can result in poor solubility in a wide range of common organic solvents, making techniques like recrystallization challenging.
-
Co-precipitation of Impurities: Structurally similar impurities, such as unreacted starting materials or side-products, can co-precipitate with the desired product, particularly during crystallization.
-
Stable Emulsion Formation: The presence of both hydrophobic (aryl rings) and hydrophilic (hydantoin ring) moieties can lead to the formation of persistent emulsions during aqueous work-ups.
-
Enantiomeric Separation: For chiral derivatives, the separation of enantiomers is a critical and often non-trivial step requiring specialized chromatographic techniques.
This guide will address each of these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. However, with 5-aryl-5-phenylhydantoins, success is not always straightforward.
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved compound separates as a liquid phase rather than a crystalline solid upon cooling. This is common when the solvent is too good a solvent for the compound at the cooling temperature or when the cooling rate is too rapid.
Causality: The solute-solvent interactions are too strong, preventing the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Protocol:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a "poorer" solvent (an anti-solvent in which your compound has low solubility) dropwise to the hot solution until a slight turbidity persists. Common anti-solvents for polar compounds include hexanes or water.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool very slowly. Insulate the flask to prolong the cooling process.
-
If crystals still do not form, try "seeding" the solution with a small crystal of the pure compound.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Question 2: My recrystallization yield is very low. How can I improve it?
Answer: Low yield can result from using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
Troubleshooting Protocol:
-
Minimize the amount of hot solvent used for dissolution. Add the solvent in small portions to the heated solid until it just dissolves.
-
Ensure the filtration of any insoluble impurities is done quickly and with pre-heated equipment to prevent the product from crashing out on the filter paper.
-
After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
To recover more product, partially evaporate the mother liquor and cool again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
Question 3: My compound is still impure after recrystallization. What are my options?
Answer: If a single recrystallization is insufficient, it's likely that the impurities have very similar solubility profiles to your product.
Troubleshooting Protocol:
-
Perform a second recrystallization using the same or a different solvent system.
-
Consider a pre-purification step. If the impurities are acidic or basic, an acid-base extraction during the work-up can remove them. For example, dissolving the crude product in a dilute sodium hydroxide solution and then re-precipitating by acidification with hydrochloric acid can remove neutral impurities[1].
-
Employ column chromatography for more challenging separations.
Troubleshooting Guide: Column Chromatography
When recrystallization fails to provide the desired purity, column chromatography is the next logical step.
Question 1: My compound is poorly soluble in the mobile phase, leading to precipitation on the column. How can I address this?
Answer: This is a common issue for 5-aryl-5-phenylhydantoins. Running the column with a mobile phase in which the compound is not fully soluble will result in poor separation and recovery.
Troubleshooting Protocol:
-
Change the mobile phase to a stronger solvent system. For normal phase silica gel chromatography, this may involve increasing the polarity (e.g., higher percentage of ethyl acetate in hexanes).
-
Consider a different stationary phase. If solubility in common normal phase eluents is a persistent issue, reverse-phase chromatography (C18 silica) with polar mobile phases (e.g., acetonitrile/water or methanol/water) may be a better option.
-
Employ a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.
Question 2: I am struggling to separate my 5-aryl-5-phenylhydantoin from a closely related impurity. How can I improve the resolution?
Answer: Poor resolution between two compounds indicates that they have very similar affinities for the stationary phase in the chosen mobile phase.
Troubleshooting Protocol:
-
Optimize the mobile phase. Run thin-layer chromatography (TLC) with a variety of solvent systems of differing polarities to find the optimal eluent for separation.
-
Decrease the column loading. Overloading the column is a common cause of poor separation. As a general rule, aim for a sample-to-stationary phase ratio of 1:50 to 1:100 by weight.
-
Use a finer mesh silica gel for higher resolution, although this will result in slower flow rates.
-
Consider a different chromatographic technique. High-performance liquid chromatography (HPLC) offers significantly higher resolving power than traditional column chromatography.
FAQ: Chiral Separation of 5-Aryl-5-Phenylhydantoins
Q1: What are the most common methods for the chiral separation of 5-aryl-5-phenylhydantoins?
A1: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method for the analytical and preparative separation of enantiomers of 5-aryl-5-phenylhydantoins. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful. For example, a cellulose tris(4-methylbenzoate) column has been used for the direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers[2]. Another approach involves using a chiral mobile phase additive, such as β-cyclodextrin, with a standard reverse-phase column[3].
Q2: What are the key factors to consider when developing a chiral HPLC method for these compounds?
A2: The choice of the chiral stationary phase is the most critical factor. The mobile phase composition (both the organic modifier and any additives) also plays a significant role in achieving separation. The interactions responsible for chiral recognition are often subtle and can include hydrogen bonding, π-π interactions, and steric effects[4]. Therefore, systematic screening of different CSPs and mobile phases is often necessary.
Q3: Are there any alternatives to chiral HPLC?
A3: While less common for direct separation, diastereomeric resolution is an alternative. This involves reacting the racemic hydantoin with a chiral resolving agent to form a pair of diastereomers, which can then be separated by standard techniques like recrystallization or achiral chromatography. The resolving agent is then cleaved to yield the pure enantiomers. However, this method is more labor-intensive and requires the availability of a suitable resolving agent.
Data & Diagrams for Purification Strategy
Table 1: Solvent Properties for Purification of 5-Aryl-5-Phenylhydantoins
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Anti-solvent, mobile phase component |
| Dichloromethane | 3.1 | 40 | Column chromatography, extraction |
| Ethyl Acetate | 4.4 | 77 | Column chromatography, extraction |
| Acetone | 5.1 | 56 | Washing solid product |
| Ethanol | 4.3 | 78 | Recrystallization[1][5] |
| Methanol | 5.1 | 65 | Reverse-phase mobile phase |
| Water | 10.2 | 100 | Anti-solvent, reverse-phase mobile phase |
Diagram 1: Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column.
- [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. Se Pu, 15(4), 316-318. [Link]
- Prediction on separation factor of chiral arylhydantoin compounds and recognition mechanism between chiral stationary phase and the enantiomers. Journal of Molecular Graphics and Modelling, 94, 107479. [Link]
- Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydantoins. Journal of the Serbian Chemical Society, 78(1), 25-36. [Link]
- 5,5 diphenyl hydantoin (Phenytoin). YouTube. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction on separation factor of chiral arylhydantoin compounds and recognition mechanism between chiral stationary phase and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Hydantoin Compounds
Welcome to the technical support center for the recrystallization of hydantoin compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this vital class of heterocyclic compounds. Hydantoins are a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[1][2][3] Achieving high purity through recrystallization is a critical step in their synthesis and development.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). The methodologies and explanations provided herein are grounded in established crystallographic principles and practical, field-proven experience.
I. Troubleshooting Guide: Addressing Specific Recrystallization Issues
This section directly addresses the most common and frustrating issues encountered during the recrystallization of hydantoin derivatives. Each problem is followed by a step-by-step diagnostic and solution-oriented workflow.
Question 1: My hydantoin compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4][5] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. For hydantoin compounds, which often possess complex functionalities and variable polarities, this is a frequent challenge. The resulting oil is often an impure, supercooled liquid that may eventually solidify into an amorphous solid or a poorly formed crystalline mass, trapping impurities.[5]
Causality and Diagnostic Workflow:
-
High Solute Concentration & Rapid Cooling: The most common cause is creating a supersaturated solution too quickly and then cooling it rapidly. This doesn't allow sufficient time for the ordered process of nucleation and crystal growth.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the hydantoin, even at lower temperatures, leading to a very high concentration before saturation is reached.
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.[4][6]
-
Slow Down the Cooling Process: This is the most critical step. Slow, controlled cooling is essential for orderly crystal formation.[7][8][9]
-
Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or folded paper towels.[4]
-
Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer if necessary. Avoid direct transfer from boiling to an ice bath.
-
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Seeding: The most effective method to combat oiling out is to introduce a "seed crystal" of the pure hydantoin compound into the solution as it cools but before it reaches the temperature at which it oils out.[10][11] This provides a template for crystal growth to occur in a structured manner.[12][13][14][15]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites.[4][16]
-
-
Solvent System Modification: If the above steps fail, a change in the solvent system is warranted.
-
Add a miscible "anti-solvent" (a solvent in which your hydantoin is poorly soluble) dropwise to the warm, dissolved solution until it just becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent/anti-solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[17][18]
-
Question 2: I'm getting a very low yield of crystals, or no crystals at all. What are the likely causes and how can I improve my recovery?
Answer:
Low or no crystal yield is a common issue that can often be resolved by systematically evaluating your procedure. The primary culprits are usually related to solvent volume or the degree of supersaturation.[6]
Causality and Diagnostic Workflow:
-
Excess Solvent: This is the most frequent reason for poor yield.[6] If too much solvent is used, the solution may not become sufficiently supersaturated upon cooling to induce crystallization.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product, as a substantial amount will remain dissolved in the mother liquor.
-
Insufficient Cooling: The solubility of your hydantoin compound may still be significant at room temperature. Further cooling may be necessary to maximize the yield.
Step-by-Step Troubleshooting Protocol:
-
Check for Supersaturation: If no crystals have formed after thorough cooling, the solution is likely not supersaturated.
-
Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent.[4][6] Allow the reduced volume to cool again. To test if you have reached a suitable concentration, dip a glass rod into the hot solution and remove it; a rapid formation of crystals on the rod as it cools indicates a good saturation level.
-
-
Induce Nucleation: If the solution is supersaturated but no crystals have formed, nucleation is being inhibited.
-
Optimize Cooling:
-
Ensure the solution has been cooled for a sufficient amount of time. If room temperature cooling is insufficient, try placing the flask in an ice bath or a refrigerator.
-
-
Evaluate the Mother Liquor: After filtration, if you suspect a low yield, you can test the remaining filtrate.
-
Concentrate a small portion of the mother liquor. If a significant amount of solid precipitates, it confirms that too much solvent was initially used. You can then attempt to recover more product by concentrating the bulk of the mother liquor and re-cooling.[4]
-
Question 3: My final crystalline product is still impure. How can I prevent the co-precipitation of impurities?
Answer:
The goal of recrystallization is purification, so obtaining an impure final product is a significant problem. This typically happens when impurities are either insoluble in the hot solvent or are trapped within the crystal lattice during rapid crystal growth.
Causality and Diagnostic Workflow:
-
Insoluble Impurities: If there are impurities that do not dissolve in the hot solvent, they will remain as solid particles and contaminate the final product if not removed.
-
Rapid Crystallization: Fast crystal growth can physically trap pockets of the mother liquor—and the soluble impurities it contains—within the growing crystals.[9]
-
Co-crystallization: The impurity may have similar solubility properties to your desired hydantoin compound, leading it to crystallize out of the solution under the same conditions.
Step-by-Step Troubleshooting Protocol:
-
Hot Filtration for Insoluble Impurities: If you observe solid material in your boiling solution, you must perform a hot gravity filtration.[19]
-
Use a pre-heated funnel and flask to prevent premature crystallization during filtration.
-
Quickly filter the hot, saturated solution to remove the insoluble impurities.
-
Allow the clarified filtrate to cool slowly as you would for a normal recrystallization.
-
-
Ensure Slow Crystal Growth: As detailed in the previous sections, a slow cooling rate is paramount for forming pure crystals.[7][8] Rapid cooling leads to smaller, less pure crystals.[7][9]
-
Washing the Crystals: After filtering the crystals from the mother liquor, it is crucial to wash them with a small amount of cold recrystallization solvent.[19] This will remove any residual mother liquor adhering to the crystal surfaces. Do not use warm or room-temperature solvent, as this will dissolve some of your product.
-
Re-crystallize: If the product is still impure after one recrystallization, a second recrystallization may be necessary. The purity of the crystals generally increases with each subsequent recrystallization, although some product loss is inevitable with each step.
-
Solvent Selection: If co-crystallization is suspected, a different solvent system may be required. An ideal solvent will have high solubility for your hydantoin at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.[20]
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my hydantoin derivative?
A1: The ideal recrystallization solvent should:
-
Completely dissolve your hydantoin compound when hot.
-
Poorly dissolve your hydantoin compound when cold.
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert towards your compound.
-
Have a relatively low boiling point for easy removal from the final crystals.[18]
Practical Approach to Solvent Screening:
-
Place a small amount of your crude hydantoin (20-30 mg) in a test tube.
-
Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the mixture. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Cool the solution to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
| Solvent Polarity | Common Solvents for Hydantoins | Notes |
| Polar | Water, Ethanol, Methanol | Good for more polar hydantoins. Often used in combination with less polar solvents. |
| Intermediate | Acetone, Ethyl Acetate | Versatile solvents for a range of hydantoins.[21] |
| Non-polar | Hexane, Heptane, Toluene | Often used as anti-solvents or for very non-polar hydantoin derivatives.[17] |
Q2: What is the purpose of "seeding" and how do I do it correctly?
A2: Seeding is the process of adding a small number of crystals (seeds) to a supersaturated solution to initiate crystallization.[12][15] It is a powerful technique to control the crystallization process, prevent oiling out, and can sometimes influence the polymorphic form of the final product.[10][13][15] The seeds act as templates, providing a surface for the dissolved molecules to deposit onto, bypassing the often difficult initial nucleation step.[13][14]
Protocol for Seeding:
-
Prepare your hot, saturated solution of the hydantoin compound.
-
Allow it to cool slightly. The ideal point to add the seed is in the "metastable zone," where the solution is supersaturated but spontaneous nucleation does not yet occur.[14]
-
Add one or two tiny, pure crystals of your compound.
-
Continue the slow cooling process. You should observe crystals growing from the seeds you added.
Q3: How does the rate of cooling affect the size and purity of my crystals?
A3: The rate of cooling has a profound impact on crystal formation.
-
Slow Cooling: Promotes the formation of larger, purer crystals.[7][8] It allows time for molecules to selectively deposit onto the growing crystal lattice in an ordered fashion, excluding impurities.
-
Rapid Cooling (Quenching): Leads to the rapid formation of many small crystals.[7][8] This fast process can trap impurities within the crystal lattice and is more likely to result in a less pure product.[9] While rapid cooling might seem to give a higher initial yield, the trade-off is almost always a decrease in purity.
III. Visualization of Key Workflows
Recrystallization Troubleshooting Workflow
This diagram outlines the decision-making process when encountering common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
IV. References
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]
-
ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Retrieved from [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. Retrieved from [Link]
-
ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]
-
Hampton Research. (n.d.). Seeding. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis and crystal structure determination of hydantoin-l-proline.
-
ResearchGate. (n.d.). Hydantoin-D,L-valine: Synthesis, characterization, and non-covalent interaction analysis from crystallographic studies, DFTB calculations, and Hirshfeld surface analysis | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm.
-
ACS Publications. (n.d.). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. Retrieved from [Link]
-
MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins.
-
ResearchGate. (2017). (PDF) Seeding in Crystallisation. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization.
-
ResearchGate. (n.d.). Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into Crystallization Mechanisms of Polymorphic Hydrate Systems. Retrieved from [Link]
-
MDPI. (n.d.). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from [Link]
-
Google Patents. (n.d.). CN1259311C - One-step process for preparing hydantoin. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Quora. (2019). How to prevent co-precipitation in chemistry. Retrieved from [Link]
-
Unknown Source. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process | Request PDF. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help : r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Need help with recrystallisation I have trouble with : r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). "Hydantoin and Its Derivatives".
-
Unknown Source. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
-
Who we serve. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account.
-
MPG.PuRe. (n.d.). Co-precipitation of mixed Cu,Zn,Al hydroxycarbonate precursors for Cu/ZnO/Al2O3 catalysts investigated by titration experiments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. reelmind.ai [reelmind.ai]
- 8. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. mt.com [mt.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. mt.com [mt.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5,5-Diarylhydantoins
Welcome to the technical support center for the synthesis of 5,5-diarylhydantoins. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds, which includes prominent drugs like the anticonvulsant Phenytoin.
We understand that synthesizing these molecules, particularly via the classic Bucherer-Bergs reaction, can present challenges ranging from low yields to difficult purifications. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 5,5-diarylhydantoins in a direct question-and-answer format.
Question 1: My Bucherer-Bergs reaction is failing or giving a very low yield. What are the most common causes?
A low or non-existent yield in a Bucherer-Bergs reaction typically points to issues with reagents, reaction conditions, or the nature of the substrate itself. Here are the primary factors to investigate:
-
Substrate Reactivity: Diaryl ketones, such as benzophenone, are significantly less reactive than aliphatic ketones due to steric hindrance. Standard conditions that work for simpler ketones may be insufficient. For these challenging substrates, prolonged reaction times (up to 90 hours) and higher temperatures (e.g., 110 °C) in a sealed vessel are often necessary to achieve good yields.[1]
-
Reagent Purity and Stoichiometry:
-
Ammonium Carbonate: This reagent serves as the source of both ammonia and carbon dioxide.[2] It can degrade over time, releasing ammonia. Use a fresh bottle or one that has been stored tightly sealed.
-
Cyanide Source: Use high-purity potassium cyanide (KCN) or sodium cyanide (NaCN).
-
Molar Ratios: A common recommendation is to use a molar ratio of approximately 1:2:2 for the ketone:cyanide:(NH₄)₂CO₃ to ensure the cyanide and ammonia/carbonate sources are not limiting factors.[3]
-
-
Reaction Temperature and Pressure: The decomposition of ammonium carbonate provides the necessary ammonia and CO₂ for the reaction. If the reaction is run in an open vessel at elevated temperatures, these volatile components can escape, stalling the reaction. For unreactive ketones, using a sealed pressure vessel is crucial to maintain the concentration of these reagents and drive the reaction forward, leading to significantly improved yields.[1]
-
pH Control: The reaction is sensitive to pH. The ammonium carbonate acts as a buffer, typically maintaining a pH of ~8-9.[3] Conditions that are too acidic will inhibit the initial formation of the cyanohydrin intermediate, while strongly alkaline conditions can promote unwanted side reactions, including degradation of the cyanide reagent.[3]
-
Solvent Choice: The most common solvent is aqueous ethanol.[1][4] However, for particularly stubborn reactions, alternative solvents like acetamide or dimethylformamide (DMF) have been shown to improve yields.[1][4]
Question 2: I'm observing significant side products and my final product is impure. What are these byproducts and how can I minimize them?
The primary side reaction of concern is the hydrolysis of the hydantoin ring.
-
Hydantoin Hydrolysis: Under basic or acidic conditions, particularly at elevated temperatures during workup, the hydantoin ring can hydrolyze. The first step is the opening of the ring to form an α-ureido acid.[5][6] Further hydrolysis can break this down into the corresponding α-amino acid.[7][8]
-
Minimization Strategies:
-
Careful Workup: After the reaction is complete, cool the mixture before acidification. Acidify slowly with an acid like HCl to precipitate the hydantoin product.[3] Avoid prolonged exposure to strong acid or base.
-
Controlled Temperature: Do not use excessive heat during the reaction, as this can promote degradation pathways. Stick to the lowest effective temperature for your substrate.
-
Purification: Most 5,5-disubstituted hydantoins are crystalline and can be easily purified by recrystallization.[1] A common and effective method is to wash the crude precipitate with dilute sodium hydroxide to remove any acidic impurities before recrystallizing from a solvent system like ethanol/water or DMF/ethanol.[9]
-
Question 3: The reaction with my diaryl ketone is extremely slow. How can I accelerate it?
Slow reaction rates are a known issue with sterically hindered diaryl ketones. Besides increasing the temperature and using a sealed vessel as mentioned above, several other strategies can be employed:
-
Enabling Technologies: Modern techniques can dramatically reduce reaction times and improve yields.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the formation of hydantoins and related structures significantly.[10][11][12] For example, a two-step synthesis of phenytoin using microwave activation in the first step resulted in an overall yield of 80%, compared to conventional methods which often yield less than 50%.[9][10]
-
Ultrasonication: The use of ultrasound has also been reported to accelerate the formation of hydantoins.[1][12]
-
-
Alternative Solvents: For difficult cases, switching from aqueous ethanol to a higher-boiling polar aprotic solvent like DMF or using acetamide can improve solubility and reaction rates.[1][4]
-
Catalysis: While the classic Bucherer-Bergs is typically uncatalyzed, some modern variations employ catalysts. For instance, a nano-ordered ZnO catalyst has been used under mechanochemical ball milling conditions to produce hydantoins in good to excellent yields.
Frequently Asked Questions (FAQs)
Question 1: What is the accepted mechanism for the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction is a multi-step process that elegantly assembles the hydantoin ring from simple precursors.[2] The key stages are:
-
Cyanohydrin Formation: The reaction begins with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the ketone or aldehyde, forming a cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile.
-
Carbamic Acid Formation: The amino group of the aminonitrile then attacks carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement: This intermediate finally rearranges to the more thermodynamically stable 5,5-disubstituted hydantoin product.[3][13][14]
Diagram: Bucherer-Bergs Reaction Mechanism
Caption: Comparison of one-pot vs. two-step synthetic routes.
Optimized Experimental Protocols
Protocol 1: Improved Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol incorporates optimizations for unreactive diaryl ketones, as suggested by literature findings. [1] Reagents & Materials:
-
Benzophenone
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Pressure vessel or sealed reaction tube
Procedure:
-
Reaction Setup: In a suitable pressure vessel, combine benzophenone (1.0 eq), potassium cyanide (2.5 eq), and ammonium carbonate (5.0 eq).
-
Solvent Addition: Add a 1:1 mixture of 95% ethanol and water until the solids are sufficiently suspended.
-
Reaction: Seal the vessel securely and heat the mixture to 110 °C with vigorous stirring. Maintain this temperature for 24-48 hours. (Note: All operations involving KCN must be performed in a certified fume hood with appropriate personal protective equipment. Have a cyanide poisoning antidote kit available).
-
Workup: Cool the reaction vessel to room temperature and then further in an ice bath. Carefully open the vessel in the fume hood.
-
Precipitation: Pour the reaction mixture into a beaker containing ice. Slowly and carefully acidify the mixture with concentrated HCl with stirring until the pH is ~2-3. A white precipitate of 5,5-diphenylhydantoin will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5,5-diphenylhydantoin as white crystals.
Protocol 2: High-Yield Two-Step Synthesis of 5,5-Diphenylhydantoin via Thiohydantoin Intermediate
This protocol is based on a high-yield method utilizing a thiohydantoin intermediate and microwave activation. [9][10] Step A: Synthesis of 5,5-Diphenyl-2-thiohydantoin
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve benzil (1.0 eq) and thiourea (1.5 eq) in dimethylsulfoxide (DMSO).
-
Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 3.0 eq).
-
Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 125 °C for 1 hour.
-
Workup: After cooling, pour the dark reaction mixture onto ice and acidify with concentrated HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, dry it, and recrystallize from ethanol to obtain 5,5-diphenyl-2-thiohydantoin. A yield of >90% can be expected. [9] Step B: Oxidation to 5,5-Diphenylhydantoin
-
Reaction Setup: Dissolve the 5,5-diphenyl-2-thiohydantoin from Step A in a mixture of dimethylformamide (DMF) and acetic acid.
-
Oxidation: Add hydrogen peroxide (H₂O₂, 30% solution) to the mixture and stir at room temperature for 24 hours.
-
Isolation: Pour the reaction mixture into water to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize from an appropriate solvent to yield pure 5,5-diphenylhydantoin. The overall yield for the two steps is often around 80%. [10]
Summary of Reaction Conditions and Yields
| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Reference |
| Classical Bucherer-Bergs | Benzophenone | KCN, (NH₄)₂CO₃ | 60% EtOH, 60°C, 10h | ~7% | [1] |
| Improved Bucherer-Bergs | Benzophenone | KCN, (NH₄)₂CO₃ | 60% EtOH, 110°C, 90h (Sealed) | ~75% | [1] |
| Classical Biltz Synthesis | Benzil | Urea, KOH | 95% EtOH, RT, 1 week | ~22% | [9] |
| Microwave Biltz Synthesis | Benzil | Urea, NaOH | Ethanolic NaOH, MW, 160W, 30min | ~79% | [10][11] |
| Two-Step Thiohydantoin | Benzil | Thiourea, KOH, H₂O₂ | Step 1: MW, 125°C; Step 2: RT | ~80% (overall) | [9][10] |
References
- A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pure and Applied Chemistry.
- A high yield synthesis of phenytoin and related compounds using microwave activation.
- Synthesis of phenytoin derivatives by the two-step procedure.
- Bucherer-Bergs Reaction. Alfa Chemistry.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling.
- The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. BenchChem.
- Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega.
- Bucherer–Bergs reaction. Wikipedia.
- Bucherer-Bergs Reaction. Organic Chemistry Portal.
- Study on the Formation of Glycine by Hydantoin and Its Kinetics.
- Hydrolysis of hydantoin to hydantoin acid.
- Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. BenchChem.
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
- Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds.
- Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Scite.ai.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (HPPH)
A Guide to Understanding and Mitigating Solution Stability Issues
Introduction
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, a major metabolite of the anticonvulsant drug phenytoin, is a compound of significant interest in pharmacological and metabolic research. As with many complex organic molecules, researchers may encounter stability challenges when working with HPPH in solution. This guide provides a comprehensive resource for understanding the potential stability issues of HPPH and offers practical troubleshooting advice to ensure the integrity of your experiments. The information presented here is synthesized from established knowledge of hydantoin chemistry and degradation studies of the parent compound, phenytoin.
Frequently Asked Questions (FAQs) on HPPH Stability
Q1: My HPPH solution appears to be degrading over time, as indicated by changes in HPLC chromatograms. What are the likely causes?
Degradation of HPPH in solution is most likely attributable to two primary chemical processes: hydrolysis of the imidazolidine-2,4-dione (hydantoin) ring and oxidation of the hydroxyphenyl moiety. The rate of these reactions is significantly influenced by the pH, temperature, solvent composition, and presence of oxidizing agents in your solution.
-
Hydrolytic Degradation: The hydantoin ring is susceptible to cleavage, particularly under basic conditions. This occurs through a ring-opening reaction to form a hydantoic acid derivative.[1][2] Forced degradation studies on the parent compound, phenytoin, have shown significant degradation under basic conditions.[3][4]
-
Oxidative Degradation: The phenolic hydroxyl group on the phenyl ring makes HPPH susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light, potentially leading to colored degradation products. Studies on phenytoin have also indicated susceptibility to oxidative stress.[4]
Q2: What is the optimal pH range for preparing and storing HPPH solutions?
Extreme pH values should be avoided.
-
Alkaline pH (>8): Significantly accelerates the hydrolysis of the hydantoin ring.[2][3][4]
-
Strongly Acidic pH (<4): While generally more stable than in basic conditions, prolonged exposure to strong acids may also promote hydrolysis, albeit at a slower rate.
For general use, buffering your solutions in the pH 5-7 range is a recommended starting point.
Q3: I've observed precipitation in my aqueous HPPH solution. What could be the cause?
Precipitation is likely due to the limited aqueous solubility of HPPH, which is influenced by pH and temperature. Similar to phenytoin, HPPH is a sparingly soluble compound in water.[5][6]
-
pH-Dependent Solubility: At a pH below the pKa of the phenolic hydroxyl group and the hydantoin ring, HPPH will be in its less soluble, non-ionized form. Adjusting the pH to a slightly more alkaline state can increase solubility by forming the phenolate and/or hydantoinate anion, but this must be balanced with the increased risk of hydrolytic degradation.
-
Temperature: Solubility of phenytoin in aqueous buffers has been shown to be temperature-dependent.[5] Storing HPPH solutions at low temperatures (e.g., 4°C) may decrease solubility and lead to precipitation.
Q4: Are there specific solvents I should use or avoid to improve the stability of HPPH?
The choice of solvent is critical for both solubility and stability.
-
Recommended Solvents: For stock solutions, organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, or ethanol are often used to achieve higher concentrations. A common practice is to prepare a concentrated stock in an organic solvent and then dilute it into the desired aqueous buffer for experiments.
-
Solvents to Use with Caution: Ensure the purity of your organic solvents. Peroxides in aged ethers or aldehydes in older batches of other solvents can act as oxidizing agents. When preparing aqueous solutions, it is advisable to use freshly prepared buffers.
Q5: How does light exposure affect the stability of HPPH in solution?
The chromophoric phenyl and hydroxyphenyl groups in HPPH suggest a potential for photodegradation. While specific studies on HPPH are limited, the parent compound, phenytoin, has been shown to undergo photolysis, particularly under UV-C irradiation, leading to the formation of benzophenone as a degradation product.[7] It is prudent to protect HPPH solutions from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Appearance of new peaks or loss of parent peak in HPLC | Hydrolytic or oxidative degradation. | 1. Check Solution pH: Ensure the pH is within the optimal range (pH 5-7). Prepare fresh buffers. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 3. De-gas Solvents: For sensitive experiments, sparge aqueous buffers with nitrogen or argon to remove dissolved oxygen. 4. Control Temperature: Prepare solutions fresh and store at appropriate temperatures. For short-term storage, 4°C is common, but for longer-term, -20°C or -80°C in an appropriate solvent may be necessary. Always check for precipitation upon thawing. |
| Solution turns yellow or brown | Oxidation of the phenolic group. | 1. Use High-Purity Solvents: Ensure solvents are free of oxidizing contaminants. 2. Add Antioxidants: For specific applications where it won't interfere, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). 3. Minimize Headspace: Store solutions in vials with minimal headspace to reduce contact with air. |
| Precipitate forms in the solution | Poor solubility at the given pH, temperature, or concentration. | 1. Adjust pH: Cautiously increase the pH to improve solubility, while being mindful of accelerating degradation. 2. Use a Co-solvent: Increase the proportion of organic co-solvent (e.g., methanol, acetonitrile) in your aqueous buffer if your experimental system allows. 3. Prepare Fresh Dilutions: Prepare working solutions from a concentrated organic stock immediately before use. 4. Warm the Solution: Gently warm the solution to aid dissolution, but do not overheat as this can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stable HPPH Stock Solution
-
Weighing: Accurately weigh the desired amount of solid HPPH in a clean, dry vial.
-
Solvent Addition: Add a minimal amount of a suitable organic solvent (e.g., DMSO or a 2:1 mixture of DMF:Methanol) to dissolve the solid completely. Sonication may be used to aid dissolution.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the same solvent.
-
Storage: Store the stock solution in an amber, tightly sealed vial at -20°C or -80°C.
Protocol 2: General Forced Degradation Study Workflow
This protocol provides a framework for investigating the stability of HPPH under various stress conditions.
Caption: Workflow for a forced degradation study of HPPH.
-
Preparation: Prepare a stock solution of HPPH in a suitable solvent (e.g., methanol).
-
Stress Conditions: Dilute the stock solution into different stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: pH 7 buffer
-
Photolytic: pH 7 buffer
-
-
Incubation: Incubate the solutions under the specified conditions (e.g., elevated temperature for thermal, room temperature for others, and exposure to a calibrated light source for photolytic). Include a control sample stored under normal conditions.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Stop the degradation reaction by neutralizing the pH of the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify degradation products.
Visualizing Potential Degradation Pathways
The primary degradation pathway for HPPH is likely the hydrolysis of the hydantoin ring, especially under basic conditions.
Caption: Postulated hydrolytic degradation of HPPH.
This proposed pathway is based on the known hydrolysis mechanism of hydantoins.[1][2] The initial step involves a nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring, leading to ring cleavage and the formation of a hydantoic acid intermediate. This intermediate can then undergo further hydrolysis to yield the corresponding amino acid, ammonia, and carbon dioxide.
Summary of Stability-Influencing Factors
| Factor | Influence on HPPH Stability | Recommendation |
| pH | High pH (>8) significantly accelerates hydrolysis. | Maintain solutions in a slightly acidic to neutral range (pH 5-7). |
| Temperature | Elevated temperatures increase degradation rates. | Prepare solutions fresh. For storage, use low temperatures (-20°C or -80°C) and check for precipitation upon thawing. |
| Solvent | Aqueous solutions pose solubility and stability challenges. | Use organic solvents (DMSO, DMF, Methanol) for concentrated stocks. Use high-purity, fresh solvents. |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials or by wrapping containers. |
| Oxygen | The phenolic group is susceptible to oxidation. | De-gas aqueous solutions and minimize headspace in storage vials for sensitive applications. |
By understanding these principles and following the recommended procedures, researchers can minimize the degradation of this compound and ensure the accuracy and reproducibility of their experimental results.
References
- Postulated mechanism for the formation of products from phenytoin photolysis in presence of sodium persulfate. (n.d.). ResearchGate.
- Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determination of Phenytoin. (2023). International Journal of Innovative Research in Technology, 10(1).
- Taillades, J., Beuzelin, I., Garrel, L., & Commeyras, A. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate.
- A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1016-1041.
- Schwartz, P. A., Rhodes, C. T., & Cooper, J. W., Jr. (1977). Solubility and ionization characteristics of phenytoin. Journal of Pharmaceutical Sciences, 66(7), 994–997. [Link]
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Latin American Journal of Pharmacy, 41(8).
- Ullah, Z., Shah, S., & Shah, I. (2020). Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium. AAPS PharmSciTech, 21(3), 88. [Link]
- Phenytoin Infusion Revisited: Stability and Administration. (2004). Journal of Pharmacy Practice and Research, 34(4), 272-275.
- Patel, R., Patel, M., & Prajapati, A. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4165. [Link]
- Stress Degradation Study. (n.d.). ResearchGate.
- M-A, V., & G, S. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 94(3), 269–276. [Link]
- Johnson, S. W., & Riker, W. K. (1980). The solubility of phenytoin in a physiological salt solution. Methods and Findings in Experimental and Clinical Pharmacology, 2(4), 195–198.
- Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). (n.d.). ResearchGate.
- Physicochemical and Microbiological Stability of Phenytoin Sodium Extemporaneous Suspension. (2009). Thai Pharmaceutical and Health Science Journal, 4(4), 463-470.
- Physical Stability of pH of Phenytoin Preparations IV. (n.d.). ResearchGate.
- Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium. (2020). ResearchGate.
- Rane, A., Hoppel, C., & Höjer, B. (1982). Kinetics of placentally transferred phenytoin and its p-hydroxylated metabolites in newborn infants. British Journal of Clinical Pharmacology, 14(3), 441–443. [Link]
- Solubility & Stability of Phenytoin sodium when mixed with Intravenous solution. (n.d.). Journal of Korean Society of Health-system Pharmacists.
- Hydrolysis of hydantoin to hydantoin acid. (n.d.). ResearchGate.
- Lin, Y.-L., Lin, C.-F., & Lin, A. Y.-C. (2017). Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment.
- De Clercq, E., Murrer, B. A., & Pauwels, R. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567–3572. [Link]
- Gedi, V., & Kim, J. (2015). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules (Basel, Switzerland), 20(5), 8199–8212. [Link]
- 5-(p-Hydroxyphenyl)-5-phenylhydantoin - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Basit, A., & Ghanem, E. (2022). Pharmacokinetics and Drug Interactions. Medicina (Kaunas, Lithuania), 58(10), 1332. [Link]
- Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. (n.d.). Shimadzu.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijirt.org [ijirt.org]
- 4. scispace.com [scispace.com]
- 5. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The solubility of phenytoin in a physiological salt solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin
Welcome to the technical support center for the synthesis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient production of high-purity HPPH.
Introduction to HPPH Synthesis
5-(4-Hydroxyphenyl)-5-phenylhydantoin is a key metabolite of the anticonvulsant drug phenytoin and is of significant interest for its own potential pharmacological properties.[1] The synthesis of this molecule can be approached through several routes, with the Bucherer-Bergs reaction being a widely utilized and efficient method for preparing 5,5-disubstituted hydantoins.[2][3][4] This guide will primarily focus on the challenges and optimization of the Bucherer-Bergs synthesis at scale, while also addressing alternative methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 5-(4-Hydroxyphenyl)-5-phenylhydantoin?
A1: The Bucherer-Bergs reaction is one of the most convenient and generally applicable methods for the preparation of 5,5-disubstituted hydantoins like HPPH.[3][4] This multicomponent reaction involves heating a ketone (in this case, 4-hydroxybenzophenone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate in a suitable solvent system, typically aqueous ethanol.[3] Its advantages include the use of readily available starting materials and often straightforward product isolation, as many hydantoins are crystalline.[3]
Q2: What are the critical reaction parameters to control during the Bucherer-Bergs synthesis of HPPH?
A2: Several parameters are crucial for a successful and high-yielding synthesis:
-
Temperature: The reaction is typically heated, often in a sealed reactor to maintain pressure. The temperature needs to be carefully controlled to ensure complete reaction without promoting side reactions or degradation of the product.
-
Pressure: The in-situ generation of carbon dioxide from ammonium carbonate can lead to a pressure buildup.[3] A closed system is often used to maintain the concentration of reactants.[3]
-
Stoichiometry: The molar ratios of the reactants (4-hydroxybenzophenone, cyanide source, and ammonium carbonate) should be optimized to drive the reaction to completion and minimize unreacted starting materials.
-
Solvent System: A mixture of water and a miscible organic solvent like ethanol is commonly used to dissolve both the organic ketone and the inorganic salts. The ratio can affect reaction kinetics and product solubility.
Q3: What are the expected yields for the synthesis of HPPH?
A3: The yield of 5-(4-Hydroxyphenyl)-5-phenylhydantoin can vary depending on the specific conditions and scale of the reaction. Literature reports yields in the range of 44% after recrystallization. Optimization of reaction parameters is key to maximizing the yield.
Q4: What are the common impurities I might encounter, and how can I minimize them?
A4: Potential impurities include unreacted 4-hydroxybenzophenone, side products from the polymerization of intermediates, and potentially regioisomers if the starting materials are not pure. Minimizing impurities involves:
-
Ensuring the purity of the starting 4-hydroxybenzophenone.
-
Careful control of reaction temperature and time to prevent byproduct formation.
-
Optimizing the work-up procedure to remove unreacted starting materials and soluble impurities.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common method for purifying 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Ethanol is a suitable solvent for this purpose. The crude product is dissolved in hot ethanol and allowed to cool slowly to form pure crystals, which are then collected by filtration.
Troubleshooting Guide
Scaling up a chemical synthesis often presents challenges not observed at the bench scale.[5][6][7] This section addresses specific problems you might encounter during the scale-up of HPPH synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient heating or reaction time.- Suboptimal stoichiometry of reactants.- Poor mixing in a larger reactor, leading to localized concentration gradients.[6]- Product loss during work-up and isolation. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.- Re-evaluate and optimize the molar ratios of reactants.- Ensure efficient stirring to maintain a homogeneous reaction mixture. Consider the geometry of the reactor and stirrer design for effective mixing at scale.[6]- Optimize the crystallization and filtration steps to minimize product loss. |
| Formation of Polymeric Byproducts | - Excessive reaction temperature or prolonged reaction times. | - Carefully control the reaction temperature using a reliable heating and cooling system.- Determine the optimal reaction time through kinetic studies to avoid prolonged heating after the reaction is complete. |
| Difficulty in Product Isolation | - The product may precipitate too quickly, trapping impurities.- The product may be too soluble in the reaction mixture, leading to low recovery. | - Control the cooling rate during crystallization to allow for the formation of well-defined crystals.- After the reaction, it may be necessary to adjust the solvent composition to reduce the solubility of the product before filtration. Adding water to the ethanol/water mixture can often induce precipitation. |
| Inconsistent Batch-to-Batch Results | - Variations in the quality of starting materials.- Inconsistent control of reaction parameters (temperature, pressure, mixing).- Challenges in maintaining uniform heat and mass transfer at a larger scale.[5][6] | - Implement stringent quality control for all starting materials.- Utilize automated process control systems to ensure consistent reaction conditions for every batch.- Conduct process safety and engineering studies to understand and control heat and mass transfer in the larger reactor. |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin via Bucherer-Bergs Reaction
This protocol is adapted from established literature procedures.
Materials:
-
4-Hydroxybenzophenone
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl) for acidification (if necessary for work-up)
Procedure:
-
In a high-pressure reactor, charge 4-hydroxybenzophenone, potassium cyanide, and ammonium carbonate.
-
Add a mixture of ethanol and water as the solvent.
-
Seal the reactor and heat the mixture to the optimized temperature (e.g., 120°C) with vigorous stirring for the required duration (e.g., 18 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a larger vessel and add water.
-
Boil the mixture for a short period to remove any volatile byproducts.
-
Cool the mixture and collect the precipitated crude product by filtration.
-
Recrystallize the crude solid from ethanol to obtain pure 5-(4-Hydroxyphenyl)-5-phenylhydantoin as white crystals.
Safety Note: This reaction involves the use of highly toxic potassium cyanide and generates pressure. All operations must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).
Visualizing the Synthesis and Troubleshooting
Workflow for the Bucherer-Bergs Synthesis of HPPH
Caption: A streamlined workflow for the synthesis of HPPH via the Bucherer-Bergs reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low yield issues in HPPH synthesis.
Alternative Synthetic Routes
While the Bucherer-Bergs reaction is robust, other methods for hydantoin synthesis exist and may be suitable for specific applications.
-
Read-Chambers (Urech) Synthesis: This method involves the reaction of an α-amino acid with a cyanate.[3] While effective, it requires the prior synthesis of the corresponding α-amino acid, which can add steps to the overall process.[8]
-
Ugi Reaction: The Ugi multicomponent reaction can be used to generate highly substituted hydantoins.[1][3][9] This approach offers a high degree of molecular diversity but may require more complex starting materials and a subsequent cyclization step.[1][9]
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the hydantoin ring, and the scalability of the process.
Conclusion
The successful scale-up of the synthesis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin is achievable with a thorough understanding of the reaction mechanism and careful control of key process parameters. This technical support guide provides a foundation for addressing common challenges and optimizing the synthesis for efficient and reproducible production. By applying a systematic approach to troubleshooting and process development, researchers can confidently scale this important synthesis from the laboratory to larger-scale production.
References
- The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins - Benchchem. (n.d.).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.).
- Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of ( )-(S) - ElectronicsAndBooks. (n.d.).
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28).
- The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. (2024, January 24).
- Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction. (n.d.).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.).
- 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025, June 19).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28).
- Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. (n.d.).
Sources
- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. omicsonline.org [omicsonline.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 9. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]
Technical Support Center: Chiral HPLC Method Development for Hydantoin Enantiomers
Welcome to the technical support center for chiral HPLC method development of hydantoin enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the enantioseparation of this important class of compounds. My aim here is not just to provide protocols, but to explain the reasoning behind them, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Hydantoin and its derivatives are crucial in medicinal chemistry, often exhibiting stereospecific pharmacological and toxicological profiles.[1] Consequently, robust and reliable chiral separation methods are paramount for both analytical and preparative purposes. This guide is structured to address the most pressing issues you might face, from initial method development to troubleshooting poor separations.
Troubleshooting Guide: Addressing Common Issues in Hydantoin Enantioseparation
This section is formatted to help you quickly identify and resolve specific experimental problems.
Q1: Why am I seeing poor or no resolution between my hydantoin enantiomers?
A1: This is one of the most frequent challenges in chiral HPLC. The root cause typically lies in one of three areas: the choice of chiral stationary phase (CSP), the mobile phase composition, or suboptimal chromatographic conditions.
-
Inadequate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP.[2] If the chosen CSP cannot form transient diastereomeric complexes with your hydantoin analytes, you will not achieve separation.
-
Expert Insight: For hydantoin derivatives, polysaccharide-based CSPs are generally the most successful.[1][3] These phases, such as those based on cellulose or amylose derivatives, create chiral pockets that allow for stereoselective interactions.[2] Studies have shown that amylose-based CSPs, like Chiralpak AD, often exhibit broad applicability for hydantoin enantioseparation.[1][3] The nature of the substituents on the hydantoin ring, particularly at the C5 position, can significantly influence the interactions with the CSP.[1][3]
-
Troubleshooting Steps:
-
Verify CSP Suitability: If you are not using a polysaccharide-based CSP, consider switching to one. Columns like Chiralpak® AD, Chiralcel® OD, or newer immobilized versions are excellent starting points.[1][4][5]
-
Screen Different Polysaccharide Phases: If one polysaccharide CSP fails, it does not mean all will. There can be complementary separation capabilities between different phases (e.g., amylose vs. cellulose derivatives).[1][3]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analytes and the CSP.
-
Expert Insight: Normal-phase chromatography is the most common mode for hydantoin enantioseparation.[1][4][5] The mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol).[1][4][5] The concentration of the polar modifier is a crucial parameter to optimize; too much can disrupt the chiral recognition by competing with the analyte for interaction sites on the CSP.
-
Troubleshooting Steps:
-
Adjust the Polar Modifier Concentration: Systematically vary the percentage of the alcohol modifier. Start with a typical composition like n-hexane/2-propanol (90/10, v/v) and then try decreasing the modifier concentration (e.g., to 95/5 or 98/2) to enhance retention and potentially improve resolution.[1]
-
Change the Polar Modifier: Sometimes, switching from 2-propanol to ethanol, or another alcohol, can alter the selectivity and lead to a successful separation.[4]
-
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.
-
Expert Insight: While not always the most impactful parameter, temperature can sometimes be the key to achieving a difficult separation. Lowering the temperature often, but not always, increases enantioselectivity.[3][4]
-
Troubleshooting Steps:
-
Decrease the Column Temperature: If your system has a column thermostat, try running the separation at a lower temperature (e.g., 15°C or 20°C).
-
-
Q2: My peaks are tailing or showing poor symmetry. What can I do?
A2: Poor peak shape is a common problem that can compromise resolution and the accuracy of quantification. For hydantoins, this is often due to secondary interactions or issues with the sample solvent.
-
Secondary Interactions with the Stationary Phase: Hydantoin molecules contain nitrogen atoms that can be basic in nature. These can interact with acidic sites on the silica support of the CSP, leading to peak tailing.
-
Expert Insight: This is a well-known issue for basic compounds in HPLC.[6] Adding a small amount of a basic modifier to the mobile phase can neutralize these active sites and significantly improve peak shape.
-
Troubleshooting Steps:
-
Add a Basic Modifier: For basic or neutral hydantoins, add a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1% v/v).[7]
-
Add an Acidic Modifier: For acidic hydantoins, adding a small amount of an acid, like trifluoroacetic acid (TFA) (typically 0.1% v/v), can improve peak shape.[7]
-
-
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[6]
-
Troubleshooting Steps:
-
Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve your hydantoin sample in the initial mobile phase.
-
Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.
-
-
Q3: My retention times are unstable and drifting. How can I stabilize my method?
A3: Drifting retention times can make peak identification and quantification unreliable. This issue usually points to problems with the column equilibration or the mobile phase.[6]
-
Insufficient Column Equilibration: Chiral separations, especially in normal-phase mode, can require longer equilibration times than standard reversed-phase methods.
-
Expert Insight: The surface of the CSP needs to be fully conditioned with the mobile phase to ensure stable interactions with the analyte.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.
-
Perform a Conditioning Injection: Injecting a concentrated sample once or twice before starting the analytical run can sometimes help to condition the column.
-
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time, especially if it contains volatile components.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase Daily: Volatile solvents like n-hexane can evaporate, changing the ratio of the mobile phase components.
-
Ensure Proper Mixing and Degassing: Always thoroughly mix and degas your mobile phase before use to prevent bubbles and ensure a homogenous composition.[6]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions that arise during the method development process for hydantoin enantiomers.
Q1: What is the best starting point for chiral HPLC method development for a novel hydantoin derivative?
A1: A systematic screening approach is the most efficient way to develop a chiral separation method.[2]
Recommended Starting Protocol:
-
Column Selection: Begin with a screening of two to three polysaccharide-based CSPs. A good starting set would include an amylose-based column (e.g., Chiralpak® AD-H) and a cellulose-based column (e.g., Chiralcel® OD-H).[1][3][4]
-
Mobile Phase Screening: For each column, test a few simple mobile phases. A typical screening set for normal-phase mode is shown in the table below.
-
Flow Rate and Detection: Use a standard flow rate of 1.0 mL/min for a 4.6 mm ID column and set the UV detector to a wavelength where your hydantoin analyte has good absorbance (e.g., 254 nm).[1]
| Screening Mobile Phase | Rationale |
| n-Hexane / 2-Propanol (90/10, v/v) | A standard starting point for many chiral separations.[1][4][5] |
| n-Hexane / Ethanol (90/10, v/v) | Ethanol can offer different selectivity compared to 2-propanol.[4] |
| Add 0.1% DEA (for basic/neutral analytes) | Improves peak shape for basic compounds.[7] |
| Add 0.1% TFA (for acidic analytes) | Improves peak shape for acidic compounds.[7] |
This initial screening will often yield a promising lead for further optimization.
Q2: How do I optimize the separation once I have found a column and mobile phase that shows some resolution?
A2: Optimization involves fine-tuning the chromatographic parameters to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Optimization Workflow Diagram:
Caption: A typical workflow for chiral HPLC method development and optimization.
-
Mobile Phase Composition: The most powerful parameter for optimization is the concentration of the polar modifier.[4] A small change in the percentage of alcohol can have a significant impact on selectivity and resolution.
-
Flow Rate: Chiral separations can be sensitive to flow rate. If you have some separation but it is not baseline, decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can increase efficiency and improve resolution, albeit at the cost of a longer run time.
-
Temperature: As mentioned in the troubleshooting section, adjusting the temperature can be a useful optimization tool.[3][4]
Q3: When should I consider using reversed-phase or polar organic modes for hydantoin separations?
A3: While normal-phase is the most common approach, reversed-phase (RP) and polar organic (PO) modes can be valuable alternatives, particularly with modern immobilized CSPs that are compatible with a wider range of solvents.[2]
-
Reversed-Phase Mode:
-
When to Use: If your hydantoin derivative is highly polar and has poor solubility in non-polar solvents like hexane, an RP method (e.g., water/acetonitrile or water/methanol mobile phase) might be more suitable.
-
Considerations: Chiral recognition mechanisms can be different in RP mode, so a column that works well in normal-phase might not work in reversed-phase, and vice versa.
-
-
Polar Organic Mode:
-
When to Use: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. It can be a good option for compounds that have intermediate polarity.
-
Advantages: This mode can offer different selectivity and is often compatible with mass spectrometry (MS) detection.
-
Q4: What are the key parameters to consider for method validation of a chiral HPLC method for hydantoins?
A4: Once a robust separation method is developed, it needs to be validated to ensure it is fit for its intended purpose. Key validation parameters, as per ICH guidelines, include:[8]
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components (e.g., impurities or degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively. This is particularly important for quantifying the undesired enantiomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
A well-validated method ensures the reliability and consistency of your results for quality control, stability studies, and regulatory submissions.[8][9][10]
References
- Blaschke, G., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
- Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI.
- Satinder, A. (Year N/A). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Blaschke, G., et al. (2001). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. ResearchGate.
- N/A. (N/A). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate.
- I.B.S. (N/A). Chiral HPLC Method Development. I.B.S. Analytical.
- Phenomenex. (N/A). HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. ResearchGate.
- Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies.
- N/A. (N/A). Troubleshoot Chiral Column Performance: Efficiency & Resolution. N/A.
- N/A. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- N/A. (N/A). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. N/A.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Wang, Y., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. PubMed.
- N/A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. N/A.
- Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.
- Gecse, Z., et al. (N/A). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. NIH.
- N/A. (2018). Development and Validation of Chiral HPLC Method for the Identification and Quantification of Enantiomer in Posaconazole Drug Substance. Amanote Research.
- N/A. (N/A). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
- N/A. (N/A). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.
- Dehghani, M., et al. (2019). Investigation of the Mechanism of Enantioseparation of Some Drug Compounds by Considering the Mobile Phase in HPLC by Molecular Dynamics Simulation. PubMed.
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Separation of 5,5-Diarylhydantoin Diastereomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the separation of 5,5-diarylhydantoin diastereomers. This guide is structured to provide in-depth, practical solutions to common separation issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve your immediate separation problems but also to proactively develop robust and efficient analytical and preparative methods.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you might be facing in the laboratory. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: Why am I seeing poor to no resolution of my 5,5-diarylhydantoin diastereomers using chiral HPLC?
Poor resolution is a frequent challenge and can stem from several factors, from the choice of the chiral stationary phase (CSP) to the composition of your mobile phase.[1] Let's break down the potential causes and solutions.
Underlying Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and the chiral selector of the CSP.[2] If the chosen CSP does not provide sufficient stereoselective interactions for your specific 5,5-diarylhydantoin diastereomers, you will not achieve separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most effective for this class of compounds.[3][4]
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analytes and the CSP. The type and concentration of the organic modifier (typically an alcohol) and any additives can significantly impact selectivity and resolution.[5][6]
-
Incorrect Flow Rate: A flow rate that is too high can reduce the time available for the diastereomers to interact with the CSP, leading to decreased resolution.[1]
-
Temperature Fluctuations: Temperature can influence the thermodynamics of chiral recognition, and inconsistent temperatures can lead to variable results.[1]
Step-by-Step Troubleshooting Protocol:
-
Evaluate Your Chiral Stationary Phase:
-
Initial Screening: If you have access to multiple CSPs, screen them. For 5,5-diarylhydantoins, columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), and Chiralcel® OJ (cellulose tris(4-methylbenzoate)) are excellent starting points.[3][4][7] Chiralpak® AD, in particular, has shown broad applicability for hydantoin derivatives.[3][4]
-
Consider the Analyte Structure: Bulky, electron-rich substituents at the C5 position of the hydantoin ring tend to enhance stereoselective interactions.[3][4]
-
-
Optimize the Mobile Phase:
-
Alcohol Modifier: In normal-phase mode, the choice of alcohol modifier is crucial. Systematically evaluate isopropanol, ethanol, and methanol. While isopropanol is a common starting point, ethanol and methanol can sometimes offer superior selectivity for certain hydantoins.[6] Start with a mobile phase of n-hexane/alcohol (e.g., 90:10 v/v) and adjust the alcohol percentage.
-
Additives: For hydantoins with basic or acidic moieties, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can improve peak shape and resolution by minimizing unwanted interactions with the silica support.[1][6]
-
-
Adjust the Flow Rate:
-
Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the residence time of the analytes on the column, allowing for more effective chiral recognition.[1]
-
-
Control the Temperature:
-
Use a column oven to maintain a constant and optimized temperature. While lower temperatures often improve resolution, this is not always the case.[1] It is worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).
-
Q2: My peaks are broad and tailing. What's causing this and how can I fix it?
Poor peak shape, particularly tailing, can mask poor resolution and affect the accuracy of quantification.
Underlying Causes:
-
Secondary Interactions: Basic analytes can interact with acidic silanol groups on the silica surface of the CSP, leading to peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and asymmetric peaks.[8]
-
Contamination: Buildup of strongly retained impurities on the column can lead to active sites that cause tailing.[9][10]
Step-by-Step Troubleshooting Protocol:
-
Add a Mobile Phase Modifier:
-
For basic hydantoins, add a small amount of a basic modifier like DEA or triethylamine (TEA) to the mobile phase (typically 0.1%). This will compete with your analyte for active silanol sites.[1]
-
-
Reduce Sample Concentration:
-
Dilute your sample and reinject. A good starting point is to reduce the concentration by a factor of 10.[8]
-
-
Implement a Column Washing Procedure:
-
If the column is contaminated, a thorough wash may restore performance. For immobilized polysaccharide CSPs, you can often use stronger solvents for washing. Always consult the column manufacturer's instructions before using harsh solvents.[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about method development and alternative separation strategies for 5,5-diarylhydantoin diastereomers.
Q1: What are the key factors to consider when developing a new separation method for 5,5-diarylhydantoin diastereomers?
A systematic approach to method development is crucial for achieving a robust and reliable separation.
Method Development Workflow:
-
Chiral Stationary Phase (CSP) Selection: As mentioned, polysaccharide-based CSPs are generally the most successful for hydantoin separations.[3][4][5] It is highly recommended to screen a small set of complementary columns (e.g., an amylose-based and a cellulose-based CSP).
-
Mobile Phase Screening:
-
Normal Phase: Screen different alcohol modifiers (isopropanol, ethanol) in a non-polar solvent like n-hexane.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[11][12][13] The mobile phase typically consists of supercritical CO2 with an alcohol co-solvent.
-
-
Optimization of Mobile Phase Composition: Once a promising CSP and mobile phase system are identified, fine-tune the ratio of the components to maximize resolution.
-
Parameter Optimization: Investigate the effects of flow rate and temperature on the separation.
Q2: Are there any non-chromatographic methods for separating 5,5-diarylhydantoin diastereomers?
Yes, for preparative scale separations, non-chromatographic techniques can be highly effective.
-
Crystallization-Induced Diastereomer Transformation (CIDT): This technique combines crystallization with in-situ epimerization.[14][15] If one diastereomer is less soluble than the other in a particular solvent system, it will crystallize out of solution. If the diastereomers can be interconverted in solution (e.g., through a base-catalyzed epimerization), the equilibrium will be driven towards the less soluble diastereomer, potentially allowing for a high yield of a single diastereomer.[14][16][17]
Data Presentation & Visualization
Table 1: Comparison of Chiral Stationary Phases for Hydantoin Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Common Trade Name | General Selectivity for Hydantoins |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose Derivative | Chiralpak® AD | Excellent, often provides baseline separation.[3][4] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose Derivative | Chiralcel® OD | Good, complementary to Chiralpak® AD.[3][4] |
| Cellulose tris(4-methylbenzoate) | Cellulose Derivative | Chiralcel® OJ | Moderate, can be effective for specific hydantoins.[7] |
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution of 5,5-diarylhydantoin diastereomers.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for 5,5-Diarylhydantoin Diastereomers
-
Column Selection:
-
Begin with a Chiralpak® AD-H or equivalent amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
-
Initial Mobile Phase Screening:
-
Prepare two mobile phases:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject your sample and evaluate the chromatograms for any signs of separation.
-
-
Mobile Phase Optimization:
-
Based on the initial screen, select the alcohol modifier that provides the best initial separation.
-
Create a series of mobile phases with varying alcohol concentrations (e.g., 5%, 10%, 15%, 20%).
-
If peak shape is poor, add 0.1% TFA (for acidic/neutral compounds) or 0.1% DEA (for basic compounds) to the mobile phase.
-
-
Flow Rate and Temperature Optimization:
-
Once a good mobile phase composition is found, investigate the effect of flow rate (e.g., 0.5, 0.8, 1.0 mL/min).
-
Investigate the effect of temperature (e.g., 15°C, 25°C, 40°C) to fine-tune the resolution.
-
References
- Blaschke, G., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 5-13. [Link]
- Ilisz, I., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3989. [Link]
- ResearchGate. (2002).
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
- Valko, K. (Ed.). (2000).
- Palomo, C., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry – A European Journal, 24(28), 7217-7227. [Link]
- ResearchGate. (2020).
- Midorikawa, K., et al. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column.
- Harada, N. (2016).
- National Institutes of Health. (2016).
- Wang, Q., et al. (2015). Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2. The Journal of Organic Chemistry, 80(24), 12484-12491. [Link]
- Knowles Group. (2023).
- Uemura, N., et al. (2020). Crystallization-induced diastereomer transformation of thiohydantoin derivatives. Tetrahedron, 76(20), 131175. [Link]
- De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 25(3), 134-143. [Link]
- Google Patents. (2005).
- Google Patents. (1989).
- Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5529. [Link]
- Dispas, A., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 70, 148-163. [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
- ResearchGate. (2006).
- Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 94-103. [Link]
- Hoppel, C., et al. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275. [Link]
- Berthod, A. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 185-207. [Link]
- National Institutes of Health. (2019). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. [Link]
- Selvita. (2024).
- De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 25(4), 200-210. [Link]
- Springer Nature Experiments. (2013).
- ResearchGate. (2012).
- Wang, Y., et al. (2007). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 604-610. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases [mdpi.com]
- 6. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. | Semantic Scholar [semanticscholar.org]
- 7. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystallization-induced diastereomer transformation of thiohydantoin derivatives-MedSci.cn [medsci.cn]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Aromatic Hydantoins
Welcome to the technical support center for the crystallization of aromatic hydantoins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-yield, high-purity crystalline products. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting in a practical Q&A format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Crystallization Issues
Question 1: My crystallization yield is consistently low. What are the most common culprits?
Low yield is a frequent challenge stemming from several factors. The primary reason is often excessive loss of the compound to the mother liquor.[1] This can be traced back to a few key experimental choices:
-
Excessive Solvent Use: Using more solvent than the minimum required for dissolution at elevated temperatures will result in a significant portion of your compound remaining in solution upon cooling.[1]
-
Inappropriate Solvent Choice: The ideal solvent will dissolve the hydantoin sparingly at room temperature but readily at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor.
-
Rapid Cooling: Crashing the solution out of solution by cooling it too quickly can trap impurities and lead to the formation of fine, difficult-to-filter crystals, which can also contribute to yield loss during filtration.[1] An ideal crystallization process involves the formation of some crystals within approximately 5 minutes, with continued growth over a 20-minute period.[1]
Question 2: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
The failure of a supersaturated solution to nucleate is a common kinetic barrier. Here are several techniques to overcome this:
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: Introduce a tiny crystal of the pure aromatic hydantoin into the supersaturated solution. This seed crystal acts as a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is too dilute, you may not have reached supersaturation. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]
-
Anti-Solvent Addition: If you are using a solvent in which your hydantoin is highly soluble, you can introduce an "anti-solvent" in which it is poorly soluble.[2][3] This will decrease the overall solubility of the hydantoin and induce precipitation. The anti-solvent should be miscible with your primary solvent. This technique is particularly useful for temperature-sensitive compounds.[2]
Category 2: Solvent Selection and Solubility
Question 3: How do I select the optimal solvent for crystallizing my aromatic hydantoin?
Solvent selection is arguably the most critical parameter in crystallization.[4][5] The guiding principle is "like dissolves like," but with a crucial temperature dependence. Aromatic hydantoins, possessing both polar (the hydantoin ring) and non-polar (the aromatic substituent) regions, have nuanced solubility profiles.
-
General Solubility: Hydantoins typically exhibit limited solubility in water but are more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[6]
-
Screening Protocol: A systematic approach to solvent screening is essential. Test the solubility of a small amount of your compound in a range of solvents at both room temperature and their boiling points.
| Solvent | Polarity | Typical Behavior with Aromatic Hydantoins |
| Water | High | Generally low solubility, but can be useful as an anti-solvent. |
| Ethanol | High | Often a good starting point, dissolves many hydantoins when hot.[6] |
| Acetone | Medium | Can be effective, but its volatility may lead to rapid evaporation and poor crystal quality.[5] |
| Toluene | Low | Good for less polar aromatic hydantoins; can co-crystallize.[5] |
| Heptane/Hexane | Low | Typically used as an anti-solvent. |
Experimental Protocol: Solvent Screening
-
Place a small, known amount of your aromatic hydantoin (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required.
-
If the solid does not dissolve in a reasonable volume at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will show a significant difference in solubility between hot and cold conditions.
Question 4: I'm using a solvent pair. What is the correct procedure, and what are the common pitfalls?
Solvent pairs are used when no single solvent provides the ideal solubility profile.[7] The procedure involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.
Step-by-Step Methodology: Binary Solvent Crystallization
-
Dissolve your aromatic hydantoin in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Common Pitfalls:
-
Adding the anti-solvent too quickly can cause the compound to "oil out" instead of crystallizing.
-
The two solvents must be miscible.[7]
Category 3: Controlling Crystal Properties (Polymorphism and Morphology)
Question 5: I've obtained crystals, but they are of a different form than expected (polymorphism). How can I control which polymorph crystallizes?
Aromatic hydantoins are known to exhibit polymorphism, meaning they can exist in different crystal structures.[8][9] These different forms can have distinct physical properties, including solubility and bioavailability, making control of polymorphism critical in drug development.[10][11]
Factors influencing polymorphism include:
-
Solvent Choice: The solvent can influence which polymorph is thermodynamically favored.[5]
-
Cooling Rate: Rapid cooling often yields a metastable polymorph, while slow cooling favors the most stable form.[12]
-
Temperature: Different polymorphs can be stable at different temperatures.[13]
-
Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.
// Nodes Supersaturated_Solution [label="Supersaturated Solution\nof Aromatic Hydantoin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling_Rate [label="Cooling Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_System [label="Solvent System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Seeding [label="Seeding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Polymorph_A [label="Polymorph A\n(e.g., Metastable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymorph_B [label="Polymorph B\n(e.g., Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Supersaturated_Solution -> Cooling_Rate [style=invis]; Supersaturated_Solution -> Solvent_System [style=invis]; Supersaturated_Solution -> Seeding [style=invis];
Cooling_Rate -> Polymorph_A [label="Fast"]; Cooling_Rate -> Polymorph_B [label="Slow"]; Solvent_System -> Polymorph_A [label="Solvent X"]; Solvent_System -> Polymorph_B [label="Solvent Y"]; Seeding -> Polymorph_A [label="Seed A"]; Seeding -> Polymorph_B [label="Seed B"]; } caption [label="Control of Polymorphism", shape=plaintext, fontsize=10];
Question 6: My crystals are very fine needles, making them difficult to filter and dry. How can I obtain larger crystals?
Fine, needle-like crystals are often the result of rapid nucleation from a highly supersaturated solution. To obtain larger crystals, you need to favor crystal growth over nucleation.
-
Slow Down the Cooling Process: A slower cooling rate reduces the level of supersaturation, allowing more time for molecules to deposit onto existing crystal lattices rather than forming new nuclei.[12] Insulating the flask can help achieve this.[1]
-
Reduce the Initial Concentration: Start with a slightly more dilute solution (by adding a small amount of extra solvent) to lower the supersaturation level upon cooling.[1]
-
Use a Different Solvent: The choice of solvent can significantly impact crystal habit.
Category 4: Purity and Impurity Rejection
Question 7: My final product is not pure, even after crystallization. How can impurities be carried over, and how can I prevent this?
Impurities can compromise your final product in several ways:[14]
-
Surface Adsorption: Impurities can adhere to the surface of the crystals. A thorough wash with a cold, fresh solvent is crucial to remove these.
-
Inclusion: During rapid crystal growth, pockets of mother liquor containing impurities can become trapped within the crystal lattice.[14] Slower crystallization is key to preventing this.[15]
-
Co-crystallization: If an impurity has a similar structure to your target compound, it may be incorporated into the crystal lattice, forming a solid solution.[14] In such cases, multiple recrystallizations may be necessary, or a different purification technique (like chromatography) may be required.
The presence of impurities can also affect the crystallization process itself, sometimes inhibiting nucleation or altering crystal morphology.[16][17][18]
// Nodes Start [label="Impure Crystalline Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Wash [label="Analyze Wash Liquid", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Recrystallize Slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Product [label="Analyze Final Product", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="High Purity Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity_Included [label="Impurity Included/\nCo-crystallized", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Consider_Alt [label="Consider Alternative\nPurification (e.g., Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Wash; Wash -> Analyze_Wash; Analyze_Wash -> Recrystallize [label="Impurity Present"]; Analyze_Wash -> Analyze_Product [label="Impurity Absent"]; Recrystallize -> Analyze_Product; Analyze_Product -> Pure [label="Purity OK"]; Analyze_Product -> Impurity_Included [label="Purity Not OK"]; Impurity_Included -> Consider_Alt; } caption [label="Troubleshooting Product Purity", shape=plaintext, fontsize=10];
Question 8: Can the pH of the crystallization medium affect the yield and purity of my aromatic hydantoin?
Yes, pH can be a critical but often overlooked parameter, especially for hydantoins with acidic or basic functional groups on the aromatic ring.
-
Solubility: The solubility of your compound can be highly pH-dependent.[19][20][21] Adjusting the pH can be a powerful tool to control the point of saturation. For instance, if your aromatic hydantoin has a carboxylic acid group, it will be more soluble at a higher pH.
-
Impurity Rejection: If an impurity's solubility is also pH-dependent, you can adjust the pH to maximize the solubility of the impurity while minimizing the solubility of your target compound, thus enhancing purification.
References
- Troubleshooting - Chemistry LibreTexts. (2022).
- Hydantoin - Solubility of Things. (n.d.).
- Pharmaceutical Crystallization in drug development - Syrris. (n.d.).
- Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin. (2020). The Journal of Physical Chemistry A.
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing.
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015).
- Guide for crystallization. (n.d.).
- Recent Developments in Hydantoin Chemistry. (2020). ResearchGate.
- Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin. (2020). PubMed.
- Insight into Crystallization Mechanisms of Polymorphic Hydrate Systems. (2022). ResearchGate.
- Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2021). MDPI.
- Crystallization of the hydantoin transporter Mhp1 from Microbacterium liquefaciens. (2007). Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
- Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (2010). IFAC Proceedings Volumes.
- Development of Crystallization Processes for Pharmaceutical Applications. (2007). LACCEI.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2008). Organic Process Research & Development.
- SOP: CRYSTALLIZATION. (n.d.).
- Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system. (2021). Scientific Reports.
- Co-crystallization: Technique for improvement of pharmaceutical properties. (2017). ResearchGate.
- Optimization of batch cooling crystallization. (2019). ResearchGate.
- Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative. (2010). ResearchGate.
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (2015). International Journal of Chemical Engineering and Applications.
- Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023). Technobis.
- Impact of impurities on crystal growth. (2023). Nature Communications.
- Factors affecting crystallization of hydrates. (2010). Journal of Pharmacy and Pharmacology.
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals.
- Crystallization and preliminary X-ray diffraction analysis of a thermostable d-hydantoinase from the mesophilic Bacillus sp. AR9. (2002). Acta Crystallographica Section D: Biological Crystallography.
- Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. (2011). Molecules.
- The influence of impurities and solvents on crystallization. (2001). ResearchGate.
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2022). Membranes.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2022). Organic Process Research & Development.
- Effect of Impurities on the Growth Kinetics of Crystals. (2002). ResearchGate.
- How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018). ResearchGate.
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2022). Crystal Growth & Design.
- Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. (2011). ResearchGate.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1982). National Technical Information Service.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development.
- An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.
- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. (2018). Journal of Medicinal Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. syrris.com [syrris.com]
- 3. ijcea.org [ijcea.org]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. unifr.ch [unifr.ch]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Oiling Out in Hydantoin Derivative Recrystallization
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that the purification of active pharmaceutical ingredients (APIs) is a critical step where precision and predictability are paramount. The recrystallization of hydantoin derivatives, a common scaffold in medicinal chemistry, often presents a significant challenge: "oiling out."
This guide is designed to move beyond simple procedural lists. It provides a deep dive into the causative mechanisms of oiling out and equips you with robust, field-proven strategies to prevent and resolve this phenomenon. Our goal is to empower you with the expertise to design self-validating crystallization protocols that ensure the purity and quality of your compounds.
Section 1: Understanding the Phenomenon - The "Why" Behind Oiling Out
FAQ: What exactly is "oiling out" and why is it a problem?
Answer: Oiling out, technically known as liquid-liquid phase separation (LLPS), is a non-crystalline pathway where a solute separates from a supersaturated solution as a second liquid phase (an "oil") rather than as solid crystals.[1][2][3] This oil is a highly concentrated, solute-rich liquid that is immiscible with the primary solvent.
This phenomenon is detrimental to purification for several key reasons:
-
Impurity Entrapment: The oil phase often acts as a better solvent for impurities than the bulk crystallization solvent. When this oil eventually solidifies, it traps these impurities, leading to a product of low purity.[1][4][5]
-
Amorphous Product Formation: The rapid, uncontrolled solidification of the oil typically results in an amorphous, glassy, or gummy material, not the well-defined crystalline solid required for pharmaceutical applications.[1][6]
-
Process Inefficiency: Oiled-out products are difficult to handle, filter, and dry, leading to significant yield losses and batch-to-batch inconsistency.[1]
The core cause of oiling out is the creation of a supersaturated state that is so high it crosses into a thermodynamically unstable region where the system can lower its energy more rapidly by forming a liquid than by organizing into an ordered crystal lattice.[1][6] This is often a kinetic issue, meaning the rate at which supersaturation is generated outpaces the rate of crystal nucleation and growth.[1]
Caption: A decision-making flowchart for troubleshooting an oiling out event.
FAQ: My solution has oiled out. What is the immediate course of action?
Answer: The primary immediate action is to reheat the mixture until the oil redissolves completely, forming a single clear phase again. [5][7]Once clear, add a small amount (5-10% by volume) of additional hot solvent. This reduces the overall concentration, effectively lowering the supersaturation you will achieve at any given temperature during cooling. Then, attempt to cool the solution again, but at a much slower rate.
FAQ: I tried reheating and adding more solvent, but it just oiled out again. What's next?
Answer: This is a strong indication that the chosen solvent system is fundamentally unsuitable for your hydantoin derivative. At this point, it is best to remove the solvent entirely (e.g., via rotary evaporation) to recover your crude material. Then, you must return to the solvent screening stage and select a new solvent or solvent combination with different properties (e.g., different polarity or hydrogen bonding capability). [8]
FAQ: I added my precious seed crystals and they just dissolved! What happened?
Answer: This means your solution was not yet supersaturated when you added the seeds; it was still in the undersaturated region. [1]You added them at too high a temperature. Reheat the solution to ensure everything is dissolved, then cool it further down before attempting to add the seeds again. A good rule of thumb is to cool the solution until it just starts to show the very first signs of faint cloudiness (nucleation), then reheat to clarify, and then add the seeds. This ensures you are in the metastable zone.
References
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- ACS Publications. (n.d.). Overview of Secondary Nucleation: From Fundamentals to Application. Industrial & Engineering Chemistry Research.
- Taylor & Francis Online. (n.d.). Secondary Nucleation: Mechanisms and Models.
- JoVE. (2025). Crystal Growth: Principles of Crystallization.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
- Wikipedia. (n.d.). Nucleation.
- Alaqua Inc. (2025). Exploring the Role of Nucleation in Crystallization Processes.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Unnamed Source. (2024).
- ACS Publications. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development.
- Unnamed Source. (n.d.).
- ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?.
- ACS Publications. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design.
- ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization.
- ResearchGate. (2025). Crystallization in the Presence of a Liquid−Liquid Phase Separation.
- ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process.
- PubMed Central. (n.d.). Protein Phase Behavior in Aqueous Solutions: Crystallization, Liquid-Liquid Phase Separation, Gels, and Aggregates.
- YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.
- J-Stage. (n.d.). Induction Periods for Lipid Crystallization of Various Vegetable Oils.
- ResearchGate. (2025). Effect of cooling rate on lipid crystallization in oil-in-water emulsions.
- Unnamed Source. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- Unnamed Source. (n.d.). (116b)
- ResearchGate. (2022). (PDF) Effect of Cooling Rate on the Oleogel Properties of Wax–Wax-Hydrolyzate Mixtures.
- Unnamed Source. (n.d.).
- R Discovery. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
- MDPI. (2024). Experiment and Simulation Study on the Cooling Performance of Oil-Cooling PMSM with Hairpin Winding.
- YouTube. (2020). explaining the different cooling rate of quenchants -HSC Engineering Studies.
- Reddit. (2024). Recrystallization Issues. r/Chempros.
- ACS Publications. (n.d.). Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative. Crystal Growth & Design.
- ResearchGate. (2025). Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative.
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 5-(p-Hydroxyphenyl)hydantoin for Bioassays
Welcome to the technical support center for 5-(p-Hydroxyphenyl)hydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubilizing this compound for various bioassays. We understand that achieving an appropriate and stable solution is critical for obtaining reliable and reproducible experimental results. This resource will delve into the chemical properties of 5-(p-Hydroxyphenyl)hydantoin, explore various solubilization strategies, and offer step-by-step protocols to address common challenges.
Understanding the Challenge: The Chemical Nature of 5-(p-Hydroxyphenyl)hydantoin
5-(p-Hydroxyphenyl)hydantoin, a major metabolite of the anti-epileptic drug phenytoin, possesses a chemical structure that contributes to its poor aqueous solubility.[1][2] Its hydantoin ring and phenyl group are largely nonpolar, while the phenolic hydroxyl group offers a site for ionization, making its solubility pH-dependent. Effectively solubilizing this compound requires a careful consideration of these properties to ensure its stability and availability for biological assays.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 5-(p-Hydroxyphenyl)hydantoin.
Q1: What is the expected aqueous solubility of 5-(p-Hydroxyphenyl)hydantoin?
Q2: Why is my 5-(p-Hydroxyphenyl)hydantoin not dissolving in my aqueous buffer?
Direct dissolution in aqueous buffers is often challenging due to the compound's hydrophobic nature. The neutral pH of many biological buffers may not be optimal for solubilizing this weakly acidic compound.
Q3: Can I use DMSO to dissolve 5-(p-Hydroxyphenyl)hydantoin? What are the potential risks?
Yes, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a stock solution of 5-(p-Hydroxyphenyl)hydantoin. However, it is crucial to be mindful of the final concentration of DMSO in your bioassay. High concentrations of DMSO can be toxic to cells, affecting cell viability, membrane permeability, and even interfering with assay signals.[4][5][6][7][8] It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize these effects.[4][7]
Q4: How does pH affect the solubility of 5-(p-Hydroxyphenyl)hydantoin?
As a phenolic compound, 5-(p-Hydroxyphenyl)hydantoin is a weak acid. Its solubility in aqueous solutions is expected to increase as the pH becomes more alkaline (basic).[9][10][11] At higher pH, the phenolic hydroxyl group deprotonates to form a more polar phenolate salt, which is more readily soluble in water. However, it's important to note that high pH can also lead to the degradation of phenolic compounds over time.[9][12][13]
Q5: Are there alternatives to DMSO for solubilizing this compound?
Yes, several other strategies can be employed, either alone or in combination. These include the use of other co-solvents like ethanol or polyethylene glycol (PEG), pH adjustment, and the use of solubilizing excipients like cyclodextrins.[14][15][16][17]
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed protocols and the rationale behind them to help you overcome common solubility issues.
Method 1: The Co-Solvent Approach Using DMSO
This is the most common starting point for solubilizing poorly soluble compounds for in vitro assays.
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of 5-(p-Hydroxyphenyl)hydantoin powder.
-
Add a minimal amount of 100% DMSO to dissolve the compound completely. Aim for a high concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Serial Dilution:
-
Perform serial dilutions of your DMSO stock solution with your aqueous assay buffer to achieve the desired final concentrations.
-
Crucial Step: When diluting, add the DMSO stock to the buffer and mix immediately. Do not add the buffer to the DMSO stock, as this can cause the compound to precipitate out of solution.
-
-
Final DMSO Concentration Check:
-
Calculate the final percentage of DMSO in your highest concentration test well. Ensure this is within the acceptable limits for your specific cell line or assay (typically ≤ 0.5%).
-
Causality Behind Experimental Choices:
-
High-Concentration Stock: This minimizes the volume of organic solvent introduced into the aqueous assay medium, thereby reducing potential solvent-induced artifacts or toxicity.
-
Adding Stock to Buffer: This method, known as "diluting out," ensures that the compound is rapidly dispersed in the larger volume of the aqueous phase, preventing localized supersaturation and precipitation.
Data Presentation: DMSO Concentration and its Effect on Cell Viability
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal impact.[4] | Ideal for sensitive assays and long-term incubations. |
| 0.1% - 0.5% | May have minimal to moderate effects depending on the cell type and exposure time.[7] | Often an acceptable range, but preliminary toxicity tests are recommended. |
| > 0.5% | Increased risk of cytotoxicity, altered cell function, and assay interference.[4][7] | Avoid if possible, or conduct rigorous vehicle controls. |
Method 2: pH-Adjusted Solubilization
This method leverages the acidic nature of the phenolic hydroxyl group to enhance aqueous solubility.
Protocol:
-
Prepare an Alkaline Stock Solution:
-
Dissolve 5-(p-Hydroxyphenyl)hydantoin in a small amount of a basic solution, such as 0.1 M NaOH. The alkaline pH will deprotonate the phenolic hydroxyl group, forming the more soluble sodium salt.
-
Once dissolved, immediately dilute this stock solution into your final assay buffer. The buffering capacity of your final medium should bring the pH back to a physiologically acceptable range.
-
-
pH Verification:
-
After dilution, check the final pH of your solution to ensure it is within the acceptable range for your bioassay.
-
Causality Behind Experimental Choices:
-
Alkaline Dissolution: The formation of the phenolate salt dramatically increases the polarity and, therefore, the aqueous solubility of the molecule.[9][11]
-
Buffering: The use of a well-buffered assay medium is critical to neutralize the added base and prevent pH-induced stress on cells or alterations to protein function.
Mandatory Visualization: pH-Dependent Solubility of a Phenolic Compound
Caption: Ionization state and solubility of 5-(p-Hydroxyphenyl)hydantoin at different pH values.
Method 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[18][19][20]
Protocol:
-
Prepare a Cyclodextrin Solution:
-
Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. The concentration of the cyclodextrin will depend on the required concentration of your compound and the stoichiometry of complex formation.
-
-
Complexation:
-
Add the powdered 5-(p-Hydroxyphenyl)hydantoin directly to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.
-
-
Sterilization:
-
Sterile-filter the final solution before use in cell-based assays.
-
Causality Behind Experimental Choices:
-
Inclusion Complex Formation: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the nonpolar portions of 5-(p-Hydroxyphenyl)hydantoin, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex in water.[19]
Mandatory Visualization: Solubilization Workflow Decision Tree
Caption: Decision tree for selecting a solubilization method.
Summary and Best Practices
-
Always perform a vehicle control: In any bioassay, it is essential to include a control group that is treated with the same concentration of the solvent (e.g., DMSO, pH-adjusted buffer, or cyclodextrin solution) without the compound to account for any effects of the vehicle itself.
-
Visually inspect for precipitation: Before adding your compound to the assay, always visually inspect the solution for any signs of precipitation. If precipitation occurs upon dilution, you may need to lower the stock concentration or try an alternative solubilization method.
-
Consider compound stability: Be aware that factors like pH and prolonged storage in certain solvents can affect the stability of your compound. It is advisable to prepare fresh solutions for your experiments.
By understanding the chemical properties of 5-(p-Hydroxyphenyl)hydantoin and systematically applying these troubleshooting strategies, you can achieve reliable and reproducible results in your bioassays.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
- Solubility enhancement and application of cyclodextrins in local drug delivery - SpringerLink. (2019).
- Co-solvency and anti-solvent method for the solubility enhancement - IntechOpen. (2024).
- DMSO in cell based assays - Scientist Solutions. (2025).
- What is the relation between the solubility of phenolic compounds and pH of solution? - ResearchGate. (2016).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024).
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.).
- Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
- What effects does DMSO have on cell assays? - Quora. (2017).
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.).
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. (n.d.).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO - Case studies. (n.d.).
- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - NIH. (n.d.).
- How does pH affect the solubility of phenolic acid? - ResearchGate. (2016).
- Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. (2025).
- Effect of pH on the stability of plant phenolic compounds - PubMed. (n.d.).
- 5-(p-Hydroxyphenyl)-5-phenylhydantoin 98 2784-27-2 - Sigma-Aldrich. (n.d.).
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem. (n.d.).
- 5-(4-hydroxyphenyl)-5-phenylhydantoin - ChemicalBook. (n.d.).
- Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed. (n.d.).
Sources
- 1. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Hydantoin Isomers
Welcome to the technical support center for the chromatographic separation of hydantoin isomers. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to common challenges encountered in the laboratory. This resource moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and develop robust, reliable HPLC methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of method development for hydantoin isomers.
Q1: What are the primary HPLC modes for separating hydantoin isomers?
The choice of HPLC mode depends on the nature of the isomers. For diastereomers or constitutional isomers , standard Reverse-Phase (RP-HPLC) is the most common starting point. For enantiomers (chiral isomers), specialized techniques are required, most frequently Normal-Phase (NP-HPLC) using a Chiral Stationary Phase (CSP).[1][2] Some success has also been achieved using chiral mobile phase additives in a reverse-phase mode.[3]
Q2: Why is mobile phase pH so critical for separating hydantoin isomers?
Mobile phase pH is arguably the most powerful tool for manipulating the selectivity of ionizable compounds like hydantoins.[4][5] The hydantoin ring system contains acidic protons, and various derivatives can have acidic or basic functional groups. The pH of the mobile phase dictates the ionization state (charge) of these groups.[6][7]
-
Ionized analytes are more polar and will have shorter retention times in RP-HPLC.
-
Neutral (un-ionized) analytes are more hydrophobic and will be retained longer. By carefully adjusting the pH, you can alter the retention time of different isomers to different extents, thereby improving their separation (selectivity).[6] For robust methods, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionization state.[4][5]
Q3: What are the most common organic modifiers, and how do I choose one?
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC.[8]
-
Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and its unique selectivity, particularly for compounds with π-π interactions.
-
Methanol is a protic solvent and can offer different selectivity through its hydrogen-bonding capabilities.[8]
The choice is empirical. If ACN does not provide adequate resolution, substituting it with MeOH is a standard method development step that can significantly alter selectivity and resolve co-eluting peaks.[9][10] For chiral separations in normal-phase mode, alcohols like 2-propanol (IPA) and ethanol are typically used as modifiers with a non-polar solvent like n-hexane.[1][11]
Q4: What type of column is best for the chiral separation of hydantoin enantiomers?
Polysaccharide-based Chiral Stationary Phases (CSPs) are overwhelmingly the most successful for resolving hydantoin enantiomers.[12] Columns with stationary phases made of cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability and high resolving power for this class of compounds.[1][13]
Troubleshooting Guide
This guide is structured by common chromatographic problems. Each entry explains the potential causes, provides a detailed protocol for resolution, and includes visuals to clarify the optimization process.
Issue 1: Poor Resolution Between Hydantoin Isomers (Non-Chiral)
Poor resolution is the most frequent challenge. The primary mobile phase parameters to investigate are solvent strength, pH, and organic modifier type.
Cause A: Suboptimal Mobile Phase Strength (% Organic Modifier)
Scientific Rationale: The concentration of the organic modifier in the mobile phase controls the overall retention of analytes in RP-HPLC. If the mobile phase is too "strong" (too much organic solvent), all isomers will elute quickly near the solvent front with no separation. If it is too "weak," run times become excessively long, and peaks broaden, which also degrades resolution.
Experimental Protocol: Optimizing Solvent Strength
-
Scouting Gradient: Begin with a broad gradient run (e.g., 5% to 95% ACN over 20-30 minutes) to determine the approximate organic solvent concentration at which the isomers elute.
-
Isocratic Estimation: Based on the scouting run, estimate a starting isocratic mobile phase composition.
-
Systematic Adjustment: Prepare a series of mobile phases with systematically varied organic content (e.g., 40%, 45%, 50%, 55% ACN).
-
Injection and Evaluation: Inject the isomer mixture using each mobile phase and record the retention times (t_R) and peak widths.
-
Calculate Resolution: Calculate the resolution (R_s) for the critical pair in each run. The goal is to achieve R_s ≥ 1.5.
-
Select Optimum: Choose the composition that provides the best balance of resolution and acceptable run time.
Data Presentation: Effect of Acetonitrile Concentration on Resolution
| % Acetonitrile (v/v) | Retention Time (t_R) - Isomer 1 (min) | Retention Time (t_R) - Isomer 2 (min) | Resolution (R_s) |
| 55% | 3.1 | 3.3 | 0.8 |
| 50% | 4.5 | 4.9 | 1.4 |
| 45% | 6.2 | 7.0 | 1.9 |
| 40% | 9.8 | 11.1 | 1.7 |
This table illustrates how decreasing the solvent strength increases retention and, up to a point, improves resolution.
Cause B: Inappropriate Mobile Phase pH
Scientific Rationale: As discussed in the FAQs, pH controls the ionization state of hydantoins. Two isomers with slightly different pKa values can have their relative hydrophobicities significantly altered by a change in pH, providing a powerful mechanism to control selectivity (α), which is a key component of resolution.
Experimental Protocol: pH Optimization Workflow
-
Determine Analyte pKa: If possible, find the pKa values of your hydantoin isomers from literature or predictive software.
-
Select a Buffer: Choose a buffer with a pKa within +/- 1 unit of your desired mobile phase pH. Common choices include phosphate for pH 2-3 and 6-8, and acetate for pH 4-6. A typical starting buffer concentration is 10-25 mM.[14]
-
Systematic pH Adjustment: Prepare mobile phases at different pH values. For an acidic hydantoin, you might test pH values of 2.5, 3.0, 3.5, and 4.0.
-
Evaluate Selectivity: Inject your sample at each pH and observe the change in retention times and elution order. A change in elution order is a strong indicator of a successful selectivity adjustment.
-
Refine and Finalize: Once an optimal pH is found, you can perform fine-tuning of the organic modifier percentage as described previously.
Visualization: pH Optimization Workflow
Caption: Workflow for optimizing mobile phase pH.
Issue 2: Pronounced Peak Tailing
Peak tailing is often observed for hydantoin derivatives containing basic nitrogen atoms. It compromises peak integration, reduces accuracy, and degrades resolution.
Scientific Rationale: In RP-HPLC, the silica backbone of the stationary phase has residual silanol groups (-Si-OH). At mobile phase pH values above ~3.5, these groups can become ionized (-Si-O⁻), creating negatively charged sites.[8] Positively charged (protonated) basic analytes can then undergo secondary ionic interactions with these sites, causing a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.[15]
Experimental Protocol: Mitigating Peak Tailing
-
Lower Mobile Phase pH: The most effective first step is to lower the mobile phase pH to below 3.0 using an appropriate buffer (e.g., phosphate or formic acid).[14] This protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing them and preventing the secondary ionic interaction.
-
Increase Buffer Concentration: If tailing persists, gradually increasing the buffer concentration (e.g., from 10 mM to 25 mM or 50 mM) can help. The higher ionic strength of the mobile phase helps to shield the charged silanol sites.[14] Be mindful of increasing system backpressure.
-
Confirm Column Type: Ensure you are using a high-purity, end-capped C18 or C8 column. End-capping is a chemical process that derivatizes most of the residual silanols, making the surface less active and significantly reducing tailing for basic compounds.[14]
-
Check for Sample Overload: Injecting too high a concentration of your sample can saturate the column and cause peak distortion.[16][17] To test for this, dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, sample overload was the cause.
Visualization: Mechanism of Peak Tailing and Mitigation
Caption: Ionic interactions causing peak tailing and its mitigation by pH control.
Issue 3: Failure to Separate Enantiomers
Separating enantiomers requires a chiral environment, which is not present in standard HPLC. This is achieved by using a Chiral Stationary Phase (CSP).
Scientific Rationale: CSPs contain a chiral selector immobilized on the silica surface. The two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of formation and stability, causing one enantiomer to be retained longer than the other, thus enabling their separation. For hydantoins, polysaccharide-based CSPs create chiral grooves and pockets where interactions like hydrogen bonding, dipole-dipole, and π-π stacking contribute to chiral recognition.[1][12]
Experimental Protocol: Chiral Separation in Normal Phase
-
Column Selection: Select a polysaccharide-based CSP. Chiralpak® AD® (amylose-based) or Chiralcel® OD® (cellulose-based) are excellent starting points and have shown broad success for hydantoin derivatives.[1][2][12]
-
Mobile Phase Preparation: The standard mobile phase is a mixture of n-hexane and an alcohol modifier, typically 2-propanol (IPA) or ethanol.[1] A common starting point is 90:10 (v/v) n-hexane:IPA.
-
Optimization:
-
If resolution is poor and retention is short, decrease the percentage of the alcohol modifier (e.g., move from 10% IPA to 5% IPA). This will increase retention and allow for more interaction with the CSP, often improving resolution.
-
If run times are too long, cautiously increase the percentage of the alcohol modifier.
-
If resolution is still insufficient, try switching the alcohol modifier (e.g., from IPA to ethanol), as this can alter the selectivity.
-
Data Presentation: Effect of Alcohol Modifier on Chiral Separation
| Mobile Phase Composition (n-Hexane:IPA, v/v) | Retention Time (t_R) - Enantiomer 1 (min) | Retention Time (t_R) - Enantiomer 2 (min) | Resolution (R_s) |
| 80:20 | 5.4 | 5.7 | 0.9 |
| 85:15 | 7.1 | 7.8 | 1.6 |
| 90:10 | 10.2 | 11.8 | 2.5 |
| 95:5 | 18.5 | 22.1 | 2.8 |
This table shows that reducing the modifier concentration increases both retention and resolution, with 90:10 providing an optimal balance.
References
- Kartozia, I., Kanyonyo, M., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465.
- BenchChem (2025). Resolving peak tailing in HPLC analysis of hydantoin compounds. BenchChem Technical Support.
- ResearchGate (2002).
- Ghanemi, A., et al. (2022).
- Wang, E., et al. (2004). [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. PubMed.
- Semantic Scholar.
- ResearchGate (2010). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis.
- ResearchGate (2014). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Request PDF.
- YouTube (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ACE HPLC Columns. HPLC Troubleshooting Guide. ACE HPLC.
- Hawach Scientific (2023).
- Waters Corporation (2023). Troubleshooting Peak Shape Problems in HPLC.
- YMC (n.d.).
- Chromatography Forum (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- International Labmate (2023). The Critical Role of Mobile Phase pH in Chromatography Separations.
- ResearchGate (2016). The influence of organic modifier of mobile phase on chiral separation...
- Restek (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Restek.
- Dolan, J. W. (2002). Back to Basics: The Role of pH in Retention and Selectivity.
- J. K. Snyder, L. R. (2004). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- Chromatography Today (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
- Phenomenex (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. mdpi.com [mdpi.com]
- 3. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Figure 2 from Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hplc.eu [hplc.eu]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH)
Welcome to the dedicated technical support center for the analysis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of HPPH analysis and ensure the integrity of their results. As the primary metabolite of the widely used anti-epileptic drug phenytoin, accurate quantification of HPPH is critical in pharmacokinetic, toxicological, and clinical studies.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to minimize the degradation of HPPH during experimental procedures. Our approach is rooted in a deep understanding of the chemical properties of HPPH and field-proven analytical methodologies.
Understanding HPPH Stability: A Proactive Approach to Degradation
HPPH, possessing both a hydantoin ring and a phenolic hydroxyl group, is susceptible to degradation under various conditions encountered during routine analysis. Understanding these vulnerabilities is the first step toward mitigating them. Degradation can lead to inaccurate quantification, misinterpretation of data, and compromised study outcomes. The primary pathways of degradation to consider are hydrolysis, oxidation, and photodegradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the analysis of HPPH. Each issue is followed by a detailed explanation of the potential causes and actionable solutions.
Issue 1: Low Analyte Recovery or Inconsistent Results
Potential Cause A: pH-Induced Hydrolysis of the Hydantoin Ring
The hydantoin ring in HPPH is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to ring-opening and the formation of hydantoic acid derivatives.[1][2][3] This is a critical consideration when preparing samples and selecting mobile phase conditions for liquid chromatography.
Solutions:
-
pH Control of Samples and Standards: Maintain the pH of all solutions containing HPPH in a slightly acidic to neutral range (pH 4-7). Use appropriate buffer systems to ensure pH stability.
-
Mobile Phase Optimization: For HPLC analysis, a mobile phase with a pH below 7 is recommended to prevent on-column degradation. A common choice is a phosphate buffer with a pH adjusted to the acidic range.[4]
-
Temperature Management: Avoid excessive heat during sample preparation and analysis, as elevated temperatures can accelerate hydrolysis.
Potential Cause B: Oxidative Degradation
The phenolic hydroxyl group makes HPPH susceptible to oxidation.[5] This can be initiated by exposure to atmospheric oxygen, metal ions, or oxidizing agents. Oxidative degradation can lead to the formation of quinone-type structures or other degradation products, resulting in a loss of the parent analyte.
Solutions:
-
Use of Antioxidants: For long-term storage of stock solutions, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT).
-
Degassed Solvents: Use freshly degassed solvents for sample preparation and mobile phases to minimize dissolved oxygen.
-
Chelating Agents: If metal ion contamination is suspected (e.g., from containers or reagents), the addition of a chelating agent like EDTA can be beneficial.
-
Inert Atmosphere: For highly sensitive samples, preparation and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Issue 2: Appearance of Ghost Peaks or Unexpected Degradants in the Chromatogram
Potential Cause A: Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of HPPH. The parent drug, phenytoin, is known to undergo photodegradation to form benzophenone, and it is plausible that HPPH could follow a similar pathway or other light-induced degradative reactions.[6][7][8]
Solutions:
-
Light Protection: Protect all solutions containing HPPH from light by using amber vials or wrapping containers with aluminum foil.
-
Controlled Laboratory Lighting: Minimize exposure to direct sunlight or strong artificial light in the laboratory.
-
Autosampler Trays: If using an autosampler for extended periods, ensure the sample tray is covered or located in a dark environment.
Potential Cause B: Thermal Degradation
Elevated temperatures can lead to the thermal decomposition of HPPH. Studies on phenytoin have shown that it can be unstable at temperatures above 150°C, and while analytical conditions are typically milder, prolonged exposure to even moderately elevated temperatures (e.g., in a heated autosampler) can contribute to degradation.[9][10]
Solutions:
-
Temperature-Controlled Autosampler: Use a refrigerated autosampler set to a low temperature (e.g., 4°C) to maintain sample stability during long analytical runs.
-
Avoid Excessive Heat During Sample Preparation: If heating is required for dissolution, use the lowest effective temperature for the shortest possible duration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing HPPH stock solutions?
A1: Based on the susceptibility of the hydantoin ring to alkaline hydrolysis, it is recommended to store HPPH stock solutions in a slightly acidic to neutral pH range (pH 4-7). Buffering the solution can help maintain a stable pH.
Q2: I am analyzing HPPH in plasma/urine samples. Are there any specific precautions I should take?
A2: Biological matrices can contain enzymes that may degrade HPPH. It is crucial to process these samples promptly and store them at low temperatures (e.g., -80°C) until analysis. For urine samples, which can have a variable pH, adjusting the pH to a slightly acidic value upon collection can help preserve the analyte. Additionally, HPPH is often present as a glucuronide conjugate in biological samples.[11] Depending on the analytical goal, a hydrolysis step (enzymatic or acidic) may be necessary to measure total HPPH.[12] Be aware that harsh acidic hydrolysis conditions can also lead to degradation of the released HPPH.
Q3: My HPLC method for phenytoin seems to work for HPPH, but I'm seeing some peak tailing. What could be the cause?
A3: Peak tailing for HPPH can be due to secondary interactions between the phenolic hydroxyl group and the stationary phase. To mitigate this, ensure the pH of the mobile phase is low enough to suppress the ionization of the phenolic group (pKa of the phenolic proton is approximately 10). Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask active sites on the silica backbone of the column.
Q4: How can I confirm that the degradation I'm observing is not an artifact of my analytical method?
A4: Performing forced degradation studies is a systematic way to understand the degradation pathways of HPPH and to ensure your analytical method is "stability-indicating."[13][14] This involves subjecting HPPH to stress conditions (acid, base, oxidation, heat, and light) and then analyzing the stressed samples with your method. A stability-indicating method will be able to resolve the intact HPPH peak from all the degradation product peaks.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for HPPH
This protocol provides a starting point for developing a robust, stability-indicating HPLC method for the quantification of HPPH.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like HPPH. |
| Mobile Phase | Acetonitrile:25 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v) | The acidic pH minimizes peak tailing from the phenolic group and prevents hydrolysis of the hydantoin ring. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good efficiency and reasonable run times. |
| Detection | UV at 220 nm | HPPH has a UV absorbance in this region. |
| Column Temperature | 30°C | Provides reproducible retention times while avoiding thermal degradation. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Autosampler Temp. | 4°C | Minimizes degradation of samples waiting for injection. |
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of HPPH in methanol or a mixture of methanol and water. Store at 4°C in amber vials. Prepare working standards by diluting the stock solution with the mobile phase.
-
Biological Samples (Plasma/Serum): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma/serum. Vortex and centrifuge. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Biological Samples (Urine): Dilute the urine sample with the mobile phase. If conjugated HPPH is to be measured, an enzymatic hydrolysis step with β-glucuronidase should be performed prior to dilution.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps to assess the stability of HPPH and validate the stability-indicating nature of your analytical method.
Caption: Workflow for a forced degradation study of HPPH.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of HPPH based on its chemical structure and the known degradation of related compounds.
Caption: Potential degradation pathways of HPPH.
References
- Photo-Conversion of Phenytoin to Ecotoxicological Substance Benzophenone by Ultraviolet Light Irradiation in Aqueous Media. J-Stage. [Link][6][8]
- The products of phenytoin decomposition when it is thermally treated at temperatures higher than 200°C.
- Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determin
- Stress Degradation Study.
- Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin. PubMed. [Link][5]
- Postulated mechanism for the formation of products from phenytoin photolysis in presence of sodium persulfate.
- IR-spectra of phenytoin-titania reservoirs thermally treated at different temperatures as indicated in the legend.
- Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2. [Link][1]
- A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Touro Scholar. [Link][4]
- Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas.
- Hydrolysis of hydantoin to hydantoin acid.
- Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed. [Link][12]
- 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | C21H20N2O9. PubChem. [Link][11]
Sources
- 1. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo-Conversion of Phenytoin to Ecotoxicological Substance Benzophenone by Ultraviolet Light Irradiation in Aqueous Media [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | C21H20N2O9 | CID 135250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijirt.org [ijirt.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Profiles of Phenytoin and its Primary Metabolite, 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Progenitor Drug and its Metabolically Inactive Offspring
In the landscape of antiepileptic drugs (AEDs), phenytoin stands as a cornerstone therapeutic agent, widely utilized for the management of generalized tonic-clonic seizures and complex partial seizures.[1] Its discovery and clinical implementation marked a significant advancement in the treatment of epilepsy. The biotransformation of phenytoin in the body primarily yields 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, also known as p-hydroxyphenytoin (p-HPPH).[2][3] This guide provides a detailed comparative analysis of the anticonvulsant activity of phenytoin and its major metabolite, p-HPPH.
While structurally similar, the pharmacological profiles of these two molecules are vastly different. Phenytoin exhibits robust anticonvulsant properties, a characteristic that is not shared by its metabolite.[4][5] This comparative guide will delve into the experimental data, or lack thereof, for the anticonvulsant efficacy of p-HPPH, juxtaposed with the well-established profile of phenytoin. We will explore the underlying mechanisms of action, the experimental protocols used to assess anticonvulsant activity, and the structural nuances that likely dictate their divergent pharmacological activities. This analysis serves to underscore the critical role of metabolic profiling in drug development and to provide a clear, evidence-based comparison for researchers in the field of neurology and medicinal chemistry.
Comparative Anticonvulsant Efficacy: A Clear Distinction
The standard preclinical screening for anticonvulsant drugs typically involves the maximal electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures.[6] Phenytoin has been extensively characterized in these models, consistently demonstrating dose-dependent protection in the MES test.[7] Conversely, a thorough review of the scientific literature reveals a consensus that the metabolites of phenytoin, including p-HPPH, do not exhibit significant pharmacological activity.[4][5]
| Compound | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (TD50/ED50) |
| Phenytoin | Mouse | MES | ~10.4 - 30 | ~64.6 | ~2.2 - 6.2 |
| This compound (p-HPPH) | Mouse | MES & scPTZ | Inactive | Not Established | Not Applicable |
Note: ED50 and TD50 values for phenytoin can vary depending on the specific strain of mouse and experimental conditions.[8][9]
The data unequivocally demonstrates that while phenytoin is a potent anticonvulsant, its primary metabolite, p-HPPH, is considered inactive in standard preclinical seizure models.[4][5]
Mechanism of Action: The Basis of Divergent Activity
The anticonvulsant effect of phenytoin is primarily attributed to its ability to modulate voltage-gated sodium channels in neurons.[1][10] By binding to these channels, phenytoin stabilizes the neuronal membrane and limits the repetitive firing of action potentials, which is a hallmark of seizure activity.[10] This action is use-dependent, meaning that phenytoin preferentially binds to and blocks sodium channels that are being rapidly and repetitively activated, as occurs during a seizure, while having less effect on normal neuronal firing.
The lack of anticonvulsant activity in p-HPPH is likely due to the introduction of a hydroxyl group on one of the phenyl rings. This modification significantly increases the polarity of the molecule, which can affect its ability to cross the blood-brain barrier and interact with its target, the voltage-gated sodium channel. Structure-activity relationship studies of hydantoin derivatives have shown that substitutions on the phenyl rings can dramatically alter anticonvulsant potency.[9] Specifically, the introduction of polar groups like hydroxyl (-OH) has been found to render the compounds less active or inactive.[9]
Caption: Mechanism of action of Phenytoin.
Experimental Protocols: Assessing Anticonvulsant Activity
The determination of anticonvulsant efficacy relies on standardized and validated preclinical models. The following are detailed protocols for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are fundamental in the initial screening of potential antiepileptic drugs.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compound (Phenytoin) and vehicle control
-
Administration tools (e.g., oral gavage needles, syringes)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle to groups of mice (typically 8-10 per group) at various doses. The route of administration (e.g., intraperitoneal, oral) and pretreatment time should be consistent.
-
Electrode Application: At the time of peak drug effect, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic phase is considered the endpoint of protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Caption: Experimental workflow for the MES test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold.
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution
-
Test compound and vehicle control
-
Syringes and needles for subcutaneous injection
-
Observation chambers
Procedure:
-
Animal Preparation: As with the MES test, properly acclimatize the animals.
-
Drug Administration: Administer the test compound or vehicle to groups of mice at various doses.
-
PTZ Injection: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Place each mouse in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Conclusion: The Critical Role of Metabolism in Drug Efficacy
The comparative analysis of phenytoin and its primary metabolite, this compound (p-HPPH), provides a stark illustration of how a subtle structural modification through metabolism can abrogate the pharmacological activity of a potent drug. While phenytoin is a highly effective anticonvulsant, its major metabolite is inactive in preclinical seizure models.[4][5] This is attributed to the addition of a hydroxyl group, which increases polarity and likely hinders its ability to reach and effectively bind to its target, the voltage-gated sodium channels.
For researchers and drug development professionals, this guide underscores the importance of early and thorough metabolic profiling in the drug discovery process. Understanding the metabolic fate of a lead compound is crucial for predicting its in vivo efficacy, potential for drug-drug interactions, and overall therapeutic window. The case of phenytoin and p-HPPH serves as a classic example of a progenitor drug and its inactive metabolite, reinforcing the principle that pharmacological activity is intrinsically linked to chemical structure and its interaction with biological targets.
References
- Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance. PubMed.
- Phenytoin. Deranged Physiology.
- A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. PubMed Central.
- Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate.
- Developmental neurotoxicity of phenytoin on granule cells and Purkinje cells in mouse cerebellum. PubMed.
- ISOBOLOGRAPHIC ASSESSMENT OF INTERACTIONS BETWEEN RETIGABINE AND PHENYTOIN IN THE MOUSE MAXIMAL ELECTROSHOCK-INDUCED SEIZURE MOD. Termedia.
- Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions R. Jurnal Sains dan Teknologi Rumah Farmasi (JSTRP).
- Phenytoin neurotoxicity in developing mouse cerebellum in tissue culture. PubMed.
- Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. NIH.
- Phenytoin. StatPearls - NCBI Bookshelf.
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
- Phenytoin Pathway, Pharmacokinetics. ClinPGx.
- Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study. PubMed.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
- Pharmacokinetics and Drug Interactions. MDPI.
- hydroxyphenytoin. ClinPGx.
- Phenytoin: neuroprotection or neurotoxicity?. PubMed.
- Phenytoin Toxicity. StatPearls - NCBI Bookshelf.
- Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PubMed Central.
- 5-(4-Hydroxyphenyl)-5-phenylhydantoin. PubChem - NIH.
- Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed.
- Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Medscape.
- 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide. PubChem.
- Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance an. TiHo eLib.
- The phenytoin metabolite p-HPPH upregulates prostaglandin biosynthesis in human gingival fibroblasts challenged to interleukin-1. PubMed.
- ED 50 and LD 50 dose-response curves demonstrate reduced sensitivity of.... ResearchGate.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed.
Sources
- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 8. termedia.pl [termedia.pl]
- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.unnes.ac.id [journal.unnes.ac.id]
The Ascendant Trajectory of 5,5-Diarylhydantoins in Oncology: A Comparative Analysis of Anticancer Efficacy
The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need for more effective and selective treatment modalities. Within this dynamic field, the hydantoin scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry.[1][2] While historically recognized for its role in antiepileptic drugs like phenytoin, the versatility of the hydantoin core has paved the way for the development of potent anticancer agents.[3][4] This guide provides a comprehensive comparative analysis of 5,5-diarylhydantoin derivatives, offering researchers and drug development professionals a critical overview of their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
The Rationale for Targeting Cancer with 5,5-Diarylhydantoins
The therapeutic potential of 5,5-diarylhydantoin derivatives stems from their structural diversity and their ability to interact with various molecular targets implicated in cancer pathogenesis.[1][2] The presence of two aryl groups at the C-5 position of the hydantoin ring provides a crucial structural motif for engaging with biological targets, and modifications at the N-1 and N-3 positions allow for the fine-tuning of their pharmacological properties.[5][6] This structural flexibility has led to the discovery of derivatives with a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and proliferation.[2][7]
Comparative Anticancer Activity of 5,5-Diarylhydantoin Derivatives
The in vitro cytotoxicity of 5,5-diarylhydantoin derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative 5,5-diarylhydantoin derivatives against a panel of human cancer cell lines, providing a basis for comparative analysis.
Table 1: IC50 Values (µM) of Selected 5,5-Diarylhydantoin Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 2.0 | [8] |
| HeLa (Cervical) | 5.4 | [8] | |
| Derivative B | HCT-116 (Colon) | ~10-100 (Significant antiproliferative effects) | [5] |
| Derivative C | SW480 (Colon) | 16.8 | [6] |
| Compound 8d | Four human cancer cell lines | 0.186-0.279 | [9] |
| (R)-(-)-8d | Four human cancer cell lines | 0.081-0.157 | [9] |
| Derivative 5h | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | 20-23 | [8] |
Note: The specific structures of derivatives A, B, and C are detailed in the cited literature. Compound 8d and its enantiomer (R)-(-)-8d are hydantoin-bridged analogues of combretastatin A-4.
Unraveling the Mechanisms of Action
The anticancer efficacy of 5,5-diarylhydantoin derivatives is underpinned by their ability to modulate critical cellular processes. The following sections delve into the key mechanisms of action and the experimental protocols used to elucidate them.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many 5,5-diarylhydantoin derivatives have been shown to induce apoptosis in cancer cells.[2][10]
Experimental Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol details a common method for detecting apoptosis using flow cytometry.[11][12]
-
Cell Culture and Treatment: Seed cancer cells at a density of 1 x 10^6 cells in a T25 flask and treat with the 5,5-diarylhydantoin derivative at various concentrations for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them from the flask.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Visualization of Apoptotic Pathway
The induction of apoptosis by 5,5-diarylhydantoin derivatives often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[3][10][13]
Caption: Intrinsic apoptosis pathway induced by 5,5-diarylhydantoin derivatives.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Certain 5,5-diarylhydantoin derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation.[7][9]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.[1][3][14]
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Inhibition of Key Signaling Pathways
5,5-Diarylhydantoin derivatives can also exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][15][16]
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Western blotting is a powerful technique to detect and quantify the expression and phosphorylation status of proteins within a signaling cascade.[8][17][18]
-
Cell Lysis: After treatment with the 5,5-diarylhydantoin derivative, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, total EGFR, p-VEGFR2, total VEGFR2, or apoptosis markers like cleaved PARP and cleaved Caspase-3) overnight at 4°C.[3][11][15][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualization of EGFR/VEGFR2 Signaling Pathways
Caption: Inhibition of EGFR and VEGFR2 signaling pathways by 5,5-diarylhydantoin derivatives.
Inhibition of Tubulin Polymerization
Microtubules are dynamic structures essential for cell division, and their disruption can lead to mitotic arrest and cell death. Some 5,5-diarylhydantoin derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by successful anticancer drugs like vinca alkaloids and taxanes.[7][9]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This spectrophotometric assay measures the effect of a compound on the polymerization of purified tubulin.[14][20][21]
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add the 5,5-diarylhydantoin derivative at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: Measure the increase in absorbance (turbidity) at 340 nm over time. An inhibition of tubulin polymerization will result in a lower rate and extent of absorbance increase compared to the control.
In Vivo Efficacy: From Bench to Bedside
While in vitro studies provide valuable initial data, the ultimate test of an anticancer agent's potential lies in its in vivo efficacy. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[22][23] Studies have shown that certain 5,5-diarylhydantoin derivatives can significantly inhibit tumor growth in these models, demonstrating their potential for clinical translation.[9]
Conclusion and Future Directions
The 5,5-diarylhydantoin scaffold represents a promising platform for the development of novel anticancer agents. The extensive research into their synthesis, structure-activity relationships, and mechanisms of action has yielded a wealth of data highlighting their potential to combat various cancers. The comparative analysis presented in this guide underscores the diversity of their biological activities and the importance of a multi-faceted experimental approach to their evaluation.
Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will be crucial for rational drug design and for identifying patient populations most likely to benefit from these therapies. The continued exploration of 5,5-diarylhydantoin derivatives holds significant promise for enriching the arsenal of anticancer drugs and improving patient outcomes.
References
- ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway, including EGFR, p-EGFR, PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, IKKα, IκBα, NFκB p65, MAPK, and p-MAPK. [Link]
- Gupta, A. K., Thakur, G. S., & Jain, S. K. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini reviews in medicinal chemistry, 25(9), 693–726.
- ResearchGate. (n.d.). Western blot analysis.
- The Bioscan. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Analysis of VEGFR2 pathway in HUVEC cells (A) Western blot analysis and.... [Link]
- Clarke, B. L., & Clarke, S. T. (2008). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Rajic, Z., Zorc, B., Raic-Malic, S., Ester, K., Kralj, M., Pavelic, K., Balzarini, J., De Clercq, E., & Mintas, M. (2005). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 10(10), 1173–1182.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
- ResearchGate. (n.d.). IC 50 Values of Lead Drug Candidates in HCT-116 Colon Carcinoma Cells.... [Link]
- ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. [Link]
- ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU. [Link]
- ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A.... [Link]
- Wang, Y., Li, J., Wang, Y., & Li, Y. (2019). Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells. Journal of BUON, 24(5), 1899–1905.
- Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents. Bioorganic & medicinal chemistry, 25(24), 6590–6603.
- ResearchGate. (n.d.). IC50 values of compounds against cancer cell lines A549 and Hela. [Link]
- Lin, H.-Y., et al. (2024). Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration. Journal of Biomedical Science, 31(1), 83.
- ResearchGate. (n.d.). IC50% of the synthesized compounds against MCF‐7 and HCT‐116 cells.... [Link]
- ResearchGate. (n.d.). Growth inhibitory properties (IC 50 , 48 h) of compounds 5a-5i and 5-FU.... [Link]
- Alkahtani, H. M., et al. (2019). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 24(23), 4266.
- SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]
- National Center for Biotechnology Information. (n.d.). Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. [Link]
- National Center for Biotechnology Information. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. [Link]
- National Center for Biotechnology Information. (2025).
- National Center for Biotechnology Information. (2022). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. [Link]
- ResearchGate. (n.d.). IC 50 of compounds against HeLa cells. [Link]
- Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents. Bioorganic & medicinal chemistry, 25(24), 6590–6603.
- Kalinowska-Tłuścik, J., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 5218.
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. [Link]
- Mirigian, M., Mukherjee, K., Bane, S. L., & Sackett, D. L. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in cell biology, 115, 215–229.
- National Center for Biotechnology Information. (2010). Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones. [Link]
- National Center for Biotechnology Information. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
- Public Library of Science. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]
- 9. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapeutics: An In Vitro Comparative Analysis of Novel Hydantoin Analogs
In the relentless pursuit of more effective and selective cancer therapies, the hydantoin scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Renowned for its diverse pharmacological activities, this five-membered heterocyclic ring system is a cornerstone in the development of a new generation of anticancer agents. This guide provides a comprehensive in vitro comparison of three distinct and promising classes of hydantoin analogs, offering a head-to-head evaluation of their cytotoxic potential against a panel of human cancer cell lines. We will delve into the experimental data that underscores their efficacy, explore the mechanistic underpinnings of their action, and provide detailed protocols for the key assays used in their evaluation.
The Rationale for Hydantoin Analogs in Oncology
The clinical utility of hydantoin derivatives has been historically established in the treatment of epilepsy and cardiac arrhythmias.[1] However, recent decades have witnessed a surge in research uncovering their significant antiproliferative and pro-apoptotic properties in various cancer models.[1] The structural versatility of the hydantoin core allows for the strategic placement of various substituents, enabling the fine-tuning of their biological activity and target specificity. This has led to the development of numerous derivatives with potent cytotoxic effects against a wide range of cancer cell lines.[1]
This guide will focus on a comparative analysis of three promising scaffolds:
-
Spirohydantoin Derivatives: Characterized by a spirocyclic fusion to the hydantoin ring, these analogs, such as 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, have demonstrated significant efficacy against prostate and colon cancer cell lines.[3][4]
-
Hydantoin-Bridged Combretastatin A-4 Analogs: These molecules incorporate the hydantoin moiety as a linker in analogs of the potent natural tubulin-destabilizing agent, combretastatin A-4. This strategic design aims to enhance the anticancer properties and overcome the limitations of the parent compound.
-
Substituted Phenylhydantoins: This class features various substitutions on the phenyl ring attached to the hydantoin core, leading to broad-spectrum anticancer activity.
Comparative Cytotoxicity: A Data-Driven Analysis
The cornerstone of in vitro anticancer drug evaluation is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for our selected hydantoin analogs across a panel of human cancer cell lines.
Table 1: Spirohydantoin Derivative (Compound 4)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| PC3 | Prostate Cancer | 11.2[3] |
| SW480 | Primary Colon Cancer | 8.9[3] |
| SW620 | Metastatic Colon Cancer | 9.5[3] |
Table 2: Hydantoin-Bridged Combretastatin A-4 Analog (Compound 8d)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 0.186[5] |
| MCF-7 | Breast Cancer | 0.215[5] |
| A549 | Lung Cancer | 0.279[5] |
| HCT116 | Colon Cancer | 0.198[5] |
Table 3: 3-Benzhydryl-5-phenyl substituted hydantoin (Compound 5h)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 21[6] |
| MCF-7 | Breast Cancer | 20[6] |
| MiaPaCa-2 | Pancreatic Cancer | 22[6] |
| H460 | Lung Cancer | 23[6] |
| SW620 | Colon Cancer | 21[6] |
Delving into the Mechanisms of Action
The cytotoxic effects of these hydantoin analogs are underpinned by distinct molecular mechanisms, highlighting the diverse therapeutic strategies that can be accessed through this versatile scaffold.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
The hydantoin-bridged combretastatin A-4 analog, compound 8d , exerts its potent anticancer activity by targeting the microtubule network, a critical component of the cellular cytoskeleton.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape.[7] By inhibiting tubulin polymerization, compound 8d disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][8] This mechanism is a clinically validated strategy for cancer treatment, employed by successful drugs such as paclitaxel and the vinca alkaloids.[9]
Induction of Programmed Cell Death: Apoptosis
A common downstream effect of potent anticancer agents is the induction of apoptosis, a highly regulated process of programmed cell death. Several hydantoin derivatives have been shown to trigger apoptosis in cancer cells. For instance, the combretastatin A-4 analog 8d has been demonstrated to induce apoptosis following G2/M arrest.[5] Other studies have shown that different hydantoin derivatives can induce apoptosis through the mitochondrial pathway, involving the activation of caspases, a family of proteases that execute the apoptotic program.[10]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is fundamentally a disease of uncontrolled cell proliferation, driven by a dysregulated cell cycle.[11] The ability of hydantoin analogs to interfere with cell cycle progression is a key aspect of their anticancer activity. As mentioned, compound 8d causes a robust arrest in the G2/M phase of the cell cycle.[5] Other hydantoin derivatives have also been reported to induce cell cycle arrest at different phases, preventing cancer cells from replicating their DNA and dividing.[12]
The following diagram illustrates the key mechanisms of action of the discussed hydantoin analogs.
Anticancer Evaluation Workflow
Signaling Pathways Implicated in Hydantoin Analog Activity
The anticancer effects of hydantoin derivatives are often intertwined with the modulation of key signaling pathways that govern cell growth, proliferation, and survival. Two of the most critical pathways in this context are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers. [13][14]This pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism. [15]Dysregulation of the PI3K/Akt/mTOR axis contributes to tumor development and progression, as well as resistance to therapy. [3]While direct inhibition of this pathway by the selected hydantoin analogs has not been explicitly demonstrated in the cited literature, the induction of apoptosis by these compounds suggests a potential downstream modulation of this critical survival pathway.
The MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that transduces extracellular signals to intracellular responses, thereby regulating cell proliferation, differentiation, and survival. [6][16]Aberrant activation of the MAPK/ERK pathway is a common event in many cancers and is a key driver of tumorigenesis. [4][5]The ability of some hydantoin derivatives to induce cell cycle arrest and apoptosis suggests a potential interference with the intricate signaling network of the MAPK pathway.
The diagram below provides a simplified overview of these two key signaling pathways.
Sources
- 1. Hydantoin derivatives: harnessing antitumor potential and immunomodulation | Obradović | Biologia Serbica [ojs.pmf.uns.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin-Interactive Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. med.minia.edu.eg [med.minia.edu.eg]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Structure-Activity Relationship of 5-phenyl-5-(hydroxyphenyl)hydantoin Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenyl-5-(hydroxyphenyl)hydantoin analogs, a class of compounds with significant potential in the development of novel therapeutics. Drawing upon established experimental data, this document will navigate the critical chemical features influencing their biological activity, with a primary focus on their well-documented anticonvulsant properties and emerging antiarrhythmic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and pharmacological effect within this important scaffold.
Introduction: The Hydantoin Pharmacophore and the Significance of Hydroxylation
The hydantoin ring system is a cornerstone in medicinal chemistry, most famously represented by phenytoin (5,5-diphenylhydantoin), a frontline antiepileptic drug for decades. The core pharmacophore for anticonvulsant activity in this class generally consists of a hydantoin ring with a phenyl group at the C5 position.[1][2] The introduction of a hydroxyl group to one of the phenyl rings, creating 5-phenyl-5-(hydroxyphenyl)hydantoin, significantly alters the compound's physicochemical properties, including polarity and hydrogen bonding capacity, which in turn can profoundly impact its biological activity and metabolic profile.[3] This guide will dissect the influence of the hydroxyl group's position on the phenyl ring and other structural modifications on the overall activity of these analogs.
The Core Chemical Scaffold and Key Structural Variations
The fundamental structure of the compounds discussed in this guide is 5-phenyl-5-(hydroxyphenyl)hydantoin. The primary point of variation and a key determinant of activity is the position of the hydroxyl group on the second phenyl ring (ortho, meta, or para).
Caption: Core chemical structure of 5-phenyl-5-(hydroxyphenyl)hydantoin.
Comparative Analysis of Anticonvulsant Activity
The primary method for evaluating the anticonvulsant potential of hydantoin analogs is the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures.[4][5] The efficacy is typically reported as the median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure.[6]
A study on 3-amino-5,5'-diphenylhydantoin Schiff bases revealed that the analog incorporating a 2-hydroxyphenyl moiety (an ortho-hydroxyphenyl derivative, SB2-Ph) exhibited potent anticonvulsant activity in the MES test, with an ED50 of 8.29 mg/kg, which is comparable to phenytoin's ED50 of 5.96 mg/kg in the same study.[8][9] This suggests that the ortho-position of the hydroxyl group may be favorable for activity, at least within this specific chemical series.
| Compound | Structure | Anticonvulsant Activity (MES Test, ED50 mg/kg) | Reference |
| Phenytoin | 5,5-diphenylhydantoin | 5.96 | [9] |
| SB2-Ph | (E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione | 8.29 | [9] |
| p-HPPH | 5-phenyl-5-(4-hydroxyphenyl)hydantoin | Generally considered less active than phenytoin | [7] |
Note: Direct, side-by-side comparative ED50 values for the simple ortho-, meta-, and para-hydroxyphenyl-5-phenylhydantoin analogs are not available in the cited literature. The data for SB2-Ph suggests the potential of the ortho-hydroxyphenyl moiety.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for phenytoin and its anticonvulsant analogs is the modulation of voltage-gated sodium channels (VGSCs).[9][10] These drugs exhibit a use-dependent and voltage-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel.[10] This preferential binding stabilizes the inactivated state, which slows the rate of recovery of the channels and ultimately limits the repetitive firing of action potentials that is characteristic of seizures.[10]
The introduction of a hydroxyl group can influence the binding affinity to the VGSC. The hydrogen-bonding capability of the hydroxyl group may facilitate interaction with amino acid residues in the channel pore.[3] While specific binding affinity data for the different hydroxyphenyl isomers is not available, the potent activity of the ortho-hydroxy Schiff base analog (SB2-Ph) suggests that this region of the molecule likely plays a crucial role in its interaction with the receptor.[8]
Caption: Proposed mechanism of action for 5-phenyl-5-(hydroxyphenyl)hydantoin analogs.
Antiarrhythmic Potential: An Emerging Area of Investigation
Beyond their anticonvulsant effects, hydantoin derivatives, including phenytoin, have been recognized for their antiarrhythmic properties, classified as Class Ib antiarrhythmics.[5] The mechanism is believed to be similar to their anticonvulsant action, involving the blockade of cardiac sodium channels. While specific comparative studies on the antiarrhythmic activity of the different hydroxyphenyl isomers are limited, research into other hydantoin derivatives suggests that modifications to the core structure can yield potent antiarrhythmic agents.[4][11] This indicates a promising avenue for future research into the therapeutic potential of 5-phenyl-5-(hydroxyphenyl)hydantoin analogs beyond epilepsy.
Experimental Protocols
Synthesis of 5-phenyl-5-(hydroxyphenyl)hydantoin Analogs
The synthesis of 5-phenyl-5-(hydroxyphenyl)hydantoin can be achieved through a one-pot reaction involving the appropriate hydroxybenzophenone, potassium cyanide, and ammonium carbonate (Bucherer-Bergs reaction).
General Procedure for the Synthesis of 5-phenyl-5-(hydroxyphenyl)hydantoin:
-
To a solution of the corresponding hydroxybenzophenone (e.g., 4-hydroxybenzophenone for the para-isomer) in a suitable solvent such as aqueous ethanol, add potassium cyanide and ammonium carbonate.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
The synthesis of the para-isomer, 5-(4-hydroxyphenyl)hydantoin, can also be achieved by reacting phenol with glyoxylic acid and urea in the presence of an acid catalyst.[8] The ortho-isomer is often formed as a byproduct in this reaction.[11]
Maximal Electroshock (MES) Seizure Test
The MES test is a standard in vivo assay for screening potential anticonvulsant drugs.[4][5]
Protocol for MES Test in Mice:
-
Administer the test compound, typically via intraperitoneal injection, to a group of mice at various doses.
-
At the time of predicted peak effect, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the ED50 value, the dose that protects 50% of the animals, using a suitable statistical method like probit analysis.[6]
Caption: Workflow for the Maximal Electroshock (MES) test.
Conclusion and Future Directions
The structure-activity relationship of 5-phenyl-5-(hydroxyphenyl)hydantoin analogs is a rich field for the development of new anticonvulsant and potentially antiarrhythmic agents. The position of the hydroxyl group on the phenyl ring appears to be a critical determinant of biological activity, with preliminary evidence suggesting that the ortho-position may be particularly favorable.
Future research should focus on a systematic synthesis and comparative evaluation of the ortho-, meta-, and para-hydroxyphenyl isomers to definitively establish their relative anticonvulsant potencies. Furthermore, detailed mechanistic studies, including radioligand binding assays to determine their affinity for different states of voltage-gated sodium channels, will be crucial for rational drug design. The exploration of their antiarrhythmic properties also warrants further investigation. A deeper understanding of the SAR of this promising class of compounds will undoubtedly pave the way for the discovery of safer and more effective therapeutic agents.
References
- Tanaka E, et al. Simultaneous determination of plasma phenytoin and its primary hydroxylated metabolites in carbon tetrachloride-intoxicated rats by high-performance liquid chromatography. J Chromatogr B Biomed Appl. 1995;673(1):147-151.
- EP0647630A1 - Process for producing 5-arylhydantoins - Google P
- Arzneimittelforschung. 1986 Mar;36(3):475-81.
- Arch Int Pharmacodyn Ther. 1970 Nov;188(1):189-99.
- EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google P
- Eur J Med Chem. 2010 Oct;45(10):4622-30.
- Todorov, P., Peneva, P., Georgieva, S., Tchekalarova, J., Rangelov, M., & Todorova, N. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. New Journal of Chemistry, 46(5), 2198-2210.
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul
- ChemRxiv. Cambridge: Cambridge University Press; 2024.
- PRAX-628: A Next Generation Functionally Selective Small Molecule with Potent Anticonvulsant Activity. Praxis Precision Medicines.
- Am Heart J. 1974 Mar;87(3):367-82.
- Eksp Klin Farmakol. 2002 Mar-Apr;65(2):24-6.
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Biomedicines. 2023; 11(11):2912.
- Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Journal of Chemical and Pharmaceutical Sciences. 2015; 8(1): 1-4.
- ED50 – Knowledge and References. Taylor & Francis.
- Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com.
- Quantification of state-dependent drug interactions with the sodium channel. Br J Pharmacol. 2000; 131(8): 1649–1658.
- Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states. Front. Neurosci. Conference Abstract: 13th Conference of the Hungarian Neuroscience Society (MITT).
- Structural and functional insights into the inhibition of human voltage-gated sodium channels by μ-conotoxin KIIIA disulfide isomers. J Biol Chem. 2019; 294(1): 242–256.
- Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Molecules. 2023; 28(22):7557.
- Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. J Gen Physiol. 2018; 150(1): 111–123.
- Uncovering molecular determinants of potency and binding affinity in hit compounds targeting FGF14/Nav1.6 complex. J Cheminform. 2025; 17(1): 1122.
- 5-(3-hydroxyphenyl)-5-phenylhydantoin | CAS#:30074-03-4 | Chemsrc.
- Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine. J Physiol. 2012; 590(13): 3063–3080.
Sources
- 1. praxismedicines.com [praxismedicines.com]
- 2. Comparative mechanisms of action of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states [frontiersin.org]
- 4. Antiarrhythmic vs. antifibrillatory activity of the basic diphenylhydantoin derivative 3-[3-(4-phenyl-1-piperidyl)propyl]-5-(4-methoxyphenyl)-5-phenylhydantoin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the cardiac activity of a new antiarrhythmic drug--pipazetate--with quinidine, procainamide, antazoline and diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases | MDPI [mdpi.com]
- 8. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]
- 9. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0647630A1 - Process for producing 5-arylhydantoins - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC Methods for Hydantoin Analysis
For researchers and professionals in drug development, the integrity of analytical data is non-negotiable. When an analytical method for a critical compound class like hydantoins—which includes narrow therapeutic index drugs such as phenytoin—is transferred between laboratories, proving its continued suitability is paramount. This guide provides an in-depth, experience-driven comparison and a procedural blueprint for the cross-validation of High-Performance Liquid Chromatography (HPLC) methods, ensuring consistency, reliability, and regulatory compliance.
The cross-validation of analytical methods is the formal process of verifying that a validated analytical method developed in one laboratory (the originating unit) will yield comparable and reliable results in a different laboratory (the receiving unit).[1][2] This is a critical step before the routine use of the method at the new site for applications like quality control, stability testing, or clinical trial sample analysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate this process to ensure that the method's validated state is maintained throughout its lifecycle and across different testing sites.[3][4]
The Foundation: Understanding Method Validation Principles
Before a method can be transferred, it must first be rigorously validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the analytical performance characteristics that must be evaluated.[5][6][7] The objective is to demonstrate that the procedure is suitable for its intended purpose.[7]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis of HPLC Methods for Hydantoin Quantification
The choice of an HPLC method is dictated by the specific hydantoin derivative, the sample matrix (e.g., bulk drug, plasma, formulation), and the required sensitivity. Below is a comparative summary of two distinct, validated RP-HPLC methods for phenytoin, a primary hydantoin derivative.
| Parameter | Method 1: Isocratic RP-HPLC for Bulk Drug[9] | Method 2: Isocratic RP-HPLC for Human Plasma[10] |
| Analyte | Phenytoin Sodium | Phenytoin |
| Column | Inertsil ODS 3V (250 x 4.6mm, 5µm) | Phenomenex C18 |
| Mobile Phase | 45:55 (v/v) mixture of Phosphate Buffer (pH 3.5) and Methanol | 60:40 (v/v) mixture of 0.05 M KH2PO4 (pH 2.8) and Methanol |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 254 nm | UV at 250 nm |
| Linearity Range | 50% to 150% of nominal concentration (r² = 0.999) | 1-25 µg/mL (r² = 0.9998) |
| Accuracy (% Recovery) | 100.8% (mean over 80-120% range) | 99.21 - 102.09% |
| Precision (%RSD) | < 2.0% for intra- and inter-day precision | Intra-day: 0.65%, Inter-day: 0.29% |
| Key Advantage | Simple, robust method suitable for QC of bulk drug or capsules. | High sensitivity and specificity for complex biological matrices. |
From field experience, Method 1 is a workhorse for manufacturing QC due to its simplicity and use of a standard C18 column. Method 2's lower pH and different organic modifier ratio are optimized to minimize interference from plasma proteins, making it ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[10][11]
Visualizing the Analytes
To ground our discussion, let's visualize the core chemical structures.
Core chemical structures of Hydantoin and its derivative, Phenytoin.
A Step-by-Step Protocol for HPLC Method Cross-Validation
This protocol outlines a structured approach to method transfer, ensuring that the receiving unit can perform the analytical procedure as intended.[12]
Phase 1: Pre-Transfer Activities
-
Form a Transfer Team: Include representatives from the originating unit (OU) and receiving unit (RU), including analysts and QA personnel.
-
Share Documentation: The OU must provide the RU with the complete, validated analytical method, the validation report, and any relevant SOPs for sample handling and preparation.
-
Conduct a Gap Analysis: The RU should review the method and compare the required instrumentation (including detector, injector, and data processing software), columns, and reagents against what is available at their site. Any discrepancies must be addressed. A common failure point is a seemingly minor difference in HPLC system dwell volume, which can significantly impact gradient separations.
-
Develop and Approve a Transfer Protocol: This document is the cornerstone of the process.[4] It must detail the scope, the specific tests to be performed, the number of samples/replicates, and, most importantly, the pre-defined acceptance criteria.
-
Analyst Training: The OU should train the RU analyst(s) on the method's nuances. This can be done remotely or, ideally, in person to observe critical steps.
Phase 2: Experimental Execution (Comparative Testing)
-
Sample Selection: The OU prepares and provides a set of identical, homogeneous samples to the RU. This set should typically include:
-
At least three batches of the drug substance or product.
-
Samples spanning the method's range (e.g., 80%, 100%, and 120% of the nominal concentration).
-
For impurity methods, samples spiked with known impurities at their quantitation limit.
-
-
Analysis: Both the OU and RU analysts perform the analysis on the same set of samples as per the transfer protocol.
-
Data Reporting: Both laboratories report their results, including all chromatograms, integration parameters, and calculations.
Phase 3: Data Evaluation and Reporting
-
Compare Results Against Acceptance Criteria: The results from both labs are statistically compared. Common acceptance criteria include:
-
Assay: The difference in mean results between labs should be ≤ 2.0%. The %RSD of all results combined should be ≤ 2.0%.
-
Impurities: For results ≥ LOQ, the difference between lab means should be within a specified range (e.g., ≤ 0.05% absolute for impurities < 1.0%).
-
-
Investigate Deviations: If results do not meet the acceptance criteria, a formal investigation must be launched to identify the root cause.[3] This could range from analyst error to instrument malfunction or a lack of method robustness.
-
Final Transfer Report: Once all criteria are met, a final report is generated. This report summarizes the protocol, presents all data, confirms that acceptance criteria were met, and formally declares the method as successfully transferred and qualified for use by the RU.
Visual Workflow for Method Cross-Validation
The following diagram outlines the logical flow of the cross-validation process.
Logical workflow for the cross-validation and transfer of an analytical method.
Conclusion
The cross-validation of an HPLC method for hydantoin analysis is a systematic and essential process that underpins data reliability in a regulated environment. It is more than a procedural checkbox; it is a scientific endeavor that requires collaboration, meticulous planning, and a deep understanding of the analytical procedure. By following a structured protocol grounded in regulatory principles like ICH Q2(R1) and fostering clear communication between laboratories, organizations can ensure a seamless method transfer.[1][5] This diligence guarantees that whether a sample is tested in a development lab in one country or a QC lab in another, the results are consistent, accurate, and trustworthy.
References
- Conti, M., Genta, I., Perugini, P., & Pavanetto, F. (2021). Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. PubMed. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Vasu, S., & Gokhale, N. (2021). Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Compliance4alllearning.com. (n.d.).
- Al Masud, A., et al. (2016). Development and validation of a RP-HPLC Method for the Estimation of Levetiracetam in Bulk and Pharmaceutical Formulation.
- Unal, A., & Oztunc, A. (2020). Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. Istanbul University Press. [Link]
- Sarhan, E., Walker, M., & Selai, C. (2023). Simultaneous Estimation and Validation of Four Antiepileptic Drugs from Bulk and Formulations Using Reverse Phase HPLC. Brazilian Journal of Pharmaceutical Sciences. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [Link]
- GlobalCompliancePanel. (2015).
- U.S. Food and Drug Administration. (2015).
- Kumar, P., et al. (2012). Validation of RP-HPLC method for the determination of phenytoin sodium residues on the surface of manufacturing equipment. Der Pharma Chemica. [Link]
- Couri, D., Suarez del Villar, C., & Toy-Manning, P. T. (1980). Simultaneous Quantitative Assay of Phenobarbital, Phenytoin, and P-Hydroxydiphenylhydantoin by HPLC and a Comparison With EMIT. Journal of Analytical Toxicology. [Link]
- Reddy, B., et al. (2012). Stability indicating RP-HPLC method validation for the assay of phenytoin sodium in phenytoin. Journal of Chemical and Pharmaceutical Research. [Link]
- Shah, R. N., & Shah, R. R. (2017). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. SciSpace. [Link]
- Kabra, P. M., et al. (1978).
- Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma.
- Shah, R. N., & Shah, R. R. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR PHENYTOIN SODIUM AND PHENOBARBITONE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. [Link]
- ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]
- Kabra, P. M., et al. (1977).
- Milojković-Opsenica, D. M., et al. (2011). Structure-Retention Relationship Study of HPLC Data of Antiepileptic Hydantoin Analogues.
- Mirković, J., et al. (2022).
- Tsioupi, D., et al. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules. [Link]
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. journaljpri.com [journaljpri.com]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
- 12. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Comparative Docking Scores of 5,5-Diarylhydantoins
Introduction: The Privileged Scaffold and the Predictive Power of Docking
In the landscape of medicinal chemistry, certain molecular structures appear with remarkable frequency, earning the designation of "privileged scaffolds." These frameworks serve as versatile starting points for developing drugs across a wide range of therapeutic areas. The 5,5-diarylhydantoin core is a quintessential example of such a scaffold[1]. It forms the backbone of foundational medicines like Phenytoin, an anticonvulsant agent used for over seven decades to manage epilepsy[1]. Beyond its neurological applications, this heterocyclic structure is integral to compounds showing promise as anticancer, anti-inflammatory, and antimicrobial agents[1][2].
The enduring relevance of the 5,5-diarylhydantoin scaffold stems from its unique three-dimensional shape and its capacity for chemical modification, allowing for the fine-tuning of its interaction with biological targets. To rationally guide these modifications, modern drug discovery relies heavily on computational methods. Among these, molecular docking stands out as a powerful, cost-effective tool for predicting the binding affinity and orientation of a small molecule (a ligand) within the active site of a target protein[3]. By calculating a "docking score"—typically a value representing the free energy of binding—we can rapidly screen libraries of virtual compounds, prioritize candidates for synthesis, and gain crucial insights into the molecular interactions that drive biological activity.
This guide provides a comparative analysis of the docking scores for a series of novel N-alkylated 5,5-diphenylhydantoin derivatives. We will perform a deep dive into the molecular docking workflow, present objective experimental data comparing the binding affinities of these compounds against the enzyme cholesterol oxidase, and discuss the mechanistic insights that can be gleaned from such in silico investigations.
Methodology Deep Dive: A Validated Molecular Docking Workflow
A successful molecular docking study is not merely about generating a score; it is a systematic process designed to simulate a biological recognition event with the highest possible fidelity. The credibility of the results hinges on a meticulously executed and validated protocol. The following workflow represents a robust, self-validating system for assessing ligand-protein interactions.
Experimental Protocol: Step-by-Step Molecular Docking
-
Step 1: Target Protein Preparation & Validation
-
Action: Obtain the three-dimensional crystal structure of the target protein, typically from a public repository like the Protein Data Bank (PDB). For our case study, this would be cholesterol oxidase.
-
Causality: The crystal structure provides the precise atomic coordinates of the protein's binding site. It is critical to prepare this structure by removing all non-essential components, such as water molecules and co-crystallized ligands, which could interfere with the docking simulation[3].
-
Trustworthiness: Before docking novel compounds, a crucial validation step is to "re-dock" the original ligand that was co-crystallized with the protein. A successful re-docking, where the simulation accurately reproduces the known binding pose of the original ligand (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), confirms that the chosen docking parameters are valid for this specific target.
-
-
Step 2: Ligand Preparation
-
Action: Generate the 3D structures of the 5,5-diarylhydantoin derivatives to be tested. Assign correct atom types and bond orders, and add hydrogen atoms. Perform an energy minimization step using a suitable force field (e.g., AMBER12)[4].
-
Causality: Ligands are not static; they are flexible molecules. Energy minimization calculates the most stable, low-energy conformation of the ligand, which is the most likely state to be found in nature and is the appropriate starting point for the docking simulation.
-
-
Step 3: Docking Simulation & Grid Generation
-
Action: Define a "grid box" or "docking sphere" that encompasses the entire binding site of the target protein. This confined space is where the docking software will attempt to fit the ligand.
-
Causality: Limiting the search space to the known active site dramatically increases computational efficiency and the accuracy of the prediction. The docking algorithm (e.g., a genetic algorithm in AutoDock or the Edelsbrunner algorithm in MOE) will then systematically explore thousands of possible orientations and conformations of the ligand within this box[4].
-
-
Step 4: Pose Analysis & Scoring
-
Action: The docking software generates a set of possible binding poses for the ligand and calculates a docking score for each, typically expressed in kcal/mol.
-
Causality: The score is calculated by a scoring function that estimates the free energy of binding. It accounts for favorable interactions (like hydrogen bonds and van der Waals forces) and unfavorable ones (like steric clashes). A more negative score indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity[5]. The top-ranked poses are then visually inspected to ensure they make sense from a biochemical perspective.
-
Caption: A typical workflow for molecular docking studies.
Comparative Analysis: N-Alkylated 5,5-Diphenylhydantoins vs. Cholesterol Oxidase
To illustrate the practical application of this workflow, we will examine data from a study investigating novel N-alkylated derivatives of 5,5-diphenylhydantoin (phenytoin) as potential inhibitors of cholesterol oxidase[1]. Molecular docking was employed to predict the binding affinities of these compounds, providing a quantitative basis for comparison.
The results demonstrate a strong structure-activity relationship, where small changes to the N-alkyl substituent on the hydantoin ring lead to significant differences in binding affinity. The docking scores, representing the predicted binding energy, are summarized below.
| Compound ID | N-Substituent Group | Docking Score (kcal/mol) |
| Compound 4 | Benzyl | -10.97 [1] |
| Compound 6 | Butyl | -9.66 [1] |
| Compound 5 | Ethyl | -8.94 [1] |
Data sourced from a study on N-alkylated phenytoin derivatives[1]. A more negative score indicates a stronger predicted binding affinity.
From this direct comparison, Compound 4 , which features a benzyl group, emerges as the most promising inhibitor with a docking score of -10.97 kcal/mol[1]. This suggests a significantly stronger binding affinity for cholesterol oxidase compared to the derivatives with smaller alkyl chains like butyl (Compound 6) and ethyl (Compound 5)[1]. The superior performance of the benzyl-substituted compound can be attributed to its aromaticity, which may facilitate additional π-π stacking or hydrophobic interactions within the enzyme's active site, a hypothesis that can be explored through visual analysis of the docking pose.
To further bolster the trustworthiness of these computational predictions, the study also performed Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, which estimated a total binding free energy of -51.5 ± 10.6 kcal/mol for the Compound 4–cholesterol oxidase complex, confirming a highly favorable interaction driven by van der Waals and electrostatic forces[1].
Mechanistic Insights & The Path Forward
The true power of molecular docking lies not just in ranking compounds, but in providing a visual and energetic hypothesis for why a compound is effective. By examining the top-ranked docking pose of Compound 4, researchers can identify the specific amino acid residues in the cholesterol oxidase active site that form key interactions with the ligand.
This knowledge is invaluable for the next cycle of drug design. For instance, if the analysis reveals an unmet hydrogen bond opportunity near the ligand, a medicinal chemist can rationally design a new derivative with a hydrogen bond donor or acceptor at that position to further enhance binding affinity and, consequently, inhibitory potency. The docking results, therefore, transform drug development from a process of trial and error into one of guided, intelligent design.
Caption: Mechanism of competitive enzyme inhibition.
Conclusion
This guide has demonstrated how molecular docking provides a robust and predictive framework for evaluating and comparing potential drug candidates. The case study of N-alkylated 5,5-diphenylhydantoins against cholesterol oxidase clearly shows that in silico methods can effectively differentiate between derivatives, with Compound 4 identified as a highly promising inhibitor based on its superior docking score of -10.97 kcal/mol[1].
The key takeaway for researchers and drug developers is the synergy between computational prediction and experimental reality. By grounding docking protocols in validation and correlating scores with empirical data, we can confidently use these methods to understand structure-activity relationships, elucidate binding mechanisms, and rationally design the next generation of therapeutics built upon the privileged 5,5-diarylhydantoin scaffold. These findings provide a valuable starting point for the pharmaceutical development of novel cholesterol oxidase inhibitors[1].
References
- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.
- N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estim
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. PubMed.
- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzym
- Structure based virtual screening, molecular docking studies and modification of hydantoin nucleus analogues as anticonvulsants. Innovare Academic Sciences.
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI.
- (PDF) Molecular Modeling, Docking and ADMET of Dimethylthiohydantoin Derivatives for Prostate Cancer Treatment.
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin.
- Docking Results of 2AX6 enzyme with 5,5-dimeth- ylthiohydantoin...
- Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A.
Sources
- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-(p-Hydroxyphenyl)hydantoin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-(p-Hydroxyphenyl)hydantoin, a key intermediate in the synthesis of β-lactam antibiotics like amoxicillin, is no exception.[1] Its impurity profile can significantly impact downstream reactions and the pharmacological properties of the final drug product. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 5-(p-Hydroxyphenyl)hydantoin, grounded in scientific principles and practical, field-proven insights.
The Synthetic Landscape: Understanding Potential Impurities
The industrial synthesis of 5-(p-Hydroxyphenyl)hydantoin typically involves the condensation reaction of phenol, glyoxylic acid, and urea under strongly acidic conditions.[1] While seemingly straightforward, this process can give rise to several impurities that necessitate robust analytical separation and detection.
A primary impurity is the positional isomer, 5-(o-hydroxyphenyl)hydantoin , formed from the reaction at the ortho-position of phenol.[2][3] The ratio of the desired para-isomer to the ortho-isomer is a critical parameter influencing yield and purity.[2][3] Beyond this key isomer, other potential process-related impurities and side products from the condensation of glyoxylic acid and urea can also be present.[4]
Diagram: Synthesis and Primary Impurity Formation
Caption: A simplified workflow of the synthesis of 5-(p-Hydroxyphenyl)hydantoin, highlighting the formation of the primary isomeric impurity.
A Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity validation is dictated by the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the nature of the sample matrix. Below is a comparative overview of the most pertinent methods for 5-(p-Hydroxyphenyl)hydantoin.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating isomers and impurities. Excellent for quantification. Well-established and robust. | Requires a chromophore for UV detection. Method development can be time-consuming. | Primary choice for purity and impurity quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for identification. Can be quantitative (qNMR) without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Structural elucidation of the main component and impurities. Absolute purity determination (qNMR). |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity and selectivity. Provides molecular weight and fragmentation data for structural confirmation. | Can be challenging for quantitative analysis without stable isotope-labeled standards. Isomers may have identical mass spectra. | Identification and confirmation of impurities, especially at trace levels. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For 5-(p-Hydroxyphenyl)hydantoin, a reversed-phase method is typically employed to separate the polar analyte from its less polar impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the analyte and potential impurities have significant absorbance, often around 220 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized 5-(p-Hydroxyphenyl)hydantoin in a suitable diluent (e.g., a mixture of water and acetonitrile).
Diagram: HPLC Experimental Workflow
Caption: A streamlined workflow for the purity analysis of 5-(p-Hydroxyphenyl)hydantoin by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural verification of the synthesized compound and the identification of impurities. Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.
¹H and ¹³C NMR Spectral Data of 5-(p-Hydroxyphenyl)hydantoin
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the p-hydroxyphenyl group, typically as two doublets. The proton at the C5 position of the hydantoin ring will appear as a singlet. The NH protons of the hydantoin ring will also be present, often as broad singlets.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the hydantoin ring, the quaternary C5 carbon, and the carbons of the aromatic ring.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][6][7] It relies on comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals, is stable, and has a known purity (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the synthesized 5-(p-Hydroxyphenyl)hydantoin and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay to ensure full relaxation of all protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Diagram: qNMR Experimental Workflow
Caption: The key steps involved in determining the absolute purity of a compound using quantitative NMR.
Mass Spectrometry (MS)
Mass spectrometry is instrumental in confirming the molecular weight of the synthesized 5-(p-Hydroxyphenyl)hydantoin and in identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
Expected Mass Spectral Data
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 5-(p-Hydroxyphenyl)hydantoin.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for hydantoins involve the cleavage of the hydantoin ring.
Forced Degradation Studies: Proving Method Specificity
To ensure that the chosen analytical method is "stability-indicating," forced degradation studies are essential. These studies involve subjecting the synthesized compound to harsh conditions to intentionally generate degradation products. The analytical method must then be able to separate the intact drug from all degradation products, demonstrating its specificity.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl).
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Degradation: Heating the solid or a solution of the compound.
-
Photolytic Degradation: Exposing the compound to UV or visible light.
The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are present at detectable levels.
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of synthesized 5-(p-Hydroxyphenyl)hydantoin is a critical step that requires a multi-faceted analytical approach. While HPLC is the cornerstone for quantitative purity assessment and impurity profiling, NMR spectroscopy provides invaluable structural confirmation and the potential for absolute purity determination via qNMR. Mass spectrometry serves as a powerful tool for the identification of unknown impurities. By judiciously selecting and combining these techniques, and by rigorously demonstrating method specificity through forced degradation studies, researchers and drug development professionals can ensure the quality, safety, and efficacy of this vital pharmaceutical intermediate.
References
- EP0647630A1 - Process for producing 5-arylhydantoins - Google P
- Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene - PubMed. [Link]
- qNMR: top tips for optimised sample prep - Manufacturing Chemist. [Link]
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Quantit
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]
- A Guide to Quantit
- Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF - ResearchG
- CN110981811A - A kind of preparation method of parahydroxybenzohydantoin - Google P
- Condensation of glyoxylic acid with urea and substituted urea compounds...
- 5-(p-Hydroxyphenyl)-5-phenylhydantoin - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
- A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis | Semantic Scholar. [Link]
Sources
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0647630A1 - Process for producing 5-arylhydantoins - Google Patents [patents.google.com]
- 3. A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Hydantoines [c13nmr.at]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. openmedscience.com [openmedscience.com]
- 7. emerypharma.com [emerypharma.com]
A Researcher's Guide to Inter-species Differences in Phenytoin Metabolism to HPPH
For researchers and professionals in drug development, understanding the nuances of xenobiotic metabolism is paramount. The journey of a drug candidate from bench to bedside is often dictated by its metabolic fate, which can vary significantly across different species. This guide provides an in-depth comparison of the metabolism of phenytoin, a classic anticonvulsant, to its primary metabolite, 4-hydroxy-phenytoin (HPPH), across humans and key preclinical species: monkeys, dogs, rats, and mice. By elucidating these differences, we aim to equip researchers with the knowledge to make more informed decisions in preclinical species selection and data extrapolation.
The Significance of Species-Specific Metabolism
The therapeutic efficacy and potential toxicity of a drug are intrinsically linked to its pharmacokinetic profile. A major determinant of this profile is the rate and pathway of its metabolism, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] Interspecies variations in the expression, substrate specificity, and catalytic activity of these enzymes can lead to profound differences in drug clearance and metabolite formation.[2] Phenytoin serves as an excellent case study to illustrate this principle. Its metabolism to the inactive HPPH is a critical step in its elimination, and variations in this pathway can significantly impact drug exposure and, consequently, its therapeutic and adverse effects.
The Metabolic Pathway of Phenytoin to HPPH
The primary metabolic pathway for phenytoin involves the aromatic hydroxylation of one of its phenyl rings to form p-HPPH.[1] This reaction is predominantly catalyzed by CYP enzymes and is a crucial detoxification step.
Caption: Metabolic conversion of Phenytoin to HPPH.
Comparative Analysis of Phenytoin to HPPH Metabolism Across Species
The rate and the specific CYP isoforms responsible for the conversion of phenytoin to HPPH exhibit marked differences across species. This variation is a critical consideration for the extrapolation of preclinical data to humans.
| Species | Primary CYP Enzyme(s) Involved | Reported In Vitro Metabolic Rate (Qualitative/Quantitative) | Key Considerations & References |
| Human | CYP2C9 (major, ~90%), CYP2C19 (minor, ~10%) | Moderate | Genetic polymorphisms in CYP2C9 and CYP2C19 can significantly alter metabolism, leading to a wide range of inter-individual variability in drug clearance.[1][3][4][5] |
| Monkey (Cynomolgus) | CYP2C subfamily (e.g., P450 CMLd) | Data on direct phenytoin to HPPH kinetics is limited. However, studies on analogous substrates suggest involvement of CYP2C enzymes.[6] | Cynomolgus monkeys are often considered a good model for human drug metabolism due to the high homology of their CYP enzymes.[7] |
| Dog (Beagle) | Likely CYP2B11 and CYP3A12 | Slower than in rats. | Dogs have unique CYP profiles, and direct orthologs for all human CYPs are not always present.[8] Phenytoin metabolism in dogs can be inhibited by chloramphenicol, suggesting CYP2B11 involvement.[1] |
| Rat (Sprague-Dawley) | CYP2C6 and CYP2C11 | Very rapid. Rat liver microsomes are reported to be 25 to 650 times more efficient than human and cat liver microsomes, respectively. | The rapid metabolism in rats can lead to significantly lower systemic exposure compared to humans at equivalent doses, which may impact the assessment of long-term toxicity.[6][9] |
| Mouse (CD-1) | Likely CYP2C29 | Data suggests a significant role for the CYP2C family. Phenytoin can induce CYP2C29 expression.[2] | Similar to rats, mice can exhibit rapid metabolism of xenobiotics. |
Experimental Protocol: In Vitro Phenytoin Metabolism in Liver Microsomes
To experimentally determine and compare the metabolic rates of phenytoin to HPPH across different species, a liver microsomal stability assay is a standard and robust method. This protocol provides a detailed, step-by-step methodology for conducting such an assay.
I. Materials and Reagents
-
Liver microsomes from human, monkey (cynomolgus), dog (beagle), rat (Sprague-Dawley), and mouse (CD-1)
-
Phenytoin
-
4-Hydroxy-phenytoin (HPPH) standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound) for reaction termination and sample processing
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
II. Experimental Workflow
Caption: Workflow for the in vitro microsomal assay.
III. Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of phenytoin in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).
-
On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsomes from each species to respective wells.
-
Add the phenytoin working solution to each well to achieve the desired final concentration (e.g., 1-100 µM). It is advisable to test a range of concentrations to determine enzyme kinetics.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well.
-
Immediately terminate the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with a known concentration of an internal standard. The acetonitrile will precipitate the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of HPPH formed at each time point. A standard curve of HPPH should be prepared in the same matrix to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of HPPH formed against time for each species.
-
Determine the initial rate of formation (V₀) from the linear portion of the curve.
-
If multiple substrate concentrations were tested, Michaelis-Menten kinetics can be determined by plotting the reaction velocity against the substrate concentration to calculate Vmax (maximum reaction velocity) and Km (Michaelis constant).
-
The intrinsic clearance (CLint) can then be calculated as Vmax/Km.
-
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured through several key controls:
-
Negative Controls: Incubations should be performed without the NADPH regenerating system to account for any non-enzymatic degradation of phenytoin.
-
Time-Zero Control: The t=0 time point establishes the baseline and ensures no HPPH is present at the start of the reaction.
-
Internal Standard: The use of an internal standard corrects for variations in sample processing and instrument response, ensuring accurate quantification.
-
Linearity of Reaction: The experiment is designed to measure the initial rate of metabolite formation, where the reaction is linear with time and protein concentration. This is crucial for accurate kinetic calculations.
Conclusion: Bridging the Interspecies Gap
The metabolism of phenytoin to HPPH is a clear example of how metabolic pathways can differ significantly across species. While rats are often used in early toxicology studies, their rapid metabolism of phenytoin highlights the potential for misleading pharmacokinetic data when extrapolating to humans. Conversely, non-human primates like the cynomolgus monkey often provide a more predictive model due to their closer enzymatic homology to humans.
By employing robust in vitro methods, such as the liver microsomal assay detailed here, researchers can gain critical insights into these species-specific differences early in the drug development process. This knowledge is not only fundamental to selecting the most appropriate animal models but also essential for building accurate pharmacokinetic models that can more reliably predict human outcomes. Ultimately, a thorough understanding of inter-species metabolic differences is a cornerstone of developing safer and more effective medicines.
References
- Billings, R. E., & Hansen, D. K. (1984). Species differences in phenytoin induction of cytochrome P450 due to pharmacokinetic differences. Proceedings of the Western Pharmacology Society, 27, 539-542.
- Cuttle, L., Munns, A. J., & Farrell, G. C. (2000). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. Drug metabolism and disposition, 28(8), 945-950. [Link]
- Dahlin, D. C., & Miwa, G. T. (1983). Phenytoin metabolic changes comparing both CYP2C9 wild-type and mutant variants. Journal of Biological Chemistry, 258(22), 13593-13598.
- Kamali, F., Ball, J., & Rawlins, M. D. (1999). Phenytoin metabolism to 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) in man, cat and rat in vitro and in vivo, and susceptibility to phenytoin-induced gingival overgrowth. Journal of periodontal research, 34(3), 145–153. [Link]
- Lee, C. R., & Goldstein, J. A. (2015). CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert opinion on drug metabolism & toxicology, 11(8), 1291-1303. [Link]
- Narita, M., Baba, T., & Itoh, S. (1995). Characterization of monkey cytochrome P450, P450 CMLd, responsible for S-mephenytoin 4-hydroxylation in hepatic microsomes of cynomolgus monkeys. Biological & pharmaceutical bulletin, 18(11), 1547-1551. [Link]
- Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in drug metabolism, pharmacogenetics, and human health.
- Oda, S., et al. (2012). Comparison of p450 enzymes between cynomolgus monkeys and humans: p450 identities, protein contents, kinetic parameters, and potential for inhibitory profiles. Drug Metabolism and Pharmacokinetics, 27(3), 274-284. [Link]
- PharmGKB.
- Salyers, K. L., et al. (2016). Consequences of Phenytoin Exposure on Hepatic Cytochrome P450 Expression during Postnatal Liver Maturation in Mice. Drug Metabolism and Disposition, 44(10), 1583-1592. [Link]
- Sanders, J. E., Yeary, R. A., & Fenner, W. R. (1979). Pharmacokinetics of the cytochrome P-450 substrates phenytoin, theophylline, and diazepam in healthy Greyhound dogs. American journal of veterinary research, 40(7), 929-933.
- Tsuru, M., Erickson, R. R., & Holtzman, J. L. (1982). The metabolism of phenytoin by isolated hepatocytes and hepatic microsomes from male rats. The Journal of pharmacology and experimental therapeutics, 222(3), 658-661.
- Uno, Y., et al. (2010). Comparison of cytochrome P450 3A enzymes in cynomolgus monkeys and humans. Drug Metabolism and Pharmacokinetics, 25(4), 388-391. [Link]
- Yamazaki, H., et al. (2001). Decreases in phenytoin hydroxylation activities catalyzed by liver microsomal cytochrome P450 enzymes in phenytoin-treated rats. Drug metabolism and disposition, 29(4 Pt 1), 479-484. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Species differences in phenytoin induction of cytochrome P450 due to pharmacokinetic differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of genetic polymorphisms of CYP2C9 and CYP2C19 on phenytoin metabolism in Japanese adult patients with epilepsy: studies in stereoselective hydroxylation and population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of monkey cytochrome P450, P450 CMLd, responsible for S-mephenytoin 4-hydroxylation in hepatic microsomes of cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of p450 enzymes between cynomolgus monkeys and humans: p450 identities, protein contents, kinetic parameters, and potential for inhibitory profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreases in phenytoin hydroxylation activities catalyzed by liver microsomal cytochrome P450 enzymes in phenytoin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic differences in phenytoin pharmacokinetics. In vivo clearance and in vitro metabolism among inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Herbicidal Activity of Hydantoin Derivatives
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of novel hydantoin derivatives as potential herbicides. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, ensuring a robust and logically sound benchmarking process. The protocols and strategies outlined herein are designed to generate reproducible, high-quality data essential for advancing promising compounds from discovery to development.
Introduction: The Rationale for Hydantoin Derivatives in Herbicide Discovery
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal and agrochemical research, known for a wide range of biological activities.[1][2] While extensively studied for applications like anticonvulsants, their potential as herbicides is an area of active investigation.[2][3] Research into derivatives, such as those with modifications to the spirohydantoin ring or the addition of amide subgroups, has shown that these compounds can exhibit significant herbicidal effects, sometimes targeting key plant enzymes.[4][5][6][7]
The primary goal of this guide is to establish a standardized workflow for assessing the herbicidal efficacy of novel hydantoin derivatives. This involves a multi-tiered approach, beginning with broad primary screens and progressing to detailed whole-plant assays and mechanistic studies, all benchmarked against established commercial herbicides.
Understanding the Mechanism: The 'Why' Behind the Weed Control
A critical first step in benchmarking is to form a hypothesis about the compound's mode of action (MoA). Many successful herbicides act by inhibiting specific enzymes essential for plant survival. For hydantoin derivatives, several potential targets are of high interest based on existing research into related chemistries. Two prominent targets for bleaching and necrotic symptomology are Protoporphyrinogen Oxidase (PPO) and Phytoene Desaturase (PDS).
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a critical enzyme in the biosynthesis pathway of both chlorophyll and heme.[8][9] Its inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[10] In the presence of light, this molecule causes rapid production of singlet oxygen, leading to lipid peroxidation, membrane disruption, and swift cell death, often observed as necrotic lesions on treated leaves.[9][10] Some hydantoin derivatives have been specifically investigated as potential PPO inhibitors.[7]
-
Phytoene Desaturase (PDS) Inhibition: PDS is a key enzyme in the carotenoid biosynthesis pathway.[11][12][13] Carotenoids are vital for protecting chlorophyll from photo-oxidative damage.[12] Inhibition of PDS prevents carotenoid formation, leading to chlorophyll degradation and a characteristic "bleaching" of green tissues.[12][14] Herbicides like norflurazon target PDS, and this MoA is a plausible hypothesis for hydantoin derivatives that cause similar symptoms.[13][14]
The following workflow is designed to systematically assess herbicidal activity, regardless of the specific MoA.
The Benchmarking Workflow: A Phased Approach
A rigorous evaluation process is essential to identify truly promising candidates and eliminate ineffective compounds efficiently. We propose a three-phase workflow, moving from high-throughput screening to detailed greenhouse trials.
Caption: Tiered workflow for benchmarking hydantoin derivatives.
Detailed Experimental Protocols
For scientific integrity, every protocol must be self-validating. This requires the inclusion of proper controls: a negative control (solvent only), a positive control (a commercial herbicide with a known MoA), and where applicable, a known susceptible and a known resistant plant species.
Protocol 4.1: Phase 1 - In Vitro PPO Inhibition Assay
This protocol provides a rapid assessment of a compound's ability to directly inhibit the PPO enzyme, a common herbicidal target.
Causality: An in vitro enzyme assay isolates the target from other biological processes.[15][16] This allows for a direct measurement of enzyme-inhibitor interaction, providing clear, mechanistic insight without the complexities of plant uptake and metabolism.
Methodology:
-
Enzyme Extraction: Homogenize etiolated seedlings (e.g., barley, Hordeum vulgare) in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol) and centrifuge to obtain a crude enzyme supernatant.
-
Plate Preparation: In a 96-well microplate, add 10 µL of the test hydantoin derivative solution (dissolved in DMSO, then diluted in assay buffer) across a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Controls: Include wells with assay buffer + DMSO (negative control) and wells with a known PPO inhibitor like Fomesafen (positive control).
-
Enzyme Addition: Add 80 µL of the crude PPO enzyme extract to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the substrate, protoporphyrinogen IX.
-
Measurement: Immediately measure the increase in absorbance at ~630 nm over 10-20 minutes using a plate reader. This tracks the formation of protoporphyrin IX.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol 4.2: Phase 2 - Petri Dish Seed Germination Assay
This assay assesses the effect of the compounds on seed germination and early seedling growth, providing dose-response data for both monocot and dicot species.
Causality: This whole-organism assay integrates multiple physiological effects, including uptake through the seed coat and roots, and overall impact on cell division and growth. It is a cost-effective method to establish dose-dependency and broad-spectrum activity.[17][18]
Methodology:
-
Preparation: Place a sterile filter paper disc in a 9 cm petri dish.
-
Treatment Application: Apply 3-5 mL of a test solution containing the hydantoin derivative at a specific concentration (e.g., ranging from 1 mg/L to 500 mg/L) to the filter paper. Prepare a dilution series to determine the GR50 (50% growth reduction).
-
Controls: Use a solvent control (e.g., water with 0.1% acetone) and a positive control (e.g., Glyphosate for broad-spectrum or a selective herbicide).
-
Seed Plating: Place 10-20 seeds of a representative monocot (e.g., ryegrass, Lolium perenne) and a representative dicot (e.g., cress, Lepidium sativum) in each dish.
-
Incubation: Seal the dishes with paraffin film and place them in a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (22-25°C) for 7-10 days.
-
Assessment: After the incubation period, measure the germination percentage, root length, and shoot length for each seedling.
-
Analysis: Calculate the percent inhibition of root and shoot growth relative to the negative control. Plot the inhibition data against the log of the compound concentration to determine the GR50 value for each species.
Protocol 4.3: Phase 3 - Whole-Plant Pot Bioassay
This is the definitive test for herbicidal efficacy under more realistic greenhouse conditions, evaluating both pre-emergence and post-emergence activity.
Causality: This assay is the most robust predictor of field performance. It accounts for soil interactions, compound stability, plant metabolism, and translocation.[17] Running both pre- and post-emergence tests is crucial as some herbicides are soil-active while others are foliar-active.[19]
Methodology:
-
Plant Preparation: Grow test plants (e.g., a weed like velvetleaf, Abutilon theophrasti, and a crop like soybean, Glycine max) in pots containing a standard soil mix until they reach the 2-4 true leaf stage (for post-emergence) or sow seeds directly (for pre-emergence).
-
Herbicide Formulation: Prepare spray solutions of the hydantoin derivatives, typically formulated with adjuvants (e.g., non-ionic surfactant) to improve leaf wetting and uptake.
-
Application:
-
Post-emergence: Spray the plants uniformly using a calibrated track sprayer to deliver a precise dose (e.g., 50 to 2000 g a.i./ha).[17]
-
Pre-emergence: Spray the soil surface immediately after sowing the seeds.
-
-
Controls: Include an untreated (sprayed with formulation blank) control and a commercial standard relevant to the test species (e.g., Fomesafen for post-emergence broadleaf control, Metolachlor for pre-emergence grass control).
-
Evaluation: Maintain plants in the greenhouse for 14-21 days. Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
Data Collection: At the end of the trial, harvest the above-ground biomass and record the fresh and dry weights.
-
Analysis: Compare the percent injury and biomass reduction caused by the hydantoin derivatives to the untreated and commercial standard treatments.
Data Presentation and Interpretation
Objective comparison requires clear, quantitative data. Summarize results in tables to facilitate direct comparison between novel derivatives and benchmarks.
Table 1: In Vitro PPO Enzyme Inhibition
| Compound | IC50 (µM) |
| Hydantoin-A | 15.2 |
| Hydantoin-B | > 100 |
| Hydantoin-C | 2.8 |
| Fomesafen (Std.) | 0.9 |
Interpretation: Hydantoin-C shows potent PPO inhibition, approaching the activity of the commercial standard, Fomesafen. Hydantoin-B is inactive against this target.
Table 2: Whole-Plant Post-Emergence Efficacy (14 Days After Treatment)
| Compound | Application Rate (g/ha) | Velvetleaf Control (%) | Soybean Injury (%) |
| Hydantoin-C | 250 | 85 | 15 |
| 500 | 95 | 30 | |
| Fomesafen (Std.) | 250 | 90 | 10 |
| 500 | 98 | 25 | |
| Glyphosate (Std.) | 840 | 99 | 99 (non-GR) |
Interpretation: Hydantoin-C demonstrates strong post-emergence control of a key broadleaf weed, comparable to Fomesafen. The observed crop injury suggests further chemical optimization may be needed to improve selectivity.
Conclusion and Future Directions
This guide provides a structured, evidence-based approach to benchmarking the herbicidal activity of novel hydantoin derivatives. By integrating mechanistic in vitro assays with pragmatic whole-plant evaluations, researchers can efficiently identify promising lead compounds. Derivatives that exhibit potent activity comparable or superior to commercial standards in these assays warrant further investigation, including mode of action confirmation, spectrum of weeds controlled, crop selectivity studies, and environmental fate analysis. The logical progression from high-throughput screening to rigorous greenhouse trials ensures that resources are focused on candidates with the highest potential for development as next-generation weed management solutions.
References
- Sano, H., Mio, S., Hamura, M., Kitagawa, J., Shindou, M., Honma, T., & Sugai, S. (1995). Synthesis and Herbicidal Activity of Hydantocidin Analogues: Modification of the Carbonyl Groups in Spirohydantoin. Bioscience, Biotechnology, and Biochemistry, 59(12), 2243-2246. [Link]
- Böger, P. (2017). Phytoene Desaturase, the Essential Target for Bleaching Herbicides. Weed Science, 39(3), 468-474. [Link]
- Mio, S., Sano, H., Shindou, M., Honma, T., & Sugai, S. (1996). Synthesis and Herbicidal Activity of Opened Hydantoin-ring Derivatives of Hydantocidin. Bioscience, Biotechnology, and Biochemistry, 60(7), 1198-1200. [Link]
- Hao, G. F., Tan, Y., & Yang, G. F. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Chimia, 65(12), 961-969. [Link]
- University of Nebraska-Lincoln. (n.d.). Inhibitors of Protoporphyrinogen Oxidase.
- Rangani, G., et al. (2019). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science, 10, 547. [Link]
- Purdue University. (n.d.). Inhibition of Protoporphyrinogen Oxidase. [Link]
- García, I., et al. (2004). Characterization of a higher plant herbicide-resistant phytoene desaturase and its use as a selectable marker. Plant Physiology, 134(2), 793-804. [Link]
- Sano, H., Mio, S., Hamura, M., Kitagawa, J., Shindou, M., Honma, T., & Sugai, S. (1995). Synthesis and Herbicidal Activity of Hydantocidin Analogues: Modification of the Carbonyl Groups in Spirohydantoin. Bioscience, Biotechnology, and Biochemistry, 59(12). [Link]
- Patzoldt, W. L., et al. (2006). A codon deletion in the gene encoding protoporphyrinogen oxidase results in resistance to PPO-inhibiting herbicides in waterhemp. Proceedings of the National Academy of Sciences, 103(33), 12329-12334. [Link]
- Wagner, V., et al. (2017). Plant-type phytoene desaturase: Functional evaluation of structural implications. The Journal of Biological Chemistry, 292(47), 19341-19353. [Link]
- Kim, J. S., et al. (2005). Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. Journal of the Korean Society for Applied Biological Chemistry, 48(2), 163-167. [Link]
- Wikipedia. (n.d.).
- Michel, A., et al. (2015). Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge. Pest Management Science, 71(3), 324-335. [Link]
- Google Patents. (1990). Herbicidal hydantoins. US4944791A.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]
- Todorova, V., et al. (2019). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Genetika, 51(1), 221-232. [Link]
- Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]
- El-Sabbagh, O. I., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-3572. [Link]
- Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. [Link]
- ResearchGate. (n.d.).
- Simůnek, P., & Pytela, O. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(10), 1735. [Link]
- Kumar, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-S), 209-216. [Link]
- Jordan, D. L., et al. (2010). BENCHMARK STUDY: COMPARISON OF WEED MANAGEMENT PROGRAMS, YIELD, AND ECONOMIC RETURN OF GLYPHOSATE-BASED HERBICIDE PROGRAMS IN A CONTINUOUS COTTON ROTATION. 2010 Beltwide Cotton Conferences. [Link]
- Liu, X., et al. (2021). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 77(11), 5035-5044. [Link]
- ResearchGate. (n.d.). Possible reaction mechanism for synthesis of hydantoin compounds. [Link]
- Health Canada. (1993).
- Leary, J., et al. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species.
- Singh, T., & Parle, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 118-129. [Link]
- Romo, D., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227. [Link]
- Kumar, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-S). [Link]
- Kraehmer, H., et al. (2014). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Plant Physiology, 166(3), 1119-1131. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
- Wang, J., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxymethylene)hydantoin esters. Journal of Plant Protection, 38(2), 183-188. [Link]
- Duke, S. O., & Lydon, J. (2014). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Plant Physiology, 166(3), 1132-1148. [Link]
- U.S. Environmental Protection Agency. (n.d.). Herbicides. [Link]
- Kraehmer, H., et al. (2014). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Plant Physiology, 166(3), 1132-1148. [Link]
- Kraehmer, H., et al. (2014). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Plant Physiology, 166(3), 1119-1131. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Synthesis and Herbicidal Activity of Opened Hydantoin-ring Derivatives of Hydantocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 10. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 11. Phytoene Desaturase, the Essential Target for Bleaching Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Plant-type phytoene desaturase: Functional evaluation of structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 15. bioone.org [bioone.org]
- 16. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. epa.gov [epa.gov]
The Ascendancy of 5,5-Diarylhydantoins: A Comparative Guide to COX-2 Selectivity
In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a paramount objective. The therapeutic benefits of selective COX-2 inhibition are well-established, offering potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides an in-depth evaluation of a promising class of compounds, the 5,5-diarylhydantoins, benchmarking their COX-2 selectivity against established alternatives and elucidating the experimental methodologies crucial for their assessment.
The Rationale for Selective COX-2 Inhibition: A Tale of Two Isoforms
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1] The therapeutic action of NSAIDs stems from the inhibition of COX-2, while the undesirable gastrointestinal side effects are a consequence of COX-1 inhibition.[2] This fundamental difference forms the basis for the development of selective COX-2 inhibitors.
Caption: Key SAR points for 5,5-diarylhydantoin COX-2 inhibitors.
Comparative Performance: 5,5-Diarylhydantoins vs. Coxibs
To objectively evaluate the potential of 5,5-diarylhydantoins, a direct comparison with established COX-2 inhibitors, the "coxibs," is essential. The following table summarizes the in vitro inhibitory activity and selectivity of a lead 5,5-diarylhydantoin compound, 5-(4-(methylsulfonyl)phenyl)-5-phenylhydantoin, against celecoxib and other prominent coxibs.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5,5-Diarylhydantoin (cpd 4) | >100 | 0.077 | >1298 |
| Celecoxib | 24.3 | 0.060 | 405 |
| Rofecoxib | >100 | 1.3 | >77 |
| Valdecoxib | >100 | 0.05 | >2000 |
| Etoricoxib | 127 | 1.2 | 106 |
Data compiled from multiple sources.[1][3]
As the data clearly indicates, the lead 5,5-diarylhydantoin compound exhibits a remarkable selectivity index, surpassing that of celecoxib and rofecoxib. While valdecoxib shows a higher selectivity index, it was withdrawn from the market due to an increased risk of cardiovascular events. [3]This highlights the potential of the 5,5-diarylhydantoin scaffold to yield highly selective and potentially safer COX-2 inhibitors.
Experimental Protocols for Evaluating COX-2 Selectivity
The determination of COX-2 selectivity relies on robust and reproducible experimental assays. The following are detailed, step-by-step methodologies for the key in vitro and in vivo experiments.
In Vitro COX-1/COX-2 Inhibition Assay (Chemiluminescent Method)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against both COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Luminol (chemiluminescent substrate)
-
Heme
-
Tris-HCl buffer
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, luminol, and heme in Tris-HCl buffer. Prepare serial dilutions of the test compounds and reference inhibitor.
-
Enzyme Incubation: To each well of a 96-well plate, add the appropriate enzyme (COX-1 or COX-2), buffer, and either the test compound, reference inhibitor, or vehicle control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and luminol to each well.
-
Signal Detection: Immediately measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used in vivo model assesses the anti-inflammatory efficacy of a test compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds or reference drug to the rats via oral gavage or intraperitoneal injection. The control group receives the vehicle.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Pharmacokinetic and Safety Considerations
While high selectivity is a desirable trait, a comprehensive evaluation must also consider the pharmacokinetic profile and potential side effects of any new drug candidate.
Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and dosing regimen. For 5,5-diarylhydantoins, as with other orally administered drugs, factors such as solubility and metabolic stability are critical. Studies on the metabolism of 5,5-diphenylhydantoin have shown that hydroxylation is a major metabolic pathway. [4]Further investigation into the specific metabolic pathways and potential for drug-drug interactions of the newer, more selective 5,5-diarylhydantoin derivatives is warranted.
Safety Profile
The cardiovascular risks associated with some selective COX-2 inhibitors, such as rofecoxib, have underscored the importance of a thorough safety assessment. [1][5]These risks are thought to be related to an imbalance between the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) and the unopposed production of COX-1-mediated thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation). While some studies suggest that the cardiovascular risk may be a class effect, others indicate it could be structure-dependent. [1]Therefore, novel selective COX-2 inhibitors like the 5,5-diarylhydantoins must undergo rigorous preclinical and clinical evaluation to establish their cardiovascular safety profile. Initial studies on some thiohydantoin derivatives have shown lower ulcerogenic effects compared to traditional NSAIDs, which is a positive indicator. [6]
Conclusion: A Promising Future for 5,5-Diarylhydantoins
The 5,5-diarylhydantoin scaffold represents a highly promising avenue for the development of the next generation of selective COX-2 inhibitors. Their demonstrated high potency and exceptional selectivity, coupled with a clear structure-activity relationship, provide a solid foundation for further optimization. The key to their success will lie in a comprehensive evaluation that not only confirms their superior selectivity but also establishes a favorable pharmacokinetic and safety profile, particularly concerning cardiovascular effects. As research in this area continues, 5,5-diarylhydantoins may well emerge as a valuable addition to the armamentarium for the treatment of inflammatory conditions.
References
- Zarghi, A., Javid, F. S., Ghodsi, R., Dadras, O. G., Daraei, B., & Hedayati, M. (2011). Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 79(3), 449–460. [Link]
- Zarghi, A., Sattary Javid, F., Ghodsi, R., Dadras, O. G., Daraei, B., & Hedayati, M. (2011). Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. [Link]
- Scilit. (n.d.). Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scilit. [Link]
- Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. The Journal of pharmacology and experimental therapeutics, 312(3), 1206–1212. [Link]
- Inotiv. (n.d.).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Zarghi, A., Sattary Javid, F., Ghodsi, R., Dadras, O. G., Daraei, B., & Hedayati, M. (2011). Design, synthesis and biological evaluation of new 5,5-diarylhydantoin derivatives as selective cyclooxygenase-2 inhibitors. PubMed. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
- ResearchGate. (n.d.). Some representative examples of selective COX-2 inhibitors and our designed compounds.
- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
- Butler, T. C., Dudley, K. H., Johnson, D., & Roberts, S. B. (1976). Studies of the metabolism of 5,5-diphenylhydantoin relating principally to the stereoselectivity of the hydroxylation reactions in man and the dog. The Journal of pharmacology and experimental therapeutics, 199(1), 82–92. [Link]
- Fitzgerald, G. A. (2006). Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? Heart (British Cardiac Society), 92(3), 281–284. [Link]
- De Vecchis, R., Baldi, C., & Di Maio, M. (2014). Cardiovascular risk associated with celecoxib or etoricoxib: a meta-analysis of randomized controlled trials which adopted comparison with placebo or naproxen. Minerva cardioangiologica, 62(4), 309–320. [Link]
- Al-Ghazawi, M., Al-Salahat, I., Al-Mish-Al, A., Al-Qirim, T., & Shattat, G. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules (Basel, Switzerland), 27(19), 6599. [Link]
- Agrawal, T., & Patel, V. (2023). Comparative Assessment of Cardiovascular Safety Profile between Traditional NSAIDS and COX-2 Inhibitors in Osteoarthritis.
- JoVE. (n.d.).
- ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a).
- Takemoto, J. K., Reynolds, J. K., & Remsberg, C. M. (2014). Clinical Pharmacokinetic and Pharmacodynamic Profile of Etoricoxib. Clinical Pharmacokinetics, 53(8), 703–720. [Link]
- Agrawal, N., & Singh, P. (2024). Which of the following is the most cardiotoxic: Rofecoxib, Diclofenac, or Celecoxib?
- Lynch, B. A., & Gadek, T. R. (2017). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 18(13), 1259–1271. [Link]
- Takemoto, J. K., Reynolds, J. K., & Remsberg, C. M. (2014). Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. Clinical pharmacokinetics, 53(8), 703–720. [Link]
- StatPearls. (2023). Celecoxib.
- ResearchGate. (n.d.). Pharmacokinetic profiles of celecoxib. Observed and modeled plasma...
- Zhang, Y., & Benet, L. Z. (2001). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Drug metabolism reviews, 33(3-4), 335–347. [Link]
- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772–1787. [Link]
- Rashid, O. M., & Takabe, K. (2015). Animal models for exploring the pharmacokinetics of breast cancer therapies. Expert opinion on drug metabolism & toxicology, 11(2), 221–230. [Link]
- KNOWLEDGE - International Journal. (n.d.). the role of animal models in pharmacokinetic- pharmacodynamic modelling for the evaluation of conjugated antibodies.
- Li, H., Liu, X., Wang, Y., Zhou, W., & Zhang, J. (2020). Cardiovascular safety of celecoxib in rheumatoid arthritis and osteoarthritis patients: A systematic review and meta-analysis. PloS one, 15(10), e0239337. [Link]
Sources
- 1. Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies of the metabolism of 5,5-diphenylhydantoin relating principally to the stereoselectivity of the hydroxylation reactions in man and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
As a Senior Application Scientist, it is understood that excellence in research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (also known as Nohudrin). The procedures outlined herein are designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.
Immediate Safety & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively published, its structural class—hydantoin derivatives—and related compounds provide a strong basis for a cautious approach.[1][2]
1.1. Personal Protective Equipment (PPE): Based on data from structurally similar compounds, direct contact should be avoided.[3][4] The minimum required PPE includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder and dust generation is likely, a NIOSH-approved respirator is required.[3]
1.2. Primary Hazard Profile: The primary hazards associated with hydantoin-class compounds are:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][5]
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][6]
Table 1: Key Chemical & Safety Properties
| Property | Value / Information | Source |
|---|---|---|
| Chemical Class | Hydantoin Derivative | [7] |
| Physical State | Solid / Crystalline Powder | [8] |
| Known Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Acute Oral Toxicity (Cat 4) | [3] |
| Incompatibilities | Strong acids, Strong bases, Oxidizing agents | [4] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) |[8] |
Waste Characterization: The Critical First Step
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[9][10]
This compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[11][12] Therefore, its classification depends on its characteristics.
Causality for Classification: Given its known oral toxicity and potential for environmental harm if improperly discarded, it is imperative to manage this compound as a hazardous waste unless definitive analytical testing proves otherwise.[10] This conservative approach ensures the highest level of safety and compliance. The waste would likely be classified under a D-code for toxicity.[13]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the compliant disposal of this compound, from the point of generation to final removal.
3.1. Waste Segregation: Proper segregation is fundamental to safe and compliant waste management.[14][15]
-
Step 1: Designate a specific waste stream for this compound and materials contaminated with it.
-
Step 2: DO NOT mix this waste with non-hazardous laboratory trash, solvents, or other waste streams. Improper mixing can create dangerous reactions and complicates disposal.
-
Step 3: Keep solid waste (e.g., unused powder, contaminated weigh boats, gloves) separate from liquid waste (e.g., solutions containing the compound).
3.2. Containerization and Labeling: The choice of container is critical for preventing leaks and ensuring safe transport.
-
Step 1: Select an appropriate, leak-proof waste container with a secure lid. For solid waste, a sealable polyethylene container is suitable.
-
Step 2: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Step 3: Clearly write all required information on the label:
-
The words "Hazardous Waste"
-
Generator's Name and Address
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste enters the container)
-
The appropriate EPA waste codes (determined by your institution's EHS department)
-
Hazard identification (e.g., "Toxic")
-
3.3. On-Site Accumulation and Storage:
-
Step 1: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Step 2: Ensure the storage area is secure, away from drains, and segregated from incompatible materials.[6]
-
Step 3: Adhere to institutional and federal limits on the volume and duration of waste accumulation.[10]
3.4. Final Disposal:
-
Step 1: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.
-
Step 2: Ensure the disposal vendor has the appropriate permits to transport, treat, and dispose of hazardous chemical waste.[10][16] The most common and accepted disposal method for this type of organic chemical waste is high-temperature incineration at an EPA-permitted facility.[14][17]
Decontamination of Labware and Surfaces
Any equipment or surface that comes into contact with this compound must be thoroughly decontaminated.
-
Step 1: Prepare a decontamination solution. A simple and effective solution is 70% ethanol or isopropanol in water.
-
Step 2: Carefully wipe down all contaminated surfaces, such as balances, spatulas, and benchtops.
-
Step 3: For glassware, rinse multiple times with a suitable solvent (e.g., acetone or ethanol), followed by a standard laboratory detergent wash.
-
Step 4: All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste in the designated container.
Visualized Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the compliant management of waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI. [Link]
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Curtis Bay Medical Waste Services. [Link]
- The Ultimate Guide to Pharmaceutical Disposal in 2025. EasyRxCycle. [Link]
- Pharmaceutical Waste Disposal & Containers: A Complete Guide. Daniels Health. [Link]
- A guide to the disposal of pharmaceutical waste. Anenta. [Link]
- EPA Hazardous Waste Management.
- Hazardous Waste Disposal in the Workplace: EPA Regul
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
- Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]
- Safety D
- 5-[4-(4-hydroxyphenoxy)phenyl-5-methyl-3-(phenylamino)-2,4-oxazolidine dione (Ref: IN KZ007). AERU. [Link]
- Safety D
- New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair p
- 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.
- Hydantoin. Wikipedia. [Link]
- Ninhydrin Powder SDS. Arrowhead Forensics. [Link]
- Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds.
- 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. [Link]
- List of Hazardous Substances and Reportable Quantities. U.S.
- Hazardous Waste Listings. US Environmental Protection Agency (EPA). [Link]
- A Review on the Some Biological Activities of the Hydantoin Derivatives.
- Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Stericycle. [Link]
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
- Hydantoin synthesis. Organic Chemistry Portal. [Link]
- P-list and F-list of acute hazardous wastes. Minnesota Pollution Control Agency. [Link]
- Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Comput
Sources
- 1. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. uprm.edu [uprm.edu]
- 6. carlroth.com [carlroth.com]
- 7. Hydantoin - Wikipedia [en.wikipedia.org]
- 8. arrowheadforensics.com [arrowheadforensics.com]
- 9. axonator.com [axonator.com]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. epa.gov [epa.gov]
- 12. pca.state.mn.us [pca.state.mn.us]
- 13. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 14. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 15. anentawaste.com [anentawaste.com]
- 16. youtube.com [youtube.com]
- 17. securewaste.net [securewaste.net]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Understanding the Risks: Hazard Identification
Based on data from related hydantoin compounds, 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Therefore, minimizing exposure through engineering controls, personal protective equipment, and proper handling techniques is critical.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI Z87.1 Compliant Safety Goggles- N95 Respirator | To prevent skin contact with the solid compound and inhalation of fine dust particles that may be generated. |
| Dissolving and Solution Handling | - Disposable Nitrile Gloves- Lab Coat- ANSI Z87.1 Compliant Safety Goggles with Side Shields or a Face Shield | To protect against splashes of the chemical solution to the skin and eyes. |
| Experimental Use (e.g., cell culture, in-vivo studies) | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Standard laboratory practice to prevent contamination and accidental exposure. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Gown or Coveralls- Chemical Splash Goggles- Air-Purifying Respirator with appropriate cartridges | To provide comprehensive protection during the handling of a potentially hazardous spill. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Handling and Use
-
Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that a safety shower and eyewash station are readily accessible.[5]
-
General Handling Practices:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and local regulations.[5]
-
Waste Classification: All waste containing this compound, including unused solid, solutions, and contaminated labware, should be treated as hazardous chemical waste.[6]
-
Solid Waste:
-
Collect unused or expired solid compounds and grossly contaminated items (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.[6]
-
-
Liquid Waste:
-
Collect all solutions containing the compound and any solvent rinsate from cleaning glassware in a designated, labeled hazardous waste container for halogenated organic waste.[6]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations.
-
Disposal Procedure: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
-
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using appropriate absorbent materials.
-
Cleanup: Wearing the appropriate PPE for spill cleanup, carefully collect the spilled material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of their laboratory personnel.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydantoin, 99%.
- Xue, S., et al. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649.
- PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.
- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin.
Sources
- 1. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
